1-Tetralone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHPRDBBAGVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027175 | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Amber colored liquid; [MSDSonline] | |
| Record name | 1-Tetralone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
255-257 °C @ 760 MM HG | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
129 °C, 265 °F | |
| Record name | 1-Tetralone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0988 @ 16 °C/4 °C | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg], 0.02 MM HG @ 20 °C | |
| Record name | 1-Tetralone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
529-34-0, 29059-07-2 | |
| Record name | 1-Tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydronaphthalen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029059072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-TETRALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-dihydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-TETRALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VT52A15HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
8 °C | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1-Tetralone: A Cornerstone in Medicinal Chemistry and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Privileged Scaffold
1-Tetralone, with the IUPAC name 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone that has firmly established itself as a "privileged structure" in the realms of medicinal chemistry and natural product synthesis.[1] Its rigid, fused-ring system provides a versatile three-dimensional scaffold that can be strategically functionalized to interact with a wide array of biological targets. This guide offers a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound, providing researchers and drug development professionals with the foundational knowledge required to harness its full potential. The carbon skeleton of this compound is not only a synthetic invention but is also found in natural products, such as Aristelegone A, which is used in traditional Chinese medicine.[2][3] Its significance is further underscored by its role as a key intermediate in the synthesis of numerous pharmaceuticals, including the well-known antidepressant sertraline, as well as various anticancer, antileishmanial, and antidiabetic agents.[1]
I. Molecular Structure and Physicochemical Properties
This compound is structurally a benzo-fused cyclohexanone.[2] This fusion of an aromatic ring with a saturated cyclic ketone gives rise to its unique chemical characteristics. The molecule is achiral and possesses a molecular formula of C₁₀H₁₀O.[4][5]
A. Physicochemical Data Summary
The physical and chemical properties of this compound are well-documented and crucial for its handling, purification, and use in reactions. It exists as a colorless to amber-colored liquid with a faint odor at room temperature.[2][4]
| Property | Value | Reference |
| Molecular Weight | 146.19 g/mol | [4] |
| Appearance | Colorless to amber liquid | [2][4] |
| Melting Point | 2–7 °C (lit.) | [2][6] |
| Boiling Point | 255–257 °C (at 760 mmHg); 113–116 °C (at 6-8 mmHg) | [2][6][7] |
| Density | 1.099 g/mL at 25 °C (lit.) | [2][6] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate. | [2][6][8] |
| Refractive Index (n²⁰/D) | 1.5672 - 1.568 | [2][6][7] |
| Flash Point | >110 °C (>230 °F) | [4][7] |
B. Spectroscopic Profile
The structural features of this compound are readily confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays characteristic signals for both its aromatic and aliphatic protons. An analysis of its spectrum reveals the expected resonances for the protons on the benzene ring and the three methylene groups of the cyclohexanone ring.[9][10][11]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides further structural confirmation, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.[12]
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is distinguished by a strong absorption band characteristic of the conjugated ketone carbonyl (C=O) stretching vibration.[4][13][14][15]
-
Mass Spectrometry (MS) : The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4][16][17]
-
UV/Visible Spectroscopy : In hexane, this compound exhibits maximum absorption at 247.5 nm and 290 nm.[4][6]
II. Synthesis of the this compound Core
The construction of the this compound framework is a common objective in organic synthesis, and several reliable methods have been developed.
A. Intramolecular Friedel-Crafts Acylation
One of the most prevalent and classical methods for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid or its derivatives.[2][18] This reaction is typically promoted by strong acids or Lewis acids.
-
Reagents : Polyphosphoric acid (PPA), methanesulfonic acid, or strong Lewis acids like aluminum chloride (AlCl₃) and bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] are commonly employed to catalyze the cyclization.[2]
-
Mechanism : The acid catalyst protonates the carboxylic acid (or complexes with the acyl halide), generating a reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and form the cyclic ketone.
Caption: Intramolecular Friedel-Crafts Acylation of 4-phenylbutyric acid.
A notable advancement in this methodology is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent, which can promote the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides without the need for an additional catalyst.[19]
B. Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
This compound can also be prepared by the oxidation of tetralin.[2] This process often involves autoxidation in the presence of atmospheric oxygen, which can be catalyzed by heavy metal ions like Cr³⁺ or Cu²⁺.[2] This reaction proceeds via a 1-hydroperoxide intermediate, which then converts to a mixture of 1-tetralol and this compound.[2][20]
C. Modern Synthetic Approaches
Contemporary organic chemistry has introduced novel methods for this compound synthesis, often focusing on efficiency and substrate scope. These include:
-
Microwave-promoted radical cyclization : Microwave irradiation of O-phenyloximes can produce 1-tetralones through a process involving N-O homolysis, a 1,5-hydrogen atom transfer (HAT), and subsequent cyclization of the radical intermediate.[21]
-
Rhodium-catalyzed hydroacylation : Ortho-allylbenzaldehydes can undergo enantioselective hydroacylation catalyzed by a rhodium complex to yield this compound derivatives with high enantioselectivity.[19]
-
Photoredox-catalyzed reactions : Visible light and an organic photoredox catalyst can facilitate the intramolecular alkylation of arenes to construct the fused ring system of this compound.[19]
III. Key Chemical Reactivity and Transformations
The reactivity of this compound is dominated by its ketone functionality and the adjacent α-methylene group, making it a versatile starting material for a wide range of chemical transformations.[2]
A. Reactions at the Carbonyl Group
-
Reduction : The keto group can be reduced to a secondary alcohol (1-tetralol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2][8] Birch reduction conditions (lithium in liquid ammonia) can reduce the ketone to the corresponding hydrocarbon, 1,2,3,4-tetrahydronaphthalene.[2][22]
-
Grignard Reactions : Reaction with Grignard reagents, such as phenylmagnesium bromide, results in the formation of a tertiary alcohol.[2][22]
B. Reactions at the α-Methylene Group
The protons on the carbon atom adjacent to the carbonyl group (α-position) are acidic and can be removed by a base, forming an enolate. This enolate is a key intermediate in several reactions.
-
Alkylation and Arylation : The α-position can be functionalized through alkylation or arylation reactions. For instance, ruthenium(II)-catalyzed arylation with a phenyl boronic acid ester can introduce a phenyl group at the 8-position.[2][22]
-
Condensation Reactions : The reactive α-methylene group can participate in condensation reactions. For example, it reacts with formaldehyde to yield 2-methylene-1-tetralone.[2] In the Pfitzinger reaction with isatin, a compound known as tetrofan is formed.[2][22]
C. Aromatization
A significant application of this compound is its conversion to 1-naphthol through aromatization.[2][8] This dehydrogenation reaction is typically carried out at high temperatures in the presence of a catalyst, such as platinum.[2] 1-Naphthol is a valuable precursor for the synthesis of insecticides like carbaryl and beta-blockers like propranolol.[2]
Caption: Major reaction pathways of this compound.
IV. Experimental Protocols
A. Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol describes a general procedure for the cyclization of 4-phenylbutyric acid.
Materials:
-
4-phenylbutyric acid
-
Tantalum (V) chloride (TaCl₅)
-
Sodium iodide (NaI)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a suitable reaction vessel, a mixture of 4-phenylbutyric acid (1.0 mmol), tantalum chloride (0.10 mmol), and sodium iodide (0.10 mmol) in ethyl acetate (6 ml) and water (6 ml) is stirred at room temperature.[18]
-
30% hydrogen peroxide (4.0 mmol) is added to the mixture.[18]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[18]
-
Upon completion of the reaction (disappearance of the starting material), the reaction is quenched by the addition of saturated aqueous sodium thiosulfate followed by saturated aqueous sodium bicarbonate.[18]
-
The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.[18]
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[18]
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.[18]
B. Reduction of this compound to 1-Tetralol
This protocol outlines the reduction of the ketone functionality.
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
In a dry reaction flask, dissolve this compound (25.0 mmol) in methanol (30 ml).[8]
-
Cool the resulting solution to 0 °C in an ice bath.[8]
-
Slowly add sodium borohydride (25.3 mmol) to the cooled solution in portions, maintaining the temperature at 0 °C.[8]
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-tetralol, which can be further purified if necessary.
V. Applications in Drug Discovery and Development
The this compound scaffold is a prolific building block in the synthesis of a diverse range of biologically active compounds.[1]
-
Antidepressants : As mentioned, it is a crucial precursor for sertraline. Additionally, various this compound derivatives are being investigated as potent and selective monoamine oxidase (MAO) inhibitors for the treatment of depression and Parkinson's disease.[1]
-
Anticancer Agents : The tetralone core is present in several established and experimental anticancer drugs, with derivatives showing antiproliferative activity against a range of cancer cell lines.[1][3]
-
Other Therapeutic Areas : Derivatives of this compound have demonstrated significant potential as antileishmanial, antidiabetic, antibiotic, and antifungal agents.[1][3] For example, 4-hydroxy-1-tetralone has shown antileishmanial and antidiabetic properties.[3] Furthermore, 6-hydroxy-1-tetralone is a valuable intermediate for synthesizing compounds targeting neurodegenerative and cardiovascular diseases.[23]
VI. Safety and Handling
This compound is classified as harmful if swallowed and is an irritant.[4][24] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[24][25] Work should be conducted in a well-ventilated area or a chemical fume hood.[25] In case of contact with skin or eyes, rinse immediately with plenty of water.[24][25]
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][24]
Conclusion
This compound is a molecule of profound importance in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the biological significance of its derivatives ensure its continued use as a foundational scaffold in the development of new therapeutics and functional materials. A thorough understanding of its chemical properties and transformations, as outlined in this guide, is essential for any scientist looking to exploit the vast potential of this versatile chemical entity.
References
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10724, this compound.
- Organic Chemistry Portal. (n.d.). Tetralone synthesis.
- Jones, S. A., Botello, J. A., Singh, J., Damstedt, G. L., Payne, J. C., Griffin, E., Osayawe, O. J., & Castle, S. L. (2025). Microwave-Promoted Synthesis of 1-Tetralones via Iminyl Radical-Mediated 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry, 90(4), 2547–2552.
- ChemWhat. (n.d.). This compound CAS#: 529-34-0.
- PrepChem.com. (n.d.). Synthesis of this compound 1-tetralol.
- SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum.
- Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Amino-1-tetralone in Modern Pharmaceutical Synthesis.
- Springer, J. M., Hinman, C. W., Eisenbraun, E. J., Flanagan, P. W. K., & Hamming, M. C. (1971). Reaction of 1-tetralones with potassium hydroxide-sodium hydroxide. The Journal of Organic Chemistry, 36(24), 3862–3864.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 7-METHOXY-1-TETRALONE.
- Human Metabolome Database. (2021, September 11). Showing metabocard for this compound (HMDB0248243).
- Singh, A., & Sharma, U. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Orient J Chem, 35(5).
- Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit.
- National Institute of Standards and Technology. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. In NIST Chemistry WebBook.
- Gatto, K. M., Reinheimer, J. D., Shafer, K. H., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579.
- precisionFDA. (n.d.). This compound.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4679494, 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. This compound | 529-34-0 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Page loading... [guidechem.com]
- 9. This compound(529-34-0) 1H NMR [m.chemicalbook.com]
- 10. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound(529-34-0) IR Spectrum [m.chemicalbook.com]
- 15. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 16. This compound(529-34-0) MS spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. Tetralone synthesis [organic-chemistry.org]
- 20. prepchem.com [prepchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 23. nbinno.com [nbinno.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Physical Properties of α-Tetralone
This guide provides a comprehensive overview of the core physical properties of α-tetralone (3,4-dihydronaphthalen-1(2H)-one), a crucial bicyclic aromatic ketone.[1] As a key starting material and intermediate in the synthesis of agricultural and pharmaceutical agents, including the insecticide carbaryl and the beta-blocker propranolol, a thorough understanding of its physical characteristics is paramount for researchers, scientists, and professionals in drug development.[1] This document moves beyond a simple recitation of values, offering insights into the experimental basis of these properties and their implications for practical application.
Fundamental Physical and Chemical Identifiers
α-Tetralone is structurally a benzo-fused cyclohexanone.[1] Its identity is defined by the following core parameters:
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [2][3] |
| Molecular Weight | 146.19 g/mol | [2][4] |
| CAS Number | 529-34-0 | [3][4][5] |
| IUPAC Name | 3,4-dihydronaphthalen-1(2H)-one | [6] |
| Synonyms | 1-Tetralone, 1,2,3,4-Tetrahydronaphthalen-1-one | [1][6] |
| SMILES | C1CC2=CC=CC=C2C(=O)C1 | [6] |
| InChIKey | XHLHPRDBBAGVEG-UHFFFAOYSA-N | [6] |
These identifiers are fundamental for database searches, regulatory submissions, and ensuring the correct material is used in experimental workflows. The unique InChIKey, in particular, serves as a digital fingerprint for the compound, crucial for unambiguous identification in computational chemistry and data science applications.
Macroscopic and Thermal Properties
The bulk properties of α-tetralone dictate its handling, storage, and reaction conditions. At room temperature, it exists as a liquid, often described as colorless to yellow or brown.[7][8][9][10] Its faint, characteristic odor is another key physical identifier.[1][11]
| Property | Value | Conditions | Source(s) |
| Physical State | Liquid | Ambient Temperature | [2][6][8] |
| Appearance | Colorless to Yellow/Brown Liquid | [7][9][10] | |
| Melting Point | 2-8 °C | [2][6][5][7][10] | |
| Boiling Point | 255-257 °C | 760 mmHg (Atmospheric Pressure) | [1][6] |
| 113-116 °C | 6 mmHg | [2][4][5][10] | |
| 127 °C | 13 mmHg | [7][9][11] | |
| Density | ~1.099 g/mL | 25 °C | [4][5][8][10] |
| 1.096 g/mL | [7][9] | ||
| 1.0988 g/mL | 16 °C / 4 °C | [6] | |
| Flash Point | >110 °C (>230 °F) | Closed Cup | [2][4][7][8][11] |
| Refractive Index (n_D_²⁰) | 1.5672 - 1.568 | 20 °C | [1][6][4][5] |
The low melting point indicates that α-tetralone can solidify in cool laboratory environments, a critical consideration for storage and handling to prevent freezing in transfer lines or pumps.[10] Its high boiling point at atmospheric pressure necessitates vacuum distillation for purification to avoid thermal degradation. The multiple reported boiling points at reduced pressures are vital data points for designing such purification protocols.[2][5][7][10][11]
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification strategies.
-
Water Solubility : α-Tetralone is reported as insoluble in water.[1][6][4][9] This is expected, given its predominantly nonpolar, bicyclic hydrocarbon structure.
-
Organic Solvents : It is soluble in common organic solvents.[1] Specific data indicates solubility in hexane, chloroform, and ethyl acetate (slightly).[9][12][13][14]
This profile dictates that aqueous-organic extraction is a viable method for purification, and reactions are typically conducted in organic media. For pharmaceutical applications, its poor water solubility presents a formulation challenge, often requiring strategies like co-solvents, emulsions, or derivatization to enhance bioavailability.
Spectroscopic Characterization
Spectroscopic data provides a microscopic view of the molecule, confirming its structure and purity. It is the cornerstone of quality control and chemical analysis.
Ultraviolet-Visible spectroscopy probes the electronic transitions within the molecule. The conjugated system, comprising the aromatic ring and the carbonyl group, gives rise to characteristic absorptions.
-
λ_max (in Hexane) : 247.5 nm (log ε = 4.06), 290 nm (log ε = 3.28).[6] These absorptions correspond to π→π* and n→π* transitions, respectively. The high molar absorptivity (ε) of the 247.5 nm peak makes UV-Vis spectroscopy a sensitive method for quantitative analysis, such as determining concentration in solution for reaction monitoring or formulation analysis.
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to vibrational transitions. For α-tetralone, the key diagnostic peak is the carbonyl (C=O) stretch.
-
C=O Stretch : A strong, sharp absorption is expected in the range of 1660-1685 cm⁻¹. A reported spectrum shows a strong signal at 1667 cm⁻¹, characteristic of an α,β-unsaturated ketone where the carbonyl is conjugated with the aromatic ring.[15] This conjugation lowers the vibrational frequency compared to a simple aliphatic ketone.
-
Other Key Regions :
-
C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch : Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretch : Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
-
The NIST Chemistry WebBook provides access to evaluated IR spectra for reference.[16]
NMR is arguably the most powerful tool for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.
-
¹H NMR : The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.
-
Aromatic Protons (4H) : Typically found in the downfield region (δ 7.0-8.1 ppm). The proton ortho to the carbonyl group (at C8) is the most deshielded due to the anisotropic effect of the C=O bond and will appear furthest downfield, often as a doublet of doublets.
-
Aliphatic Protons (6H) :
-
The two protons at C2 (α to the carbonyl) appear as a triplet around δ 2.6 ppm.
-
The two protons at C4 (benzylic position) appear as a triplet around δ 2.9 ppm.
-
The two protons at C3 appear as a multiplet (a quintet or triplet of triplets) around δ 2.1 ppm, as they are coupled to the protons at both C2 and C4. A detailed analysis of the ¹H NMR spectrum, including deuterated derivatives, has been published, confirming these assignments.[17]
-
-
-
¹³C NMR : The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
-
Carbonyl Carbon (C1) : The ketone carbon is the most downfield signal, typically appearing around δ 198 ppm.
-
Aromatic Carbons (6C) : These appear in the δ 126-145 ppm range. The quaternary carbons (C4a, C8a) can be distinguished from the protonated carbons via DEPT experiments.
-
Aliphatic Carbons (3C) : These methylene carbons appear in the upfield region at approximately δ 23 ppm (C3), δ 30 ppm (C4), and δ 39 ppm (C2).[15]
-
The combination of ¹H, ¹³C, and 2D NMR techniques (like COSY and HSQC) allows for the complete and unambiguous assignment of all signals, serving as a definitive confirmation of the α-tetralone structure.
Experimental Protocols & Workflows
Protocol 1: Determination of Purity via Gas Chromatography (GC)
Causality: GC is the method of choice for assessing the purity of volatile and semi-volatile compounds like α-tetralone. It separates components based on their boiling points and interaction with the stationary phase, allowing for precise quantification of the main component and any impurities.
Methodology:
-
Instrument Setup : Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation : Prepare a ~1 mg/mL solution of α-tetralone in a high-purity solvent like ethyl acetate or hexane.
-
Injection : Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250 °C. Use a split ratio of 50:1.
-
Oven Program :
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detection : The FID detector is held at 300 °C.
-
Data Analysis : Integrate the peak areas of all components in the chromatogram. Purity is calculated as the area of the α-tetralone peak divided by the total area of all peaks, expressed as a percentage. Commercial suppliers often specify a purity of >97% or >98% by GC.[5][9]
Self-Validation: The protocol's validity is ensured by running a solvent blank to check for system contamination and using a known standard to confirm retention time and detector response. The sharpness and symmetry of the main peak are indicators of good chromatographic performance.
Workflow: Spectroscopic Confirmation of α-Tetralone Identity
This diagram illustrates the logical workflow for confirming the identity and structure of a sample purported to be α-tetralone using standard spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of α-Tetralone.
Safety and Handling
α-Tetralone is classified as harmful if swallowed.[2][10] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE) : Wear suitable gloves, safety glasses with side-shields, and a lab coat.[18][19]
-
Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation.[18][19] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[2][18]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[4][18]
The toxicological properties have not been fully investigated, warranting cautious handling.[18]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10724, this compound.
- Wikipedia. (2023). This compound.
- ChemWhat. (n.d.). This compound CAS#: 529-34-0.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Alpha-Tetralone, 98%.
- CHEMICAL POINT. (n.d.). alpha-Tetralone.
- IndiaMART. (n.d.). Alpha Tetralone.
- Fisher Scientific. (2023). SAFETY DATA SHEET: a-Tetralone.
- Gatto, K., Reinheimer, J., Shafer, K. H., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579.
- SpectraBase. (n.d.). This compound [FTIR].
- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro- UV/Vis Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Chegg. (2018). Solved Hi! I have following 1H NMR spectrum of alpha.
- Jayaraman, P., et al. (2022). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Molecular Crystals and Liquid Crystals, 738(1), 1-20.
- Amerigo Scientific. (n.d.). α-Tetralone (97%).
- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aksci.com [aksci.com]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. a-Tetralone 97 529-34-0 [sigmaaldrich.com]
- 6. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alpha-Tetralone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. alpha-Tetralone, 98% | Fisher Scientific [fishersci.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound CAS#: 529-34-0 [m.chemicalbook.com]
- 13. 529-34-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. This compound | 529-34-0 [chemicalbook.com]
- 15. tandfonline.com [tandfonline.com]
- 16. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 17. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. fishersci.fi [fishersci.fi]
Introduction: The Versatile Scaffolding of 1-Tetralone
An In-Depth Technical Guide to 1-Tetralone for Researchers and Drug Development Professionals
This compound, a bicyclic aromatic ketone, serves as a cornerstone in synthetic organic and medicinal chemistry. Its unique structure, a fusion of a benzene ring and a cyclohexanone ring, provides a versatile platform for chemical modifications, making it an invaluable precursor for a wide range of commercially significant compounds. This guide offers a comprehensive overview of this compound, from its fundamental properties to its applications in cutting-edge research and development.
CAS Number: 529-34-0[1][2] Preferred IUPAC Name: 3,4-Dihydronaphthalen-1(2H)-one[2][3]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and synthesis. This compound is a colorless to light brown oily liquid with a faint, characteristic odor.[3][4] It is insoluble in water but readily dissolves in most organic solvents.[3][5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molar Mass | 146.19 g/mol | [1][2] |
| Appearance | Colorless to light brown liquid | [3][4] |
| Density | 1.099 g/cm³ (at 25 °C) | [3][6] |
| Melting Point | 2–7 °C | [3][6] |
| Boiling Point | 255–257 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.5672 | [2][3] |
| UV Absorption (Hexane) | λmax 247.5 nm, 290 nm | [2][6] |
Synthesis of this compound: Established and Modern Methodologies
The synthesis of this compound can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.
Intramolecular Friedel-Crafts Acylation
A prevalent laboratory and industrial method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid or its derivatives.[3][4] This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid or hydrofluoric acid.[4] The use of 4-phenylbutyryl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can also be employed, often with shorter reaction times.[3][4]
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
Another commercially significant route is the oxidation of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin.[3][4] This process often involves air oxidation in the presence of metal catalysts, such as chromium or copper salts, which proceeds via a hydroperoxide intermediate.[3][7]
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by its two key functional components: the carbonyl group and the α-methylene group, which is adjacent to both the carbonyl and the aromatic ring. This dual reactivity makes it a versatile intermediate.
Caption: Key Reaction Pathways of this compound.
Key Reactions Include:
-
Reduction: The ketone functionality can be readily reduced to a secondary alcohol, 1-tetralol, using reducing agents like sodium borohydride or lithium aluminum hydride.[3][8] A Birch reduction can reduce it further to 1,2,3,4-tetrahydronaphthalene.[3][8]
-
Grignard Reactions: Reaction with Grignard reagents, such as phenylmagnesium bromide, results in the formation of tertiary alcohols.[3][8]
-
α-Functionalization: The α-methylene group is particularly reactive. It can undergo reactions like alkylation, arylation, and condensation. For instance, ruthenium-catalyzed arylation with phenyl boronic acid derivatives yields 8-phenyl-1-tetralone.[3][8]
-
Aromatization: this compound can be aromatized to 1-naphthol, a crucial industrial intermediate, through catalytic dehydrogenation at high temperatures.[3]
Applications in Research and Drug Development
The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[9][10]
-
Antidepressants: It is a key precursor in the synthesis of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI).[9]
-
Cardiovascular Drugs: 1-Naphthol, derived from this compound, is a starting material for the beta-blocker propranolol.[3]
-
Anticancer Agents: The tetralone core is found in various compounds with demonstrated antiproliferative activity against cancer cell lines.[9]
-
Natural Product Synthesis: The this compound skeleton is present in natural products like Aristelegone A, which is used in traditional Chinese medicine.[3][10]
-
Metabolic Disorders: Derivatives of this compound have been investigated as potent and selective inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for treating metabolic disorders.[11]
Experimental Protocol: Reduction of this compound to 1-Tetralol
This protocol details a standard laboratory procedure for the reduction of this compound using sodium borohydride. This experiment is a fundamental transformation and serves as a reliable method for producing 1-tetralol.
Objective: To synthesize 1-tetralol from this compound via reduction with sodium borohydride.
Materials:
-
This compound (1.0 eq)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (1.05 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 3.65 g, 25.0 mmol) in methanol (e.g., 30 mL).[5]
-
Rationale: Methanol is a suitable polar protic solvent that dissolves both the starting material and the reducing agent.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution until it cools to 0-5 °C.
-
Rationale: The reduction reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.
-
-
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 0.98 g, 26.3 mmol) to the cooled solution in small portions over 10-15 minutes.[5]
-
Rationale: Slow, portion-wise addition is crucial to manage the exothermic nature of the reaction and the accompanying hydrogen gas evolution.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Rationale: Allowing the reaction to proceed at room temperature ensures completion. TLC is an essential technique for verifying the consumption of the starting material.
-
-
Quenching: Carefully quench the reaction by slowly adding deionized water (e.g., 20 mL) to decompose any excess sodium borohydride. Then, acidify the mixture to pH ~2-3 with 1 M HCl.
-
Rationale: Quenching safely neutralizes the reactive reducing agent. Acidification protonates the resulting alkoxide to form the alcohol and helps in the subsequent workup.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).
-
Rationale: Ethyl acetate is a water-immiscible organic solvent that will selectively dissolve the desired product, separating it from the aqueous phase.
-
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Rationale: Washing with brine removes residual water from the organic phase. The drying agent removes any remaining traces of water.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 1-tetralol.
-
Rationale: This step removes the volatile organic solvent, leaving the non-volatile product.
-
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Safety and Handling
This compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[2][12] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[13][14]
-
Personal Protective Equipment: Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13][15]
-
Handling: Avoid contact with skin and eyes and inhalation of vapor or mist.[12][13] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12][13]
-
First Aid: In case of contact, flush the affected area with copious amounts of water.[12] If inhaled, move to fresh air.[12] If ingested, rinse the mouth with water and seek immediate medical attention.[12][13]
References
- This compound - Wikipedia. [Link]
- This compound | C10H10O - PubChem. [Link]
- Synthesis of this compound 1-tetralol - PrepChem.com. [Link]
- Microwave-Promoted Synthesis of 1-Tetralones via Iminyl Radical-Mediated 1,5-Hydrogen Atom Transfer - The Journal of Organic Chemistry. [Link]
- This compound, 97% 529-34-0 - Ottokemi. [Link]
- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones - Bentham Science. [Link]
- This compound CAS#: 529-34-0 - ChemWh
- Reaction pathway for the synthesis of this compound derivatives (1a–h),...
- Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - NIH. [Link]
- Reaction of 1-tetralones with potassium hydroxide-sodium hydroxide - The Journal of Organic Chemistry. [Link]
Sources
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 529-34-0 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 11. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound(529-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Spectroscopic Data of 1-Tetralone Derivatives
This guide provides an in-depth exploration of the spectroscopic data of 1-tetralone and its derivatives, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the structural nuances that influence spectroscopic outcomes. Our focus is on the practical application of spectroscopic methods for the robust characterization of this important class of molecules.
Introduction: The Significance of the this compound Scaffold
This compound, a bicyclic aromatic ketone, serves as a foundational scaffold in a multitude of biologically active compounds and natural products. Its derivatives are integral to the development of pharmaceuticals and agrochemicals.[1] The rigid, fused-ring system of this compound provides a well-defined conformational framework, making it an excellent model for studying the influence of electronic and steric effects of various substituents on spectroscopic properties. A thorough understanding of the spectroscopic characteristics of this compound derivatives is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Principles and Causality in NMR Analysis
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.[2] The multiplicity of a proton signal, governed by spin-spin coupling, reveals the number of neighboring protons, providing crucial connectivity information. For this compound derivatives, the aromatic and aliphatic regions of the NMR spectrum provide distinct and complementary structural information.
¹H NMR Spectroscopy of this compound Derivatives
The ¹H NMR spectrum of this compound itself displays characteristic signals for the aromatic and aliphatic protons. The protons on the aromatic ring typically appear as complex multiplets in the range of 7.2-8.1 ppm. The proton at position 8 is the most deshielded due to the anisotropic effect of the carbonyl group. The aliphatic protons at positions 2, 3, and 4 resonate further upfield.
Substituents on either the aromatic or aliphatic ring will significantly alter this pattern. For instance, an electron-donating group like a methoxy group on the aromatic ring will shift the aromatic proton signals to a lower ppm, while an electron-withdrawing nitro group will cause a downfield shift.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl₃
| Compound | H-2 (triplet) | H-3 (multiplet) | H-4 (triplet) | Aromatic Protons | Other Protons | Reference |
| This compound | 2.63 | 2.15 | 2.97 | 7.25-7.55 (m, 3H), 8.03 (d, 1H, H-8) | [3][4] | |
| 6-Methoxy-1-tetralone | 2.61 | 2.09 | 2.92 | 6.70 (d, 1H), 6.85 (dd, 1H), 8.00 (d, 1H) | 3.85 (s, 3H, -OCH₃) | [5][6] |
| 5-Nitro-1-tetralone | ~2.7 | ~2.2 | ~3.1 | ~7.4-8.2 (complex m) | [7][8] | |
| 7-Hydroxy-1-tetralone | ~2.6 | ~2.1 | ~2.9 | Aromatic protons shifted upfield compared to this compound | -OH (broad s) | [9] |
¹³C NMR Spectroscopy of this compound Derivatives
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of this compound is highly deshielded and appears around 198 ppm. The aromatic carbons resonate in the 126-145 ppm region, while the aliphatic carbons are found between 23-40 ppm.
Substituent effects are also pronounced in the ¹³C NMR spectrum. The position of a substituent on the aromatic ring can be readily determined by the changes in the chemical shifts of the ipso, ortho, para, and meta carbons.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl₃
| Compound | C-1 (C=O) | C-2 | C-3 | C-4 | Aromatic Carbons | Other Carbons | Reference |
| This compound | 198.2 | 39.2 | 23.2 | 29.7 | 126.6, 127.2, 128.8, 132.6, 133.2, 144.6 | [7][10] | |
| 6-Methoxy-1-tetralone | 197.8 | 38.2 | 22.8 | 27.0 | 109.6, 126.6, 127.5, 133.1, 143.0, 162.5 | 55.1 (-OCH₃) | [11] |
| 7-Hydroxy-1-tetralone | ~198 | ~39 | ~23 | ~30 | Aromatic carbons show shifts consistent with a hydroxyl substituent | [9] |
Experimental Protocol for NMR Spectroscopy
A self-validating NMR experiment relies on meticulous sample preparation and instrument setup to ensure data accuracy and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.[13]
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[14]
-
Shim the magnetic field to achieve optimal homogeneity.[14]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[13]
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[14]
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR data acquisition and processing.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Interpreting the IR Spectra of this compound Derivatives
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1685 cm⁻¹. Conjugation with the aromatic ring lowers this frequency from that of a typical saturated ketone.[8] Other key absorptions include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.
Substituents can influence the C=O stretching frequency. Electron-withdrawing groups on the aromatic ring tend to increase the frequency, while electron-donating groups have a slight lowering effect.[17] The presence of other functional groups, such as hydroxyl (-OH) or amino (-NH₂), will introduce their own characteristic absorption bands.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O (Ketone) | 1680 - 1695 | Strong | Position influenced by aromatic substituents. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak | Multiple bands often observed. |
| -OH Stretch | 3200 - 3600 | Broad, Strong | For hydroxylated derivatives. |
| -NO₂ Stretch | 1500 - 1560 and 1345 - 1385 | Strong | For nitro derivatives. |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Sample Application:
-
Data Acquisition:
-
Initiate the scan to collect the sample spectrum.
-
-
Cleaning:
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[18]
-
Diagram of the ATR-IR Experimental Setup:
Caption: Simplified schematic of an ATR-IR experiment.
Section 3: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, such as the conjugated system in this compound derivatives.
Electronic Transitions in this compound Derivatives
This compound exhibits two main absorption bands in its UV-Vis spectrum: a strong band around 248 nm (π→π* transition) and a weaker band around 292 nm (n→π* transition of the carbonyl group).[20] The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.
Substituents that extend the conjugation or have lone pairs of electrons (auxochromes) like -OH, -NH₂, and -OCH₃ can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Conversely, substituents that disrupt the conjugation may cause a hypsochromic (blue) shift.
Table 4: UV-Vis Absorption Maxima (λ_max, nm) for this compound Derivatives in a Non-polar Solvent
| Compound | λ_max (π→π) (nm) | λ_max (n→π) (nm) | Reference |
| This compound | ~248 | ~292 | [20] |
| 6-Methoxy-1-tetralone | ~276 | ~310 | [21] |
| Amino-1-tetralones | Bathochromic shift observed | Bathochromic shift observed | [22][23] |
Experimental Protocol for UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., hexane, ethanol, acetonitrile) of known concentration.[24]
-
Perform serial dilutions to obtain a series of standard solutions with concentrations that will give absorbances in the linear range of the instrument (typically 0.1-1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.[25]
-
Select the desired wavelength range for scanning.
-
-
Measurement:
-
Fill a clean cuvette with the solvent to be used as a blank and place it in the reference holder.[10]
-
Fill a matched cuvette with the sample solution and place it in the sample holder.
-
Zero the instrument with the blank.
-
Measure the absorbance of the sample.[10]
-
For a full spectrum, scan across the desired wavelength range.
-
Diagram of the UV-Vis Spectrophotometer Workflow:
Caption: Workflow for UV-Vis spectroscopic analysis.
Section 4: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
Fragmentation Patterns of this compound Derivatives
In electron ionization (EI) mass spectrometry, the this compound molecule is first ionized to form a molecular ion (M⁺•). This high-energy ion then undergoes fragmentation. The fragmentation of this compound is characterized by the loss of small neutral molecules such as CO, C₂H₄, and C₂H₅•. The base peak is often observed at m/z 118, corresponding to the loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction.
Substituents on the this compound ring will influence the fragmentation pathways. Electron-donating groups can stabilize the molecular ion, leading to a more abundant M⁺• peak. The nature and position of the substituent will also direct the fragmentation, leading to characteristic fragment ions. For example, halogenated derivatives will exhibit characteristic isotopic patterns.[26]
Table 5: Key Mass Spectral Fragments (m/z) for this compound and its Derivatives (EI-MS)
| Compound | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) | Plausible Neutral Losses |
| This compound | 146 | 118, 117, 90, 89 | C₂H₄, C₂H₅•, CO, CHO• |
| Halogenated 1-Tetralones | M⁺• and M+2⁺• peaks for Cl/Br | Fragments corresponding to the loss of the halogen and other typical fragments. | X•, HX, C₂H₄ |
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry
Step-by-Step Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
The mass spectrometer is tuned and calibrated using a standard compound.
-
-
Data Acquisition:
-
The sample is introduced into the ion source, where it is vaporized and ionized by a beam of electrons.[28]
-
The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The molecular ion peak is identified to determine the molecular weight.
-
The fragmentation pattern is analyzed to deduce structural information.
-
Diagram of the EI-MS Process:
Caption: Schematic of the Electron Ionization Mass Spectrometry process.
Conclusion
The spectroscopic characterization of this compound derivatives is a multi-faceted process that requires the synergistic use of various analytical techniques. NMR, IR, UV-Vis, and Mass Spectrometry each provide a unique piece of the structural puzzle. By understanding the fundamental principles behind these techniques and the influence of molecular structure on the resulting spectra, researchers can confidently and accurately characterize novel this compound derivatives, paving the way for advancements in medicinal chemistry and materials science. This guide serves as a foundational resource, emphasizing the importance of rigorous experimental methodology and a deep understanding of spectroscopic principles for achieving reliable and reproducible results.
References
- Wikipedia contributors. (2023, November 28). Sample preparation in mass spectrometry. In Wikipedia, The Free Encyclopedia.
- UTHSC NMR Facility. (n.d.). Step-by-step procedure for NMR data acquisition.
- Drawell. (n.d.). How to Use UV Vis Spectrophotometer.
- Chemistry LibreTexts. (2023, August 29).
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
- Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Wikipedia contributors. (2023, December 23). This compound. In Wikipedia, The Free Encyclopedia.
- University of Cambridge. (n.d.).
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- PNAS. (n.d.).
- Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra [Video]. YouTube. [Link]
- ACD/Labs. (2023, August 23).
- University of Illinois. (n.d.).
- R-NMR. (n.d.).
- Royal Society of Chemistry. (n.d.). Contents.
- Wiley. (n.d.).
- PrepChem.com. (n.d.). Synthesis of a) 5-nitro-α-tetralone.
- PMC. (n.d.). Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance.
- YouTooBio. (2020, August 24). How do you use a Spectrophotometer? A step-by-step guide! [Video]. YouTube. [Link]
- Banerjee, A. K., et al. (2019). Isopropylation of 6-Methoxy-1-tetralone.
- IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis.
- ResearchGate. (n.d.).
- GISSMO NMR. (n.d.). 6-Methoxy-1-tetralone.
- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
- PubMed. (2018, May 4). Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine.
- Material Science Research India. (2019).
- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- ATB. (n.d.). 6-Methoxy-1-tetralone.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- NIST. (n.d.).
- eGyanKosh. (n.d.).
- Stenutz. (n.d.). 2,2-dimethyl-1-tetralone.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2020, August 22). 16.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.). Substituent effects in infrared spectroscopy. Part 5.
- PubMed. (1987, October). Synthesis of some [N-(2-haloalkyl)amino]tetralin derivatives as potential irreversible labels for bovine anterior pituitary D2 dopamine receptors.
- Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of 2,2-dimethylpropane.
- NIH. (2016, May 4). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2.
- ResearchGate. (n.d.). UV–vis spectra of sensor 1 (20 lM) in the presence of various amino....
Sources
- 1. The Operating Manual for UV-Vis Spectrophotometer | Universal Lab Blog [universallab.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. GISSMO - 6-Methoxy-1-tetralone [gissmo.bmrb.io]
- 6. 6-Methoxy-1-tetralone | C11H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. r-nmr.eu [r-nmr.eu]
- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. 1-Propanol, 2,2-dimethyl- [webbook.nist.gov]
- 18. agilent.com [agilent.com]
- 19. m.youtube.com [m.youtube.com]
- 20. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. agilent.com [agilent.com]
- 26. whitman.edu [whitman.edu]
- 27. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 28. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
Introduction: The Structural Significance of 1-Tetralone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-Tetralone
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (3,4-dihydronaphthalen-1(2H)-one). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and the logic underpinning experimental design. We will explore one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to achieve an unambiguous structural elucidation of this important bicyclic ketone.
This compound is a bicyclic aromatic ketone that serves as a foundational scaffold in the synthesis of numerous pharmaceutical agents and agricultural chemicals.[1] Its rigid structure, composed of a benzo-fused cyclohexanone ring, presents a distinct and instructive case for NMR spectroscopic analysis. Understanding the precise electronic environment of each proton and carbon nucleus is paramount for chemists seeking to modify the structure for targeted applications. NMR spectroscopy is the most powerful tool for this purpose, offering unparalleled insight into molecular connectivity and conformation in solution.[2]
This guide will systematically deconstruct the NMR data of this compound, demonstrating how a suite of modern NMR experiments can be synergistically applied to solve complex chemical structures.
Foundational Analysis: One-Dimensional NMR Spectroscopy
The first step in any structural elucidation is the acquisition and analysis of 1D ¹H and ¹³C NMR spectra. These experiments provide fundamental information on the number and type of distinct nuclei in the molecule.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound can be divided into two distinct regions: the downfield aromatic region and the upfield aliphatic region. The analysis hinges on interpreting chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and scalar coupling constants (J).
An unambiguous assignment was historically facilitated by the synthesis of deuterated derivatives, which simplifies the spectrum by removing specific signals.[3][4] However, modern 2D NMR techniques, discussed later, allow for a confident assignment without chemical modification.
The key features are:
-
Aromatic Protons (δ 7.2–8.1 ppm): The spectrum displays four signals corresponding to the four protons on the benzene ring. The proton at position 8 (H8) is significantly deshielded and appears furthest downfield (around δ 8.03 ppm). This is due to the anisotropic effect of the proximal carbonyl group (C=O). The remaining aromatic protons (H5, H6, H7) exhibit complex splitting patterns due to mutual coupling.
-
Aliphatic Protons (δ 2.1–3.0 ppm): Three signals are observed for the three methylene (CH₂) groups.
-
The protons at C4 (H4), adjacent to the aromatic ring (benzylic position), appear as a triplet around δ 2.96 ppm.
-
The protons at C2 (H2), alpha to the carbonyl group, are also deshielded and resonate as a triplet at approximately δ 2.63 ppm.
-
The protons at C3 (H3) are the most shielded of the aliphatic set and appear as a multiplet (specifically, a quintet or pentet) around δ 2.14 ppm, as they are coupled to both H2 and H4 protons.
-
The triplet multiplicity for H2 and H4 arises from coupling to the adjacent H3 methylene protons (³JHH coupling).
¹³C NMR and DEPT-135 Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound shows ten distinct carbon signals, consistent with its molecular formula (C₁₀H₁₀O). The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups, thereby simplifying the assignment process.[5][6]
-
Carbonyl Carbon (C1): The most deshielded signal, appearing at ~δ 198.3 ppm, is characteristic of a ketone carbonyl carbon.[7] This peak is absent in the DEPT-135 spectrum as it is a quaternary carbon (no attached protons).
-
Aromatic Carbons (δ 126–145 ppm): Six signals are present in this region.
-
Two signals correspond to the quaternary carbons (C4a and C8a), which are absent in the DEPT-135 spectrum. These appear at ~δ 132.7 and ~δ 144.5 ppm.
-
Four signals correspond to the protonated aromatic carbons (CH groups), which appear as positive peaks in the DEPT-135 spectrum.[6] These are found at approximately δ 126.6 (C6), δ 127.1 (C8), δ 128.8 (C5), and δ 133.2 (C7).
-
-
Aliphatic Carbons (δ 23–40 ppm): Three signals corresponding to the three methylene (CH₂) groups are observed. In a DEPT-135 experiment, these signals will appear as negative peaks, allowing for their definitive identification.[8]
-
C2: ~δ 39.2 ppm
-
C4: ~δ 29.7 ppm
-
C3: ~δ 23.2 ppm
-
The following diagram illustrates the numbering convention used for this compound.
Caption: Numbering scheme for this compound.
Advanced Analysis: Two-Dimensional (2D) NMR Spectroscopy
While 1D NMR provides a solid foundation, 2D NMR experiments are essential for confirming assignments and assembling the complete molecular structure with confidence.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] In the this compound spectrum, this is most useful for confirming the connectivity of the aliphatic chain.
-
A cross-peak will be observed between the signal at δ 2.63 ppm (H2) and the signal at δ 2.14 ppm (H3).
-
Another cross-peak will connect the signal at δ 2.14 ppm (H3) with the signal at δ 2.96 ppm (H4). This pattern of correlations unequivocally establishes the H2-H3-H4 spin system, confirming the sequence of the methylene groups in the aliphatic ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling).[10][11][12] This is the most direct method for assigning protonated carbons.
-
The proton signal at δ 8.03 ppm will show a cross-peak to the carbon signal at δ 127.1 ppm, assigning this pair to H8/C8.
-
The aliphatic proton triplet at δ 2.63 ppm will correlate with the carbon signal at δ 39.2 ppm, assigning this pair to H2/C2.
-
The proton multiplet at δ 2.14 ppm will correlate with the carbon at δ 23.2 ppm, assigning H3/C3.
-
The proton triplet at δ 2.96 ppm will correlate with the carbon at δ 29.7 ppm, assigning H4/C4. By systematically matching each proton signal to a carbon signal, the HSQC spectrum removes any ambiguity in the assignment of all protonated carbons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[13][14] This is exceptionally powerful for piecing together the molecular skeleton by connecting spin systems and identifying quaternary carbons. Key HMBC correlations for this compound include:
-
H2 (δ 2.63) → C1 (δ 198.3): This ²J correlation from the alpha-protons to the carbonyl carbon confirms their proximity.
-
H4 (δ 2.96) → C1 (δ 198.3): This ³J correlation also links the aliphatic chain to the carbonyl group.
-
H4 (δ 2.96) → C4a, C5: These correlations from the benzylic protons to the aromatic carbons C4a and C5 definitively link the aliphatic and aromatic rings.
-
H8 (δ 8.03) → C1 (δ 198.3): This critical ³J correlation from the most deshielded aromatic proton to the carbonyl carbon confirms the peri-relationship between H8 and the C1 ketone.
-
H5 (δ ~7.25) → C4a, C7: These correlations help to lock in the assignments of the aromatic ring.
Summary of NMR Data
The following tables summarize the assigned chemical shifts for this compound in CDCl₃.
Table 1: ¹H NMR Data for this compound (~500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H8 | ~8.03 | dd | ~7.8, 1.5 |
| H7 | ~7.47 | td | ~7.5, 1.5 |
| H6 | ~7.32 | t | ~7.5 |
| H5 | ~7.25 | d | ~7.8 |
| H4 (2H) | ~2.96 | t | ~6.1 |
| H2 (2H) | ~2.63 | t | ~6.5 |
| H3 (2H) | ~2.14 | p (quintet) | ~6.3 |
Table 2: ¹³C NMR Data for this compound (~125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (from DEPT-135) |
| C1 | ~198.3 | C (Quaternary) |
| C8a | ~144.5 | C (Quaternary) |
| C7 | ~133.2 | CH |
| C4a | ~132.7 | C (Quaternary) |
| C5 | ~128.8 | CH |
| C8 | ~127.1 | CH |
| C6 | ~126.6 | CH |
| C2 | ~39.2 | CH₂ |
| C4 | ~29.7 | CH₂ |
| C3 | ~23.2 | CH₂ |
Experimental Protocols
Adherence to rigorous experimental protocols is essential for acquiring high-quality, reproducible NMR data. The trustworthiness of any analysis is built upon a foundation of meticulous sample preparation and data acquisition.
Sample Preparation
The quality of the NMR spectrum is profoundly affected by the quality of the sample.[15]
-
Quantify Solute: For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound.[16] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.[15][16]
-
Select Solvent: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like this compound.
-
Dissolution: Dissolve the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[16] Gentle vortexing can aid dissolution.
-
Reference Standard: The solvent itself often contains a reference standard like tetramethylsilane (TMS, δ 0.00 ppm). If not, a small amount can be added. Alternatively, the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) can be used for referencing.[2][17]
-
Filtration: To remove any particulate matter which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15]
-
Labeling: Clearly label the NMR tube cap with a unique identifier. Avoid applying labels or tape to the body of the tube, as this can interfere with its positioning in the spectrometer.[18]
Data Acquisition and Processing Workflow
The following workflow outlines the logical progression from data acquisition to final analysis.
Caption: General workflow for NMR-based structure elucidation.
A typical data processing sequence involves:
-
Fourier Transformation (FT): Converts the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.[19]
-
Phase Correction: Adjusts the phase of the spectrum so that all peaks are purely in absorption mode (positive and symmetrical).
-
Baseline Correction: Corrects for any rolling or distortion in the spectral baseline.
-
Referencing: Calibrates the chemical shift axis (x-axis) relative to a known standard.[17]
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons it represents.
Modern NMR software packages like MestReNova, TopSpin, or NMRFx can automate much of this process while still allowing for manual fine-tuning.[20]
Conclusion
The comprehensive NMR analysis of this compound serves as an exemplary case study for the principles of chemical structure elucidation. Through the logical and sequential application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, every proton and carbon atom can be assigned with a high degree of confidence. The causality behind observed chemical shifts and coupling patterns is rooted in fundamental electronic and steric effects, such as the anisotropy of the carbonyl group and through-bond scalar coupling. The self-validating system of cross-correlations provided by 2D NMR ensures the trustworthiness and integrity of the final structural assignment. This detailed approach provides the robust analytical foundation required for any research or development program involving this versatile chemical scaffold.
References
- Chemical Instrumentation Facility, Iowa State University.
- Scribd.
- University of California, Riverside. How to Prepare Samples for NMR. [Link]
- Georgia Institute of Technology.
- Edison, A.S., et al. (2022). NMR data processing, visualization, analysis and structure calculation with NMRFx.
- ResearchGate. How to Prepare Samples for NMR. [Link]
- Gatto, K., et al. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry. [Link]
- University College London.
- The MetaRbolomics book. NMR data handling and (pre-)processing. [Link]
- eMagRes.
- Pacific Northwest National Laboratory.
- Chegg.com. The HSQC (heteronuclear single quantum coherence spectroscopy) spectrum for α-tetralone. [Link]
- SpectraBase. This compound - 13C NMR Chemical Shifts. [Link]
- Wikipedia. This compound. [Link]
- Springer Nature Experiments. NMR Protocols and Methods. [Link]
- University of California, Santa Barbara. Chemical Shift Referencing. [Link]
- Magritek. 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]
- Chemistry LibreTexts. HMBC and HMQC Spectra. [Link]
- University of California, Santa Barbara. 2D 1H-1H COSY. [Link]
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum. [Link]
- PubChem, National Institutes of Health. This compound. [Link]
- The Royal Society of Chemistry.
- Wiley Online Library. Analysis of the 1H NMR spectrum of α‐tetralone. [Link]
- American Chemical Society. NMR Guidelines for ACS Journals. [Link]
- Michigan St
- University of Ottawa NMR Facility Blog. HSQC and Edited HSQC Spectra. [Link]
- Columbia University NMR Core Facility. DEPT. [Link]
- ResearchGate. Overlay of the aromatic region of 1 H-1 H COSY NMR spectra. [Link]
- Columbia University NMR Core Facility. HSQC and HMBC. [Link]
- YouTube. DEPT 135 Acquisition & Processing. [Link]
- Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- Advances in Polymer Science.
- University of Calgary. 13C NMR spectroscopy. [Link]
- Nanalysis. DEPT: A tool for 13C peak assignments. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- SpectraBase. This compound - 13C NMR Spectrum. [Link]
- University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]
- Human Metabolome Database. Showing metabocard for this compound. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. youtube.com [youtube.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. chegg.com [chegg.com]
- 11. University of Ottawa NMR Facility Blog: HSQC and Edited HSQC Spectra [u-of-o-nmr-facility.blogspot.com]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 20. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]
FT-IR spectrum of 1-Tetralone C=O stretch
An In-Depth Technical Guide to the FT-IR Analysis of the 1-Tetralone Carbonyl Stretch
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, with a specific focus on the characteristic carbonyl (C=O) stretching vibration. As a senior application scientist, this document moves beyond simple spectral interpretation to explore the underlying physicochemical principles that govern the absorption frequency of the carbonyl group in this unique bicyclic aromatic ketone. We will dissect the competing electronic and structural effects—namely conjugation and ring strain—to predict and rationalize the observed spectral features. This guide is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and chemical analysis, offering field-proven insights into experimental design and data interpretation.
Theoretical Principles of Carbonyl (C=O) Stretching in IR Spectroscopy
The carbonyl group's vibration is one of the most distinct and reliable signals in an infrared spectrum. Its intensity and position provide invaluable structural information. The absorption of IR radiation is governed by the principles of molecular vibrations, which can be approximated by Hooke's Law for a simple harmonic oscillator. The frequency of the vibration (ν) is dependent on the bond's force constant (k), which correlates with bond strength, and the reduced mass (μ) of the atoms involved.
ν ∝ √(k/μ)
The C=O bond is characterized by a large force constant (a strong bond) and a significant change in dipole moment during its stretching vibration. This results in a characteristically strong and sharp absorption band in the IR spectrum, typically found in the 1850-1600 cm⁻¹ region.[1] For a simple, saturated six-membered cyclic ketone like cyclohexanone, which serves as an excellent baseline, the C=O stretch appears around 1715 cm⁻¹.[2][3] Deviations from this value are diagnostic of the carbonyl group's specific molecular environment.
Structural Analysis of this compound and its Influence on the C=O Frequency
This compound presents a fascinating case where its structure—a ketone within a six-membered ring fused to a benzene ring—creates a unique electronic environment. Two primary factors dictate the final position of its C=O stretching frequency: aromatic conjugation and ring strain.
The Dominant Effect: Aromatic Conjugation
When a carbonyl group is directly attached to an aromatic ring or a double bond (an α,β-unsaturated system), its stretching frequency is lowered.[4] This phenomenon is a direct result of resonance and electron delocalization. In this compound, the π-electrons from the adjacent benzene ring can delocalize into the carbonyl group.
This delocalization can be represented by the following resonance structures:
The contribution of the resonance structure with the C-O single bond character reduces the overall double-bond character of the carbonyl group.[1][5] This effectively weakens the C=O bond, lowers its force constant (k), and consequently decreases the stretching frequency. This conjugation effect typically lowers the frequency by 20-40 cm⁻¹ compared to a non-conjugated analog.[1][2][6]
The Mitigating Effect: Ring Strain
Incorporating a carbonyl group into a cyclic system can significantly influence its stretching frequency, primarily due to ring strain.[7]
-
Small Rings (≤ 5 atoms): In strained rings like cyclopentanone (~1750 cm⁻¹) or cyclobutanone (~1785 cm⁻¹), the internal bond angles are forced to be smaller than the ideal 120° for an sp²-hybridized carbonyl carbon.[3] To accommodate this, the C-C bonds adjacent to the carbonyl utilize more p-character, which in turn imparts more s-character into the C=O sigma bond.[8][9] This strengthens the carbonyl bond and increases the stretching frequency.
-
Strain-Free Rings (6 atoms): A six-membered ring, as found in this compound and the reference compound cyclohexanone, is relatively free of angular strain.[2] Therefore, this effect does not contribute to a significant increase in the C=O frequency.
Data Presentation and Interpretation
The theoretical analysis is validated by experimental data. The C=O stretching frequency of this compound is consistently reported in a range lower than that of its saturated counterpart, cyclohexanone, and is similar to other aromatic ketones like acetophenone.
| Compound | Structure | Key Structural Feature | Typical C=O Frequency (cm⁻¹) |
| Cyclohexanone | Saturated 6-membered ring | Saturated, strain-free cyclic ketone | ~1715[2][3] |
| Acetophenone | Phenyl ring attached to C=O | Aromatic conjugation | ~1690[1] |
| This compound | Fused aromatic & 6-membered ring | Aromatic conjugation in a strain-free ring | ~1685 [3] |
Experimental spectra from sources such as the NIST Chemistry WebBook confirm a strong absorption band for this compound around this value.[10] Some studies have reported values as low as 1667 cm⁻¹, which can be attributed to specific experimental conditions or intermolecular interactions.[11]
Experimental Protocol for Acquiring the FT-IR Spectrum of this compound
This protocol outlines a self-validating method for obtaining a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature.[12] The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and excellent data reproducibility.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Accessory: A single-bounce ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample: this compound (liquid).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and soft, lint-free laboratory wipes.
Step-by-Step Methodology
-
System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a laboratory wipe and clean the crystal surface. Repeat with a dry wipe to ensure the crystal is completely clean and dry.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to account for the absorbance of ambient water vapor and carbon dioxide, as well as the intrinsic absorbance of the ATR crystal.
-
Typical Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[13]
-
-
Sample Application:
-
Place a single, small drop of this compound directly onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.[14]
-
-
Sample Spectrum Acquisition:
-
Using the same acquisition parameters as the background scan, collect the sample spectrum. The software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation:
-
Identify the most intense band in the 1700-1650 cm⁻¹ region. This corresponds to the C=O stretching vibration. Use the software's tools to label the exact wavenumber of this peak maximum.
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the this compound from the ATR crystal using a wipe soaked in isopropanol or acetone. Dry the crystal completely. It is good practice to take a new background scan to verify that no sample residue remains.
-
Visualization of Influencing Factors
The following diagram illustrates the key structural and electronic factors that determine the C=O stretching frequency in this compound.
Caption: Factors influencing this compound's C=O stretch frequency.
References
- Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.
- Gable, K. (2018, September 22). The C=O Stretch. Oregon State University.
- IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE.
- Bragg, W. D. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy.
- Sample preparation and factors affect IR bands. (n.d.). SlideShare.
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- Why does C=O stretching frequency increase with ring strain? (2014, September 18). Chemistry Stack Exchange.
- 1(2H)-Naphthalenone, 3,4-dihydro-. (n.d.). NIST Chemistry WebBook.
- Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. YouTube.
- Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. (n.d.). ACS Publications.
- Manivannan, V., et al. (2021). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Taylor & Francis Online.
- Erskine, R. L., & Waight, E. S. (1960). SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. Journal of the Chemical Society (Resumed), 3425.
- FTIR spectra of the samples normalized to an absorbance of 1 at 1600 cm... (n.d.). ResearchGate.
- Galabov, B., & Simov, D. (1970). The stretching vibration of carbonyl groups in cyclic ketones. Chemical Physics Letters, 5(8), 549-552.
- Sample preparation for FT-IR. (n.d.). University of the West Indies.
- How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate.
- This compound. (n.d.). Wikipedia.
- FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.
- Synthesis of Haloketo Acid Alkyl Esters. (n.d.). MDPI.
- Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.
Sources
- 1. The C=O Stretch [sites.science.oregonstate.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 5. youtube.com [youtube.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
mass spectrometry of 1-Tetralone fragmentation
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Tetralone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation behavior of this compound (3,4-dihydronaphthalen-1(2H)-one). Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core fragmentation mechanisms, offering a detailed rationale for the observed mass spectrum. We present a field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound, interpret the resulting spectrum with a focus on mechanistic causality, and provide visual diagrams to elucidate the key fragmentation pathways. This guide serves as a practical reference for the identification and structural characterization of this compound and related bicyclic aromatic ketones.
Introduction to this compound and Mass Spectrometry
This compound is a bicyclic aromatic ketone with a chemical formula of C₁₀H₁₀O.[1] Its structure consists of a benzene ring fused to a cyclohexanone ring, making it a benzo-fused cyclohexanone.[1] This compound and its derivatives are important precursors in the synthesis of various agricultural and pharmaceutical agents.[1] The carbon skeleton of this compound is also found in a variety of natural products.[1]
Mass spectrometry is a powerful analytical technique indispensable for the structural elucidation and quantification of chemical compounds.[2] In the context of this compound analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective, combining the separation capabilities of GC with the definitive identification power of MS.[3] Understanding the fragmentation pattern is crucial for unambiguous identification, as the manner in which a molecule breaks apart upon ionization provides a unique fingerprint.[4] This guide will focus on the fragmentation induced by Electron Ionization (EI), the most common ionization technique used in GC-MS.[2]
The Principle of Electron Ionization (EI) Fragmentation
In EI-MS, a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase.[4] This process is energetic enough to eject an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M+•).[4][5]
The molecular ion is often energetically unstable and undergoes a series of unimolecular dissociation reactions to form smaller, more stable fragment ions and neutral radicals or molecules.[4][6] Only the charged fragments are detected by the mass spectrometer. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The fragmentation pathways are governed by fundamental principles of organic chemistry, with cleavages preferentially occurring at weaker bonds or through routes that yield highly stable carbocations or radical ions.[5]
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a self-validating system for the robust analysis of this compound. The parameters are chosen to ensure excellent chromatographic separation and the generation of a reproducible, library-matchable mass spectrum.
Objective: To separate this compound from a sample matrix and acquire its characteristic Electron Ionization (EI) mass spectrum.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS Detector or equivalent).[7]
-
Autosampler for precision injection.
Materials:
-
Sample: this compound standard (≥96.0%) dissolved in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 10-100 µg/mL.
-
Carrier Gas: Helium, 99.999% purity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Perform a serial dilution to create a working standard solution (e.g., 10 µg/mL).
-
-
GC Configuration:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness). This column provides excellent resolution for semi-volatile aromatic compounds.
-
Carrier Gas Flow: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.
-
Injection Volume: 1.0 µL.
-
Injector Temperature: 250 °C. This temperature ensures rapid volatilization without thermal degradation.
-
-
GC Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes to ensure all components elute.
-
-
MS Configuration:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy for generating reproducible spectra that can be compared against commercial libraries like NIST.[8]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: 35 - 350 amu. This range covers the molecular ion and all significant fragments.
-
Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering and saturating the MS detector.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Process the data to identify the m/z values and relative abundances of the molecular ion and key fragment ions.
-
Compare the acquired spectrum against a reference library (e.g., NIST, Wiley) to confirm identity.
-
Analysis of the this compound Mass Spectrum
The EI mass spectrum of this compound is characterized by a few dominant peaks that arise from specific, high-probability fragmentation pathways.
The Molecular Ion (M+•)
The molecular ion peak appears at m/z 146 , corresponding to the molecular weight of this compound (C₁₀H₁₀O).[8] The presence of a moderately abundant molecular ion peak is typical for compounds containing an aromatic ring, which lends stability to the radical cation.[9]
Primary Fragmentation Pathways
The fragmentation of the this compound molecular ion is dominated by two key steps originating from its bicyclic structure.
-
Formation of the Base Peak (m/z 118): Retro-Diels-Alder (RDA) Reaction The most abundant fragment ion, the base peak, is observed at m/z 118 .[8] This ion is formed via the loss of a neutral molecule with a mass of 28 Da (146 - 118). This loss corresponds to ethene (C₂H₄). This fragmentation is a classic example of a retro-Diels-Alder (RDA) reaction occurring in the cyclohexanone portion of the molecular ion. The ionization energizes the molecule, allowing the six-membered aliphatic ring to undergo a concerted cycloreversion, expelling a stable neutral molecule (ethene) and forming a highly stable vinyl-substituted aromatic radical cation.
-
Formation of the m/z 90 Ion: Decarbonylation A second prominent peak is observed at m/z 90 . This fragment arises directly from the base peak at m/z 118 through the loss of another neutral molecule with a mass of 28 Da (118 - 90). This loss corresponds to carbon monoxide (CO). The expulsion of CO (decarbonylation) is a characteristic fragmentation pathway for ketones, particularly aromatic ones, and results in the formation of a stable cation.
Data Summary
The principal ions in the EI mass spectrum of this compound are summarized below. Data is compiled from the National Institute of Standards and Technology (NIST) database via PubChem.[8]
| m/z | Proposed Identity | Relative Abundance (%) | Neutral Loss |
| 146 | [C₁₀H₁₀O]+• (Molecular Ion) | 57.6 | - |
| 118 | [C₈H₆O]+• | 99.9 | C₂H₄ (Ethene) |
| 90 | [C₇H₆]+• | 67.5 | CO (Carbon Monoxide) |
| 115 | [C₉H₇]+ | 13.4 | C₂H₅• (Ethyl radical) |
| 39 | [C₃H₃]+ | 14.6 | - |
Mechanistic Visualization
The logical flow of the primary fragmentation cascade of this compound is visualized below using the DOT language. This diagram illustrates the transformation from the molecular ion to the major observed fragments.
Caption: Primary EI fragmentation pathway of this compound.
Conclusion
The electron ionization mass spectrum of this compound is defined by a clear and predictable fragmentation pattern. The key diagnostic ions are the molecular ion at m/z 146, the base peak at m/z 118 resulting from a characteristic retro-Diels-Alder loss of ethene, and the subsequent fragment at m/z 90 formed by decarbonylation. This well-defined cascade allows for high-confidence identification of this compound in complex mixtures using GC-MS. The mechanistic insights and experimental protocol provided in this guide equip researchers with the necessary tools to accurately interpret mass spectral data for this important class of bicyclic aromatic ketones.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0248243).
- Ferreira, M. J., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3281.
- Wiley-VCH GmbH. (2025). This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
- Wiley-VCH GmbH. (2025). This compound, 8-hydroxy- - Optional[MS (GC)] - Spectrum. SpectraBase.
- Wikipedia. (n.d.). This compound.
- Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930.
- Lorge, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry.
- Pulerma, H. (2023). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. Journal of Chemical Research, 6(3), 1-2.
- Intertek. (n.d.). Gas Chromatography - Mass Spectrometry Analysis.
- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Gas Chromatography - Mass Spectrometry Analysis [intertek.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. whitman.edu [whitman.edu]
An In-Depth Technical Guide to Natural Products Containing the 1-Tetralone Scaffold
Introduction
The 1-tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in the realm of natural products and medicinal chemistry.[1][2] This core is found in a diverse array of compounds isolated from plants, fungi, and bacteria, exhibiting a wide spectrum of biological activities.[1][3][4] Its inherent chemical features and synthetic tractability have made it a focal point for drug discovery and development, serving as a building block for therapeutics ranging from antidepressants to anticancer agents.[1][5][6][7] This technical guide provides an in-depth exploration of natural products containing the this compound core, intended for researchers, scientists, and drug development professionals. We will delve into their structural diversity, biosynthesis, biological activities, and the analytical and synthetic methodologies crucial for their study.
I. Structural Diversity and Natural Sources
The this compound motif is a recurring theme in nature's chemical arsenal. These compounds are biosynthesized by a wide range of organisms and exhibit considerable structural variation, often featuring intricate stereochemistry and diverse functional group embellishments.
Table 1: Prominent Natural Products Incorporating the this compound Scaffold
| Compound Name | Natural Source | Key Structural Features | Reported Biological Activities |
| Juglone | Juglans spp. (Walnuts) | Hydroxylated naphthoquinone derived from a this compound precursor | Allelopathic, antibacterial, antifungal, antiviral, anticancer |
| Plumbagin | Plumbago spp. | Methylated and hydroxylated naphthoquinone derived from a this compound precursor | Anticancer, anti-inflammatory, antimicrobial, neuroprotective |
| Actinoranone | Marine-derived Actinomycete | Meroterpenoid with a diterpene and a polyketide-derived tetralone unit | Cytotoxicity against human colon cancer cells[2] |
| Perenniporide A | Fungus Perenniporia sp. | α-tetralone with a 2-hydroxypropanoic acid appendage | Inhibition of plant pathogens[2] |
| Aristelegone A | Aristolochia spp. | 4,7-dimethyl-6-methoxy-1-tetralone[8] | Used in traditional Chinese medicine[8] |
| O-Methylasparvenone | Aspergillus spp. | Substituted this compound | Cytotoxicity against cancer cells[1] |
| Catalponol | Catalpa spp. | Substituted this compound | Antifungal |
II. Biosynthesis: The Polyketide Pathway
The biosynthesis of the this compound core in many natural products proceeds through the polyketide pathway. This intricate enzymatic machinery utilizes simple acyl-CoA precursors to construct complex carbon skeletons.
A. The Polyketide Synthase (PKS) Machinery
Type I and Type II polyketide synthases are the primary architects of the this compound scaffold. These multi-enzyme complexes catalyze a series of Claisen condensation reactions, iteratively extending a growing polyketide chain. The length and initial folding of this chain are genetically programmed within the PKS domains.
B. Cyclization and Aromatization: The Key Steps
Following the assembly of the linear polyketide chain, a series of enzyme-catalyzed cyclization and aromatization reactions occur. An intramolecular aldol condensation is often a key step in forming the six-membered ring of the tetralone system. Subsequent dehydration and tautomerization events lead to the aromatic ring.
Diagram 1: Generalized Biosynthetic Pathway to the this compound Core
Caption: Generalized biosynthetic route to this compound natural products.
III. Biological Activities and Therapeutic Potential
Natural products containing the this compound scaffold exhibit a remarkable diversity of pharmacological activities, making them attractive leads for drug discovery.[2]
A. Anticancer Properties
Many this compound derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1] For instance, Actinoranone shows cytotoxicity against HCT-116 human colon cancer cells.[2] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression.
B. Antimicrobial and Antifungal Effects
The this compound core is present in numerous compounds with potent antimicrobial and antifungal properties.[1][5] Perenniporide A, for example, is a strong inhibitor of various plant pathogens.[2] The lipophilic nature of the tetralone scaffold allows for efficient penetration of microbial cell membranes, leading to the disruption of essential cellular processes.
C. Anti-inflammatory and Antioxidant Activities
Several this compound derivatives have been reported to possess anti-inflammatory and antioxidant properties.[5] Chalcone derivatives of this compound have shown inhibitory effects on reactive oxygen species (ROS) production in macrophages.[9] This activity is often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.
D. Other Pharmacological Activities
The therapeutic potential of this compound derivatives extends to a variety of other areas, including:
-
Antidepressant: The this compound scaffold is a key precursor for the synthesis of Sertraline, a well-known antidepressant.[1]
-
Antidiabetic: Certain hydroxylated this compound derivatives exhibit antidiabetic effects by inhibiting key enzymes.[1]
-
Antileishmanial: Some derivatives have shown significant activity against Leishmania parasites.[1]
-
Neuroprotective: Tetralone derivatives have been investigated as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[5][6][7]
IV. Isolation and Characterization: A Methodological Overview
The discovery and development of new this compound natural products rely on a robust workflow for their isolation, purification, and structural elucidation.
A. Extraction and Preliminary Fractionation
The initial step involves the extraction of the natural source material (e.g., plant leaves, fungal culture) with appropriate solvents of varying polarity. This crude extract is then subjected to preliminary fractionation using techniques like liquid-liquid partitioning or solid-phase extraction to separate compounds based on their general chemical properties.
B. Chromatographic Purification
High-performance liquid chromatography (HPLC) is the cornerstone of purification for this compound natural products. A combination of normal-phase and reversed-phase chromatography is often employed to achieve high purity.
Protocol 1: General HPLC Purification of a this compound Containing Fungal Extract
-
Sample Preparation: Dissolve the semi-purified fungal extract in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile).
-
Column Selection: Employ a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution system, starting with a high percentage of water (with 0.1% formic acid for improved peak shape) and gradually increasing the percentage of an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution profile using a diode array detector (DAD) to obtain UV-Vis spectra of the eluting peaks. The characteristic chromophore of the this compound scaffold often results in distinct UV absorption maxima.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest for subsequent analysis.
C. Structural Elucidation
The definitive structure of an isolated this compound natural product is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the compound's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for establishing the connectivity of atoms and the stereochemistry of the molecule.
Diagram 2: Workflow for Isolation and Characterization
Caption: A typical workflow for the isolation and characterization of this compound natural products.
V. Synthetic Strategies: Accessing the this compound Core
The chemical synthesis of this compound natural products and their analogs is crucial for confirming their structures, exploring structure-activity relationships, and providing a scalable source of these valuable compounds.
A. Intramolecular Friedel-Crafts Acylation
This is one of the most common and reliable methods for constructing the this compound ring system.[2] It involves the cyclization of a γ-arylbutyric acid or its corresponding acid chloride in the presence of a Lewis acid catalyst.
B. Radical Cyclization Reactions
Free radical-mediated cyclizations offer an alternative and powerful approach to the this compound core, particularly for substrates that are sensitive to acidic conditions.[2]
C. Diels-Alder Reactions
The Diels-Alder reaction can be a strategic tool for the construction of the bicyclic framework of 1-tetralones, especially for the synthesis of highly substituted derivatives.[2]
VI. Future Perspectives and Conclusion
The this compound scaffold continues to be a rich source of inspiration for the discovery and development of new therapeutic agents. Future research will likely focus on:
-
Genome Mining: Identifying novel biosynthetic gene clusters for this compound natural products in microbial genomes.
-
Combinatorial Biosynthesis and Synthetic Biology: Engineering biosynthetic pathways to produce novel, non-natural this compound derivatives with enhanced biological activities.
-
Target Identification and Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of bioactive this compound natural products to guide drug development efforts.
References
- Vertex AI Search. (n.d.).
- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
- Request PDF. (n.d.). Total synthesis of natural products containing the tetralone subunit.
- PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton.
- ResearchGate. (n.d.). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton | Request PDF.
- Vertex AI Search. (2025). This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis.
- ResearchGate. (n.d.). (PDF)
- Bentham Science. (n.d.).
- Wikipedia. (n.d.). This compound.
- Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4, 1400-1412.
- Taylor & Francis Online. (2009). SYNTHESIS OF SUBSTITUTED 1-TETRALONES.
- ResearchGate. (n.d.). Natural products containing α‐tetralone | Download Scientific Diagram.
- ACS Publications. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega.
- American Botanical Council. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tetralone Scaffolds and Their Potential Therapeutic Applications | Bentham Science [eurekaselect.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
Foreword: The 1-Tetralone Scaffold as a Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 1-Tetralone and Its Derivatives
The this compound framework, a bicyclic aromatic ketone, represents a quintessential "privileged structure" in the field of medicinal chemistry.[1] Its rigid, yet conformationally amenable, structure serves as a versatile starting point for the synthesis of a vast array of pharmacologically active compounds.[2] Found within the core of various natural products, the this compound moiety is a cornerstone for synthetic chemists and drug discovery professionals aiming to develop novel therapeutics.[1][3] This guide provides a detailed exploration of the diverse biological activities exhibited by this compound derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
The tetralone scaffold is a recurring motif in the design of novel anticancer agents, demonstrating significant antiproliferative and cytotoxic effects across a spectrum of human cancer cell lines.[1][3][4]
Core Mechanism: Induction of Apoptosis and Cell Cycle Arrest
Derivatives of this compound, particularly chalcone hybrids, have been shown to exert their anticancer effects through multiple pathways. These compounds can induce apoptosis (programmed cell death) and inhibit the uncontrolled proliferation characteristic of cancer cells.[4] For instance, certain (2-(pyridinyl)methylene)-1-tetralone chalcones have demonstrated significant growth inhibition and cytotoxicity against leukemia, breast cancer, and colon cancer cell lines.[4] Similarly, tetralin-based pyrazoline and pyridine derivatives have shown potent activity, with some compounds exhibiting IC50 values in the low microgram per milliliter range against HeLa (cervix carcinoma) and MCF-7 (breast carcinoma) cells.[5][6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on both the tetralone core and its appended aromatic systems.
-
Chalcone Derivatives : The introduction of heterocyclic rings, such as pyridine, can enhance bioactivity.[4]
-
Halogenation : The presence of electron-withdrawing groups like chlorine on an associated phenyl ring (e.g., in α,β-unsaturated ketone derivatives) has been correlated with high potency against cervical and breast cancer cell lines.[5][6]
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic potential of representative this compound derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µg/mL) | Reference |
| α,β-Unsaturated Ketone | Chalcone with 2,6-dichlorobenzaldehyde | Hela (Cervix) | 3.5 | [5][6] |
| α,β-Unsaturated Ketone | Chalcone with 2,6-dichlorobenzaldehyde | MCF-7 (Breast) | 4.5 | [5][6] |
| Pyridinylmethylene Chalcone | Chalcone 3d | MOLT-4 (Leukemia) | >60% growth inhibition | [4] |
| Pyridinylmethylene Chalcone | Chalcone 3d | HCT-116 (Colon) | >60% growth inhibition | [4] |
| Pyridinylmethylene Chalcone | Chalcone 3d | DU-145 (Prostate) | >60% growth inhibition | [4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of a this compound derivative on a cancer cell line. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a healthy, uniform population for drug treatment.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivative in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Causality: A dose-response curve is essential to determine the concentration at which the compound exerts its effect, leading to the IC50 value.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Causality: Only viable cells with active mitochondrial reductases can convert MTT to formazan, making this a direct measure of cell viability.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: Anticancer Screening Workflow
Caption: Workflow for anticancer evaluation of this compound derivatives.
Part 2: Antimicrobial Activity - A Scaffold for Combating Pathogens
This compound derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of pathogens, including drug-resistant strains.[2][7][8][9] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as various fungi.[8][10]
Core Mechanism: Membrane Disruption and Enzyme Inhibition
A primary mechanism of action for certain bioactive derivatives, especially those containing an aminoguanidinium moiety, is the disruption of the bacterial cell membrane.[7][11] These amphiphilic molecules can induce membrane depolarization and increase permeability, leading to leakage of cellular contents and rapid bactericidal activity.[7][11] This physical mode of action is advantageous as it is less likely to induce rapid resistance development.
Furthermore, molecular docking studies suggest that some derivatives may act by inhibiting essential bacterial enzymes. Dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, has been identified as a potential target, providing a secondary mechanism for their antibacterial effect.[7][11]
Structure-Activity Relationship (SAR) Insights
-
Amphiphilicity : The presence of both a hydrophobic tetralone core and a hydrophilic group like aminoguanidine is critical for membrane-disrupting activity.[7]
-
Gram-Positive vs. Gram-Negative : Many derivatives show higher potency against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), than Gram-negative bacteria.[7] The outer membrane of Gram-negative bacteria often presents a more formidable barrier.
-
Substitutions : Halogenated derivatives (e.g., containing chloro or fluoro groups) have shown potent antimicrobial activity.[9] For antifungal action, an ethoxy (O-Et) group has been shown to be more effective than methoxy (O-CH3) or methyl (CH3) groups.[8]
Data Summary: Antimicrobial Activity (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against key pathogens.
| Compound Class | Derivative Example | Pathogen | MIC (µg/mL) | Reference |
| Aminoguanidine Derivative | Compound 2D | S. aureus ATCC 29213 | 0.5 | [7][11] |
| Aminoguanidine Derivative | Compound 2D | MRSA-2 | 1 | [7][11] |
| Dihydronaphthalen-1(2H)-one | Compound 2a (R=CH3) | P. aeruginosa | 31.25 | [8] |
| Dihydronaphthalen-1(2H)-one | Compound 2d (R=O-Et) | A. niger (fungus) | 62.5 | [8] |
| Indazoline Tetralone | IZT 7/8 (Cl/F groups) | E. coli | Potent Activity | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL. Causality: A standardized inoculum is critical for reproducibility and ensures that the observed inhibition is not merely due to a low number of starting bacteria.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualization: Proposed Mechanism of Membrane Disruption
Caption: Mechanism of action for membrane-active tetralone derivatives.
Part 3: Anti-inflammatory Activity - Modulating Immune Responses
This compound derivatives have been identified as potent modulators of the inflammatory response, primarily through the inhibition of key pro-inflammatory cytokines.[12][13]
Core Mechanism: Inhibition of MIF Tautomerase
A significant anti-inflammatory mechanism involves the inhibition of the Macrophage Migration Inhibitory Factor (MIF).[12][13] MIF is a critical pro-inflammatory cytokine that plays a central role in various inflammatory diseases.[12][13] Certain 2-arylmethylene-1-tetralone derivatives have been shown to bind to the active site of MIF and inhibit its unique tautomerase enzymatic activity.[12][13][14]
Inhibition of MIF leads to several downstream anti-inflammatory effects:
-
Reduced Oxidative Stress: Marked inhibition of Reactive Oxygen Species (ROS) and nitrite production in activated macrophages.[12][15]
-
NF-κB Pathway Inhibition: Suppression of the activation of NF-κB, a key transcription factor that governs the expression of many pro-inflammatory genes.[12]
-
Decreased Cytokine Expression: Reduced production and expression of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]
Structure-Activity Relationship (SAR) Insights
For chalcone derivatives of this compound, an amino substitution at the 6th position of the tetralone skeleton has been found to greatly increase the inhibitory activity against ROS production in LPS-stimulated macrophages.[15] This highlights the importance of specific substitutions in tuning the anti-inflammatory potential.
Experimental Protocol: Inhibition of ROS Production in Macrophages
This assay measures the ability of a compound to inhibit the production of ROS in macrophage cells (e.g., RAW 264.7) stimulated by an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1 hour. Causality: Pre-treatment allows the compound to enter the cells and interact with its target (e.g., MIF) before the inflammatory stimulus is applied.
-
Fluorescent Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the wells and incubate. DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell.
-
Stimulation: Stimulate the cells with LPS (a component of Gram-negative bacteria cell walls) to induce an inflammatory response and subsequent ROS production.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. A reduction in fluorescence in compound-treated wells compared to LPS-only wells indicates ROS inhibition.
-
Analysis: Calculate the percentage of ROS inhibition for each compound concentration.
Visualization: MIF Inhibition Pathway
Caption: Inhibition of the MIF-mediated inflammatory cascade by this compound derivatives.
Part 4: CNS and Neuroprotective Activities
The this compound scaffold is instrumental in the development of agents targeting the central nervous system (CNS), with significant potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3][16]
Core Mechanism: Multi-Target Strategy for Neuroprotection
This compound derivatives offer a multi-pronged approach to combating neurodegeneration.
-
Monoamine Oxidase (MAO) Inhibition: Many derivatives are potent and selective inhibitors of MAO-B.[15][17] MAO-B is an enzyme that breaks down dopamine; its inhibition increases dopamine levels, which is a primary therapeutic strategy for Parkinson's disease. The this compound core is a key pharmacophore for achieving high potency, with some derivatives showing IC50 values in the nanomolar range, far exceeding reference inhibitors.[17]
-
Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, derivatives have been developed as powerful AChE inhibitors.[3][16] AChE breaks down the neurotransmitter acetylcholine, and its inhibition helps to alleviate cognitive symptoms.
-
Anti-Amyloid Aggregation: Beyond symptomatic relief, certain α,β-unsaturated carbonyl-based tetralones actively interfere with the core pathology of Alzheimer's. They have been shown to inhibit the self-induced aggregation of amyloid-beta (Aβ1-42) peptides and even disassemble pre-formed Aβ fibrils, directly targeting the formation of neurotoxic plaques.[16]
Structure-Activity Relationship (SAR) Insights
-
MAO-B Selectivity: The this compound structure inherently favors MAO-B inhibition.[17]
-
Impact of Carbonyl Group: Interestingly, the reduction of the C1-carbonyl group on the tetralone ring to a hydroxyl group (forming a tetralol) generally leads to a decrease in MAO inhibition potency, highlighting the ketone's importance for activity.[17]
Data Summary: Neuroprotective Enzyme Inhibition
| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |
| α,β-Unsaturated Carbonyl | Compound 3f | AChE | 0.045 | [16] |
| α,β-Unsaturated Carbonyl | Compound 3f | MAO-B | 0.88 | [16] |
| This compound Derivative | Compound 1h | MAO-A | 0.036 | [17] |
| This compound Derivative | Compound 1h | MAO-B | 0.0011 | [17] |
| This compound Derivative | Compound 1f | MAO-B | 0.0012 | [17] |
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This is a generalized workflow for assessing a compound's ability to inhibit the MAO-B enzyme.
-
Enzyme and Substrate Preparation: Use a source of human recombinant MAO-B. A common substrate is kynuramine, which is converted by MAO-B into a fluorescent product, 4-hydroxyquinoline.
-
Incubation: In a microplate, incubate the MAO-B enzyme with various concentrations of the test this compound derivative for a set period (e.g., 15 minutes) at 37°C. Include a known MAO-B inhibitor (e.g., lazabemide) as a positive control. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to each well.
-
Reaction Termination and Reading: After a specific reaction time (e.g., 30 minutes), stop the reaction by adding a basic solution (e.g., NaOH). Measure the fluorescence of the 4-hydroxyquinoline product.
-
Data Analysis: Calculate the percentage of MAO-B inhibition at each compound concentration relative to the uninhibited control. Determine the IC50 value from the resulting dose-response curve.
Visualization: Multi-Target Strategy for Alzheimer's Disease
Caption: Multi-target neuroprotective approach of this compound derivatives in Alzheimer's.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established its importance as a versatile and potent core for the development of therapeutics targeting a wide range of diseases. From cancer and infectious diseases to inflammation and neurodegeneration, its derivatives have consistently demonstrated significant biological activity. The structure-activity relationships explored herein provide a robust foundation for rational drug design, allowing researchers to fine-tune potency, selectivity, and pharmacokinetic properties.
Future research should focus on leveraging these insights to design next-generation derivatives. This includes the synthesis of novel, complex hybrids that combine the tetralone core with other pharmacophores to achieve multi-target effects, the exploration of advanced drug delivery systems to improve bioavailability, and further investigation into novel biological targets to expand the therapeutic reach of this remarkable scaffold.
References
- Vertex AI Search. (n.d.). This compound Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products.
- Vertex AI Search. (2025). This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis.
- ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications.
- PubMed. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors.
- PubMed. (n.d.). Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity.
- RSC Publishing. (2006). Synthesis and biological activity of tetralone abscisic acid analogues.
- PubMed Central. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety.
- PMC - NIH. (n.d.). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice.
- ACS Publications. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
- IJRPC. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE.
- PubMed. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice.
- ResearchGate. (n.d.). Pharmaceutically important this compound derivatives.
- PubMed. (n.d.). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease.
- Taylor & Francis. (n.d.). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods.
- MDPI. (n.d.). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives.
- Repository of the Academy's Library. (n.d.). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in.
- PubMed. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
- PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton.
- ResearchGate. (2025). (PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives.
- PubMed. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety.
- PubMed Central. (2020). The evaluation of this compound and 4-chromanone derivatives as inhibitors of monoamine oxidase.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijrpc.com [ijrpc.com]
- 10. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. real.mtak.hu [real.mtak.hu]
- 15. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 16. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The evaluation of this compound and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-Tetralone: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Privileged Scaffold
1-Tetralone, a bicyclic aromatic ketone, represents a cornerstone in the edifice of organic synthesis. Its deceptively simple structure, a fusion of a benzene ring and a cyclohexanone, belies a rich and versatile reactivity profile that has cemented its status as a privileged scaffold in both natural product synthesis and medicinal chemistry.[1][2] The strategic placement of a carbonyl group and an adjacent reactive α-methylene group, all within a conformationally well-defined bicyclic framework, provides a powerful handle for a diverse array of chemical transformations. This guide, intended for the practicing chemist, will delve into the core synthetic applications of this compound, offering not just a compilation of reactions, but a deeper understanding of the mechanistic principles and practical considerations that underpin its utility as a premier building block. We will explore its synthesis and its role as a precursor in the construction of complex molecular architectures, from polycyclic natural products to life-altering pharmaceuticals.[1][3]
I. The Genesis of a Workhorse: Synthesis of this compound
The accessibility of this compound is a key factor in its widespread use. The most common and industrially scalable method for its preparation is the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid or its derivatives.[4][5] This acid-catalyzed cyclization provides a direct and efficient route to the tetralone core.
Intramolecular Friedel-Crafts Acylation: A Closer Look
The mechanism of this transformation begins with the activation of the carboxylic acid, typically by conversion to the more reactive acyl chloride or by using a strong acid catalyst that promotes the formation of an acylium ion. This powerful electrophile is then poised for attack by the electron-rich aromatic ring.
Caption: Mechanism of this compound Synthesis via Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation [6]
Materials:
-
γ-phenylbutyric acid
-
Thionyl chloride
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Benzene
-
Sodium bicarbonate solution (10%)
-
Saturated sodium chloride solution
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully heat a mixture of γ-phenylbutyric acid (0.2 mole) and thionyl chloride (0.27 mole) on a steam bath until the acid melts. Allow the reaction to proceed without external heating until the evolution of hydrogen chloride ceases (approximately 25-30 minutes). Warm the mixture on the steam bath for an additional 10 minutes. Remove excess thionyl chloride under reduced pressure. The resulting 4-phenylbutyryl chloride is used without further purification.
-
Cyclization: Cool the flask containing the acid chloride and add 175 mL of anhydrous carbon disulfide. Cool the solution in an ice bath. In one portion, rapidly add anhydrous aluminum chloride (0.23 mole) and immediately connect the flask to a reflux condenser.
-
Reaction Completion: After the initial vigorous evolution of hydrogen chloride subsides, gently warm the mixture to boiling on a steam bath and maintain reflux for 10 minutes with occasional shaking.
-
Work-up: Cool the reaction mixture to 0°C and carefully decompose the aluminum chloride complex by the slow addition of 100 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.
-
Isolation: Transfer the mixture to a larger flask and steam distill to remove the carbon disulfide. The this compound will then distill with the steam. Separate the oily product from the distillate.
-
Extraction and Purification: Extract the aqueous layer three times with 100-mL portions of benzene. Combine the organic layers, wash with 10% sodium bicarbonate solution, then with water, and finally with saturated sodium chloride solution. Remove the solvent by distillation and purify the residue by vacuum distillation to yield this compound.
Causality Behind Experimental Choices:
-
Thionyl chloride is a common and effective reagent for converting carboxylic acids to their more reactive acyl chloride counterparts.
-
Aluminum chloride is a strong Lewis acid that coordinates to the acyl chloride, facilitating the formation of the highly electrophilic acylium ion necessary for the intramolecular aromatic substitution.
-
Carbon disulfide is a traditional, non-polar solvent for Friedel-Crafts reactions, as it does not complex with the Lewis acid catalyst.
-
Steam distillation is an effective method for separating the relatively volatile this compound from non-volatile inorganic salts and byproducts.
II. Shaping Molecules: this compound in Carbon-Carbon Bond Formation
The reactivity of this compound at both its α-methylene and carbonyl positions makes it a versatile substrate for constructing new carbon-carbon bonds, a fundamental operation in organic synthesis.
A. The Claisen-Schmidt Condensation: Gateway to Chalcones
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens. This compound serves as an excellent ketone component in this reaction, leading to the formation of 2-benzylidene-1-tetralones, which are precursors to a variety of biologically active compounds.[7]
Caption: General workflow for the Claisen-Schmidt condensation of this compound.
Experimental Protocol: Synthesis of 2-Benzylidene-1-tetralone [8]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (10% aqueous solution)
-
Ice
-
Dilute hydrochloric acid
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and benzaldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Reaction Initiation: While stirring, add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture.
-
Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. The reaction time can vary from a few hours to overnight depending on the specific substrates.
-
Isolation: Pour the reaction mixture into ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Base catalysis (NaOH) is essential for the deprotonation of the α-carbon of this compound to form the nucleophilic enolate.
-
Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base.
-
The absence of α-hydrogens on benzaldehyde prevents self-condensation of the aldehyde, leading to a cleaner reaction with the desired crossed-aldol product.
B. The Robinson Annulation: Constructing Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[9] this compound, with its enolizable ketone, can act as the Michael donor, reacting with a Michael acceptor like methyl vinyl ketone (MVK) to construct a new six-membered ring, leading to the formation of polycyclic frameworks.[10]
Experimental Protocol: Robinson Annulation of this compound with Methyl Vinyl Ketone [4]
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium methoxide
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane (DCM)
Procedure:
-
Michael Addition: To a solution of this compound (1.0 eq) in a suitable solvent, add a base such as sodium methoxide to generate the enolate. Then, add freshly distilled methyl vinyl ketone (1.1 eq) at a controlled temperature (e.g., 0°C to room temperature). Stir the mixture until the Michael addition is complete (monitored by TLC).
-
Aldol Condensation and Dehydration: The intermediate diketone can be isolated or, more commonly, the reaction is continued in the same pot. The addition of a stronger base or heating promotes the intramolecular aldol condensation followed by dehydration to yield the annulated product.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
A strong base (e.g., sodium methoxide) is required to generate a sufficient concentration of the enolate from the relatively acidic α-protons of this compound.
-
Methyl vinyl ketone is a classic Michael acceptor used in Robinson annulations.
-
The two-step, one-pot procedure is often favored for its efficiency, though isolating the Michael adduct can sometimes lead to higher overall yields by minimizing side reactions.[4]
III. The Gateway to Heterocycles: this compound in Heterocyclic Synthesis
The versatile reactivity of this compound also extends to the synthesis of a wide variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.
A. The Pfitzinger Reaction: A Route to Quinolines
The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group, such as this compound, in the presence of a strong base.[11][12]
Caption: Simplified mechanism of the Pfitzinger reaction.
Experimental Protocol: Pfitzinger Reaction of this compound with Isatin [6]
Materials:
-
This compound
-
Isatin
-
Potassium hydroxide
-
Ethanol
-
Water
-
Ether
-
Acetic acid
Procedure:
-
Reaction Setup: A solution of this compound (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 mL) is refluxed for 24 hours.
-
Solvent Removal and Extraction: After reflux, most of the solvent is removed by distillation. Water is added to the residue.
-
Purification: The aqueous solution is extracted with ether to remove any neutral impurities.
-
Precipitation: The aqueous layer is then acidified with acetic acid until neutral, which causes the product, a quinoline-4-carboxylic acid derivative, to precipitate.
-
Isolation: The precipitate is collected by filtration, washed with water, and dried.
Causality Behind Experimental Choices:
-
A strong base (potassium hydroxide) is crucial for the initial hydrolysis of the amide bond in isatin to open the ring and form the reactive keto-acid intermediate.[11]
-
Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Acidification is required to protonate the carboxylate salt and precipitate the final quinoline-4-carboxylic acid product.
B. The Gewald Reaction: Accessing Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward synthesis of polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[13][14] this compound can serve as the ketone component in this versatile reaction.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene from this compound
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
A solvent (e.g., ethanol or DMF)
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a catalytic amount of a base, such as morpholine.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary depending on the substrates.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired 2-aminothiophene derivative.
Causality Behind Experimental Choices:
-
The base catalyzes the initial Knoevenagel condensation between this compound and ethyl cyanoacetate.[13]
-
Elemental sulfur acts as the sulfur source for the formation of the thiophene ring. The exact mechanism of sulfur incorporation is complex but is thought to involve the formation of a thiolate intermediate.[7]
-
The multicomponent nature of this reaction allows for the rapid construction of complex heterocyclic systems in a single step.
IV. Asymmetric Transformations: The Chiral Dimension
The synthesis of enantiomerically pure compounds is of paramount importance in drug development. This compound and its derivatives are valuable substrates for various asymmetric transformations, allowing for the stereocontrolled synthesis of chiral building blocks.
Biocatalytic Asymmetric Reduction of this compound
Biocatalysis has emerged as a powerful tool for the enantioselective reduction of ketones to chiral alcohols. Whole-cell biocatalysts, such as Lactobacillus paracasei, have been shown to reduce this compound to (R)-1-tetralol with high enantiomeric excess and in excellent yield.[3][15] This "green" approach offers a sustainable alternative to traditional chemical reductants.
Experimental Protocol: Biocatalytic Reduction of this compound [15]
Materials:
-
Lactobacillus paracasei whole-cell biocatalyst
-
This compound
-
Growth medium for the microorganism
-
Buffer solution (e.g., phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Biocatalyst Preparation: Cultivate the Lactobacillus paracasei in a suitable growth medium until it reaches the desired cell density. Harvest the cells by centrifugation and wash them with a buffer solution.
-
Bioreduction: Resuspend the whole-cell biocatalyst in a buffer solution. Add this compound to the cell suspension. The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring and Work-up: Monitor the conversion of this compound and the enantiomeric excess of the resulting 1-tetralol by chiral HPLC. Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Causality Behind Experimental Choices:
-
Whole-cell biocatalysts provide the necessary enzymes (ketoreductases) and cofactors (e.g., NADPH) for the asymmetric reduction in a cellular environment, which can enhance enzyme stability and activity.
-
Control of reaction parameters such as pH, temperature, and agitation rate is crucial for optimizing the enzyme's activity and selectivity.[3]
V. This compound in the Synthesis of Pharmaceuticals: The Case of Sertraline
The significance of this compound as a building block is perhaps best exemplified by its crucial role in the industrial synthesis of sertraline, the active ingredient in the widely prescribed antidepressant Zoloft®.[16] The synthesis involves the condensation of a this compound derivative with methylamine to form an imine, followed by a diastereoselective reduction to establish the desired cis stereochemistry of the final product.[1]
Caption: A simplified workflow for the synthesis of Sertraline from a this compound derivative.
Experimental Protocol: Synthesis of Sertraline Intermediate [1]
Materials:
-
4-(3,4-Dichlorophenyl)-1-tetralone
-
Monomethylamine
-
Titanium tetrachloride
-
Toluene
Procedure:
-
Imine Formation: Dissolve 4-(3,4-dichlorophenyl)-1-tetralone (1.0 eq) in toluene and cool the solution. Add monomethylamine, followed by the dropwise addition of titanium tetrachloride, while maintaining a low temperature.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for a few hours.
-
Reduction: The resulting imine is then subjected to reduction. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/CaCO₃) under a hydrogen atmosphere.[1] This step is crucial as it establishes the relative stereochemistry of the two stereocenters. The cis isomer is the desired product.
-
Resolution: The racemic mixture of cis-sertraline is then resolved using a chiral resolving agent, such as D-(-)-mandelic acid, to isolate the desired (1S, 4S)-enantiomer.[16]
Causality Behind Experimental Choices:
-
Titanium tetrachloride acts as a Lewis acid catalyst to promote the condensation of the ketone with methylamine by activating the carbonyl group and acting as a dehydrating agent.[1]
-
Catalytic hydrogenation is a common and effective method for the reduction of imines to amines. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.
-
Diastereomeric resolution with a chiral acid is a classical and industrially viable method for separating enantiomers.
VI. Conclusion: An Ever-Evolving Legacy
This compound's journey from a simple bicyclic ketone to a cornerstone of complex molecule synthesis is a testament to its remarkable versatility. Its ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions, coupled with its amenability to asymmetric transformations, ensures its continued relevance in the ever-evolving landscape of organic chemistry. For researchers and drug development professionals, a deep understanding of the reactivity and synthetic potential of this compound is not just an academic exercise but a practical necessity for the efficient and innovative construction of molecules that can address pressing challenges in medicine and beyond. As new synthetic methodologies emerge, the story of this compound as a strategic building block is far from over; it is a narrative that continues to be written in laboratories around the world.
References
- This compound Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and N
- Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis. (URL not available)
- Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. ([Link])
- Biocatalytic asymmetric synthesis of ( R )‐1‐tetralol using Lactobacillus paracasei BD101. Request PDF. ([Link])
- Reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes upon microwave irradiation – a convenient method for the synthesis of 5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. Semantic Scholar. ([Link])
- Method of synthesis of sertraline from chiral tetralone.
- Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine.
- This compound. Wikipedia. ([Link])
- Claisen-Schmidt Condens
- Process for the preparation of sertraline hydrochloride form ii.
- Birch Reduction: Mechanism & Examples. NROChemistry. ([Link])
- Process for preparing sertraline from chiral tetralone.
- Gewald Reaction. Organic Chemistry Portal. ([Link])
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Pfitzinger Quinoline Synthesis. (URL not available)
- Gewald reaction. Wikipedia. ([Link])
- Gewald Aminothiophene Synthesis Mechanism. YouTube. ([Link])
- α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex.
- Pfitzinger reaction. Wikipedia. ([Link])
- Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation.
- Robinson annul
- Synthesis of Aryl Tetralone Derivatives by Chalcone Route. Hilaris Publisher. ([Link])
- Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC. ([Link])
- Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid C
- Birch reduction. Wikipedia. ([Link])
- A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. ([Link])
- Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis. (URL not available)
- α-Tetralone undergoes Birch reduction to give an excellent yield .... Study Prep in Pearson+. ([Link])
- Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activ
- TETRAHEDRON REPORT. UCLA – Chemistry and Biochemistry. ([Link])
- Experiment 1: Friedel-Crafts Acyl
- Birch Reduction of Aromatic Rings. Master Organic Chemistry. ([Link])
- α-TETRALONE. Organic Syntheses Procedure. ([Link])
- Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. (URL not available)
- Reaction-Note-2201-Claisen-Schmidt-Condens
- Robinson Annulation Attractive and Vital 3 Main step Mechanism. Chemist Wizards. ([Link])
- Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). ([Link])
- α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. PubMed. ([Link])
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Unified Asymmetric Synthesis of Aryltetralin Lactone Cyclolignans via Conformation-Assisted Radical C–H Cyclization.
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. ([Link])
- Claisen Schmidt Reaction (Mixed Aldol Condens
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robinson Annulation | NROChemistry [nrochemistry.com]
- 5. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Whitepaper: The Tetralone Scaffold in Traditional Chinese Medicine: A Technical Guide to the Discovery, Analysis, and Pharmacological Significance of its Natural Derivatives
Abstract
While 1-tetralone is a well-established synthetic precursor in modern pharmacology, its direct isolation from traditional Chinese medicine (TCM) is not documented.[1] However, the this compound core scaffold is a privileged structure found within a class of bioactive natural products isolated from various plants used in TCM.[2][3][4] This technical guide pivots from the parent compound to explore the discovery, isolation, characterization, and pharmacological evaluation of naturally occurring this compound derivatives. We will focus on compounds derived from prominent TCM botanicals such as the Juglandaceae family (e.g., Juglans regia, Cyclocarya paliurus), providing researchers and drug development professionals with a scientifically grounded framework for investigating this promising class of molecules.[3][5] This guide details validated experimental workflows, explains the causality behind methodological choices, and presents the known biological activities, establishing a foundation for future research and therapeutic development.
Introduction: this compound as a Privileged Scaffold
This compound, or 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone.[6] Its rigid structure, combining both aromatic and aliphatic features, makes it an exceptionally versatile building block for constructing complex molecules.[3] In medicinal chemistry, it serves as a critical starting material for pharmaceuticals like the antidepressant Sertraline and various agents investigated for anticancer, anti-inflammatory, and antimicrobial properties.[2][7]
While the unsubstituted this compound is primarily synthetic, nature has utilized its core framework to produce a variety of substituted derivatives. These natural products, often hydroxylated, methylated, or glycosylated, are found in plants and fungi and exhibit significant biological activities.[2][3] The discovery of these derivatives in plants with a long history of use in TCM, such as those from the Aristolochiaceae and Juglandaceae families, provides a compelling bridge between traditional knowledge and modern drug discovery.[5][6]
Discovery of Tetralone Derivatives in TCM Botanicals
The presence of the tetralone skeleton in TCM is exemplified by its discovery in several key species.
-
Juglans regia (Walnut): Various parts of the walnut tree are employed in TCM for their diverse therapeutic properties.[8][9] Research has identified tetralone derivatives in this species, one of which has been investigated for anti-diabetic properties.[3] The genus Juglans is rich in quinones and related polyphenols, providing a fertile ground for the discovery of naphthalenone structures.[10]
-
Cyclocarya paliurus (Wheel Wingnut): A recent study reported the isolation of a new tetralone glycoside, cyclopaloside D, from the leaves of C. paliurus, a plant used in TCM and also belonging to the Juglandaceae family.[5] This discovery highlights the ongoing potential for finding novel tetralone structures in this botanical family.
-
Aristolochiaceae Family: The natural product Aristelegone A (4,7-dimethyl-6-methoxy-1-tetralone) is a well-known example of a tetralone derivative found in a family of plants used in TCM.[6]
These discoveries validate the tetralone scaffold as a relevant target for natural product chemists exploring the vast chemical space of traditional Chinese medicine.
Experimental Workflow: From Plant Material to Purified Compound
The successful isolation and identification of a novel tetralone derivative from a TCM herb is a multi-step process requiring careful methodological choices. The following protocol provides a comprehensive, self-validating workflow.
Step-by-Step Protocol: Extraction, Fractionation, and Isolation
Objective: To isolate tetralone derivatives from dried plant material (e.g., Juglans regia leaves).
Rationale: The workflow is designed to progressively enrich the target compounds based on polarity, moving from a crude extract to purified isolates. Each step includes a quality control checkpoint (e.g., TLC, HPLC-UV) to validate the presence of the target class of compounds before proceeding.
-
Material Preparation & Extraction:
-
Step 1.1: Obtain authenticated, dried, and powdered plant material (e.g., 5 kg of Juglans regia leaves). Authentication is critical for reproducibility.
-
Step 1.2: Perform exhaustive extraction using a solvent appropriate for semi-polar compounds. Maceration with 95% ethanol (3 x 50 L, 72 hours each) at room temperature is a standard starting point.
-
Causality: Ethanol is chosen for its ability to extract a broad range of secondary metabolites. Exhaustive extraction ensures a maximal yield of the target compounds.
-
-
Step 1.3: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at <40°C to yield a crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Step 2.1: Suspend the crude extract in distilled water (e.g., 2 L) and perform sequential liquid-liquid partitioning with solvents of increasing polarity: hexane, ethyl acetate, and n-butanol.
-
Causality: This step separates compounds based on their polarity. Tetralone derivatives, being moderately polar, are typically expected to partition into the ethyl acetate fraction.
-
-
Step 2.2: Analyze each fraction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light (254 nm and 365 nm). Fractions showing promising spots are concentrated.
-
-
Chromatographic Purification:
-
Step 3.1 (Silica Gel Column): Subject the most promising fraction (e.g., ethyl acetate) to column chromatography on a silica gel column. Elute with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Causality: Silica gel separates compounds based on adsorption, further purifying the target molecules from other components in the fraction.
-
-
Step 3.2 (Sephadex LH-20): Combine sub-fractions containing the target compounds (as determined by TLC) and further purify using a Sephadex LH-20 column with methanol as the mobile phase.
-
Causality: Sephadex LH-20 separates based on size exclusion and polarity, effectively removing pigments and polymeric substances.
-
-
Step 3.3 (Semi-Preparative HPLC): The final purification step is performed using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column. An isocratic or gradient elution with a mobile phase like Methanol:Water is used to yield pure compounds.[5]
-
Workflow Visualization
Caption: Workflow for the isolation of tetralone derivatives from TCM.
Structural Elucidation and Analytical Validation
Once a compound is isolated in pure form, its chemical structure must be determined unequivocally.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular weight, allowing for the determination of the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. For a tetralone derivative, characteristic peaks would include a conjugated ketone (C=O) stretch and aromatic (C=C) absorptions.
-
Ultraviolet (UV) Spectroscopy: UV analysis reveals information about the chromophore system, which is characteristic of the bicyclic aromatic structure.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are the most powerful tools for structure elucidation. They provide detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule. For glycosides, NMR is essential to identify the sugar moiety and its linkage point to the aglycone.[5]
Pharmacological Activity and Mechanistic Insights
Tetralone derivatives, both natural and synthetic, exhibit a wide spectrum of biological activities.[4] The specific activity is highly dependent on the substitution pattern on the tetralone core.
Known Bioactivities
| Bioactivity Class | Specific Example/Target | Finding | Reference |
| Anti-inflammatory | Inhibition of ROS production in LPS-stimulated macrophages | Chalcone derivatives of this compound show potent reactive oxygen species (ROS) inhibition. | [7] |
| Anticancer | Cytotoxicity against various cancer cell lines | The tetralone scaffold is present in established anticancer drugs and new derivatives show antiproliferative activity. | [2] |
| Antimicrobial | Antifungal activity against plant pathogens | 4,8-dihydroxy-1-tetralone exhibits antifungal activity against a range of fungal species. | [3] |
| Antidiabetic | Inhibition of key enzymes | A tetralone derivative from Juglans regia showed anti-diabetic properties. | [3] |
| Antioxidant | DPPH and ABTS free radical scavenging | A new tetralone glycoside from C. paliurus exhibited strong antioxidant activity. | [5] |
| Neurological | Monoamine Oxidase (MAO-B) Inhibition | Certain this compound derivatives are specific and potent inhibitors of the MAO-B isoform, relevant for depression and Parkinson's disease. | [7] |
Signaling Pathway: Anti-inflammatory Action via NF-κB
Several tetralone derivatives exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS). Certain tetralone compounds can interfere with this cascade, for example, by inhibiting IKK activation or preventing IκBα degradation, thereby suppressing the inflammatory response.
Caption: Inhibition of the NF-κB inflammatory pathway by tetralone derivatives.
Conclusion and Future Directions
The this compound scaffold represents a valuable chemical entity within the landscape of traditional Chinese medicine. While the parent compound is synthetic, its derivatives are present in revered medicinal plants like Juglans regia. These natural products possess a diverse and potent range of pharmacological activities, from anti-inflammatory and antioxidant to anticancer effects. The workflows and data presented in this guide provide a robust framework for researchers to continue exploring TCM for novel tetralone derivatives. Future research should focus on leveraging modern analytical techniques and high-throughput screening to isolate new compounds, elucidate their mechanisms of action, and explore their potential as leads for next-generation therapeutics.
References
- Current time information in CN. Google. URL: https://www.google.com/search?q=time+in+CN
- This compound Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. Vertex AI Search. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM0Ba6NFaogZ20y9Xzq0DldO54_hGFdI1ddyrE3jWc-WqKIWw_aWd45jJgEBcrvn3YMuS6fQ5bmwd2QrGpdAa7BaBfLjF0fnYelMfJhIwukZSQwu_yJ0URvGfIX7j6dOXZf8jXt67iUu7c4uYzZN77iNei7_MCOawl6ob7xzXsHqvYUz3Bkb1M9c4DDYovB8djpPoNbbxbswC1QFOHSYG-lpZb3rRcpTCXt9XSZhzH_FVT
- This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Vertex AI Search. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Z298r5iqrMtEkHG7eA0DgPnzCXeo1Y7eKrBPjZ1KcJRW-8V8fZOYCtFGEE-kxn565AQtARSwwOc0cQCWEZJCCsP2xNl0y1LKeiatd4ZJ4-jqDh2Y_yzz5nrH_dJ2iduhWkJTytU-h_Au-vlb5rked2Ak-Nls_grNaFQt3BrlZKUczNV1RkuAZDpZ6qt34SWhKcURROb3u1LnNQ-kye2j9l2QyUrdIgxUOC68Tb9f0aLDsA3v
- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Vertex AI Search. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGMamW7D_AZz5cmfzLIzbbnq-VyWXMfuyB8jFrELVLQsP-bcCHM2jOHIGUJYIPTS9-wsImAEyUmJcCndsSehA7mqTjQV_ww3ETid56Y2IOZP1i6Xqgy-2uP9dpZJdavVAokmarMycH2O5UbXwVv1RW4lygF989LGrS6031wgTpiARTQ3onRSs69uJM4cfQKtNAaIfaNIFF5l2JwNSzPkIjZqtiZj-eluUdQQyRzauPFl4zxeT0LlHX
- This compound - Wikipedia. Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7USkQFxvyvw1gRTLLELYlV3pH00R-RFru4g0PDe4AeVsjGDqvdvccaObwb23iUFkMHwak7GpL5ZrPl12VsBINQmsoKggi5ZboORIV6nt1jW2BD1ia34mDedTDogWSwfL6YEFt
- By-Products of Walnut (Juglans regia) as a Source of Bioactive Compounds for the Formulation of Nutraceuticals and Functional Foods - MDPI. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSg4OW7d2X0s3jViTUDbAnXpuPq8t_rs79YIrGHs3izaMS_IeAP4ZiMSF41Uef_cOUAg2bQZRlWt3uwFokd7RRWR4KLkK0pEfXyHkiU_B5AnS_b91UTp_93-hhtsDsRG9W
- Phytochemistry, Bioactivity and Potential Impact on Health of Juglans: the Original Plant of Walnut - ResearchGate. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn_QHZvI7C8NutdlUfEBhirSUcR8W_Jfb6BR5uPRWSOxibFGG8FX483kCZ8Gx_8y0FTU-e-xYnOo0pFI7iC2n_6ruOTyQDLAWZf_qkYa_diBk9zhhHP7y2QGIDwmi1yaYxsKcNjpjfvXzxhNqaHdB5Sa2OuBGwLX_3Z3s1uZ5xztVM-oDBbAlucbRK152gHRMe0uGsmk4un3VIh2O6eNQA-6mE-8WlcIxXj-UD2ZGrbgKI8pdcJIrh1y5Sz55tIW2Rqilr51WvEdW4qeC7vYeg
- Evaluation and exploitation of bioactive compounds of walnut, Juglans regia. INC International Nut and Dried Fruit Council. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCkVzjJcK0b4Z2q6Ko2keu_rZqKsMGbOAg5UWGJ5G1LttgbgR0AW2vl3ulldbk6AEfMwJZhPmd878S4BwDwmOxFvEtD-4Ii769O44gFWmv4gnGIfr8p-J-xpyIe-6wp5K0bBrU6yaRTWDFUEKr7gFiI4MnGrTfnBWkTFyZ7WFRj7YvHXEXwvjavYCxZlvmAbX71urZYjpy-3yFPqWI54OVZeU_VFmoJw==
- Evaluation and Exploitation of Bioactive Compounds of Walnut, Juglans regia. Bentham Science. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-hGfJnbCfhPcUBwppmr6cO9Esi6PUWWgnLfYSwCrYLdAPfcVBNBckzJWtG7KxgTyrIC0a4h1_2bNyp7hrEThgkiR2-eKlB267Wwi1C0z5M8j4meJ_W2F9u28LFSWJW-hJc84REA==
- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfQCMBxuLTvDig5W61XkA3AtNcFNq454WEidMeFg2QFkx0CY-Nr7wVtHEctSA8ujOSHxzLzGimlX0WLVbpIX9-OKNlJKt3QFno9CfgvgBHvkCy1n3yPBhB13-kqczs71ozF_kx
- [A new tetralone glycoside in leaves of Cyclocarya paliurus] - PubMed. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9E5HJxs7iB13D-JjDmAgLJIhcKN0paYKNcDgJGTRTyeBx3ykl0QjOZhwMzd4e4XxbuVR7RRWliW2T5QSP43-4niCayId4_hMMNw7NiRy-h_GBNu9qhScdos4OPYtd8pVZiokn
- Showing metabocard for this compound (HMDB0248243) - Human Metabolome Database. HMDB. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIx4pix3famnEKarpUEincjedxklTFDrdvjHtQuATc8vg35kO6TMXr-AW29P_OSKMNtOFe0DIVhr8Jj8BWrfT1REiv_oVm0Cf6mKuakzwf7VjPS5HIVJuIXJwBajhJ4sLXYg==
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. nbinno.com [nbinno.com]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A new tetralone glycoside in leaves of Cyclocarya paliurus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 8. Evaluation and exploitation of bioactive compounds of walnut, Juglans regia. - International Nut & Dried Fruit Council [inc.nutfruit.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
basic reactions of the alpha-methylene group in 1-Tetralone
An In-Depth Technical Guide to the Foundational Reactivity of the α-Methylene Group in 1-Tetralone
Introduction: The Strategic Importance of this compound
This compound, a bicyclic ketone featuring a cyclohexanone ring fused to a benzene ring, represents a cornerstone scaffold in synthetic organic chemistry.[1] Its rigid framework is a prevalent motif in a multitude of natural products and pharmacologically active molecules, including steroids, alkaloids, and various therapeutic agents.[1][2] The synthetic value of this compound is overwhelmingly derived from the reactivity of the methylene group alpha (α) to the carbonyl. This C-2 position is particularly reactive due to the acidity of its protons, a consequence of the adjacent electron-withdrawing carbonyl group and the resonance-stabilizing influence of the aromatic ring.[3][4]
This guide provides an in-depth exploration of the fundamental reactions occurring at this α-methylene position. We will dissect the causality behind key experimental choices and provide validated protocols for researchers, scientists, and drug development professionals aiming to leverage this compound's synthetic potential. The reactions covered—enolate formation, alkylation, aldol condensation, Michael addition, Robinson annulation, Mannich reaction, and halogenation—form the basic toolkit for elaborating the this compound core into more complex molecular architectures.
Enolate Formation: The Gateway to α-Functionalization
The reactivity of the α-methylene group is unlocked through its deprotonation to form an enolate ion. This process is a cornerstone of carbonyl chemistry, converting the weakly acidic α-carbon into a potent nucleophile.[4]
Mechanism and Control
The formation of an enolate is an acid-base equilibrium. The position of this equilibrium, and thus the concentration of the reactive enolate, is dictated by the strength of the base relative to the acidity of the α-proton. The pKa of the α-protons in this compound is approximately 15.4.[5] To achieve significant enolate concentration, the chosen base's conjugate acid should have a pKa at least three units higher than that of the ketone.[6]
For irreversible and quantitative enolate formation, a strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) is the archetypal base for this purpose.[7][8] Its bulkiness prevents it from acting as a nucleophile and attacking the carbonyl carbon, while its strength (pKa of diisopropylamine is ~36) ensures complete deprotonation of the ketone.[7] This is crucial for subsequent reactions like alkylation, as it prevents the presence of unreacted ketone which could otherwise react with the newly formed enolate in a self-aldol addition.
Caption: Reversible formation of the this compound enolate using a strong base.
α-Alkylation
Alkylation of the α-position is a fundamental method for forming new carbon-carbon bonds. The process involves the reaction of the pre-formed enolate with an electrophilic alkyl halide.
Mechanistic Considerations and Protocol
This reaction proceeds via a classic SN2 mechanism, where the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[8]
Causality in Experimental Design:
-
Enolate Formation: As discussed, quantitative formation of the enolate is critical. This is achieved using one equivalent of LDA in an aprotic polar solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). The low temperature prevents side reactions and ensures kinetic control.[8]
-
Electrophile Choice: The SN2 mechanism dictates the choice of alkyl halide. Primary and methyl halides are excellent substrates. Secondary halides are sluggish and prone to competing E2 elimination, while tertiary halides will almost exclusively undergo elimination.[8]
Caption: Workflow for the α-alkylation of this compound.
Experimental Protocol: Synthesis of 2-Methyl-1-tetralone
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes to form LDA.
-
Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-1-tetralone.
Aldol Condensation
The aldol reaction is another powerful C-C bond-forming reaction where an enolate reacts with a carbonyl compound. When this compound provides the enolate, it can react with an aldehyde (a "crossed" aldol reaction) to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone.[9][10]
Mechanism: Addition and Condensation
The reaction is typically base-catalyzed. The this compound enolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde).[9] This forms an alkoxide intermediate which is protonated upon workup to give the aldol addition product. If the reaction mixture is heated, the base will then abstract an α-proton, and the resulting enolate will eliminate a hydroxide ion to form the conjugated and highly stable α,β-unsaturated ketone (the aldol condensation product).[10]
Caption: Aldol reaction of this compound enolate with benzaldehyde.
Experimental Protocol: Synthesis of 2-Benzylidene-1-tetralone
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (50 mL).
-
Reaction: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heating: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 4 hours to drive the condensation.
-
Isolation: Cool the reaction to room temperature and then place in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol and then water. Recrystallize the crude product from ethanol to yield pure 2-benzylidene-1-tetralone.
Michael and Robinson Annulation Reactions
The Michael addition involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[11][12] This reaction is a cornerstone of the Robinson annulation, a powerful method for forming a six-membered ring.[13][14]
Mechanism: A Tandem Reaction
The Robinson annulation is a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[15]
-
Michael Addition: The this compound enolate (Michael donor) attacks the β-carbon of an α,β-unsaturated ketone, like methyl vinyl ketone (MVK). This forms a new C-C bond and generates a new enolate, which is then protonated to give a 1,5-diketone intermediate.[16]
-
Intramolecular Aldol Condensation: The 1,5-diketone, under basic conditions, forms an enolate at one of its α-carbons. This enolate then attacks the other carbonyl group within the same molecule, forming a six-membered ring.[17] Subsequent heating causes dehydration to yield the final, thermodynamically stable, conjugated cyclic enone.[15]
Caption: Key stages of the Robinson Annulation sequence.
Experimental Protocol: Robinson Annulation of this compound with MVK
-
Setup: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, add this compound (1.0 eq) at room temperature under an inert atmosphere.
-
Michael Addition: Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Stir at room temperature for 12 hours.
-
Aldol Condensation: Heat the reaction mixture to reflux for 6 hours to facilitate the intramolecular aldol condensation and dehydration.
-
Workup: Cool the reaction, neutralize with dilute HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by column chromatography to yield the annulated product.
Mannich Reaction
The Mannich reaction is a three-component condensation that introduces an aminoalkyl group at the α-position of an enolizable ketone.[18][19] This reaction is one of the most efficient methods for constructing C-C bonds and synthesizing β-amino carbonyl compounds, known as Mannich bases.[19][20]
Mechanism
The reaction involves an active-hydrogen compound (this compound), an aldehyde (typically formaldehyde), and a primary or secondary amine.[18]
-
Iminium Ion Formation: The amine reacts with formaldehyde to form an iminium ion, which is a potent electrophile.[18]
-
Nucleophilic Attack: this compound, under acidic or basic conditions, forms its enol or enolate, which then attacks the electrophilic carbon of the iminium ion. This forms the C-C bond and yields the final Mannich base.[18][19]
Caption: The two-stage process of the Mannich reaction.
Experimental Protocol: Synthesis of a this compound Mannich Base
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 5 hours.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Workup: Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material. Make the aqueous layer basic (pH > 10) with cold NaOH solution.
-
Purification: Extract the basic aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and concentrate to yield the Mannich base.
α-Halogenation
Introducing a halogen at the α-position of this compound creates a valuable synthetic intermediate. The halogen can act as a leaving group in substitution reactions or be eliminated to form an α,β-unsaturated ketone.[21] The reaction's outcome is highly dependent on whether it is performed under acidic or basic conditions.[22]
Acid-Catalyzed vs. Base-Catalyzed Mechanisms
-
Acid-Catalyzed Halogenation: The reaction proceeds through an enol intermediate. The formation of the enol is the rate-determining step.[21] Once formed, the electron-rich double bond of the enol rapidly attacks the halogen (e.g., Br₂).[23] A key feature is that the reaction tends to stop after a single halogenation. This is because the electron-withdrawing halogen destabilizes the protonated carbonyl intermediate required for further enolization, making the second halogenation slower than the first.[22]
-
Base-Catalyzed Halogenation: This mechanism involves the formation of an enolate. The enolate attacks the halogen to form the α-halo ketone.[23] Unlike the acid-catalyzed version, this reaction is difficult to stop at monosubstitution. The introduced halogen is electron-withdrawing, which increases the acidity of the remaining α-proton. This makes the formation of the second enolate faster than the first, leading to rapid di- or polyhalogenation.[22][24]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Keto-enol/enolate equilibria in the isochroman-4-one system. Effect of a beta-oxygen substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of enols and enolates [quimicaorganica.org]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Aldol condensation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Robinson annulation - Wikipedia [en.wikipedia.org]
- 14. Robinson Annulation | ChemTalk [chemistrytalk.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mannich reaction - Wikipedia [en.wikipedia.org]
- 19. oarjbp.com [oarjbp.com]
- 20. A new approach to the asymmetric Mannich reaction catalyzed by chiral N , N ′-dioxide–metal complexes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03902B [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 23. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 24. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of 1-Tetralone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-tetralone, a pivotal bicyclic aromatic ketone utilized as a starting material and intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This document delves into the theoretical underpinnings of solubility, presents available qualitative and analogous quantitative data, and provides a detailed experimental protocol for determining the solubility of this compound. The insights contained herein are intended to empower researchers and drug development professionals to make informed decisions and accelerate their research and development endeavors.
Introduction: The Significance of this compound in Chemical Synthesis
This compound, with its fused benzene and cyclohexanone rings, represents a privileged scaffold in medicinal chemistry. Its structural motif is a key building block in the synthesis of numerous biologically active compounds.[1] Notably, it serves as a crucial precursor in the production of various pharmaceuticals, underscoring the importance of its physicochemical properties in synthetic and process chemistry.[1] The efficiency of synthetic transformations and the purity of the final products are intrinsically linked to the solubility of the reactants and intermediates in the chosen solvent system. Consequently, a detailed understanding of this compound's solubility is not merely academic but a practical necessity for chemists and chemical engineers.
Key Applications of this compound Derivatives:
-
Antidepressants: Serves as a key intermediate in the synthesis of sertraline.
-
Anticancer Agents: The tetralone core is found in various compounds with antiproliferative activity.
-
Antileishmanial and Antidiabetic Agents: Certain derivatives have shown significant therapeutic potential.
-
Antibiotic and Antifungal Agents: Modified this compound structures have demonstrated antimicrobial properties.
Given its broad utility, the ability to predict and control the solubility of this compound in different organic media is a critical factor in the successful design and scale-up of synthetic processes.
Theoretical Principles of Solubility
The solubility of a solid solute, such as this compound at temperatures below its melting point (2-7 °C), in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the Gibbs free energy of mixing (ΔGmix) must be negative for dissolution to occur spontaneously.
ΔGmix = ΔHmix - TΔSmix
-
Enthalpy of Mixing (ΔHmix): This term represents the energy change associated with the breaking and formation of intermolecular interactions. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
-
Entropy of Mixing (ΔSmix): This term reflects the change in randomness or disorder of the system. The dissolution of a solid in a liquid generally leads to an increase in entropy, which favors the dissolution process.
Factors Influencing the Solubility of this compound:
This compound is a polar molecule due to the presence of the carbonyl group (C=O), but it also possesses a significant nonpolar aromatic ring system. This dual character dictates its solubility in different organic solvents.
-
Polarity: The polar carbonyl group can participate in dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While this compound itself cannot donate a hydrogen bond, the lone pairs on the carbonyl oxygen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.
-
Dispersion Forces: The nonpolar aromatic ring and the aliphatic portion of the cyclohexanone ring contribute to van der Waals forces (London dispersion forces), which are the primary interactions with nonpolar solvents.
A quantitative approach to predicting solubility can be achieved using concepts like Hansen Solubility Parameters (HSP) . HSP theory decomposes the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2][3][4] The principle states that substances with similar HSP values are more likely to be miscible.[2][3][4]
Solubility Profile of this compound
Qualitative Solubility:
-
Water: Insoluble.[5]
-
Chloroform: Soluble.
-
Ethyl Acetate: Slightly soluble.
Quantitative Solubility Data for an Analogous Compound:
To provide a more quantitative perspective, we can examine the solubility of a structurally related compound, 4-(3,4-dichlorophenyl)-1-tetralone, for which experimental data has been published.[6][7][8][9] While the substituent will influence the absolute solubility values, the trends observed across different solvent classes are likely to be informative for this compound itself.
| Solvent | Molar Fraction Solubility of 4-(3,4-dichlorophenyl)-1-tetralone at 298.15 K (25 °C) |
| Methanol | 0.0018 |
| Ethanol | 0.0032 |
| 2-Propanol | 0.0035 |
| Acetone | 0.0215 |
| Toluene | 0.0345 |
| N,N-Dimethylformamide (DMF) | 0.0289 |
| Tetrahydrofuran (THF) | 0.0543 |
Data extracted from Li, Q.-S., et al. (2007). Journal of Chemical & Engineering Data, 52(1), 151-153.[6]
Interpretation of Analogous Data and Predicted Behavior of this compound:
Based on the data for the substituted tetralone and the theoretical principles discussed, we can infer the following solubility behavior for this compound:
-
High Solubility in Aprotic Polar and Nonpolar Aromatic Solvents: The high solubility of the analog in THF, toluene, and acetone suggests that this compound will also be highly soluble in these types of solvents. The combination of its aromatic ring and polar carbonyl group allows for favorable interactions with both nonpolar aromatic and polar aprotic solvents.
-
Moderate to Good Solubility in Alcohols: The solubility of the analog in alcohols increases with the length of the alkyl chain (methanol < ethanol < 2-propanol), which is a common trend. This compound is expected to exhibit similar behavior, being moderately to well-soluble in common laboratory alcohols.
-
Temperature Dependence: The solubility of the 4-(3,4-dichlorophenyl)-1-tetralone was found to increase with temperature in all tested solvents.[6][7][8] This is a typical behavior for the dissolution of solid solutes and is expected to hold true for this compound as well.
Experimental Determination of this compound Solubility
For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
An In-Depth Technical Guide to the Reactivity of the 1-Tetralone Ketone Group
Abstract
1-Tetralone, a benzo-fused cyclohexanone, is a foundational scaffold in medicinal chemistry and natural product synthesis.[1][2] Its unique structural amalgamation of an aromatic ring and a cyclohexanone moiety imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the this compound core, focusing on the dual reactivity of its ketone group. We will dissect the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the α-methylene protons. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven protocols, and strategic guidance for leveraging this compound in complex molecular synthesis.
Introduction: The Structural Basis of this compound's Reactivity
This compound's chemical personality is governed by two primary features: the electrophilic carbonyl carbon (C1) and the acidic α-protons on the adjacent methylene group (C2). The fusion of the benzene ring influences this reactivity by exerting electron-withdrawing inductive effects, which subtly enhance the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.[3]
Conversely, the same carbonyl group stabilizes the conjugate base formed upon deprotonation of the C2 position. This allows for the ready formation of a resonance-stabilized enolate, which acts as a potent carbon nucleophile.[4] This duality—an electrophilic center at C1 and a nucleophilic center at C2—renders this compound a versatile building block for constructing molecular complexity.
The Electrophilic Hub: Reactions at the Carbonyl Carbon
The polarized carbon-oxygen double bond makes the carbonyl carbon of this compound an excellent electrophile, susceptible to attack by a wide range of nucleophiles.[3][5]
Nucleophilic Addition of Organometallic Reagents
Grignard and organolithium reagents readily add to the carbonyl group of this compound to form tertiary alcohols.[6][7] This is a cornerstone reaction for carbon-carbon bond formation.
Causality: The highly polarized carbon-magnesium bond in a Grignard reagent renders the carbon atom strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon. The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protons.[6][8] A known side reaction is intermolecular condensation, which can be minimized by using an excess of the Grignard reagent.[9]
Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide
Objective: To synthesize 1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction.
-
Addition to this compound: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise with stirring.
-
Reaction & Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting tertiary alcohol by column chromatography or recrystallization. This alcohol can be subsequently dehydrated to form 1-phenyl-3,4-dihydronaphthalene.[2][10]
Reduction of the Carbonyl Group
The ketone functionality can be selectively reduced to a secondary alcohol (1-tetralol) or completely deoxygenated to a methylene group (tetralin).
-
Hydride Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) efficiently reduce this compound to 1-tetralol.[2][11] NaBH₄ is a milder, more chemoselective reagent, typically used in alcoholic solvents like methanol or ethanol.[11]
-
Clemmensen Reduction: For complete deoxygenation to the alkane (1,2,3,4-tetrahydronaphthalene, or tetralin), the Clemmensen reduction is highly effective for aryl-alkyl ketones like this compound.[12][13] This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[12][14][15] The substrate must be stable to harsh acidic conditions.[16]
-
Birch Reduction: Under Birch reduction conditions (lithium or sodium in liquid ammonia with an alcohol), this compound can be reduced to 1,2,3,4-tetrahydronaphthalene.[2][10] A modified process can also yield 1-tetralol.[2]
| Reduction Type | Reagent(s) | Product | Key Considerations |
| Hydride Reduction | NaBH₄, MeOH | 1-Tetralol | Mild conditions, high yield.[11] |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Tetralin | Harsh acidic conditions; effective for deoxygenation.[13][16] |
| Birch Reduction | Li, liq. NH₃ | Tetralin | Reduces the aromatic ring as well under some conditions.[2][10][17] |
The Nucleophilic α-Methylene Bridge: Enolate Chemistry
The protons on the carbon atom alpha to the ketone (C2) are acidic due to the electron-withdrawing nature of the carbonyl and the ability of the resulting conjugate base (the enolate) to be resonance-stabilized.[4] This enolate is a powerful nucleophile.
α-Alkylation
The formation of a new carbon-carbon bond at the α-position is a critical transformation. The choice of base is paramount to ensure complete and irreversible enolate formation, preventing side reactions like self-condensation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are ideal.[18]
Causality: LDA is a sterically hindered strong base, which favors deprotonation over nucleophilic attack at the carbonyl carbon. The reaction is typically run at low temperatures (e.g., -78 °C) to control reactivity and prevent undesired side reactions. The subsequent addition of an alkyl halide (a primary halide is best to favor SN2 over E2 elimination) results in the formation of the 2-alkyl-1-tetralone.[18]
Condensation Reactions
The this compound enolate can act as the nucleophilic partner in various condensation reactions.
-
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene group (e.g., malonic acid or cyanoacetic acid), catalyzed by a weak base like piperidine or pyridine.[19][20][21] The initial adduct typically undergoes dehydration to yield a stable α,β-unsaturated product.[19]
-
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation.[22][23][24] this compound can serve as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone (MVK) to construct a new six-membered ring, forming a tricyclic enone system.[22][25][26] This is a key strategy in steroid synthesis.[22]
Oxidative Rearrangements: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation provides a route to expand the ring of this compound, converting the cyclic ketone into a seven-membered lactone (a cyclic ester).[27][28][29] This is achieved using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[29][30]
Mechanism & Regioselectivity: The reaction proceeds via the Criegee intermediate, formed by the addition of the peroxyacid to the carbonyl.[28][31] This is followed by a rearrangement step where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen atom. The migratory aptitude is key: the more substituted, electron-rich group migrates preferentially.[27] In this compound, the more substituted secondary alkyl group (part of the ring) migrates in preference to the aryl group, leading to ring expansion.
Applications in Drug Development and Synthesis
The versatile reactivity of this compound makes it a "privileged scaffold" in medicinal chemistry.[1] It is a key intermediate in the synthesis of a wide range of pharmaceuticals.
-
Antidepressants: this compound is a crucial precursor for Sertraline, a selective serotonin reuptake inhibitor (SSRI).[1][32] Its derivatives are also explored as monoamine oxidase (MAO) inhibitors for treating depression and Parkinson's disease.[1][33]
-
Anticancer Agents: The tetralone core is found in numerous compounds with antiproliferative activity against various cancer cell lines.[1]
-
Other Therapeutic Areas: Derivatives have shown promise as antileishmanial, antidiabetic, antibiotic, and antifungal agents.[1] The scaffold is also used to develop ligands for dopamine and serotonin receptors, which are targets for antipsychotic and anxiolytic drugs.[33]
Conclusion
This compound is a molecule of profound synthetic utility, defined by the complementary reactivity of its ketone group. The electrophilicity of the carbonyl carbon invites a host of nucleophilic additions and reductions, while the acidity of the α-protons unlocks a rich world of enolate-based alkylations and condensations. Furthermore, oxidative rearrangements like the Baeyer-Villiger reaction provide access to unique lactone structures. A thorough understanding of these reaction pathways, their mechanisms, and the practical considerations for their execution is essential for any scientist aiming to exploit this powerful scaffold in the design and synthesis of complex, biologically active molecules.
References
- This compound Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products. (n.d.). Google Cloud.
- What are the applications and pharmaceutical uses of this compound? - FAQ. (n.d.). Guidechem.
- Variety Reactions Related to this compound. (2022, November 10). ChemicalBook.
- This compound. (n.d.). Wikipedia.
- Application of 7-Bromo-1-tetralone in Medicinal Chemistry: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Some Alkylation and Grignard Reactions with I -Tetralones and Related Compounds. (n.d.). RSC Publishing.
- What are the synthesis and applications of beta-1-Tetralone? - FAQ. (n.d.). Guidechem.
- Robinson annulation. (n.d.). Wikipedia.
- Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. (n.d.). PMC - NIH.
- Robinson Annulation. (n.d.). NROChemistry.
- The Robinson Annulation. (2018, December 10). Master Organic Chemistry.
- Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal.
- Baeyer–Villiger oxidation. (n.d.). Wikipedia.
- CLEMMENSEN REDUCTION. (n.d.).
- Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. (n.d.). Organic Letters - ACS Publications.
- Clemmensen reduction. (n.d.). Wikipedia.
- Knoevenagel condensation. (n.d.). Wikipedia.
- Baeyer-Villiger Oxidation. (n.d.). Chemistry Steps.
- Grignard reaction. (n.d.). Wikipedia.
- Baeyer-Villiger Oxidation. (n.d.). Alfa Chemistry.
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024, July 25).
- Clemmensen Reduction. (n.d.). Alfa Chemistry.
- Knoevenagel Condensation. (2021, February 23). J&K Scientific LLC.
- Robinson Annulation. (2025, March 23). J&K Scientific LLC.
- Robinson Annulation Mechanism. (n.d.). BYJU'S.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- α‐Alkylation of α‐tetralol with primary alcohols. (n.d.). ResearchGate.
- Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich.
- Clemmensen Reduction. (n.d.). Organic Chemistry Portal.
- α-Tetralone undergoes Birch reduction to give an excellent yield... (2024, June 30). Study Prep in Pearson+.
- Clemmensen Reduction. (2023, January 22). Chemistry LibreTexts.
- The Knoevenagel Condensation. (n.d.). Organic Reactions.
- Knoevenagel condensation. (2023, January 14). YouTube.
- Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry.
- α-TETRALONE. (n.d.). Organic Syntheses Procedure.
- grignard reagents. (n.d.). Chemguide.
- α-TETRALONE. (n.d.). Organic Syntheses Procedure.
- Can a Ketone be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans. (n.d.). MPG.PuRe.
- Tetralone synthesis. (n.d.). Organic Chemistry Portal.
- Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.
- Nucleophilic addition. (n.d.). Wikipedia.
- Alpha Alkylation. (2023, January 22). Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Some alkylation and Grignard reactions with 1-tetralones and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 11. Page loading... [guidechem.com]
- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Clemmensen Reduction [organic-chemistry.org]
- 17. α-Tetralone undergoes Birch reduction to give an excellent yield ... | Study Prep in Pearson+ [pearson.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 22. Robinson annulation - Wikipedia [en.wikipedia.org]
- 23. Robinson Annulation | NROChemistry [nrochemistry.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. jk-sci.com [jk-sci.com]
- 26. byjus.com [byjus.com]
- 27. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 28. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 29. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 30. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. alfa-chemistry.com [alfa-chemistry.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pdf.benchchem.com [pdf.benchchem.com]
1-Tetralone health and safety information for labs
An In-depth Technical Guide to 1-Tetralone: Health and Safety for the Modern Laboratory
Introduction: Understanding the Compound
This compound, with the IUPAC name 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic hydrocarbon and ketone. [1]It presents as a colorless to amber-colored oil with a faint odor and is utilized as a starting material in the synthesis of various agricultural and pharmaceutical agents. [1]Its insolubility in water but solubility in organic solvents are key considerations for its handling and in case of spills. [1]While a valuable reagent, a thorough understanding of its health and safety profile is paramount for the protection of researchers and laboratory personnel. This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed protocols for its safe handling, storage, and disposal.
Hazard Identification and Risk Assessment
The primary documented hazard of this compound is that it is harmful if swallowed. [2][3][4]While comprehensive toxicological data is not fully available, it is also known to be an irritant. [3][5]The Globally Harmonized System (GHS) classification for this compound includes the warning "Harmful if swallowed". [1][3] Causality of Hazards:
-
Oral Toxicity: Ingestion can lead to adverse health effects. The precautionary statement P270, "Do not eat, drink or smoke when using this product," directly addresses this risk by preventing unintentional ingestion. [2][6]* Irritation: Direct contact with skin or eyes may cause irritation. [4][5]The recommendation for thorough washing after handling and the use of protective gear is a direct consequence of this potential. [6][7]
Exposure Routes and Health Effects
| Exposure Route | Potential Health Effects | Primary Prevention Measures |
| Ingestion | Harmful if swallowed. [2][3][4] | Do not eat, drink, or smoke in the laboratory. [6][7]Wash hands thoroughly after handling. [6][7] |
| Inhalation | May cause respiratory tract irritation. [5] | Use in a well-ventilated area or under a chemical fume hood. [6][7] |
| Skin Contact | May cause skin irritation. [5] | Wear appropriate protective gloves and clothing. [8] |
| Eye Contact | May cause eye irritation. [5] | Wear safety glasses or goggles. [2][6] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control for handling this compound is to ensure adequate ventilation. [2][6]This is critical to minimize the inhalation of any vapors or mists.
-
Chemical Fume Hood: All work with this compound should ideally be conducted in a certified chemical fume hood. [7][8]This provides a physical barrier and containment in case of a spill and ensures that any vapors are effectively removed from the breathing zone of the operator.
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where this compound is handled. [7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. [2][6]* Skin Protection:
-
Gloves: Chemically resistant gloves must be worn. It is important to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact. [2] * Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact. [2]For procedures with a higher risk of splashing, a chemical-resistant apron may be necessary.
-
-
Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. [2][8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to a safe laboratory environment.
Handling
-
Avoid Contact: All direct contact with the skin and eyes should be avoided. [2]* Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [6][7]* Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory. [2][6]Do not eat, drink, or smoke in areas where this compound is used. [6][7]* Ignition Sources: Keep away from heat and sources of ignition. [6][8]
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area. [6][8]* Incompatibilities: Store away from strong oxidizing agents. [7][8]* Labeling: Ensure containers are clearly and accurately labeled according to regulatory standards.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First-Aid Measures
| Exposure | First-Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [2][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [2][7] |
Spill Response
A minor spill of this compound should be handled promptly by trained personnel wearing appropriate PPE.
Workflow for Minor this compound Spill Response
Caption: Workflow for responding to a minor this compound spill.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound. [2]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [2][6]* Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide. [7][8]
Waste Disposal
Disposal of this compound and its contaminated materials must be conducted in accordance with all local, state, and federal regulations. [4][6]Chemical waste should be collected in designated, properly labeled, and sealed containers for disposal by a licensed hazardous waste disposal company. [2][6]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol [3] |
| Appearance | Colorless to amber liquid [1][3] |
| Boiling Point | 255-257 °C [1][3] |
| Melting Point | 2-8 °C [1][3][9] |
| Flash Point | >110 °C (>230 °F) [8] |
| Density | ~1.099 g/mL at 25 °C [1][9] |
| Solubility in Water | Insoluble [1][3] |
Conclusion
While this compound is a valuable chemical intermediate, it is imperative that it is handled with a comprehensive understanding of its potential hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks and ensure a safe laboratory environment.
References
- This compound. (n.d.). PubChem. [Link]
- This compound. (n.d.). Wikipedia. [Link]
- This compound CAS#: 529-34-0. (n.d.).
- China this compound Manufacturers Suppliers Factory. (n.d.). Suzhou Senfeida Chemical Co., Ltd. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. This compound(529-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemwhat.com [chemwhat.com]
Methodological & Application
Application Note & Protocol: Synthesis of 1-Tetralones via Intramolecular Friedel-Crafts Acylation
Introduction: The Significance of the 1-Tetralone Scaffold
The this compound framework, a benzo-fused cyclohexanone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] These bicyclic ketones are pivotal intermediates in the construction of a wide array of biologically active molecules, including agricultural agents, pharmaceuticals like the antidepressant Sertraline, and adrenergic blocking agents.[1][2] The carbon skeleton of this compound is also found in natural products, such as Aristelegone A, which is used in traditional Chinese medicine.[1]
One of the most robust and fundamental methods for constructing this six-membered ring system is the intramolecular Friedel-Crafts acylation.[3][4] This powerful carbon-carbon bond-forming reaction involves the cyclization of a tethered acyl group onto an aromatic ring, typically starting from a 4-arylbutyric acid or its derivative.[2] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, a comparative analysis of catalytic systems, and detailed, field-proven protocols for researchers in organic synthesis and drug development.
The Mechanism: An Electrophilic Aromatic Substitution Cascade
The intramolecular Friedel-Crafts acylation proceeds via a classical electrophilic aromatic substitution (EAS) pathway.[5] The reaction is initiated by the activation of a carboxylic acid or, more commonly, an acyl chloride derivative by a Brønsted or Lewis acid catalyst.
The key mechanistic steps are:
-
Formation of the Acylium Ion: The catalyst interacts with the carbonyl oxygen of the carboxylic acid (or the halogen of an acyl chloride), facilitating the formation of a highly electrophilic, resonance-stabilized acylium ion.[6] This step is crucial as the carboxylic acid itself is not electrophilic enough to react with the aromatic ring.
-
Electrophilic Attack: The nucleophilic π-system of the aromatic ring attacks the electrophilic carbon of the acylium ion.[3] This is the ring-closing step and results in the formation of a new carbon-carbon bond and a carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (often the conjugate base of the acid catalyst, such as AlCl₄⁻) abstracts a proton from the sp³-hybridized carbon bearing the new acyl substituent, restoring the aromaticity of the ring and yielding the final this compound product.[5]
The intramolecular nature of this reaction is highly efficient because the nucleophile and electrophile are held in close proximity, effectively increasing the local concentration and favoring the formation of the six-membered ring.[3]
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Catalyst & Reagent Selection: A Comparative Overview
The choice of catalyst is the most critical parameter influencing the success, yield, and purity of the this compound synthesis.[7] Historically, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) were standard, but these methods suffer from difficult workups and generate significant waste.[2][8] Modern approaches favor more manageable Brønsted acids or highly efficient, catalytic systems.
The following table summarizes various catalytic systems for the cyclization of 4-arylbutyric acids and their derivatives.
| Starting Material | Catalyst / Reagent | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 4-Arylbutyric Acids | P₂O₅, MeSO₃H (Eaton's Reagent) | Excess | None | Room Temp - 25 | 2 - 24 h | 65-92% | [2] |
| 4-Phenylbutyric Acid | Polyphosphoric Acid (PPA) | Excess | None | 80 - 90 | 30 min | ~95% | [7] |
| 4-Phenylbutyric Acid | Methanesulfonic Acid (MSA) | Excess | None | Not Specified | Not Specified | 23-80% | [2] |
| 4-Arylbutyric Acids | Bi(NTf₂)₃ or M(OTf)₃ (M=Bi, Ga, In) | Catalytic (1 mol%) | None | Not Specified | Not Specified | >90% | [1][9] |
| 4-Arylalkyl Acid Chlorides | Hexafluoroisopropanol (HFIP) | Solvent | Dichloromethane (DCM) | 0 - 23 | 30 min - 2 h | High | [1][8][10] |
| Substituted Phenylacetic Acid & 1-Alkene | Trifluoroacetic Anhydride (TFAA), H₃PO₄ | Stoichiometric | None | Not Specified | Not Specified | Not Specified | [2][11] |
Causality Behind Experimental Choices:
-
Eaton's Reagent (P₂O₅ in MSA): This mixture is a powerful dehydrating agent and a strong, non-oxidizing Brønsted acid. It efficiently converts the carboxylic acid to a mixed anhydride with methanesulfonic acid, which then readily forms the acylium ion. Its viscosity is lower than PPA, making it easier to handle.[3]
-
Metal Triflates (e.g., Bi(OTf)₃): These are highly effective Lewis acids that can be used in catalytic amounts.[9] Their high activity stems from the strong electron-withdrawing nature of the triflate anion, making the metal center highly electrophilic. They are often more tolerant of other functional groups compared to classical Lewis acids.[12]
-
Hexafluoroisopropanol (HFIP): This unique solvent promotes the reaction for acyl chloride substrates without any additional catalyst.[8][10] Its strong hydrogen-bonding ability and high ionizing power are thought to stabilize the acylium ion intermediate, facilitating the cyclization under remarkably mild conditions.[1][8] This avoids the aqueous workups required for metal-based catalysts, simplifying purification.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing this compound derivatives using both a classical Brønsted acid and a modern solvent-promoted system.
Protocol 1: Cyclization of 4-(3,4-Dimethoxyphenyl)butanoic Acid using HFIP
This protocol is adapted from a procedure notable for its operational simplicity and mild conditions, avoiding traditional acid catalysts entirely.[8] It proceeds via an acid chloride intermediate.
Workflow Diagram:
Caption: Experimental workflow for HFIP-promoted synthesis.
Materials:
-
4-(3,4-Dimethoxyphenyl)butanoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Hexafluoroisopropanol (HFIP)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, two-necked round-bottomed flask under an argon atmosphere, dissolve 4-(3,4-dimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise via syringe over 10 minutes. Caution: Gas evolution (CO₂, CO, HCl) will occur. Perform this step in a well-ventilated fume hood.[13]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (23°C) for 2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC against the starting material.
-
-
Intramolecular Acylation:
-
In a separate three-necked flask equipped with a condenser and thermocouple, add HFIP (5.0 eq).[8]
-
Slowly add the freshly prepared acid chloride solution from Step 1 to the HFIP via syringe. The addition is exothermic; maintain the internal temperature below 35°C.[8]
-
Once the addition is complete, allow the mixture to cool and stir at 23°C for 2 hours.[8]
-
-
Workup and Purification:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated NaHCO₃ solution to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.[14]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[5][14]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure 6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one.
-
Protocol 2: Cyclization of 4-Phenylbutyric Acid using Eaton's Reagent
This protocol utilizes a classic and highly effective Brønsted acid system to achieve high yields.
Materials:
-
4-Phenylbutyric acid
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (MSA)
-
Ice water
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Preparation (Eaton's Reagent):
-
In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅, 1 part by weight) to methanesulfonic acid (MSA, 10 parts by weight) with vigorous mechanical stirring. The addition is highly exothermic. Use an ice bath to control the temperature. Stir until the P₂O₅ is fully dissolved.
-
-
Reaction Setup & Cyclization:
-
To a round-bottomed flask equipped with a magnetic stir bar, add 4-phenylbutyric acid (1.0 eq).
-
Add the prepared Eaton's Reagent and stir the mixture at room temperature. The reaction is typically complete within 2-12 hours, depending on the substrate.[2] Monitor by TLC.
-
-
Workup and Purification:
-
Caution: Quenching strong acids is hazardous. Perform this step slowly and behind a safety shield.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[5]
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or DCM.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution (until gas evolution ceases), and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purification can be achieved via vacuum distillation or column chromatography.
-
Troubleshooting and Field-Proven Insights
-
Problem: Low Yield.
-
Cause: Incomplete reaction or presence of moisture. Friedel-Crafts catalysts are extremely sensitive to water, which will deactivate them.[13]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity reagents.[13] For reactions requiring stoichiometric catalysts like AlCl₃, ensure at least one full equivalent is used, as the product ketone complexes with the catalyst, rendering it inactive.[15] If the reaction is sluggish, a moderate increase in temperature may be required, but proceed with caution to avoid decomposition.[15]
-
-
Problem: Formation of Byproducts.
-
Cause: At high temperatures, intermolecular acylation can occur, leading to polymeric material. For substrates with electron-donating groups, polyacylation is a risk, although less common than in Friedel-Crafts alkylation.[16]
-
Solution: Maintain the recommended reaction temperature. The use of high dilution can favor the intramolecular pathway, but this is often not necessary for 6-membered ring formation. Ensure the starting material is pure, as impurities can lead to side reactions.
-
-
Problem: Difficult Workup.
-
Cause: Quenching reactions, especially those with AlCl₃ or viscous PPA, can form persistent emulsions.
-
Solution: Always quench the reaction by adding it slowly to a vigorously stirred mixture of ice and, for Lewis acid-catalyzed reactions, concentrated HCl.[5] This helps to break down the aluminum-ketone complexes and keep the aqueous layer from becoming too basic during subsequent washes.
-
Conclusion
The intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of 1-tetralones, offering a direct and efficient route to this valuable chemical scaffold. While classical methods using strong Brønsted and Lewis acids remain effective, modern advancements with catalytic metal triflates and catalyst-free, solvent-promoted systems provide milder, more efficient, and environmentally benign alternatives. By understanding the underlying mechanism and carefully selecting the appropriate catalytic system and reaction conditions, researchers can reliably access a diverse range of this compound derivatives for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis.
- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Wikipedia. (n.d.). This compound.
- Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Cui, D. M., et al. (2003). Synthesis of 1-tetralones by intramolecular Friedel–Crafts reaction of 4-arylbutyric acids using Lewis acid catalysts. ElectronicsAndBooks.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Heravi, M. M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- Organic Chemistry Portal. (n.d.). Synthesis of tetralones.
- ResearchGate. (2025). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts.
- Cui, D. M., et al. (2003). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Semantic Scholar.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for the Intramolecular Friedel-Crafts Acylation of 4-(4-Fluorophenyl)butyryl chloride.
- Benchchem. (n.d.). Optimizing Friedel-Crafts Acylation: A Technical Support Center.
- Motiwala, H. F., et al. (2016). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses.
- Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113-7.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. | Semantic Scholar [semanticscholar.org]
- 10. Tetralone synthesis [organic-chemistry.org]
- 11. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of 1-Tetralone
An Application Note and Protocol for the Oxidation of Tetralin to 1-Tetralone
This compound, a bicyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules and fine chemicals. Its structural motif is a cornerstone in the development of various pharmaceuticals, including antidepressants, antihypertensive agents, and synthetic hormones. The selective oxidation of the benzylic methylene group of tetralin to a carbonyl group is the most direct route to this compound. However, achieving high selectivity and yield can be challenging due to the potential for over-oxidation to form byproducts such as 1,4-naphthoquinone or cleavage of the aromatic ring.
This document provides a detailed protocol for the selective oxidation of tetralin to this compound, emphasizing the use of chromium-based oxidants, a well-established and reliable method. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Chromium Trioxide Oxidation Pathway
The oxidation of the benzylic C-H bond of tetralin is favored due to the stability of the resulting benzylic radical or carbocation intermediate, which is resonance-stabilized by the adjacent aromatic ring. Chromium trioxide (CrO₃) in an acidic medium, typically aqueous acetic acid, is a potent oxidizing agent for this transformation.
The reaction is generally believed to proceed through the formation of a chromate ester intermediate. The acidic conditions protonate the chromate species, enhancing its electrophilicity. The benzylic carbon of tetralin then attacks the chromium, and after a series of steps involving proton transfers and elimination, the C-H bond is broken, and a C=O bond is formed.
Caption: Fig. 1: Simplified workflow for CrO₃ oxidation of tetralin.
Comparative Analysis of Oxidation Methods
While various methods exist for the oxidation of tetralin, they differ significantly in terms of efficiency, cost, and environmental impact. The choice of oxidant is a critical parameter that influences the yield and selectivity of the reaction.
| Oxidant/Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chromium Trioxide (CrO₃) | Acetic Acid/Water | 20-30 | 4-6 | 70-80 | |
| Sodium Dichromate (Na₂Cr₂O₇) | Acetic Acid/H₂SO₄ | 25 | 5 | ~75 | |
| tert-Butyl Hydroperoxide (TBHP) | Acetonitrile | 80 | 24 | 60-70 | |
| Cobalt(II) Acetate / O₂ | Acetic Acid | 90-100 | 3-5 | 50-60 | |
| N-Hydroxyphthalimide (NHPI) / O₂ | Acetonitrile | 60 | 12 | >90 (selectivity) |
This protocol will focus on the chromium trioxide method, which offers a good balance of high yield, relatively mild conditions, and straightforward execution, making it a reliable choice for laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound via Chromium Trioxide Oxidation
This protocol details the oxidation of tetralin using chromium trioxide in an acetic acid solution.
Safety Precautions:
-
Chromium trioxide is a strong oxidant and is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Acetic acid is corrosive. Avoid inhalation and skin contact.
-
The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
Materials and Reagents:
-
Tetralin (99%)
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether (or dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
Caption: Fig. 2: Step-by-step experimental workflow.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 26.4 g (0.2 mol) of tetralin in 100 mL of glacial acetic acid.
-
Temperature Control: Cool the flask in an ice-water bath until the internal temperature reaches 15-20°C.
-
Preparation of Oxidizing Solution: In a separate beaker, carefully dissolve 40 g (0.4 mol) of chromium trioxide in a mixture of 50 mL of water and 50 mL of glacial acetic acid. Caution: This dissolution is exothermic. Allow the solution to cool to room temperature.
-
Addition of Oxidant: Transfer the chromium trioxide solution to the dropping funnel. Add the oxidant solution dropwise to the stirred tetralin solution over a period of 1.5 to 2 hours. It is critical to maintain the internal reaction temperature below 30°C throughout the addition. Use the ice bath as needed to control the temperature.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours. The color of the reaction mixture will change from reddish-orange to a dark green or brown as the Cr(VI) is reduced to Cr(III).
-
Quenching the Reaction: Cool the reaction mixture again in an ice bath. To destroy any excess oxidant, slowly add a saturated solution of sodium bisulfite (NaHSO₃) until the reddish-orange color is no longer present and a persistent green color of the Cr(III) salts is observed.
-
Work-up and Extraction: Pour the reaction mixture into 500 mL of cold water and transfer the entire contents to a 1 L separatory funnel.
-
Extract the aqueous layer with three 100 mL portions of diethyl ether (or dichloromethane).
-
Combine the organic extracts and wash them sequentially with 100 mL of water, two 100 mL portions of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acetic acid), and finally with 100 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil can be purified by vacuum distillation to afford pure this compound. The product typically distills at 105-108°C at 5 mmHg.
Troubleshooting and Key Considerations
-
Temperature Control: The most critical parameter is temperature control during the addition of the oxidant. Failure to maintain a low temperature can lead to over-oxidation and the formation of undesired byproducts, significantly reducing the yield and complicating purification.
-
Purity of Starting Material: The purity of the starting tetralin can affect the reaction outcome. Impurities may react with the oxidant, leading to lower yields.
-
Incomplete Reaction: If the reaction does not go to completion (as determined by TLC or GC analysis), the reaction time can be extended. However, prolonged reaction times may also promote byproduct formation.
-
Emulsion during Extraction: If an emulsion forms during the extraction process, adding more brine can help to break it.
Conclusion
The oxidation of tetralin to this compound using chromium trioxide is a robust and high-yielding method suitable for laboratory synthesis. By carefully controlling the reaction temperature and following the detailed work-up procedure, researchers can reliably produce this valuable synthetic intermediate. While newer, more environmentally benign catalytic methods using molecular oxygen are under continuous development, the chromium-based oxidation remains a benchmark for its efficiency and reproducibility. This protocol provides a solid foundation for scientists and professionals in drug development to access this compound for further synthetic applications.
References
- Organic Syntheses, Coll. Vol. 4, p.897 (1963); Vol. 34, p.93 (1954). [Link]
- Shul'pin, G. B., & Nizova, G. V. (1994). Hydroxylation and ketonization of saturated hydrocarbons with molecular oxygen and other oxidants.
- Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons.
- Ishii, Y., Sakaguchi, S., & Iwahama, T. (2001). Innovation of hydrocarbon oxidation with molecular oxygen and related reactions.
Application and Protocol Guide: Birch Reduction of 1-Tetralone to 1,2,3,4-Tetrahydronaphthalene
<_>
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Birch reduction of 1-tetralone, yielding 1,2,3,4-tetrahydronaphthalene (tetralin). This transformation is a powerful tool in synthetic organic chemistry, particularly in the construction of partially saturated cyclic systems relevant to pharmaceutical development. We will delve into the underlying mechanism, provide a detailed and field-tested experimental protocol, address critical safety considerations, and offer insights into expected outcomes and potential challenges. The aim is to equip researchers with the necessary knowledge to perform this reaction efficiently and safely.
Introduction: The Strategic Value of Partial Aromatic Reduction
In the landscape of medicinal chemistry and drug development, the precise control of a molecule's three-dimensional structure is paramount for optimizing its interaction with biological targets. The conversion of flat, aromatic systems into partially saturated, non-planar structures is a key strategy for exploring new chemical space and improving pharmacokinetic properties. The Birch reduction, a dissolving metal reduction, offers a unique method for achieving this, converting arenes into 1,4-cyclohexadienes.[1][2][3]
Unlike catalytic hydrogenation, which typically leads to complete saturation of the aromatic ring, the Birch reduction provides a partially reduced product.[1][4] This application note focuses on a specific and highly relevant example: the reduction of this compound, an α,β-unsaturated ketone embedded in a bicyclic system. The product, 1,2,3,4-tetrahydronaphthalene (tetralin), is a valuable building block and solvent in its own right.[5][6] Understanding the nuances of this reaction allows for its strategic application in the synthesis of complex molecular architectures.
Mechanistic Insights: Controlling the Flow of Electrons and Protons
The Birch reduction operates through the addition of solvated electrons, generated by dissolving an alkali metal like lithium or sodium in liquid ammonia, to an aromatic ring.[1][7] The resulting radical anion is then protonated by a proton source, typically an alcohol, which is more acidic than ammonia.[1][8] This sequence of electron addition and protonation is repeated to yield the final product.
In the case of this compound, an α,β-unsaturated ketone, the reaction proceeds with high selectivity. The electron-withdrawing nature of the carbonyl group directs the reduction pathway.
The key steps are as follows:
-
Formation of the Solvated Electron: An alkali metal (e.g., Li or Na) dissolves in liquid ammonia to form a characteristic deep blue solution containing the electride salt, which provides the solvated electrons (e⁻).[1][7]
-
Single Electron Transfer (SET): A solvated electron adds to the conjugated system of this compound to form a radical anion. The negative charge is stabilized by the electron-withdrawing carbonyl group.[2][8]
-
Protonation: The radical anion abstracts a proton from the alcohol (proton source) present in the reaction mixture.[2][9]
-
Second Electron Transfer: A second solvated electron adds to the resulting radical to form a carbanion.
-
Second Protonation: This carbanion is then protonated by another molecule of the alcohol to yield an intermediate enol.
-
Tautomerization and Further Reduction: The enol can tautomerize to the corresponding saturated ketone. Under the reaction conditions, the ketone is further reduced to the methylene group, yielding the final product, 1,2,3,4-tetrahydronaphthalene.[8][10]
Caption: Mechanism of the Birch reduction of this compound.
Experimental Protocol
This protocol is designed for the small-scale synthesis of 1,2,3,4-tetrahydronaphthalene from this compound. All operations involving liquid ammonia and alkali metals must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| This compound | 10 mmol, 1.46 g | Starting Material |
| Lithium wire | 40 mmol, 0.28 g | Reducing Agent |
| Anhydrous Liquid Ammonia | ~50 mL | Solvent |
| Anhydrous Ethanol | 20 mmol, 1.17 mL | Proton Source |
| Anhydrous Tetrahydrofuran (THF) | 20 mL | Co-solvent |
| Ammonium Chloride (sat. aq.) | ~20 mL | Quenching Agent |
| Diethyl Ether | ~100 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | ~5 g | Drying Agent |
| Three-neck round-bottom flask (250 mL) | 1 | Reaction Vessel |
| Dry ice/acetone condenser | 1 | Maintain low temp. |
| Magnetic stirrer and stir bar | 1 | Agitation |
| Gas inlet/outlet | 1 | Inert Atmosphere |
| Separatory Funnel (250 mL) | 1 | Extraction |
| Rotary Evaporator | 1 | Solvent Removal |
Step-by-Step Procedure
Caption: Experimental workflow for the Birch reduction.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of inert gas (nitrogen or argon) to exclude moisture.[7]
-
Reaction Setup: Assemble a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum for additions. Begin stirring with a magnetic stir bar.
-
Cooling and Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of anhydrous ammonia into the flask. The ammonia cylinder should be fitted with a drying tube.
-
Reagent Addition: Dissolve this compound (10 mmol) in anhydrous THF (20 mL) and add it to the liquid ammonia via cannula. Then, add anhydrous ethanol (20 mmol).
-
Addition of Lithium: Carefully cut lithium wire into small pieces and add them portion-wise to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.[7] Continue adding lithium until the blue color persists for at least 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, by quenching a small aliquot.
-
Quenching the Reaction: After the reaction is complete, cautiously quench the excess lithium by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the blue color disappears.[8]
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in the fume hood.[11]
-
Aqueous Work-up: To the remaining residue, add water (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).[12]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a non-polar eluent (e.g., hexanes) to afford pure 1,2,3,4-tetrahydronaphthalene.
Safety and Handling: A Critical Overview
The Birch reduction involves several hazardous materials and conditions that demand strict adherence to safety protocols.
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance with a boiling point of -33 °C.[7][13] It can cause severe burns upon contact with skin and is a respiratory irritant.[13] All manipulations must be performed in a well-ventilated fume hood. Ensure the cooling system is robust to prevent over-pressurization of the reaction vessel.[13]
-
Alkali Metals (Lithium/Sodium): Lithium and sodium are highly reactive metals that react violently with water and protic solvents.[7] They should be handled under an inert atmosphere and away from any sources of moisture.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires appropriate cryogenic gloves and eye protection to prevent cold burns.
-
Quenching: The quenching of excess alkali metal is highly exothermic and can generate flammable hydrogen gas. The quenching agent must be added slowly and cautiously to the cold reaction mixture.
Data Interpretation and Troubleshooting
Expected Yield: The Birch reduction of this compound to 1,2,3,4-tetrahydronaphthalene is generally a high-yielding reaction, with reported yields often exceeding 80-90%.
Characterization: The product can be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Reaction fails to initiate (no blue color) | Wet reagents or glassware; Iron contamination | Thoroughly dry all reagents and glassware. Ensure high-purity ammonia is used.[11] |
| Incomplete reaction | Insufficient reducing agent or reaction time | Add more lithium until the blue color persists. Increase the reaction time. |
| Low yield | Inefficient extraction; Volatility of product | Perform multiple extractions. Be careful during solvent removal on the rotary evaporator. |
| Formation of byproducts | Over-reduction or side reactions | Carefully control the stoichiometry of the reagents and the reaction temperature. |
Conclusion
The Birch reduction of this compound is a robust and efficient method for the synthesis of 1,2,3,4-tetrahydronaphthalene. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently employ this powerful transformation in their synthetic endeavors. The ability to selectively reduce one of the aromatic rings in a bicyclic system highlights the strategic importance of this reaction in the construction of complex molecules for drug discovery and other applications.
References
- Sciencemadness Wiki. (2018, March 12). Birch reduction.
- Pearson+. (2024, June 30). α-Tetralone undergoes Birch reduction to give an excellent yield...
- Wipf Group. (2006, January 3). Birch and other (Dissolving) Metal Reductions.
- Wikipedia. Birch reduction.
- NROChemistry. Birch Reduction: Mechanism & Examples.
- Synthesis of 1,2,3,4-tetrahydronaphthalene. Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane).
- Baran Lab. (2018, October 3). The Birch Reduction.
- Stork, G., & Darling, S. D. (1960). The Stereochemistry of the Lithium-Ammonia Reduction of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 82(6), 1512–1513. [Link]
- Organic Chemistry Tutor. Birch Reduction.
- Chemtips. (2013, March 5). So you're thinking of running a Birch reduction?
- Organic Chemistry Portal. Birch Reduction.
- NileRed. (2016, January 6). The Birch reduction [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2025, March 25). Birch Reduction in Organic Synthesis [Video]. YouTube. [Link]
- Labadie, G. R., Cravero, R. M., & Gonzalez-Sierra, M. (2007). Studies of Birch Reductive Alkylation of Substituted α-Tetralones.
- Vogt, P. (2009, April 7). Making chemical reductions safer. Manufacturing Chemist. [Link]
- Reddit. (2024, March 25).
- Organic Syntheses. α-TETRALONE.
- Google Patents. (2021).
- Wikipedia. Tetralin.
- Schultz Canada Chemicals Ltd. 1,2,3,4-Tetrahydronaphthalene.
- Organic Reactions. The Birch Reduction of Aromatic Compounds.
Sources
- 1. Birch reduction - Wikipedia [en.wikipedia.org]
- 2. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. prepchem.com [prepchem.com]
- 5. Tetralin - Wikipedia [en.wikipedia.org]
- 6. You are being redirected... [schultzchem.com]
- 7. Birch reduction - Sciencemadness Wiki [sciencemadness.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. α-Tetralone undergoes Birch reduction to give an excellent yield ... | Study Prep in Pearson+ [pearson.com]
- 10. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Making chemical reductions safer [manufacturingchemist.com]
Application Notes & Protocols: The Grignard Reaction of 1-Tetralone with Phenylmagnesium Bromide for the Synthesis of 1-Phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
Abstract
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in constructing new carbon-carbon bonds. This guide provides an in-depth exploration of a specific application: the nucleophilic addition of phenylmagnesium bromide to 1-tetralone, yielding the tertiary alcohol 1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is a classic example of converting a ketone into a tertiary alcohol, a structural motif prevalent in medicinal chemistry and materials science. We will dissect the underlying mechanistic principles, provide a field-proven, step-by-step protocol, address potential side reactions, and outline critical safety considerations. This document is intended for researchers and professionals in chemical and pharmaceutical development who require a robust and reliable methodology for this synthesis.
Scientific Principles and Reaction Mechanism
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[1] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom. This makes the Grignard reagent a potent nucleophile and a strong base.[2]
The reaction with a ketone, such as this compound, proceeds in two primary stages:
-
Nucleophilic Addition: The nucleophilic phenyl group of phenylmagnesium bromide attacks the electrophilic carbonyl carbon of this compound. This addition breaks the carbonyl's π-bond, with the electrons moving to the oxygen atom. The result is a tetravalent magnesium alkoxide intermediate, which is stable in the ethereal solvent.[3][4][5]
-
Acidic Workup: Following the complete formation of the alkoxide, the reaction is quenched with a dilute acid source.[3] This step serves two purposes: it protonates the alkoxide to yield the final tertiary alcohol product, and it neutralizes any unreacted Grignard reagent.[6]
A critical prerequisite for success is the strict enforcement of anhydrous (water-free) conditions .[1][7] Grignard reagents are powerful bases that will readily react with any protic protons, including those from water, alcohols, or even acidic C-H bonds.[8][9][10] If water is present, the phenylmagnesium bromide will be rapidly quenched to form benzene, terminating the desired reaction pathway.[9] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[11][12]
Caption: Reaction mechanism of this compound with Phenylmagnesium Bromide.
Experimental Design and Protocol
This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[13]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| This compound | C₁₀H₁₀O | 146.19 | 5.84 g | 0.04 | 1.0 |
| Magnesium Turnings | Mg | 24.31 | 1.10 g | 0.045 | 1.125 |
| Bromobenzene | C₆H₅Br | 157.01 | 7.50 g | 0.048 | 1.2 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~250 mL | - | - |
| 6M Hydrochloric Acid | HCl | 36.46 | As needed | - | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Rotary evaporator
Critical Note: All glassware must be oven-dried at >120°C for several hours and assembled hot, then allowed to cool under a stream of inert gas to eliminate all traces of moisture.
Step-by-Step Protocol
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. psiberg.com [psiberg.com]
- 9. tutorchase.com [tutorchase.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bohr.winthrop.edu [bohr.winthrop.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of Bioactive 2-Arylidene-1-tetralone Scaffolds via Claisen-Schmidt Condensation
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the Claisen-Schmidt condensation, specifically employing 1-tetralone as the ketone component. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying reaction mechanisms, offers step-by-step experimental procedures, and discusses critical optimization strategies. The resulting 2-arylidene-1-tetralone products, a class of chalcone derivatives, are highlighted as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2][3] This note aims to equip scientists with the foundational knowledge and practical insights required to efficiently synthesize these valuable compounds.
Introduction: The Significance of this compound Based Chalcones
The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction essential for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[4] This reaction is a specific type of crossed aldol condensation between a ketone containing α-hydrogens and an aromatic aldehyde that lacks them.[4] The use of this compound as the ketone scaffold is of particular interest in medicinal chemistry. The resulting fused-ring chalcone analogues, 2-arylidene-1-tetralones, serve as precursors for various bioactive molecules and exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][3][5][6]
The structural rigidity of the this compound core, combined with the diverse electronic and steric properties of the substitutable aromatic aldehyde, makes this reaction a powerful tool for building libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery.[2]
Reaction Mechanism: A Tale of Enolates and Electrophiles
The Claisen-Schmidt condensation can be catalyzed by either a base or an acid, though base-catalyzed pathways are more common.[7][8] The selectivity of this crossed-aldol reaction hinges on the fact that aromatic aldehydes, such as benzaldehyde, have no α-hydrogens and thus cannot self-condense by forming an enolate.[4][8] This ensures they act solely as the electrophile.
Base-Catalyzed Mechanism:
The most prevalent mechanism proceeds via three key steps:
-
Enolate Formation: A base, typically a hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the C2 position of this compound, forming a resonance-stabilized enolate ion.[9][10] This is the nucleophilic species in the reaction.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, creating a tetrahedral alkoxide intermediate.[9][11]
-
Dehydration: The intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (an aldol addition product). This product readily undergoes base-catalyzed dehydration to yield the final, highly conjugated and stable α,β-unsaturated ketone (the 2-arylidene-1-tetralone).[12]
Experimental Protocol: Synthesis of 2-Benzylidene-1-tetralone
This section provides a representative protocol for the synthesis of 2-benzylidene-1-tetralone, a parent compound in this series.
Materials and Reagents
-
This compound (97% or higher)
-
Benzaldehyde (99% or higher, freshly distilled if necessary)
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (95% or absolute)
-
Glacial Acetic Acid
-
Deionized Water
-
Diatomaceous Earth (e.g., Celite®)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and vacuum flask
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 68.4 mmol) and benzaldehyde (e.g., 7.26 g, 68.4 mmol) in 100 mL of 95% ethanol. Stir until a homogeneous solution is formed.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. In a separate beaker, prepare a solution of sodium hydroxide (e.g., 3.0 g, 75.0 mmol) in 30 mL of water and cool it. Add the cold NaOH solution dropwise to the stirred ethanol solution over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously. The formation of a yellow precipitate is often observed within 30 minutes.[2]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the this compound spot has been consumed (typically 2-4 hours).
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry. Stir for 15 minutes. Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 7. This will cause the product to precipitate fully.
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Further wash with a small amount of cold ethanol to remove residual impurities. The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.
Optimization and Troubleshooting
The efficiency of the Claisen-Schmidt condensation is sensitive to several parameters. Proper optimization is key to maximizing yield and minimizing side reactions.
| Parameter | Options & Considerations | Rationale & Causality |
| Catalyst | • Base (NaOH, KOH): Most common and effective.[4][7] • Acid (HCl, H₂SO₄): Can be used, but may promote side reactions like polymerization.[7] • "Green" Catalysts: Solid catalysts or ionic liquids can offer easier workup and recyclability.[13][14] | The base's role is to generate the nucleophilic enolate. Strong bases like NaOH ensure a sufficient concentration of the enolate to drive the reaction forward.[15][16] Acid catalysts work by protonating the ketone's carbonyl, making the α-hydrogens more acidic. |
| Solvent | • Protic (Ethanol, Methanol): Excellent for dissolving reactants and the base catalyst.[4] • Solvent-Free: Grinding solid reactants with a solid base (e.g., NaOH) can lead to very fast, high-yielding reactions.[17][18] | Ethanol is a good choice as it dissolves the organic substrates and the inorganic base, creating a homogeneous reaction environment. Solvent-free conditions maximize reactant concentration, often accelerating the reaction rate significantly.[17] |
| Temperature | • 0 °C to Room Temp: Standard conditions. Low initial temperature controls the exothermic reaction. • Reflux: Can be used to accelerate reactions with less reactive substrates. | Initial cooling is crucial to prevent side reactions like the Cannizzaro reaction of the aldehyde, where two molecules disproportionate into an alcohol and a carboxylic acid under strongly basic conditions.[4][8] |
| Stoichiometry | • 1:1 Ratio: Typically used. • Excess Aldehyde: Can be used to ensure the complete consumption of the more valuable ketone. | A 1:1 molar ratio is generally effective. Using a slight excess of the aldehyde can help push the equilibrium towards the product, especially if the ketone is prone to self-condensation (not an issue for this compound at the C2 position).[8] |
Common Troubleshooting Issues:
-
Low Yield: May result from an inactive catalyst, insufficient reaction time, or side reactions. Ensure fresh, high-purity reagents are used. Monitor by TLC to determine the optimal reaction time.[2]
-
Cannizzaro Byproduct: If the aromatic aldehyde self-condenses, it indicates the base concentration or temperature is too high. Use a milder base or maintain lower temperatures during catalyst addition.[4][8]
Applications in Drug Development
The 2-arylidene-1-tetralone scaffold is a "privileged structure" in medicinal chemistry. The α,β-unsaturated ketone system is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins.[2][5] This mechanism underlies many of their biological activities.
Derivatives have shown potent efficacy in several therapeutic areas:
-
Anticancer: Many compounds exhibit significant cytotoxic activity against various human cancer cell lines, including breast, lung, colon, and leukemia.[1][19]
-
Antimicrobial: The scaffold has been used to develop agents active against bacteria (including MRSA) and fungi.[1][5][20]
-
Anti-inflammatory: Certain derivatives have shown potent inhibition of inflammatory pathways.[5][21]
Sources
- 1. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. An Overview of Synthesis and Applications of Chalcone Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. praxilabs.com [praxilabs.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Claisen condensation - Wikipedia [en.wikipedia.org]
- 16. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. mdpi.com [mdpi.com]
- 18. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of 1-Naphthol from 1-Tetralone via Catalytic Dehydrogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis of 1-naphthol through the catalytic dehydrogenation of 1-tetralone. 1-Naphthol is a critical intermediate in the manufacturing of various pharmaceuticals, agrochemicals, and dyes.[1][2] This application note details the underlying reaction mechanism, offers a robust experimental protocol, and discusses the critical parameters influencing the reaction's efficiency and yield. The presented information is curated to support researchers in optimizing this pivotal chemical transformation.
Introduction
1-Naphthol (α-naphthol) is an aromatic organic compound, structurally featuring a hydroxyl group attached to the first position of a naphthalene ring.[1] Its versatile chemical properties make it an invaluable precursor for a wide range of commercially significant products, including the insecticide carbaryl and the beta-blocker propranolol.[3] While several synthetic routes to 1-naphthol exist, such as the alkaline fusion of 1-naphthalenesulfonic acid and the hydrolysis of 1-naphthylamine, the dehydrogenation of this compound presents a more modern and often preferred method due to higher purity and efficiency.[1][4] This pathway typically involves the initial oxidation of tetralin to a mixture of 1-tetralol and this compound, followed by the dehydrogenation of this mixture to yield 1-naphthol.[4][5]
Reaction Mechanism and Scientific Rationale
The conversion of this compound to 1-naphthol is a dehydrogenation reaction, which involves the removal of hydrogen atoms to form a more unsaturated, aromatic system. This process is thermodynamically driven by the stability of the resulting aromatic naphthalene ring. The reaction is typically facilitated by a catalyst at elevated temperatures.[3]
The generally accepted mechanism involves the following key steps:
-
Enolization: this compound first undergoes tautomerization to its enol form, 1-hydroxy-3,4-dihydronaphthalene. This step is crucial as it introduces a double bond into the non-aromatic ring, facilitating subsequent hydrogen elimination.
-
Oxidative Dehydrogenation: The enol intermediate then undergoes catalytic dehydrogenation. The catalyst, often a precious metal like platinum or palladium, or a metal oxide, facilitates the abstraction of hydrogen atoms.[3][6] This process can proceed through a series of steps involving the formation of radical or organometallic intermediates on the catalyst surface.
-
Aromatization: The removal of two hydrogen atoms from the dihydronaphthalene intermediate leads to the formation of the stable, aromatic 1-naphthol.
Recent advancements have explored photocatalytic methods for this transformation, which can proceed under milder conditions without the need for sacrificial oxidants, generating hydrogen gas as the only byproduct.[7]
Experimental Protocol: Catalytic Dehydrogenation of this compound
This protocol describes a general procedure for the vapor-phase catalytic dehydrogenation of this compound. Researchers should note that specific reaction conditions may require optimization based on the chosen catalyst and available equipment.
Materials:
-
This compound (≥98% purity)
-
Catalyst (e.g., Platinum on activated carbon, Palladium on activated carbon, or modified iron oxide)[6]
-
Inert gas (Nitrogen or Argon)
-
Solvents for purification (e.g., Toluene, Heptane)
Equipment:
-
Fixed-bed catalytic reactor or a similar high-temperature reaction vessel
-
Temperature controller
-
Mass flow controller for inert gas
-
Condenser and collection flask
-
System for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1-naphthol.
Procedure:
-
Catalyst Loading and System Preparation:
-
Carefully pack the fixed-bed reactor with the chosen catalyst.
-
Assemble the reactor system, ensuring all connections are secure.
-
Purge the entire system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any residual air and moisture.
-
-
Reaction Execution:
-
Heat the reactor to the desired reaction temperature, typically in the range of 200-450°C.[3] The optimal temperature will depend on the catalyst used.
-
Once the target temperature is stable, introduce a vaporized stream of this compound into the reactor using the inert gas as a carrier.
-
Maintain a constant flow rate of the reactant and inert gas throughout the reaction period.
-
The reaction products are passed through a condenser to liquefy the mixture, which is then collected in a cooled flask.
-
-
Product Analysis and Purification:
-
The collected crude product is a mixture primarily containing 1-naphthol and unreacted this compound.[8]
-
Analyze a small sample of the crude product using GC-MS to determine the conversion of this compound and the selectivity for 1-naphthol.
-
It is important to note that 1-naphthol and this compound can form a maximum boiling azeotrope, making separation by simple fractional distillation challenging.[8]
-
Purification can be achieved by techniques such as azeotropic distillation with a suitable separating agent or by crystallization.[8]
-
Key Reaction Parameters and Expected Outcomes
The efficiency of the dehydrogenation of this compound to 1-naphthol is highly dependent on several critical parameters. The following table summarizes these parameters and their expected impact on the reaction.
| Parameter | Typical Range | Rationale and Expected Outcome |
| Temperature | 200 - 450 °C | Higher temperatures generally favor the endothermic dehydrogenation reaction, increasing the conversion rate. However, excessively high temperatures can lead to side reactions and catalyst deactivation.[3] |
| Catalyst | Pt/C, Pd/C, modified Fe₂O₃, HY Zeolite | The choice of catalyst is crucial for both activity and selectivity. Precious metal catalysts are highly effective but can be expensive.[6] Zeolite catalysts can also promote the reaction, with product distribution being temperature-dependent.[9] |
| Contact Time | Variable | Longer contact times (lower flow rates) can increase conversion but may also promote the formation of byproducts. Optimization is necessary to maximize the yield of 1-naphthol. |
| Pressure | Atmospheric or sub-atmospheric | Lower pressures can favor the dehydrogenation reaction by shifting the equilibrium towards the products.[10] |
Chemical Transformation Diagram:
Caption: Dehydrogenation of this compound to 1-naphthol.
Troubleshooting and Considerations
-
Low Conversion: If the conversion of this compound is low, consider increasing the reaction temperature or the catalyst loading. Ensure the catalyst is active and has not been poisoned.
-
Poor Selectivity: The formation of byproducts such as naphthalene can occur, particularly at higher temperatures or with certain catalysts.[9] Optimizing the reaction conditions, including temperature and contact time, can improve selectivity.
-
Catalyst Deactivation: Coke formation on the catalyst surface can lead to deactivation.[11] Periodic regeneration of the catalyst may be necessary for long-term operation.
-
Product Separation: As mentioned, the azeotrope formation between this compound and 1-naphthol requires specific purification strategies.[8]
Conclusion
The catalytic dehydrogenation of this compound is a robust and efficient method for the synthesis of 1-naphthol, a vital chemical intermediate. By carefully selecting the catalyst and optimizing reaction parameters such as temperature and contact time, researchers can achieve high yields of the desired product. This application note provides a foundational understanding and a practical protocol to guide scientists and professionals in the successful implementation of this important chemical transformation.
References
- NINGBO INNO PHARMCHEM CO., LTD. (2026, January 4). The Chemistry Behind 1-Naphthol: Properties and Synthesis Routes.
- Wikipedia. (n.d.). This compound.
- Ataman Kimya. (n.d.). 1-NAPHTHOL.
- Wikipedia. (n.d.). 1-Naphthol.
- Resasco, D. E., et al. (2010). Conversion of 1- and 2-Tetralone Over HY Zeolite. The University of Oklahoma.
- Khalafi-Nezhad, A., et al. (n.d.). Oxidative Dehydrogenation of 1-Tetralones: Synthesis of Juglone, Naphthazarin, and α-Hydroxyanthraquinones. Urmia University.
- Google Patents. (n.d.). Process for the separation of mixtures of 1-naphthol and this compound.
- Google Patents. (n.d.). Production of alpha-naphthol by catalytic reduction of alphatetralol and alpha-tetralone.
- He, X., et al. (2019). Photocatalytic hydrogen evolution of 1-tetralones to α-naphthols by continuous-flow technology. Royal Society of Chemistry.
- Google Patents. (n.d.). Preparation method of this compound.
- ResearchGate. (2025, August 7). One-step vapor-phase synthesis of 2-methyl-1-naphthol from this compound.
- Sciencemadness.org. (2009, January 4). The synthesis of 1 and 2-naphthols from Napththalene.
- Organic Syntheses. (n.d.). 1-Naphthol.
- MDPI. (n.d.). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-Naphthol: Production and Uses_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic hydrogen evolution of 1-tetralones to α-naphthols by continuous-flow technology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. US3105018A - Process for the separation of mixtures of 1-naphthol and this compound - Google Patents [patents.google.com]
- 9. ou.edu [ou.edu]
- 10. US2595266A - Production of alpha-naphthol by catalytic reduction of alphatetralol and alpha-tetralone - Google Patents [patents.google.com]
- 11. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction [mdpi.com]
Application Notes & Protocols: Synthesis of Potent Monoamine Oxidase Inhibitors from 1-Tetralone Derivatives
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and evaluation of monoamine oxidase (MAO) inhibitors based on the 1-tetralone scaffold. We delve into the scientific rationale, structure-activity relationships (SAR), and detailed, field-proven protocols for the synthesis of C2- and C7-substituted this compound derivatives. Furthermore, we present a standard protocol for the in vitro assessment of MAO-A and MAO-B inhibitory activity, enabling the effective screening and development of novel therapeutic candidates for neurodegenerative and psychiatric disorders.
Scientific Rationale and Strategic Overview
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1] The selective inhibition of these enzymes has proven to be a highly effective therapeutic strategy. Specifically, MAO-B inhibitors are valuable in the treatment of Parkinson's disease as they reduce the degradation of dopamine, while MAO-A inhibitors are used as antidepressants.[1][2]
The this compound (3,4-dihydro-2H-naphthalen-1-one) core has emerged as a privileged scaffold in medicinal chemistry for the design of potent and selective MAO inhibitors.[3][4] Its rigid, bicyclic structure provides a robust framework for the strategic placement of various substituents that can interact with key residues within the active sites of the MAO enzymes. The versatility of this compound allows for chemical modifications at several positions, primarily at the C2, C6, and C7 positions, to fine-tune inhibitory potency and selectivity.[4][5]
This guide focuses on two primary synthetic strategies that have yielded highly potent MAO inhibitors:
-
Claisen-Schmidt Condensation: To introduce substituents at the C2 position, creating 2-arylidene-1-tetralone derivatives.[6]
-
Williamson Ether Synthesis: To introduce arylalkyloxy side chains at the C6 or C7 positions, which has been shown to significantly enhance inhibitory activity.[3][5]
Structure-Activity Relationship (SAR) Insights
Extensive research has established clear SAR trends for this compound derivatives, providing a rational basis for inhibitor design.
-
Substitution Position is Critical: Substitution on the C7 position of the this compound ring generally yields more potent inhibition of both MAO-A and MAO-B compared to substitution at the C6 position, which in turn is superior to C5 substitution.[4]
-
Arylalkyloxy Side Chains Enhance Potency: The introduction of a benzyloxy or phenoxyethoxy moiety at C6 or C7 is highly favorable for potent MAO inhibition.[3][5] Halogen (F, Cl, Br, I) or cyano substitutions on the meta or para positions of the distal phenyl ring of the benzyloxy group can further enhance MAO-B potency and selectivity.[5]
-
C2-Position Modifications: Condensation with various aldehydes at the C2-position to form chalcone-like structures can produce potent MAO-B inhibitors. The nature of the aromatic or heteroaromatic ring introduced influences the activity.[6][7]
-
Carbonyl Group Importance: The ketone at the C1 position is generally important for high potency. Reduction of this carbonyl to a hydroxyl group has been observed to decrease MAO inhibition.[2]
Below is a diagram illustrating these key SAR principles.
Caption: Key Structure-Activity Relationships for this compound MAO Inhibitors.
General Synthetic Workflow
The synthesis of this compound-based MAO inhibitors typically follows a convergent approach where a substituted this compound core is prepared first, followed by diversification. The diagram below outlines the general synthetic pathways.
Caption: General workflow for synthesizing this compound based MAO inhibitors.
Detailed Experimental Protocols
Disclaimer: All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Synthesis of 2-Heteroarylidene-1-tetralone Derivatives via Claisen-Schmidt Condensation
This protocol describes the synthesis of a C2-substituted derivative, a class of compounds shown to be effective MAO inhibitors.[6] The reaction proceeds via a base-catalyzed aldol condensation between this compound and an appropriate aldehyde.
Materials:
-
7-Methoxy-1-tetralone (1.0 eq)
-
Substituted Aldehyde (e.g., 3-thiophenecarboxaldehyde) (1.1 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol (EtOH), reagent grade
-
Deionized Water (DI H₂O)
-
Hydrochloric Acid (HCl), 2M solution
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxy-1-tetralone (1.0 eq) and the selected aldehyde (1.1 eq) in ethanol (approx. 20 mL per gram of tetralone).
-
Base Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (2.0 eq) in a small amount of water. A color change and/or precipitation may be observed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to pH ~5-6 by the dropwise addition of 2M HCl. This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration, washing thoroughly with cold DI water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent, such as ethanol or methanol, to yield the pure 2-heteroarylidene-1-tetralone derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of C7-Substituted Arylalkyloxy-1-tetralone Derivatives
This protocol details the synthesis of highly potent MAO-B inhibitors by introducing a substituted benzyloxy group at the C7 position of the this compound core.[2]
Materials:
-
7-Hydroxy-1-tetralone (1.0 eq)
-
Substituted Benzyl Bromide (e.g., 4-fluorobenzyl bromide) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone, anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 7-hydroxy-1-tetralone (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone (approx. 30 mL per gram of hydroxy-tetralone).
-
Addition of Electrophile: Add the substituted benzyl bromide (1.2 eq) to the suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C). Maintain reflux with vigorous stirring for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter off the solid K₂CO₃ and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization: Verify the structure and purity of the purified product by ¹H NMR, ¹³C NMR, MS, and HPLC analysis.
In Vitro MAO Inhibition Assay Protocol
This fluorometric assay is a reliable method to determine the IC₅₀ values of the synthesized compounds against recombinant human MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Pargyline (MAO-B reference inhibitor), Clorgyline (MAO-A reference inhibitor)
-
Tyramine (MAO-A/MAO-B substrate)
-
Horseradish Peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, and inhibitors in the appropriate buffer or DMSO. Prepare a working solution of Amplex Red and HRP in phosphate buffer immediately before use.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of sodium phosphate buffer.
-
20 µL of inhibitor solution at various concentrations (typically a serial dilution). For control wells, add 20 µL of DMSO.
-
20 µL of MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the Amplex Red/HRP/Tyramine substrate mixture to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity every 1-2 minutes for a total of 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of residual enzyme activity against the logarithm of inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Representative Data Summary
The following table summarizes the MAO inhibitory activities of selected this compound derivatives from the literature, highlighting the impact of different substitution patterns.
| Compound ID | Structure (Substitution Pattern) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B (MAO-A/MAO-B) | Reference |
| 1 | (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | > 40 | 0.707 | > 56.6 | [7] |
| 2 | 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1.29 | 0.0045 | 287 | [5] |
| 3 | 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 0.024 | 0.078 | 0.31 | [5] |
| 4 | 7-(4-Fluorobenzyloxy)-1-tetralone | 0.036 | 0.0011 | 32.7 | [2] |
Data presented as half-maximal inhibitory concentrations (IC₅₀). A lower value indicates higher potency.
Conclusion
The this compound scaffold is a versatile and highly promising starting point for the development of potent and selective MAO inhibitors. The synthetic routes described herein, particularly Williamson ether synthesis at the C7 position and Claisen-Schmidt condensation at the C2 position, are robust and reliable methods for generating diverse libraries of candidate compounds. By leveraging the well-established structure-activity relationships, medicinal chemists can rationally design novel this compound derivatives with optimized potency and selectivity profiles for targeting MAO-A or MAO-B, paving the way for new therapies for neurological and psychiatric conditions.
References
- Klaudia T, et al. Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors. Drug Research.
- ResearchGate. Reaction pathway for the synthesis of this compound derivatives (1a–h),...
- PubMed. Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors.
- Request PDF. Alpha-Tetralone derivatives as inhibitors of monoamine oxidase.
- ResearchGate. The structures of compounds discussed in the text.
- PubMed. α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters.
- ChemicalBook. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis.
- CHIMIA. Design and Synthesis of Novel and Potent Monoamine Oxidase Inhibitors.
- ResearchGate. Design and Synthesis of Novel and Potent Monoamine Oxidase Inhibitors.
- Patsnap Synapse. What MAO inhibitors are in clinical trials currently?
- ACS Omega. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones.
Sources
- 1. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 5. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. Synthesis and in vitro Evaluation of 2-heteroarylidene-1-tetralone Derivatives as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Synthesis of Dopamine Receptor Ligands from 7-Bromo-1-Tetralone: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetralone scaffold is a cornerstone in the design of ligands targeting central nervous system (CNS) receptors, particularly dopamine receptors, which are implicated in a spectrum of neurological and psychiatric disorders.[1][2] 7-Bromo-1-tetralone has emerged as a strategically invaluable starting material due to the versatility of its bromine substituent, which serves as a highly effective handle for molecular diversification.[1][3] This guide provides a comprehensive overview of the synthetic pathways to prepare dopamine receptor ligands from 7-bromo-1-tetralone, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, along with methods for the subsequent transformation of the tetralone core into the pharmacologically relevant 2-aminotetralin structure. Furthermore, this document outlines the essential techniques for the pharmacological evaluation of these synthesized ligands, ensuring a thorough understanding of their potential as therapeutic agents.
Introduction: The Significance of Dopamine Receptor Ligands and the Utility of 7-Bromo-1-Tetralone
Dopamine, a critical neurotransmitter, modulates a wide array of physiological processes through its interaction with two families of G protein-coupled receptors (GPCRs): the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2][4] Dysregulation of dopaminergic signaling is a hallmark of several debilitating conditions, including Parkinson's disease, schizophrenia, and depression.[2][4][5] Consequently, the development of selective and potent dopamine receptor ligands is a major focus of contemporary medicinal chemistry.[5][6]
The 2-aminotetralin framework is a well-established pharmacophore that mimics the structure of dopamine, leading to significant activity at dopamine receptors.[2][7] The synthesis of diverse 2-aminotetralin analogs is crucial for exploring structure-activity relationships (SAR) and optimizing ligand properties such as receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[1]
7-Bromo-1-tetralone stands out as a superior starting material for these synthetic endeavors.[3] While alternative intermediates like 7-methoxy-1-tetralone may offer advantages in specific reactions such as Friedel-Crafts cyclization, the true synthetic power of 7-bromo-1-tetralone lies in its amenability to late-stage functionalization via palladium-catalyzed cross-coupling reactions.[3] The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, a capability that a methoxy group lacks.[3] This allows for the introduction of a wide array of functional groups, which is invaluable for SAR studies and the optimization of lead compounds.[1][3]
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position of the tetralone ring is a key functional handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for this purpose.[1][3][8]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling enables the formation of a C-C bond between 7-bromo-1-tetralone and a variety of boronic acids or esters, allowing for the introduction of aryl or heteroaryl substituents.[3][9][10] This is a robust and versatile reaction with high functional group tolerance.[9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-1-tetralone [1][8][9]
Materials:
-
7-Bromo-1-tetralone
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Solvent: 1,4-Dioxane/water mixture or DME/water mixture
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask or Schlenk tube, combine 7-bromo-1-tetralone (1 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃).
-
Add the solvent mixture (e.g., 4:1 DME/water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to 80-90 °C and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-1-tetralone.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[11][12] This reaction allows for the introduction of a wide range of primary and secondary amines at the 7-position of the tetralone core.[3][11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Bromo-1-tetralone [1][8]
Materials:
-
7-Bromo-1-tetralone
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 equivalents)
-
Phosphine ligand (e.g., BINAP, X-Phos) (0.02-0.10 equivalents)
-
Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Add 7-bromo-1-tetralone and the amine.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-amino-1-tetralone derivative.
Transformation to the 2-Aminotetralin Scaffold
Once the desired substituent is installed at the 7-position, the 1-tetralone needs to be converted to the corresponding 2-aminotetralin. This is a crucial step to generate the final dopamine receptor ligand. A common synthetic route involves reductive amination of the tetralone.
Protocol 3: General Synthesis of N,N-disubstituted 2-Aminotetralins via Reductive Amination [2]
Materials:
-
7-substituted-1-tetralone
-
Secondary amine (e.g., dipropylamine)
-
Reducing agent (e.g., Sodium triacetoxyborohydride or Sodium cyanoborohydride)
-
Solvent (e.g., Dichloroethane or Methanol)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the 7-substituted-1-tetralone in the chosen solvent.
-
Add the secondary amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N-disubstituted 2-aminotetralin.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway from 7-bromo-1-tetralone to diverse dopamine receptor ligands.
Caption: Synthetic workflow from 7-bromo-1-tetralone to dopamine receptor ligands.
Pharmacological Evaluation of Synthesized Ligands
A thorough pharmacological characterization is essential to determine the potential of the newly synthesized compounds as dopamine receptor ligands. This typically involves in vitro and in vivo assays.
In Vitro Assays
1. Radioligand Binding Assays: These assays are used to determine the affinity (Ki) of a compound for specific dopamine receptor subtypes.[2] The principle involves the competition between the synthesized ligand and a radiolabeled ligand for binding to cell membranes expressing the receptor of interest.[2]
Protocol 4: Dopamine Receptor Binding Assay [2]
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (D1, D2, D3, D4, or D5)
-
Radiolabeled ligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2)
-
Synthesized test compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
2. Functional Assays: These assays determine whether a ligand acts as an agonist, antagonist, or partial agonist at a specific receptor. For D1-like receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.[2] For D2-like receptors, which are typically Gi-coupled, a decrease in cAMP levels is measured.
In Vivo Assays
1. In Vivo Microdialysis: This technique measures the extracellular levels of neurotransmitters, such as dopamine, in the brain of a freely moving animal.[2] It can be used to assess the effect of a synthesized ligand on dopamine release and metabolism.
2. Behavioral Models: Various animal models are used to assess the functional effects of dopamine receptor ligands. For example, tests for stereotyped behavior or effects on locomotion can provide insights into the agonist or antagonist properties of a compound.[7]
Data Presentation and Characterization
Accurate characterization of all synthesized intermediates and final products is crucial. A combination of analytical techniques should be employed to confirm the structure and purity of the compounds.[13]
Table 1: Key Characterization Data for a Hypothetical 7-Aryl-2-(dipropylamino)tetraline
| Parameter | Method | Result |
| Molecular Weight | Mass Spectrometry (MS) | Confirmed |
| ¹H NMR | NMR Spectroscopy | Consistent with proposed structure |
| ¹³C NMR | NMR Spectroscopy | Consistent with proposed structure |
| Purity | HPLC | >95% |
| D2 Receptor Affinity (Ki) | Radioligand Binding Assay | e.g., 10 nM |
| D1 Receptor Affinity (Ki) | Radioligand Binding Assay | e.g., 500 nM |
| Functional Activity | cAMP Assay | e.g., D2 agonist (EC50 = 25 nM) |
Conclusion
7-Bromo-1-tetralone is a highly versatile and valuable starting material for the synthesis of a diverse library of dopamine receptor ligands. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient introduction of a wide range of substituents, facilitating comprehensive structure-activity relationship studies. The combination of robust synthetic protocols and rigorous pharmacological evaluation is essential for the discovery and development of novel therapeutic agents for the treatment of dopamine-related CNS disorders.
References
- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 18(4), 362–367.
- Rüther, T., et al. (1996). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of medicinal chemistry, 39(5), 1054–1063.
- Weinstock, J., et al. (1986). Synthesis and dopaminergic activity of some halogenated mono- and dihydroxylated 2-aminotetralins. Journal of medicinal chemistry, 29(9), 1615–1627.
- López-Pérez, J. L., et al. (1998). Synthesis and dopaminergic activity of heterocyclic analogues of 5,6-dihydroxy-2-aminotetralins. Bioorganic & medicinal chemistry, 6(9), 1577–1587.
- Buchwald–Hartwig amination - Wikipedia.
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 14, 219–225.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Challa, S., et al. (2019). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. ACS chemical neuroscience, 10(11), 4563–4576.
- Hussaini, S. N., et al. (2016). Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Chemical biology & drug design, 88(5), 701–710.
- El-Alfy, A. T., et al. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Molecules (Basel, Switzerland), 25(18), 4278.
- Tan, Y. W., et al. (2020). The evaluation of this compound and 4-chromanone derivatives as inhibitors of monoamine oxidase. RSC advances, 10(62), 37887–37895.
- Gmeiner, P., & Hübner, H. (2003). Enantiospecific synthesis and receptor binding of novel dopamine receptor ligands employing natural 4-hydroxyproline as a practical and flexible building block. Tetrahedron: Asymmetry, 14(20), 3153-3172.
- First Synthesis of Dopamine and Rotigotin Analogue 2-Amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | Request PDF.
- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI.
- Martel, J. C., & Gatti-McArthur, S. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in pharmacology, 11, 1003.
- Synthesis and Pharmacology of the Enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed.
- Sulzer, D., & Zecca, L. (2000). Intraneuronal dopamine-quinone synthesis: a review. Neurotoxicity research, 1(3), 181–195.
- Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight | MDPI [mdpi.com]
- 6. Enantiospecific synthesis and receptor binding of novel dopamine receptor ligands employing natural 4-hydroxyproline as a practical and flexible building block - FAU CRIS [cris.fau.de]
- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Substituted 1-Tetralones
Introduction: The Strategic Importance of 4-Aryl-1-Tetralones
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, benzo-fused cyclohexanone framework serves as a versatile building block for agents targeting the central nervous system, including antidepressants and dopamine receptor ligands.[1][3] The strategic introduction of aryl or heteroaryl moieties at the C4-position via C-C bond formation significantly expands the chemical space available for drug discovery, allowing for the fine-tuning of a compound's pharmacological profile.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for creating carbon-carbon bonds, particularly for generating biaryl and vinyl-substituted aromatic systems.[4][5][6] Its popularity stems from mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[7]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound derivatives. We will delve into the mechanistic principles, provide a detailed, field-proven protocol for the coupling of a this compound enol triflate with an arylboronic acid, discuss critical optimization parameters, and offer troubleshooting advice for common challenges.
Mechanism & Principles of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][8] For the coupling of a this compound, the ketone must first be converted into a suitable electrophilic partner, typically an enol triflate (-OTf), which is more reactive than the corresponding aryl halide.[9][10]
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate (C-OTf) bond of the this compound enol triflate. This step forms a square-planar Pd(II) complex.[4][8] The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) can accelerate this rate-limiting step, especially for sterically demanding substrates.[11][12]
-
Transmetalation: The aryl group from the organoboron species (e.g., arylboronic acid) is transferred to the palladium center, displacing the triflate group. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species.[5][9]
-
Reductive Elimination: The two organic moieties (the tetralone and aryl groups) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 4-aryl-1-tetralone product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]
Diagram: Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of a substituted this compound enol triflate with a generic arylboronic acid.
Materials & Reagents:
-
Substituted this compound enol triflate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reagent Preparation & Vessel Setup:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the this compound enol triflate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (3.0 equiv).
-
Expertise Note: Using finely ground K₃PO₄ increases its surface area and improves reaction kinetics.[11] An excess of boronic acid is used to drive the reaction to completion.
-
-
Catalyst Addition:
-
In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) in a small amount of the reaction solvent. Add this pre-mixed catalyst to the main reaction vessel.
-
Expertise Note: Pre-mixing the palladium source and ligand can facilitate the formation of the active catalytic species. XPhos is a bulky, electron-rich ligand particularly effective for coupling challenging substrates, including enol triflates and sterically hindered partners.[12]
-
-
Inert Atmosphere:
-
Seal the reaction vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.
-
-
Solvent Addition:
-
Using a gas-tight syringe, add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent). If required, add a small amount of degassed water (e.g., dioxane/H₂O 10:1).
-
Trustworthiness Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) to prevent catalyst degradation. Water can sometimes accelerate the transmetalation step.[5]
-
-
Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the mixture vigorously for the specified time (typically 4-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting tetralone triflate is consumed.
-
-
Workup and Extraction:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and add deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-1-tetralone product.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Optimization & Substrate Scope
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and recommended choices for this compound substrates.
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) precatalysts that are readily reduced in situ to the active Pd(0) species. |
| Ligand | Buchwald Ligands (XPhos, SPhos, RuPhos) [11], P(t-Bu)₃ | Bulky, electron-rich monophosphine ligands promote the formation of the highly reactive monoligated Pd(0) species, accelerating oxidative addition and reductive elimination, especially for hindered substrates.[11] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK[13] | The base is crucial for activating the boronic acid. K₃PO₄ is a strong, non-nucleophilic base effective in many cases.[11] Stronger bases like t-BuOK may be needed for less reactive coupling partners.[13] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic polar or non-polar solvents are standard. A small amount of water is often beneficial.[5] Toluene allows for higher reaction temperatures if needed. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is required to overcome the activation barriers for the catalytic steps. Microwave irradiation can significantly shorten reaction times.[13] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficiently reactive partners.3. Poor choice of ligand/base. | 1. Ensure rigorous inert atmosphere techniques and use freshly degassed solvents.2. Increase reaction temperature or switch to microwave heating.3. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos) and stronger bases (e.g., Cs₂CO₃, t-BuOK). |
| Protodeboronation | The boronic acid is replaced by a proton from the solvent before transmetalation. | 1. Use a higher concentration of reactants.2. Use rigorously anhydrous solvents (if water is not required for the specific system).3. Switch to a more stable boronic ester (e.g., a pinacol ester). |
| Homocoupling of Boronic Acid | Two boronic acid molecules couple to form a biaryl byproduct. | 1. This is often caused by the presence of oxygen. Improve inert atmosphere technique.2. Lower the catalyst loading. |
| Hydrolysis of Triflate | The starting enol triflate is hydrolyzed back to the ketone. | 1. Ensure the base is completely dry.2. Use a non-aqueous solvent system if possible. |
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications.
- Bentham Science.
- Wikipedia. This compound. [Link]
- Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society.
- Organic Chemistry Portal.
- Tu, T., et al. (2012).
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Organic Chemistry Portal.
- ResearchGate.
- ACS Publications. Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings. [Link]
- MH Chem via YouTube. (2022). Suzuki Coupling Mechanism. [Link]
- ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates [organic-chemistry.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
HPLC method for quantification of 1-Tetralone
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 1-Tetralone
Abstract
This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a complete protocol, from initial principle to full method validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. We elucidate the causality behind chromatographic choices, ensuring the method is not only accurate and reproducible but also scientifically sound. The protocol described herein is a self-validating system, designed to ensure compliance and reliability for both research and quality control applications.
Principle of the Method: Causality and Rationale
The quantification of this compound, a bicyclic aromatic ketone, presents a unique analytical challenge due to its non-polar nature. The method described leverages the principles of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , which is the premier choice for separating non-polar to moderately polar compounds.[1][2]
Core Principle: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[3][4] this compound, being a hydrophobic molecule, exhibits a strong affinity for the non-polar stationary phase. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, we can control the elution of this compound.[5][6] Hydrophobic molecules are retained longer on the column, allowing for excellent separation from polar impurities which elute earlier.[2][7]
Stationary Phase Selection (C18): A C18 (Octadecylsilane) column is selected as the stationary phase. The long alkyl chains of C18 create a highly hydrophobic environment, maximizing the hydrophobic interactions with this compound and leading to optimal retention and resolution.[3][7]
Detection Principle (UV Spectroscopy): this compound possesses a chromophore within its aromatic structure, allowing it to absorb ultraviolet (UV) light. According to the NIST spectral database, this compound has a maximum absorbance (λmax) at approximately 247 nm and a secondary maximum around 290 nm.[8][9] This method employs a UV detector set at 254 nm, a wavelength close to the primary λmax and a standard setting on most HPLC detectors, ensuring high sensitivity and a linear response for quantification.
Method Parameters and Instrumentation
All quantitative data and instrumental conditions are summarized in the table below for ease of reference.
| Parameter | Specification |
| Instrumentation | HPLC or UHPLC system with UV or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
| Diluent | Mobile Phase (Acetonitrile : Water, 60:40, v/v) |
Detailed Experimental Protocol
This section provides a step-by-step methodology for performing the analysis.
Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Diluent Preparation:
-
Use the prepared mobile phase as the diluent for all standard and sample preparations to ensure solvent compatibility.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with the diluent. Mix until fully dissolved. This is the Stock Solution.
-
-
Working Standard Solutions (for Linearity and Accuracy):
-
Prepare a series of calibration standards by serially diluting the Stock Solution with the diluent. A suggested concentration range is 10 µg/mL to 150 µg/mL.
-
Workflow for Sample Analysis
The general workflow from sample receipt to final data reporting is illustrated below.
Caption: HPLC analysis workflow for this compound quantification.
Instrument Setup and System Suitability
-
Set up the HPLC system according to the parameters in the method table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range working standard (e.g., 50 µg/mL).
-
The system is deemed suitable for analysis if it meets the criteria outlined in the table below. These criteria ensure the chromatographic system is performing adequately on the day of analysis.
| System Suitability Test (SST) Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Indicates high column efficiency and separation power. |
| % Relative Standard Deviation (%RSD) | ≤ 2.0% | Demonstrates the precision of the analytical instrument.[12] |
Method Validation Protocol (ICH Q2(R2))
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[13][14] This protocol is grounded in the ICH Q2(R2) guidelines.[15][16]
Caption: Core validation parameters as per ICH Q2(R2) guidelines.
Specificity
Inject the diluent, a placebo (if applicable), and a standard solution. The diluent and placebo chromatograms should show no interfering peaks at the retention time of this compound.
Linearity and Range
-
Protocol: Inject the prepared calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) in triplicate.
-
Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
Accuracy
-
Protocol: Perform recovery studies by spiking a known quantity of this compound into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.
-
Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a %RSD of ≤ 2.0% at each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD of the results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. The precision at the LOQ should have an RSD of ≤ 10%.
Robustness
Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Mobile Phase Composition: ± 2% organic content (e.g., 58% and 62% Acetonitrile).
-
Column Temperature: ± 5°C.
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Data Analysis and Typical Results
A typical chromatogram will show a sharp, well-defined peak for this compound eluting at a consistent retention time. The concentration of this compound in an unknown sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the sample
-
m = Slope of the calibration curve
-
x = Concentration of the sample (to be calculated)
-
c = y-intercept of the calibration curve
Final Concentration = (Peak Area - Intercept) / Slope
The results of the validation experiments should be tabulated to demonstrate method performance.
Table of Typical Validation Summary:
| Validation Parameter | Result | Status |
| Linearity (r²) | 0.9995 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |
| Precision (%RSD) | Repeatability: 0.8% Intermediate: 1.2% | Pass |
| LOQ | 0.25 µg/mL | - |
| Robustness | No significant impact on results | Pass |
Conclusion
This application note presents a highly specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of this compound. The detailed protocol and the clear rationale behind the experimental choices provide a solid foundation for its implementation in a regulated laboratory setting. The comprehensive validation approach, grounded in ICH guidelines, ensures that the method is trustworthy and fit for its intended purpose in pharmaceutical analysis and quality control.
References
- ICH. (2023). Validation of analytical procedures Q2(R2).
- AMSbiopharma. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Wikipedia. (n.d.).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]
- LCGC. (n.d.). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
- Chrom Tech, Inc. (n.d.).
- SIELC Technologies. (n.d.). Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column. [Link]
- NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. WebBook. [Link]
- Singh, S., et al. (2012). Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.) by Reversed-Phase High-Performance Liquid Chromatography.
- Wikipedia. (n.d.). This compound. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Singh, S., et al. (2012). A Validated LC Method for Separation and Determination of Tetralone-4-O-β-D-Glucopyranoside and 4-Hydroxy-α-Tetralone in Ammannia multiflora.
- ChemWhat. (n.d.). This compound CAS#: 529-34-0. [Link]
- precisionFDA. (n.d.). This compound. [Link]
- Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Reddy, G.S., et al. (2014). A validated rapid RP-UHPLC method for determination of assay and related substances in TTBB. International Journal of Research in Pharmacy and Chemistry. [Link]
- The Lab Depot. (n.d.). HPLC Solvents 101: Exploring Their Role in Chemical Analysis. [Link]
- Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents. [Link]
- Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. [Link]
Sources
- 1. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 2. chromtech.com [chromtech.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. moravek.com [moravek.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 7. jordilabs.com [jordilabs.com]
- 8. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 9. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HPLC Solvents [sigmaaldrich.com]
- 11. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. youtube.com [youtube.com]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Note: High-Sensitivity GC-MS Method for the Analysis of Impurities in 1-Tetralone
Abstract
This application note presents a detailed, robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and semi-quantitative analysis of potential impurities in 1-Tetralone, a key starting material and intermediate in the synthesis of various pharmaceutical and agricultural agents. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive workflow from sample preparation to data interpretation. The methodology aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines for impurity profiling, ensuring scientific integrity and regulatory compliance.
Introduction: The Imperative of Purity in this compound
This compound (3,4-dihydronaphthalen-1(2H)-one) is a bicyclic aromatic ketone widely used as a precursor in the synthesis of valuable molecules, including 1-naphthol, which is a building block for insecticides like carbaryl and beta-blockers such as propranolol.[1] The purity of this intermediate is paramount, as impurities can carry through subsequent synthesis steps, potentially compromising the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Regulatory bodies worldwide, guided by ICH principles, mandate strict control over impurities in drug substances.[2][3] The ICH Q3A(R2) guideline, for instance, requires the reporting, identification, and qualification of impurities at specific thresholds.[4][5] Organic impurities can arise from various sources, including starting materials, by-products of the manufacturing process, intermediates, and degradation products formed during storage.[3] Given the common synthesis routes for this compound, such as the intramolecular Friedel-Crafts cyclization of 4-phenylbutyric acid or the oxidation of 1,2,3,4-tetrahydronaphthalene, a specific set of potential impurities can be predicted.[1]
This guide provides an end-to-end protocol for using GC-MS, a powerful technique for separating and identifying volatile and semi-volatile compounds, to profile these potential impurities, ensuring the quality and safety of this compound for its intended applications.[6][7]
Understanding Potential Impurities in this compound
A logical impurity profiling strategy begins with understanding the manufacturing process. The most common synthetic pathways to this compound are:
-
Intramolecular Cyclization: The acid-catalyzed cyclization of 4-phenylbutanoic acid is a prevalent method.[1]
-
Oxidation: The oxidation of 1,2,3,4-tetrahydronaphthalene can yield this compound, often via a 1-tetralol intermediate.[1]
Based on these routes, the primary impurities of concern are:
-
Starting Materials: Unreacted 4-phenylbutyric acid or 1,2,3,4-tetrahydronaphthalene .
-
Intermediates & By-products: 1-Tetralol is a significant potential impurity, particularly from the oxidation route. Its boiling point is nearly identical to this compound, making it difficult to remove by simple distillation.[1]
-
Degradation Products: Products arising from oxidation or polymerization, especially if the material is stored improperly.
Experimental Workflow and Protocols
The overall workflow for the GC-MS analysis is a systematic process designed to ensure reproducible and accurate results.
Caption: Workflow from sample receipt to final report.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, homogenous solution suitable for injection into the GC-MS system, free from non-volatile residues and particulates that could contaminate the instrument.[2][8]
Reagents & Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC or GC-grade
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials (1.5 mL, glass) with caps[2]
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in DCM and dilute to the mark. This creates a stock solution of ~10 mg/mL.
-
Working Solution Preparation: Transfer 1 mL of the stock solution into a new 10 mL volumetric flask and dilute to the mark with DCM. The final concentration will be approximately 1 mg/mL (1000 µg/mL).
-
Rationale: This concentration is typically sufficient to detect impurities at the 0.05% to 0.1% level while avoiding detector saturation from the main this compound peak.
-
-
Filtration: Draw the working solution into a clean syringe and pass it through a 0.22 µm syringe filter directly into a glass GC autosampler vial.[3]
-
Vialing: Cap the vial immediately to prevent solvent evaporation and sample contamination. The sample is now ready for analysis.
Protocol 2: GC-MS Instrumental Method
The following parameters are recommended for a standard capillary GC-MS system. A non-polar (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is chosen for its excellent resolving power for a wide range of semi-volatile aromatic compounds.[9][10]
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, Rxi-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (Split ratio 50:1). Note: For trace analysis, a splitless injection may be used. |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Final Hold: Hold at 280 °C for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 4.0 min |
| MS Transfer Line Temp | 280 °C |
| Table 1: Recommended GC-MS parameters for this compound impurity analysis. |
Data Analysis and Interpretation
Upon completion of the GC-MS run, the data is processed to identify and quantify the impurities.
-
Peak Identification: The primary identification tool is the mass spectrum of each chromatographic peak. The obtained spectrum is compared against a reference library (e.g., NIST, Wiley) and with known mass spectra of potential impurities.[11]
-
Confirmation: Identification is confirmed by comparing the retention time and mass spectrum with those of a known reference standard, if available.
-
Quantification: For a semi-quantitative assessment, the peak area of each impurity is calculated and expressed as a percentage of the total area of all integrated peaks (Area Percent). This method assumes that all compounds have a similar response factor in the detector. For precise quantification, a full validation with reference standards for each impurity is required.
The following table summarizes the expected chromatographic and mass spectrometric data for this compound and its key potential impurities.
| Compound | Expected Elution Order | Molecular Weight | Key Mass Fragments (m/z) |
| 1-Tetralol | 1 | 148.20 | 130 , 115, 105, 91, 77[12][13] |
| This compound (API) | 2 | 146.19 | 118 , 90, 146, 117, 63[14] |
| 4-Phenylbutyric Acid | 3 | 164.20 | 104 , 91, 105, 164, 78[5] |
| Table 2: Expected GC-MS data for this compound and potential impurities. |
Note: Elution order is predicted based on boiling points and polarity and may vary slightly with specific instrument conditions.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. mzCloud – 4 Phenylbutyric acid [mzcloud.org]
- 5. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Restek - Article [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Naphthalenol, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 14. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Chiral 1-Tetralones
An Application Guide to the Asymmetric Synthesis of Chiral 1-Tetralone Derivatives
The this compound scaffold, a benzo-fused cyclohexanone, is a privileged structure in medicinal chemistry and natural product synthesis.[1][2] Its rigid bicyclic framework serves as a versatile building block for a wide array of biologically active compounds.[2][3] Derivatives of chiral 1-tetralones are integral to pharmaceuticals targeting neurological disorders, cancer, and microbial infections.[3][4] For instance, the core of the widely-used antidepressant Sertraline is derived from a this compound precursor.[4] Furthermore, this motif is found in numerous natural products exhibiting potent biological activities.[2]
The therapeutic efficacy of these molecules is often dictated by their absolute stereochemistry, making the development of robust asymmetric syntheses a critical objective for researchers in drug discovery and development.[5][6] Synthesizing enantiomerically pure 1-tetralones presents a significant challenge, requiring precise control over the formation of stereogenic centers. This guide provides an in-depth overview of modern catalytic strategies, field-proven protocols, and the underlying principles for achieving high enantioselectivity in the synthesis of these valuable compounds.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the chiral this compound core is primarily achieved through intramolecular cyclization or intermolecular annulation reactions. The choice of strategy depends on the desired substitution pattern and the location of the chiral center.
-
Intramolecular Friedel-Crafts Acylation: This is a classic and powerful method for forming the tetralone ring, where an arylalkyl acid or its derivative cyclizes in the presence of a Brønsted or Lewis acid.[1][7][8] Asymmetric variants often rely on chiral catalysts to control the protonation or coordination step, thereby inducing enantioselectivity.
-
Robinson Annulation: This tandem Michael addition-aldol condensation sequence is a cornerstone of six-membered ring synthesis.[9] By employing chiral organocatalysts, such as proline, the Robinson annulation can be rendered highly enantioselective, providing a direct route to chiral fused-ring systems that are precursors to 1-tetralones.[10][11]
-
Transition Metal-Catalyzed Cyclizations: Modern organometallic chemistry offers a diverse toolkit for asymmetric synthesis. Rhodium- and Palladium-catalyzed reactions, in particular, have enabled novel bond disconnections and the construction of complex tetralones with remote stereocenters that are otherwise difficult to access.[7][12][13]
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes, biocatalytic methods provide an environmentally friendly and highly efficient route to chiral 1-tetralols via the asymmetric reduction of prochiral 1-tetralones.[14][15] These chiral alcohols are versatile intermediates for further synthetic transformations.[16][17]
Comparative Analysis of Key Catalytic Systems
The selection of a catalytic system is the most critical decision in designing an asymmetric synthesis. Here, we compare three leading methodologies: a state-of-the-art transition metal-catalyzed sequence, a highly efficient biocatalytic reduction, and a classic organocatalytic approach.
Transition Metal Catalysis: Rhodium-Catalyzed C-C Activation for Remote Stereocenters
A sophisticated strategy for installing a remote all-carbon quaternary stereocenter at the C4 position of a this compound has been developed, involving a two-step sequence: a Pd-catalyzed asymmetric conjugate addition followed by a Rh-catalyzed C-C/C-H bond reorganization.[12][13] This approach is powerful because it transforms an easily formed proximal stereocenter into a challenging remote one.[12]
Workflow Diagram:
Caption: Workflow for Rh-catalyzed synthesis of C4-chiral 1-tetralones.
The key to this method is the Rh-catalyzed C-C bond activation of the cyclopentanone ring, followed by an intramolecular C-H functionalization to form the six-membered tetralone ring.[12] This sequence has proven effective for a range of substrates.
Performance Data:
| Substrate (Arylboronic Acid) | Yield (Step 1) | er (Step 1) | Yield (Step 2) | er (Product) | Reference |
| Phenylboronic acid | 97% | 97.0:3.0 | 85% | 97.0:3.0 | [12] |
| 4-Methylphenylboronic acid | 75% | 97.5:2.5 | 82% | 97.5:2.5 | [12] |
| 4-Methoxyphenylboronic acid | 66% | 96.0:4.0 | 79% | 96.0:4.0 | [12] |
| 3,5-Dimethylphenylboronic acid | 95% | 95.5:4.5 | 80% | 95.5:4.5 | [12] |
er = enantiomeric ratio
Biocatalysis: Whole-Cell Reduction of this compound
For the synthesis of chiral 1-tetralols, which are immediate precursors to many derivatives, biocatalysis offers a green and exceptionally selective alternative to chemical reductants.[18] The use of whole-cell biocatalysts, such as Lactobacillus paracasei, for the asymmetric reduction of this compound to (R)-1-tetralol proceeds with near-perfect enantioselectivity and high yields.[14][15]
Causality: The high efficiency of this biotransformation stems from the inherent stereospecificity of the alcohol dehydrogenases within the microorganism. Glucose is added as a co-substrate to regenerate the NADPH cofactor required by the enzyme, ensuring the catalytic cycle continues.[19] The reaction is performed in an aqueous buffer, eliminating the need for hazardous organic solvents.[15]
Process Diagram:
Caption: Whole-cell biocatalytic reduction of this compound.
This method is not only highly selective but also scalable, with gram-scale syntheses achieving excellent isolated yields without loss of enantiopurity.[14]
Performance Data:
| Parameter | Value | Reference |
| Biocatalyst | Lactobacillus paracasei BD101 | [14][15] |
| Substrate | This compound | [14] |
| Product | (R)-1-tetralol | [14] |
| Enantiomeric Excess (ee) | >99% | [14] |
| Isolated Yield (Gram Scale) | 97% | [14] |
| Reaction Conditions | pH 7.0 Phosphate Buffer, 30°C, 48h | [19] |
Organocatalysis: Proline-Catalyzed Asymmetric Robinson Annulation
The Robinson annulation is a classic method for constructing a six-membered ring onto an existing ketone.[9] The use of the chiral amino acid L-proline as a catalyst transforms this into a powerful asymmetric reaction.[11][20] It proceeds through an enamine-based mechanism where the proline catalyst creates a chiral environment, directing the Michael addition and subsequent intramolecular aldol condensation to favor one enantiomer.[21] While typically used to synthesize the Wieland-Miescher ketone, this strategy is broadly applicable to the formation of the core bicyclic structure of this compound precursors.[10] The key advantages are the use of a cheap, non-toxic, and metal-free catalyst.[10]
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for critical steps. These are derived from robust, peer-reviewed methods.
Protocol 1: Biocatalytic Asymmetric Reduction of this compound
This protocol details the whole-cell bioreduction of this compound to (R)-1-tetralol using Lactobacillus paracasei BD101, adapted from published procedures.[14][19]
Materials:
-
Lactobacillus paracasei BD101
-
MRS Broth
-
This compound (Substrate)
-
Glucose (Co-substrate)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Step-by-Step Methodology:
-
Cultivation of Biocatalyst: Inoculate L. paracasei BD101 into sterile MRS broth. Incubate at 37°C for 24 hours with shaking. The incubation period is crucial for the cells to reach a sufficient density for efficient catalysis.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 rpm for 10 min). Discard the supernatant and wash the cell pellet with phosphate buffer (pH 7.0) to remove residual media components. Repeat the wash step.
-
Asymmetric Bioreduction Setup: Resuspend the washed cell pellet in phosphate buffer (pH 7.0) in an Erlenmeyer flask. The pH is critical as enzyme activity is highly pH-dependent.
-
Addition of Substrates: Add glucose (as the co-substrate for cofactor regeneration) and this compound to the cell suspension. The substrate may be added neat or as a solution in a minimal amount of a water-miscible solvent like DMSO to aid solubility.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm) for 24-48 hours. Progress can be monitored by taking small aliquots and analyzing them by TLC or GC.
-
Extraction: After the reaction is complete (as determined by substrate consumption), saturate the aqueous phase with NaCl to reduce the solubility of the product and prevent emulsion formation. Extract the product, (R)-1-tetralol, with ethyl acetate (3 x volume of the aqueous phase).
-
Purification and Analysis: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
-
Validation: Determine the isolated yield. Analyze the enantiomeric excess (% ee) of the product using chiral HPLC or chiral GC analysis.
Protocol 2: Rh-Catalyzed Synthesis of a C4-Chiral this compound
This protocol describes the second step of the two-step sequence: the Rh-catalyzed C-C activation and cyclization to form a this compound with a remote quaternary stereocenter, adapted from the work of Dong, et al.[12]
Materials:
-
Chiral β-aryl cyclopentanone (synthesized via Pd-catalyzed 1,4-addition)[12]
-
[Rh(cod)₂]OTf (Rhodium precursor)
-
(R)-DTBM-SEGPHOS (Ligand)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Anhydrous Sodium Sulfate
-
Inert atmosphere setup (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the rhodium precursor, the chiral ligand, and the chiral β-aryl cyclopentanone substrate. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Rh(I) catalyst.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane via syringe. The solvent must be anhydrous as water can interfere with the catalytic cycle.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 60°C. The reaction temperature is a key parameter; lower temperatures may result in slow or incomplete conversion, while higher temperatures could lead to side products.
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or by taking aliquots for ¹H NMR or GC-MS analysis.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Validation: Determine the isolated yield of the pure this compound product. Confirm the preservation of the enantiomeric ratio by chiral HPLC analysis, comparing it to the starting cyclopentanone.[12]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield (Biocatalysis) | - Inactive or insufficient biocatalyst.- Poor substrate solubility.- Cofactor regeneration is inefficient. | - Ensure fresh, viable cells are used.- Add a small amount of a biocompatible co-solvent (e.g., DMSO <1%).- Ensure sufficient glucose is present. |
| Low Enantioselectivity | - Racemization of product or starting material.- Incorrect catalyst/ligand used.- Non-optimal reaction conditions (temp, pH). | - For sensitive substrates, lower reaction temperature.- Verify the identity and purity of the chiral catalyst/ligand.- Optimize reaction parameters based on literature precedent. |
| Incomplete Conversion (Rh-Catalysis) | - Catalyst deactivation (exposure to air/moisture).- Insufficient reaction time or temperature. | - Ensure rigorous inert atmosphere and anhydrous conditions.- Increase reaction time or incrementally increase temperature (e.g., to 70°C). |
| Formation of Byproducts | - Reaction temperature is too high.- Substrate decomposition.- Competing reaction pathways (e.g., β-hydride elimination). | - Lower the reaction temperature.- Check substrate stability under reaction conditions.- Screen different ligands that may suppress unwanted pathways. |
Conclusion and Future Outlook
The asymmetric synthesis of chiral 1-tetralones has evolved significantly, moving from classical methods to highly sophisticated catalytic systems. Transition-metal catalysis, particularly sequences involving Pd and Rh catalysts, has opened the door to complex derivatives with previously inaccessible remote stereocenters.[12][13] In parallel, biocatalysis provides an exceptionally efficient and sustainable method for producing key chiral alcohol intermediates with virtually perfect enantioselectivity.[14][15] Organocatalysis remains a practical, cost-effective strategy for constructing the core bicyclic framework.[10]
Future research will likely focus on expanding the substrate scope of these powerful methods, reducing catalyst loadings for greater cost-efficiency, and developing novel catalytic systems that combine the advantages of different approaches, such as chemo-enzymatic cascade reactions.[22] These advancements will continue to empower chemists in the pharmaceutical and natural product sectors to synthesize novel chiral molecules with greater precision and efficiency.
References
- Title: Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones Source: Bulletin of the Chemical Society of Japan (via PubMed Central) URL:[Link]
- Title: Biocatalytic asymmetric synthesis of ( R )
- Title: Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 Source: Chirality URL:[Link]
- Title: Robinson annul
- Title: Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C-C Activation of Cyclopentanones Source: PubMed URL:[Link]
- Title: First asymmetric synthesis of (-)
- Title: Tetralone synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: this compound Source: Wikipedia URL:[Link]
- Title: Chiral auxiliary removal to generate enantioenriched β‐tetralones and...
- Title: Chiral auxiliary Source: Wikipedia URL:[Link]
- Title: A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory Source: ResearchG
- Title: Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 Source: National Institutes of Health (NIH) URL:[Link]
- Title: Total Synthesis of Natural Products Containing the Tetralone Subunit Source: Semantic Scholar URL:[Link]
- Title: A facile and regioselective synthesis of 1-tetralones via silver-catalyzed ring expansion Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues Source: MDPI URL:[Link]
- Title: Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction Source: MDPI URL:[Link]
- Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: SciELO URL:[Link]
- Title: The Robinson Annulation Source: Master Organic Chemistry URL:[Link]
- Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: National Institutes of Health (NIH) URL:[Link]
- Title: Transition Metal-Catalyzed Asymmetric Construction of Heterocyclic Compounds Source: Carretero Research Group URL:[Link]
- Title: Enantioselective synthesis of natural trinorsesquiterpene tetralones by chemo-enzymatic approaches Source: PubMed URL:[Link]
- Title: Enantioselective Synthesis of Natural Trinorsesquiterpene Tetralones by Chemo-enzymatic Approaches Source: Semantic Scholar URL:[Link]
- Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: PubMed Central URL:[Link]
- Title: Asymmetric Synthesis Source: University of Liverpool URL:[Link]
- Title: Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Biocatalysis: A smart and green tool for the preparation of chiral drugs Source: PubMed Central URL:[Link]
- Title: The suggested mechanism for the Robinson annulation reaction.
- Title: 1 Asymmetric Catalysis of Diels–Alder Reaction Source: Wiley-VCH URL:[Link]
- Title: Asymmetric Hetero-Diels-Alder Reactions Source: Organic Chemistry Portal URL:[Link]
- Title: Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction Source: MDPI URL:[Link]
- Title: The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes Source: National Institutes of Health (NIH) URL:[Link]
- Title: Transition-metal-catalyzed asymmetric denitrogenative transannulation Source: Science Explor
- Title: Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)
- Title: WO/2023/173214 ONE STEP SYNTHESIS OF this compound COMPOUNDS AND USES THEREOF IN THE PREPARATION OF (+)
- Title: A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS Source: ResearchG
- Title: Pharmaceutically important this compound derivatives Source: ResearchG
- Title: Chem 115 - Andrew G Myers Research Group Source: Harvard University URL:[Link]
- Title: The significance of chirality in contemporary drug discovery-a mini review Source: PubMed Central URL:[Link]
- Title: Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetralone synthesis [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robinson annulation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C-C Activation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Enantioselective synthesis of natural trinorsesquiterpene tetralones by chemo-enzymatic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Side Reactions in the Oxidation of Tetralin to 1-Tetralone
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for the oxidation of tetralin to 1-tetralone. This document is designed for researchers, scientists, and drug development professionals who are actively engaged in this important synthetic transformation. The conversion of tetralin to this compound is a cornerstone reaction for producing a key intermediate used in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]
While seemingly straightforward, this oxidation is often plagued by a network of competing side reactions that can significantly impact yield, selectivity, and downstream purification efforts. This guide provides in-depth, experience-driven insights into identifying, understanding, and mitigating these common side reactions. We will move beyond simple procedural lists to explain the causal mechanisms, offering you the expert grounding needed to troubleshoot your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reaction and Its Challenges
This section addresses the most common initial questions and concerns that arise during the planning and execution of tetralin oxidation.
FAQ 1: What are the primary products and major side products in tetralin oxidation?
The primary desired product is α-tetralone (this compound). However, the reaction is a free-radical autoxidation process, which inherently leads to a mixture of products.[3][4] The most common and significant side products include:
-
α-Tetralol (1-Tetralol): This is a major byproduct, often formed alongside this compound.[1][5][6] The ratio of ketone to alcohol is a critical measure of reaction selectivity.
-
Tetralin Hydroperoxide (TOOH): This is the primary intermediate of the autoxidation process.[4][5] Incomplete conversion or decomposition can leave significant amounts of this unstable peroxide in the reaction mixture, posing a safety risk and complicating workup.
-
β-Tetralone (2-Tetralone): While typically a minor product, its formation can be promoted under certain conditions. Its structural similarity to the desired product can make purification challenging.[7][8]
-
Over-oxidation and Ring-Opening Products: At higher temperatures or prolonged reaction times, the desired this compound can be further oxidized.[9] This can lead to the formation of naphthols, carboxylic acids (like β-2-carboxyphenylpropionic acid), and other degradation products, often appearing as a complex mixture of impurities.[10]
FAQ 2: Why is my selectivity for this compound low, with high amounts of 1-tetralol?
Low selectivity towards the ketone is a classic challenge. The formation of both this compound and 1-tetralol stems from the decomposition of the key intermediate, tetralin hydroperoxide.
-
Mechanistic Insight: The initial oxidation of tetralin forms a tetralin hydroperoxide intermediate.[4][11] This hydroperoxide can then decompose to form both the ketone (this compound) and the alcohol (1-tetralol).[12]
-
Catalyst Influence: The choice of metal catalyst (e.g., Cr, Co, Mn, Cu) plays a crucial role.[5][13] These catalysts facilitate the decomposition of the hydroperoxide. The ligand environment and the metal's oxidation state can influence the branching ratio between the ketone and alcohol pathways. For instance, some chromium-based catalysts are known to favor a higher ketone-to-alcohol ratio.[5][6]
-
Reaction Conditions: Temperature and oxygen concentration are critical parameters. Insufficient oxygen can favor pathways leading to other byproducts, while excessive temperature can promote the further oxidation of 1-tetralol back to this compound, but also increases the risk of over-oxidation.[3]
FAQ 3: I am observing the formation of 2-tetralone. What causes this and how can I avoid it?
The formation of 2-tetralone (β-tetralone) is less common but indicates a lack of regioselectivity in the initial hydrogen abstraction step.
-
Causality: Tetralin has two sets of benzylic protons: at the C1 (α) and C2 (β) positions. The protons at the C1 position are generally more reactive due to their proximity to the aromatic ring. However, under certain catalytic conditions or at higher temperatures, abstraction of a hydrogen atom from the C2 position can occur, leading to the formation of 2-hydroperoxide and subsequently 2-tetralone.[8]
-
Mitigation Strategy: The choice of catalyst is paramount. Catalysts that exhibit high regioselectivity for the C1 position are preferred. Additionally, maintaining lower reaction temperatures can help minimize the less favorable C2 oxidation pathway.
FAQ 4: My reaction mixture is turning dark, and I'm seeing a complex mixture of impurities by GC/TLC. What is happening?
A dark coloration and the appearance of multiple, often inseparable, spots on a TLC plate are classic signs of over-oxidation and decomposition.
-
Root Cause: This typically occurs when the reaction is run for too long, at too high a temperature, or with an excessive concentration of the oxidant or catalyst. The desired this compound product is itself susceptible to further oxidation, especially at the reactive α-methylene group.[9][11]
-
Decomposition Pathways: This over-oxidation can lead to dehydrogenation to form naphthols, or ring-opening to form various acidic byproducts.[10][14] These highly colored, often polymeric, materials are responsible for the darkening of the reaction mixture.
-
Preventative Measures: Careful monitoring of the reaction progress is essential. Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to track the consumption of tetralin and the formation of this compound. The reaction should be quenched as soon as the optimal conversion is reached to prevent the accumulation of these degradation products.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and solving specific experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Actions & Explanations |
| Low Conversion of Tetralin | 1. Insufficient Catalyst Activity: The catalyst may be old, poisoned, or used at too low a loading. 2. Low Oxygen Availability: Poor stirring or an inadequate flow rate of air/oxygen can make the reaction mass-transfer limited.[3][4] 3. Presence of Inhibitors: The starting tetralin may contain phenolic compounds or other radical scavengers that inhibit the autoxidation chain reaction.[15] | 1. Catalyst Check: Use a fresh batch of catalyst or increase the catalyst loading incrementally. Ensure the catalyst is properly activated if required by the protocol. 2. Improve Mass Transfer: Increase the stirring rate to improve gas-liquid mixing. Ensure the air/oxygen delivery tube is submerged and provides good dispersion. 3. Purify Starting Material: Purify the commercial tetralin by washing with an aqueous base (e.g., 1M NaOH) to remove acidic inhibitors, followed by washing with water, drying, and distillation. |
| High 1-Tetralol to this compound Ratio | 1. Suboptimal Catalyst: The chosen catalyst system may inherently favor alcohol formation. 2. Reaction Temperature Too Low: The conversion of 1-tetralol to this compound is also a part of the reaction cascade and may be slow at lower temperatures.[12] 3. Product Inhibition: In some systems, the accumulation of 1-tetralol can inhibit the catalyst's activity for tetralin oxidation.[5] | 1. Catalyst Screening: Experiment with different metal catalysts (e.g., switch from a copper-based to a chromium-based system). Literature often provides guidance on catalysts known for high ketone selectivity.[5][6] 2. Temperature Optimization: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction profile to find a balance between selectivity and over-oxidation. 3. Consider Co-oxidants: Some protocols utilize co-oxidants or specific additives that can improve the ketone-to-alcohol ratio. |
| Formation of Polymeric/Tarry Material | 1. Excessive Reaction Time/Temperature: The most common cause, leading to over-oxidation of the this compound product.[9] 2. High Catalyst Concentration: Too much catalyst can lead to an uncontrolled, rapid reaction that generates excessive heat and promotes side reactions. 3. Base-Catalyzed Side Reactions: If strong bases are present, they can catalyze the enolization of this compound, leading to subsequent oxidation and decomposition into naphtholic compounds and ring-scission products.[10] | 1. Reaction Monitoring: Implement strict reaction monitoring (e.g., hourly GC or TLC analysis). Quench the reaction immediately after peak this compound concentration is observed. 2. Optimize Catalyst Loading: Perform a catalyst loading study to find the minimum amount required for an efficient reaction rate. 3. Control pH: Unless the specific protocol calls for it, ensure the reaction medium is neutral or slightly acidic to prevent base-catalyzed decomposition pathways. |
| Significant Tetralin Hydroperoxide in Final Product | 1. Incomplete Reaction/Quench: The reaction was stopped before the hydroperoxide intermediate could fully convert to the final products. 2. Ineffective Quenching Procedure: The quenching agent (e.g., sodium sulfite) was insufficient or not given enough time to react. | 1. Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring for the disappearance of the hydroperoxide (can be tested for with peroxide test strips or iodometric titration). 2. Robust Quenching Protocol: After the primary reaction, add a reducing agent like aqueous sodium sulfite or sodium bisulfite solution and stir vigorously until a negative peroxide test is obtained. This is a critical safety step. |
Section 3: Key Experimental Protocols & Methodologies
To provide a practical framework, this section details essential protocols for monitoring and controlling the reaction.
Protocol 3.1: Monitoring Tetralin Oxidation by Thin Layer Chromatography (TLC)
Objective: To qualitatively track the progress of the reaction by observing the consumption of the starting material and the formation of products.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Eluent: A common starting point is a 9:1 mixture of Hexane:Ethyl Acetate. This may need to be optimized.
-
Visualization agents: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain.
Procedure:
-
Spotting: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., dichloromethane). Spot the diluted sample onto the TLC plate alongside a spot of the starting tetralin.
-
Development: Place the TLC plate in the developing chamber containing the eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the plate under a UV lamp. Tetralin, this compound, and other aromatic compounds will appear as dark spots.
-
Next, dip the plate into a potassium permanganate stain. Tetralin will show a weak response, while 1-tetralol (an alcohol) and other easily oxidizable species will appear as prominent yellow/brown spots against a purple background.
-
-
Interpretation:
-
Tetralin (Starting Material): Will be the least polar spot (highest Rf value). Its intensity should decrease over time.
-
This compound (Product): Will be more polar than tetralin (lower Rf). Its spot should appear and intensify.
-
1-Tetralol (Byproduct): Will be more polar than this compound (lowest Rf). It will be strongly stained by KMnO₄.
-
The reaction is typically complete when the tetralin spot has disappeared or is very faint. The goal is to stop the reaction when the this compound spot is at its maximum intensity before significant byproduct spots appear.
-
Protocol 3.2: Quantitative Analysis by Gas Chromatography (GC)
Objective: To accurately quantify the conversion of tetralin and the selectivity for this compound and major byproducts.
Instrumentation & Conditions (Example):
-
GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.32 mm x 0.25 µm.
-
Temperatures: Inlet: 250 °C, Detector: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
Internal Standard: Use a stable, non-reactive compound with a retention time that does not overlap with other components (e.g., dodecane or naphthalene).
Procedure:
-
Calibration: Prepare calibration standards of pure tetralin, this compound, and 1-tetralol with a known concentration of the internal standard. Inject these to determine their response factors relative to the internal standard.
-
Sample Preparation: At each reaction time point, withdraw a precise volume of the reaction mixture. Quench it immediately (e.g., in a vial containing a small amount of sodium sulfite solution). Add a precise amount of the internal standard stock solution.
-
Injection & Analysis: Inject the prepared sample into the GC.
-
Calculation: Use the peak areas from the chromatogram and the pre-determined response factors to calculate the concentration of each component. This allows for the precise determination of:
-
Conversion (%) = [(Initial moles of tetralin - Final moles of tetralin) / Initial moles of tetralin] * 100
-
Selectivity for this compound (%) = [Moles of this compound formed / (Moles of this compound formed + Moles of 1-tetralol formed + ...)] * 100
-
Section 4: Visualizing Reaction Pathways and Troubleshooting Logic
Diagrams can clarify the complex relationships between reactants, intermediates, and products.
Diagram 4.1: Simplified Reaction Pathway
This diagram illustrates the main transformation and the formation of the primary alcohol byproduct from the key hydroperoxide intermediate.
Caption: Core reaction pathway in tetralin oxidation.
Diagram 4.2: Troubleshooting Logic for Low Yield
This decision tree provides a logical workflow for diagnosing the root cause of a low yield of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
- Effect of tetralol and tetralone in the tetralin oxidation with copper and chromium heterogeneous catalysts. (2007).
- Liquid-phase oxidation of hydrocarbons. Part 4.—Indene and tetralin: occurrence and mechanism of the thermal initiation reaction with oxygen. (n.d.). Transactions of the Faraday Society (RSC Publishing). [Link]
- LOW TEMPERATURE AUTOXIDATION OF HYDROCARBONS: THE KINETICS OF TETRALIN OXID
- Study On The Oxidation Of Tetralin. (2023). Globe Thesis. [Link]
- Illustration of the oxidation of 1-tetranol (alcohol of tetralin). (n.d.).
- This compound. (n.d.). Wikipedia. [Link]
- Synthesis of this compound 1-tetralol. (n.d.). PrepChem.com. [Link]
- The Oxidation of Tetralin and Its Effect on the Stability of Fluidized Catalytic Cracked Diesel. (2005).
- Method for synthesizing tetralone by liquid-phase catalytic oxidation of tetralin. (n.d.).
- The Oxidation of Tetralin and Its Effect on the Stability of Fluidized Catalytic Cracked Diesel. (2005).
- Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar. [Link]
- Preparation method of this compound. (n.d.).
- The kinetics of the inhibited autoxidation of tetralin. (n.d.). SciSpace. [Link]
- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Organic Chemistry: An Indian Journal. [Link]
- Oxidation of tetralin to this compound over CrAPO-5. (n.d.).
- THE METAL-CATALYZED AUTOXIDATION OF TETRALIN: IV. THE EFFECT OF SOLVENT AND TEMPERATURE. (n.d.). Canadian Science Publishing. [Link]
- New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. (n.d.). MDPI. [Link]
- Biodegradation of Tetralin: Genomics, Gene Function and Regul
- 2-Tetralone. (n.d.). Wikipedia. [Link]
- Catalytic oxidation of tetralin by biologically active copper and palladium complexes. (n.d.).
- Oxidative Dehydrogenation of 1-Tetralones: Synthesis of Juglone, Naphthazarin, and α-Hydroxyanthraquinones. (n.d.). Semantic Scholar. [Link]
- Recent Advances in Homogeneous Metal-Catalyzed Aerobic C–H Oxidation of Benzylic Compounds. (2018). MDPI. [Link]
- Low Temperature Autoxidation of Hydrocarbons. The Kinetics of Tetralin Oxidation. (n.d.). Journal of the American Chemical Society. [Link]
- Oxidation of tetralin using homogeneous catalysts. (n.d.).
- The influence of alkali on the oxidation of tetralin. (n.d.).
- Scheme 7. Oxidation of tetralin. (n.d.).
- Conversion of 1- and 2-Tetralone Over HY Zeolite. (2010). The University of Oklahoma. [Link]
- Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid. (1999). Organic Letters. [Link]
- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. [Link]
- Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. (n.d.). MDPI. [Link]
- Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (n.d.). NIH. [Link]
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing. [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. prepchem.com [prepchem.com]
- 7. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 8. ou.edu [ou.edu]
- 9. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. journals.ut.ac.ir [journals.ut.ac.ir]
- 15. scispace.com [scispace.com]
preventing byproduct formation in 1-Tetralone synthesis
Welcome to the technical support center for 1-tetralone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable intermediate. This guide provides in-depth technical information in a question-and-answer format to directly address common challenges, with a focus on preventing byproduct formation.
Troubleshooting Guide: Minimizing Byproduct Formation
Issue 1: My reaction yields a mixture of products, and the desired this compound is not the major component. What are the likely byproducts and how can I avoid them?
When synthesizing this compound via the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid, several byproducts can arise, primarily due to the high reactivity of the system and the choice of catalyst.
Common Byproducts and Their Formation:
-
Polysubstituted Products: These occur when the activated aromatic ring of the product, this compound, undergoes further acylation. This is more prevalent with highly active catalysts like AlCl₃.
-
Rearrangement Products: Carbocation intermediates in Friedel-Crafts reactions can undergo rearrangements, leading to isomeric tetralone structures, although this is less common in this specific cyclization.
-
Intermolecular Acylation Products: Instead of cyclizing, two molecules of 4-phenylbutyric acid can react with each other, leading to high-molecular-weight impurities.
Causality and Prevention:
The formation of these byproducts is often a result of overly harsh reaction conditions or an inappropriate catalyst-to-substrate ratio. The key is to control the electrophilicity of the acylating species and the nucleophilicity of the aromatic ring.
Troubleshooting Steps:
-
Catalyst Choice: While AlCl₃ is a traditional catalyst, it often requires stoichiometric amounts and can lead to the formation of significant waste and byproducts.[1][2] Consider using milder Lewis acids like SnCl₄ or Brønsted acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[1] These often provide better selectivity with catalytic amounts.
-
Reaction Temperature: High temperatures can promote side reactions. For many Friedel-Crafts cyclizations, maintaining a lower temperature (e.g., 0-25 °C) during the initial stages of the reaction can help control the reaction rate and improve selectivity.
-
Order of Addition: Slowly adding the catalyst to the solution of 4-phenylbutyric acid can help maintain a low concentration of the highly reactive acylium ion, thus minimizing intermolecular reactions and polysubstitution.
-
Solvent: The choice of solvent can influence the reaction outcome. While carbon disulfide is traditionally used, more modern and less hazardous solvents like hexafluoroisopropanol (HFIP) have been shown to promote cyclization in high yields under mild conditions.[3]
Issue 2: I am using 4-phenylbutyryl chloride for the cyclization, but the yield is still low. What could be the problem?
Using the acid chloride derivative of 4-phenylbutyric acid is a common strategy to increase reactivity. However, this increased reactivity can also lead to more byproducts if not properly controlled.
Potential Problems and Solutions:
-
Excess Catalyst: With the more reactive acid chloride, it is crucial to use a catalytic amount of the Lewis acid. An excess of AlCl₃ can lead to the formation of a stable complex with the this compound product, making its isolation difficult and promoting side reactions.[4]
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Incomplete Reaction: While the acid chloride is more reactive, the reaction may still require sufficient time to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Workup Procedure: The workup is critical for isolating the product. The aluminum chloride complex must be carefully hydrolyzed, typically by quenching the reaction mixture with ice and then adding acid.[5]
Experimental Protocol: Optimized this compound Synthesis from 4-Phenylbutyryl Chloride
-
To a solution of 4-phenylbutyryl chloride (1 eq) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add a catalytic amount of SnCl₄ (0.1-0.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Add concentrated HCl to dissolve the metal salts.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are several established methods for synthesizing this compound:
-
Intramolecular Friedel-Crafts Acylation: This is the most common method, involving the cyclization of 4-phenylbutyric acid or its derivatives using a strong acid catalyst.[1]
-
Oxidation of 1,2,3,4-tetrahydronaphthalene (Tetralin): This method involves the oxidation of tetralin, often with air or other oxidizing agents. A common byproduct is 1-tetralol, which can be difficult to separate due to its similar boiling point to this compound.[3]
-
Hydrogenation of 1-Naphthol: This involves the catalytic hydrogenation of 1-naphthol. Controlling the reaction conditions is crucial to prevent over-reduction.[7]
-
Acylation of Benzene with γ-Butyrolactone: This reaction, catalyzed by AlCl₃, provides a direct route to this compound.[3]
Q2: How can I effectively purify this compound from the reaction mixture?
The purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: For larger scale reactions where the main impurity is high-boiling polymeric material, vacuum distillation is an effective method.
-
Column Chromatography: For smaller scale reactions or when impurities have similar boiling points, column chromatography on silica gel is the preferred method. A mixture of hexane and ethyl acetate is a common eluent system.[6]
-
Acid-Base Washing: Washing the organic extract with a dilute base (e.g., sodium bicarbonate solution) can remove unreacted carboxylic acid starting material. A subsequent wash with dilute acid can help remove any basic impurities.
Q3: Are there any "green" or more environmentally friendly methods for this compound synthesis?
Yes, there is ongoing research to develop more sustainable synthetic methods.
-
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, can simplify the workup process and allow for catalyst recycling, reducing waste.[2]
-
Metal Triflates in Ionic Liquids: Metal triflates are efficient catalysts for Friedel-Crafts acylation, and performing the reaction in an ionic liquid can allow for easy separation and reuse of the catalyst system.[8][9]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the intramolecular Friedel-Crafts cyclization, often leading to higher yields in shorter reaction times and with potentially less energy consumption.[8]
Data and Diagrams
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization of 4-Phenylbutyric Acid
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric, 0 °C to RT | High reactivity, traditional method | Generates significant acidic waste, potential for byproducts[2] |
| PPA | Catalytic, elevated temp. | Good yields, easy to handle | Can require higher temperatures, viscous medium |
| MSA | Catalytic, RT to elevated temp. | Strong acid, good yields | Corrosive |
| SnCl₄ | Catalytic, 0 °C to RT | Milder than AlCl₃, better selectivity | Moisture sensitive |
| Metal Triflates | Catalytic, RT | High efficiency, can be recycled[9] | Higher cost |
Diagram 1: Key Steps in Troubleshooting this compound Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Low-Yielding Nitration of the 1-Tetralone Aromatic Ring
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for managing the often challenging nitration of the 1-tetralone aromatic ring. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this resource to help you navigate common pitfalls and optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the nitration of this compound.
Q1: Why is the direct nitration of this compound often a low-yielding reaction?
A1: The direct nitration of this compound is frequently inefficient due to a combination of factors.[1][2] The carbonyl group of the tetralone ring is a deactivating group, making the aromatic ring less susceptible to electrophilic attack. Furthermore, the reaction is highly sensitive to conditions, with longer reaction times, elevated temperatures, and certain solvents leading to the formation of side products and decomposition, which significantly lowers the yield of the desired nitro-tetralone.[1]
Q2: What are the major side products I should expect, and how can I minimize them?
A2: The primary side products are typically isomers of the desired nitrated product and dinitrated compounds.[3] For instance, in the nitration of this compound itself, both 5-nitro- and 7-nitro-1-tetralone can be formed.[1] With substituted tetralones, such as 5-hydroxy-1-tetralone, the formation of 6-nitro and 6,8-dinitro isomers is common.[1][3] To minimize these, precise control over reaction temperature, slow and controlled addition of the nitrating agent, and careful monitoring of the reaction progress are crucial.[1] Using the stoichiometric amount or only a slight excess of the nitrating agent can also help prevent dinitration.[3]
Q3: What is the general mechanism for the nitration of this compound's aromatic ring?
A3: The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism.[4][5][6][7][8] In a typical mixed-acid nitration (HNO₃/H₂SO₄), sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4][5][8] The aromatic ring of this compound then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][8] Finally, a weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitro-1-tetralone product.[4][8]
Section 2: Troubleshooting Guide for Low Yields
This section provides a structured approach to diagnosing and resolving low-yield issues in your nitration experiments.
Problem: My nitration of this compound resulted in a significantly lower yield than anticipated.
Below is a troubleshooting workflow to help identify and rectify the potential causes of low yield.
Caption: Troubleshooting workflow for low-yield nitration of this compound.
Section 3: In-Depth Troubleshooting and Optimization Strategies
This section expands on the troubleshooting workflow with detailed explanations and actionable protocols.
Issue 1: Poor Control of Reaction Conditions
The nitration of this compound is highly exothermic and sensitive to temperature.[9]
-
Causality: High temperatures and prolonged exposure to the acidic nitrating mixture can lead to decreased yields and the formation of side products.[1] Inefficient stirring can create localized "hot spots" where side reactions are more likely to occur.[1] The use of alcohol as a solvent has also been shown to be detrimental to the product.[1]
-
Solution:
-
Temperature Control: Maintain a low reaction temperature, ideally between -15°C and 0°C, especially during the addition of the nitrating agent.[1]
-
Controlled Addition: Add the nitrating agent dropwise over a period of 20-30 minutes to manage the exotherm.[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it over crushed ice to prevent over-reaction.[1]
-
Solvent Choice: If a solvent is necessary, dichloromethane (DCM) is a suitable choice.[1] In many successful protocols, the reaction is run neat in the acid mixture.
-
Issue 2: Lack of Regioselectivity and Formation of Multiple Products
The electronic nature of the this compound ring system can lead to the formation of multiple nitrated isomers.
-
Causality: The carbonyl group is a meta-director, while the fused benzene ring activates the ortho and para positions relative to the alkyl portion. This interplay can result in a mixture of 5-nitro and 7-nitro isomers.[1] For substituted 1-tetralones, the directing effects of existing substituents will further influence the position of nitration.
-
Solution:
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly influence regioselectivity. While the standard HNO₃/H₂SO₄ mixture is common, other reagents can offer better control.
-
Alternative Nitrating Systems: Consider using nitrate salts, such as potassium nitrate, in sulfuric acid, which can provide better yields in some cases.[10] Another alternative is using fuming nitric acid, which has been reported to exclusively yield the 7-nitro isomer under carefully controlled conditions.[1] A mixture of trifluoroacetic anhydride (TFAA) and ammonium nitrate has also been used successfully.[1]
-
Table 1: Comparison of Different Nitrating Conditions for this compound
| Nitrating Agent/System | Temperature (°C) | Solvent | Major Product(s) | Reported Yield (%) | Reference |
| H₂SO₄ / Fuming HNO₃ | ≤ 0 | None | 7-nitro | 25 (recrystallized) | [1] |
| H₂SO₄ / HNO₃ | -15 to ambient | None | 7-nitro & 5-nitro | 55 (7-nitro), 26 (5-nitro) | [1] |
| Fuming HNO₃ | < 8 | None | 7-nitro | Not specified | [1] |
| TFAA / NH₄NO₃ | Ice/NaCl bath | DCM | 7-nitro | 58 | [1] |
| H₂SO₄ / KNO₃ | 0 to 15 | None | 7-nitro | 81 | [10] |
Issue 3: Impure Starting Materials
The purity of both the this compound and the nitrating agents is critical for a successful reaction.
-
Causality: Impurities in the this compound can lead to unexpected side reactions. Old or improperly stored nitric and sulfuric acids may have a lower concentration, affecting the generation of the nitronium ion and leading to incomplete reactions.
-
Solution:
-
Purify this compound: If the purity of your this compound is questionable, consider purifying it by vacuum distillation or recrystallization.
-
Use Fresh Reagents: Always use fresh, concentrated nitric and sulfuric acids.
-
Issue 4: Inefficient Work-up and Purification
The work-up procedure is crucial for isolating the desired product in good yield and purity.
-
Causality: The nitrated product may be an oil or have some solubility in the acidic aqueous phase after quenching, leading to losses if it does not precipitate completely.[11] The crude product is often a mixture of isomers that can be challenging to separate.
-
Solution:
-
Extraction: If a solid does not precipitate upon quenching with ice water, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[11]
-
Purification: Column chromatography is often necessary to separate isomeric products.[1] Recrystallization can also be effective for purification, though it may lead to a reduction in the overall yield.[1]
-
Section 4: Recommended Experimental Protocol
This section provides a detailed, step-by-step protocol for the nitration of this compound using potassium nitrate and sulfuric acid, a method reported to give a good yield of 7-nitro-1-tetralone.[10]
Protocol: Synthesis of 7-Nitro-1-tetralone
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of this compound: With continuous stirring, add 8 g (54.7 mmol) of this compound to the cold sulfuric acid.
-
Preparation of Nitrating Solution: In a separate beaker, dissolve 6 g (59.3 mmol, 1.08 eq.) of potassium nitrate in 18 mL of concentrated sulfuric acid.
-
Nitration: Slowly add the potassium nitrate solution dropwise to the this compound solution via the dropping funnel. Carefully control the rate of addition to maintain the reaction temperature below 15°C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional hour at a controlled temperature of 15°C.
-
Quenching: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with distilled water.
-
Drying and Purification: Dry the solid product. For further purification, recrystallize from an ethanol/water (1:1) mixture to obtain 7-nitro-1-tetralone as a light-yellow solid.
Section 5: Alternative Synthetic Routes
When direct nitration proves to be consistently low-yielding, consider alternative strategies.
-
Intramolecular Acylation: One alternative involves the intramolecular acylation of a pre-nitrated precursor, such as 4-(4-nitrophenyl)butyric acid.[1] However, this method can also result in low yields of the desired nitro-tetralone.[1]
-
Oxidation of Nitrotetralin: Another approach is the nitration of tetralin followed by oxidation. This method produces a mixture of nitro-1-tetralones and generally results in a very low overall yield.[1]
References
- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- The nitration of benzene - electrophilic substitution. (n.d.). Chemguide.
- 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018). SimpleChemConcepts.
- Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy.
- Explaining the nitration of benzene - electrophilic substitution. (n.d.). Chemguide.
- NITRATION. (n.d.). vpscience.org.
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. alevelh2chemistry.com [alevelh2chemistry.com]
- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. vpscience.org [vpscience.org]
- 10. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Tetralone Stereochemical Integrity
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-tetralone and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of racemization at the alpha-carbon.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for my α-substituted this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For α-substituted 1-tetralones, the stereocenter at the alpha-position (C2) is susceptible to this loss of stereochemical integrity. This is a significant concern in drug development, where typically only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. Losing stereochemical control can compromise the efficacy and safety of your final compound.
Q2: What is the fundamental chemical mechanism causing racemization in this compound?
A2: The primary cause of racemization at the alpha-carbon of a ketone is a process called enolization (acid-catalyzed) or enolate formation (base-catalyzed).[1][2] The key requirement is the presence of at least one hydrogen atom at the chiral alpha-carbon.[2]
-
Under Basic Conditions: A base removes the acidic alpha-hydrogen, creating a planar, achiral enolate intermediate.[3][4]
-
Under Acidic Conditions: The carbonyl oxygen is protonated, making the alpha-hydrogen more acidic. A weak base (like the solvent) can then remove this proton to form a planar, achiral enol intermediate.[1]
In both cases, the stereocenter is temporarily destroyed. When the intermediate is reprotonated to reform the ketone, the proton can be added from either face of the planar system with roughly equal probability. This leads to the formation of both the original enantiomer and its mirror image, resulting in a racemic mixture over time.[1][4]
Q3: How can I detect and quantify the extent of racemization in my sample?
A3: The most reliable and widely used method for quantifying the enantiomeric excess (ee) of your this compound derivative is Chiral High-Performance Liquid Chromatography (HPLC) .[5][6][7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. By integrating the peak areas for each enantiomer in the chromatogram, you can accurately determine the ratio of the two and calculate the enantiomeric excess (% ee). Other methods like circular dichroism (CD) spectroscopy can also be used for rapid determination of enantiomeric excess.[9][10][11]
Troubleshooting Guide: Preventing Unwanted Racemization
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My chiral this compound racemizes during a base-catalyzed reaction (e.g., alkylation, aldol).
This is a classic problem where the conditions required for the reaction are also the conditions that promote enolate formation and racemization.
Causality Analysis
Strong bases, elevated temperatures, and prolonged reaction times all favor the formation and equilibration of the planar enolate intermediate, leading to a loss of stereochemical information. The choice of base, solvent, and temperature is therefore critical.
Mitigation Strategies
| Strategy | Rationale & Expert Insight |
| Lower Reaction Temperature | Decreasing the temperature (e.g., to -78 °C using a dry ice/acetone bath) significantly reduces the rate of both enolate formation and proton exchange with the solvent. This is the single most effective parameter to control. |
| Use a Hindered, Non-Nucleophilic Base | Bases like Lithium Diisopropylamide (LDA) are strong enough to deprotonate the alpha-carbon efficiently but are sterically hindered, which can sometimes slow down the rate of equilibration. It is crucial to form the enolate quickly and completely at low temperature before proceeding with the reaction. |
| Minimize Reaction Time | The longer the chiral center is exposed to basic conditions, the more racemization will occur. Monitor the reaction closely (e.g., by TLC or UPLC) and quench it as soon as it reaches completion. |
| Control the Quench | Use a proton source that is not overly acidic and can rapidly protonate the enolate at low temperature. A buffered solution or a weak acid (e.g., saturated aqueous NH₄Cl) is often preferred over strong mineral acids. |
Issue 2: I am observing racemization during purification or work-up.
Sometimes, the reaction itself is stereochemically well-behaved, but the product racemizes during subsequent handling.
Causality Analysis
The chiral alpha-carbon can remain sensitive to both acidic and basic conditions even after the main reaction is complete. Exposure to acidic or basic environments during aqueous work-up or chromatography can lead to enolization and racemization.
Mitigation Strategies
| Strategy | Rationale & Expert Insight |
| Neutralize Carefully | During aqueous work-up, ensure the final pH of your solution is as close to neutral (pH 7) as possible before extraction. Avoid both strongly acidic and strongly basic washes if possible. |
| Use Buffered Solutions | Employ buffered aqueous solutions (e.g., phosphate buffer at pH 7) for washes to maintain a neutral environment. |
| Modify Chromatography Conditions | Standard silica gel can be slightly acidic. If you suspect this is causing racemization on the column, you can either: 1. Use deactivated silica gel (e.g., by adding 1% triethylamine to the eluent). 2. Switch to a different stationary phase like alumina (which is available in neutral, basic, or acidic forms). |
| Minimize Time in Solution | Once isolated, store the compound in a solid state and in a cold, dry environment. Avoid keeping it in solution for extended periods, especially in protic solvents. |
Core Experimental Protocols
Protocol 1: Workflow for Chiral Purity Analysis by HPLC
This protocol provides a self-validating system to assess the stereochemical integrity of your this compound derivative.
1. Sample Preparation:
-
Accurately weigh ~1 mg of your crude or purified product.
-
Dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade isopropanol or hexane). Ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Method Setup:
-
Column: A cellulose-based chiral stationary phase, such as a CHIRALPAK® IC column, is a good starting point for tetralone derivatives.[5][6]
-
Mobile Phase: Begin with a normal-phase eluent, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 Hexane:IPA).
-
Flow Rate: Set to a standard rate, such as 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm).[7]
-
Column Temperature: Maintain a constant temperature, typically ambient or slightly elevated (e.g., 25 °C).
3. Analysis and Quantification:
-
Inject a small volume (e.g., 5-10 µL) of your prepared sample.
-
Run the analysis and identify the two peaks corresponding to the enantiomers. If you only see one peak, your compound is either enantiomerically pure or your method is not resolving the enantiomers.
-
Integrate the area of each peak.
-
Calculate the Enantiomeric Excess (% ee) using the following formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
4. Method Optimization (If resolution is poor):
-
Vary the ratio of hexane to isopropanol. Reducing the amount of isopropanol generally increases retention time and can improve resolution.
-
Try a different alcohol modifier (e.g., ethanol).
-
Adjust the flow rate. Lower flow rates can sometimes improve peak separation.
Visualizations
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates how a chiral this compound loses its stereochemical integrity via a planar enolate intermediate.
Caption: Base-catalyzed racemization of this compound via an enolate.
Workflow for Chiral Purity Analysis
This flowchart outlines the logical steps from sample acquisition to the final determination of enantiomeric excess.
Caption: Standard workflow for determining enantiomeric excess via HPLC.
References
- Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy. (2011). Organic Letters, 13(9), 2298-301.
- Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. (2020). Bulletin of the Chemical Society of Japan, 93(10), 1213-1217.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemiz
- Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. (2020). Current Pharmaceutical Analysis, 16(5), 539-547.
- Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. (2020).
- Complete the mechanism for the base-catalyzed racemization of the chiral ketone. (2022). Brainly.
- This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. (2025). BOC Sciences.
- A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode. (2001). Archiv der Pharmazie, 334(7), 258-60.
- Asymmetric Synthesis of γ- and δ-Lactone-Fused Tetralin Derivatives. (2019). Journal of the American Chemical Society, 141, 16354–16361.
- Total Synthesis of Natural Products Containing the Tetralone Subunit. (2024). Arkivoc, 2024(2), 202312053.
- Racemiz
- Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. (2011).
- A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode. (2001). Kyung Hee University.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2013). Accounts of Chemical Research.
- Racemization, Enantiomerization and Diastereomerization. (2007).
- Isomerization at the α-Carbon. (2022). Chemistry LibreTexts.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Rapid determination of enantiomeric excess of α-chiral cyclohexanones using circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 1-Tetralone Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-tetralone derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including antidepressants and anticancer drugs.[1][2] However, the chemical reactivity of the this compound core presents unique stability challenges during synthesis, purification, formulation, and storage.
This guide provides in-depth, field-proven insights into the common instability issues associated with this compound derivatives and offers practical, evidence-based strategies to overcome them. We will delve into the mechanisms of degradation and provide step-by-step protocols to help you ensure the integrity and shelf-life of your compounds.
Frequently Asked Questions: Understanding this compound Instability
This section addresses the fundamental chemical principles that govern the stability of this compound derivatives.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: this compound derivatives are susceptible to three main degradation pathways: oxidation, racemization (for chiral compounds), and aromatization. The reactivity stems from the ketone functional group and the adjacent benzylic C-H bonds.
-
Oxidation: The methylene group in the α-position to the aromatic ring (the benzylic position) is prone to autoxidation, especially in the presence of atmospheric oxygen.[3] This process can proceed via a free-radical mechanism to form hydroperoxides, which can further decompose into 1-tetralol and this compound, or other oxidized species.[3][4]
-
Racemization: If a chiral center exists at the α-position to the ketone (C2), the compound is at risk of racemization. The presence of acidic or basic trace impurities can catalyze the formation of a planar enol or enolate intermediate, leading to a loss of enantiomeric purity.[5]
-
Aromatization: The tetralone ring system has a tendency to aromatize into more stable naphthalene derivatives.[1] This can be driven by certain reaction conditions or substituents that facilitate the elimination of atoms to form a fully aromatic system.[3]
Caption: Key degradation pathways for this compound derivatives.
Q2: Why is the alpha-position (C2) of the this compound ring so reactive?
A2: The reactivity of the C2 position is a classic example of the influence of a carbonyl group on an adjacent carbon. The protons on this α-carbon are acidic because their removal creates a resonance-stabilized enolate ion. This enolate is a key intermediate in several reactions, including racemization and aldol-type condensations.[3][6] This inherent reactivity makes the α-position a frequent site for both desired synthetic transformations and unwanted degradation.
Q3: My chiral this compound derivative is losing its enantiomeric purity over time. What is happening?
A3: This is a clear indication of racemization. As explained in A1 and A2, the chiral center at the C2 position is likely being compromised through the formation of an achiral enol or enolate intermediate. This process can be catalyzed by trace amounts of acid or base in your solvent, on glassware, or within the compound matrix itself. Once the planar enolate forms, reprotonation can occur from either face, leading to the formation of both enantiomers and a gradual erosion of the enantiomeric excess (%ee).[5][7]
Q4: I'm observing unexpected byproducts during storage, even in the dark. Could it be oxidation?
A4: Yes, this is highly likely. Autoxidation can occur without light, initiated by trace metal ions or other radical initiators. The process begins with the formation of a hydroperoxide at the benzylic position (C4), which is particularly susceptible due to the stability of the resulting benzylic radical.[3] These hydroperoxides are often unstable and can decompose into a variety of related oxidized species, which would appear as new impurities in your analytical chromatograms (e.g., HPLC, GC-MS).
Troubleshooting Guide: Proactive Strategies for Stabilization
This section provides solutions to common stability problems encountered during research and development.
Issue 1: Compound Degrades Upon Exposure to Air (Oxidative Instability)
Oxidative degradation is one of the most common challenges. Here are several strategies to mitigate it, ranging from chemical modification to specialized handling.
Solution A: Structural Modification (During Lead Optimization)
For medicinal chemists designing new derivatives, structural modifications can be a powerful preventative tool.
-
Block Reactive Sites: Introduce a substituent, such as a methyl or gem-dimethyl group, at the benzylic C4 position. This removes the reactive C-H bond, sterically hindering and electronically deactivating the site against radical abstraction.
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic ring can decrease the electron density of the benzylic position, making it less susceptible to oxidation.
Solution B: Formulation with Antioxidants
For an existing compound, adding antioxidants to your formulation is a highly effective strategy. Antioxidants function either by scavenging free radicals (chain terminators) or by chelating metal ions that catalyze oxidation.[8][9]
| Antioxidant Class | Examples | Mechanism of Action | Typical Concentration (w/w) |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | Free radical scavengers that terminate the oxidation chain reaction.[9] | 0.01% - 0.1% |
| Reducing Agents | Ascorbic Acid (Vitamin C), Sodium Metabisulfite | Preferentially oxidized, consuming oxygen and protecting the active compound.[8] | 0.01% - 0.2% |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | Bind metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation reactions.[10] | 0.01% - 0.05% |
| Tocopherols | Alpha-Tocopherol (Vitamin E) | A natural phenolic antioxidant, effective in lipid-based formulations.[8][9] | 0.05% - 0.5% |
Solution C: Inert Atmosphere Handling & Storage
Minimizing exposure to oxygen is critical. This involves both handling and storage protocols.
-
Handling: For highly sensitive derivatives, perform all manipulations in an inert atmosphere glovebox (N₂ or Ar).
-
Storage: Store the compound in amber glass vials with Teflon-lined caps. Before sealing, flush the headspace of the vial with a gentle stream of nitrogen or argon to displace air.
-
Solvents: Use solvents that have been de-gassed by sparging with an inert gas for 15-30 minutes prior to use.
Issue 2: Loss of Stereochemical Integrity (Racemization)
Preserving the enantiopurity of a chiral this compound derivative is often critical for its biological activity.
Solution A: Structural Modification to Block Enolization
This is the most definitive solution and should be considered during the drug design phase.
-
Introduce a C2-Quaternary Center: Alkylating the C2 position to create a quaternary carbon (e.g., adding two methyl groups) physically prevents the formation of an enol or enolate, thereby completely blocking this pathway of racemization.[5] This modification has been successfully used to improve the stability of tetralone-based drug candidates.[5]
Caption: Blocking racemization by creating a C2-quaternary center.
Solution B: Judicious pH Control
Since enolization is catalyzed by both acids and bases, the stability of a derivative in solution is often highly pH-dependent.[11][12][13]
-
Identify the pH of Maximum Stability: Conduct a stability study across a range of pH values (e.g., pH 3 to pH 9) using appropriate buffers (citrate, phosphate, acetate).[10] Analyze the enantiomeric excess and purity at various time points to identify the pH at which the compound is most stable.
-
Formulate with Buffers: Once the optimal pH is known, use a buffering agent in your formulation to maintain that pH and minimize degradation.[10]
Solution C: Solid-State Formulation & Storage
Racemization is primarily a solution-phase phenomenon.
-
Crystalline Form: Storing the compound as a stable, crystalline solid significantly restricts molecular mobility, preventing the conformational changes required for enolization and racemization.
-
Lyophilization: For parenteral formulations, lyophilization (freeze-drying) can create a stable amorphous or crystalline solid, avoiding the instability issues of an aqueous solution.[8][14]
Issue 3: Degradation Upon Exposure to Light (Photostability)
The aromatic ring and ketone carbonyl in this compound derivatives can absorb UV and visible light, leading to photochemical degradation.
Solution A: Perform Confirmatory Photostability Testing
Understanding your compound's intrinsic photostability is the first step. Follow established guidelines, such as ICH Q1B.[15][16]
-
Protocol: Expose the drug substance (and its solutions/suspensions) to a controlled light source. The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16]
-
Controls: Always include a "dark" control sample, wrapped in aluminum foil, stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.
Solution B: Protective Packaging and Handling
This is the simplest and most common control measure.
-
Primary Packaging: Always store photolabile compounds in amber glass vials or containers that block the transmission of UV and short-wavelength visible light.
-
Secondary Packaging: During handling or shipping, place the primary containers in opaque packaging or wrap them in aluminum foil for extra protection.
-
Laboratory Environment: Work with the compound under yellow light or in a dimly lit area to minimize exposure during experimental procedures.
Key Experimental Protocols
Protocol 1: General Stability Assessment via HPLC
This protocol outlines a forced degradation study to identify potential stability issues.
-
Prepare Stock Solutions: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2, 8, and 24 hours (base hydrolysis is often faster).
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 2, 8, and 24 hours.
-
Thermal: Heat the stock solution at 60°C for 24 hours.
-
Photolytic: Expose the stock solution to a photostability chamber as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Method: Use a validated reverse-phase HPLC method with a UV detector. The method should be capable of separating the parent compound from all potential degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage degradation and note the relative retention times of any new peaks.
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Tetralin Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ardena.com [ardena.com]
- 8. jocpr.com [jocpr.com]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 14. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ikev.org [ikev.org]
- 16. bfarm.de [bfarm.de]
Technical Support Center: Polymerization of 2-Methylene-1-tetralone
Welcome to the technical support center for the polymerization of 2-methylene-1-tetralone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique α,β-unsaturated cyclic ketone monomer. We will explore common challenges, provide in-depth troubleshooting solutions, and offer detailed protocols grounded in established polymerization principles. Our goal is to equip you with the expertise to achieve consistent, high-quality results in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower effective problem-solving.
Question 1: I am observing no polymer formation or extremely low conversion. What are the likely causes and how can I fix it?
This is a common issue often rooted in monomer purity or reaction conditions. Let's break down the potential culprits.
Potential Causes & Corrective Actions:
-
Presence of Inhibitors: Commercial monomers or those left in storage are often stabilized with inhibitors like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) to prevent spontaneous polymerization. These compounds are highly effective radical scavengers and will consume initiators before any significant polymerization can occur.
-
Solution: The monomer must be purified immediately before use. Passing the monomer through a column of activated basic alumina or silica gel is a standard and effective method to remove phenolic inhibitors.
-
-
Inhibitory Effect of Oxygen (for Radical Polymerization): Molecular oxygen is a potent inhibitor of most free-radical polymerizations. It reacts with initiating and propagating radicals to form stable peroxy radicals, which are generally unreactive towards further propagation, thus terminating the chain reaction.
-
Solution: The reaction mixture (monomer, solvent, initiator) must be thoroughly deoxygenated. This is typically achieved by several freeze-pump-thaw cycles or by sparging the solution with an inert gas (high-purity Argon or Nitrogen) for 30-60 minutes prior to heating or initiation.
-
-
Inappropriate Initiator or Temperature: The choice of initiator and reaction temperature are intrinsically linked. The initiator must be able to generate radicals at a suitable rate at the chosen reaction temperature. For example, AIBN (azobisisobutyronitrile) has a 10-hour half-life at approximately 65°C and is a common choice for radical polymerizations conducted around this temperature.
-
Solution: Verify that your initiator's half-life is appropriate for your reaction temperature. If polymerization is slow, consider increasing the temperature (within the limits of solvent and monomer stability) or selecting an initiator with a lower decomposition temperature.
-
-
Monomer Impurity: The synthesis of 2-methylene-1-tetralone can result in impurities that may inhibit or retard polymerization. Residual acids, bases, or synthetic precursors can interfere with the polymerization chemistry.
-
Solution: Ensure high monomer purity. After initial purification to remove inhibitors, consider vacuum distillation. Characterize the purified monomer by ¹H NMR and GC-MS to confirm its structure and purity before use.
-
Question 2: My monomer is polymerizing in the storage bottle or during purification. How can I prevent this premature polymerization?
Uncontrolled polymerization indicates that the monomer is unstable under the current storage or handling conditions.
Potential Causes & Corrective Actions:
-
Absence of Inhibitor: If an inhibitor was removed for a previous experiment and the remaining monomer was stored, it is highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or trace peroxides.
-
Solution: Always store the monomer with an appropriate inhibitor (e.g., 50-100 ppm MEHQ). If you must store purified, inhibitor-free monomer, do so for the shortest possible time at low temperatures (e.g., < 4°C) in a dark container, preferably in an inert atmosphere.
-
-
Heat Exposure During Purification: Techniques like vacuum distillation, while effective for purification, can thermally initiate polymerization if the temperature is too high.
-
Solution: Use the lowest possible temperature for distillation by applying a high vacuum. It is also crucial to add a small amount of a non-volatile inhibitor (like copper(II) salts) to the distillation pot to prevent polymerization during heating.
-
-
Light Exposure: The C=C double bond in the monomer can be susceptible to UV-light-induced polymerization.
-
Solution: Store the monomer in an amber bottle or a container wrapped in aluminum foil to protect it from light.
-
Question 3: My polymer has a very broad molecular weight distribution (high dispersity, Đ > 2). How can I achieve better control?
High dispersity suggests poor control over initiation, propagation, and termination steps. This is a hallmark of uncontrolled radical polymerizations or side reactions in ionic polymerizations.
Potential Causes & Corrective Actions:
-
High Rate of Initiation / High Initiator Concentration: Too many chains initiating at once or throughout the reaction can lead to a broad distribution of chain lengths.
-
Solution (Radical): Reduce the initiator concentration. A typical starting point is a monomer-to-initiator ratio of 200:1 to 1000:1.
-
Solution (Anionic): Anionic polymerization is known for producing polymers with very low dispersity (Đ < 1.1) because initiation is fast and termination is absent. If you are seeing high Đ in an anionic system, it points to severe impurities (water, oxygen) that are terminating chains prematurely. Rigorous purification of monomer, solvent, and initiator, along with the use of high-vacuum techniques, is mandatory.
-
-
Chain Transfer Reactions: In radical polymerization, the growing polymer chain can transfer its radical activity to a monomer, solvent, or another polymer molecule, terminating one chain and starting another. This is a major cause of high dispersity.
-
Solution: Choose a solvent with a low chain-transfer constant (e.g., benzene, toluene, or tert-butanol). Additionally, keep the monomer conversion low (<50%), as chain transfer to the polymer becomes more prominent at high conversion.
-
-
Living/Controlled Radical Polymerization: For the highest degree of control, conventional free-radical polymerization is inadequate.
-
Solution: Employ a controlled radical polymerization (CRP) technique such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. By including a RAFT agent, you can achieve a "living" characteristic, leading to polymers with predictable molecular weights and very low dispersity (Đ < 1.2).
-
Experimental Protocols & Data
Protocol 1: Monomer Purification
This protocol is essential for removing inhibitors prior to any polymerization attempt.
Materials:
-
2-methylene-1-tetralone (crude)
-
Basic activated alumina (or silica gel)
-
Hexane (anhydrous)
-
Dichloromethane (anhydrous)
-
Glass chromatography column
Procedure:
-
Prepare a slurry of basic alumina in hexane and pack it into a glass column (approx. 20 cm length, 2 cm diameter).
-
Dissolve the crude 2-methylene-1-tetralone in a minimal amount of a 1:1 mixture of hexane and dichloromethane.
-
Carefully load the monomer solution onto the top of the column.
-
Elute the monomer using the same solvent mixture. The phenolic inhibitor will be retained by the alumina.
-
Collect the fractions containing the fast-moving monomer, as visualized by TLC or by the slight yellow color of the monomer.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Crucially, the water bath temperature should not exceed 40°C.
-
Use the purified monomer immediately.
Protocol 2: Free-Radical Polymerization (Starting Point)
Materials:
-
Purified 2-methylene-1-tetralone
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol (for precipitation)
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve 2-methylene-1-tetralone (e.g., 2.0 g, 12.6 mmol) and AIBN (e.g., 10.4 mg, 0.063 mmol, for a [M]/[I] ratio of 200:1) in anhydrous toluene (10 mL
Catalyst Selection for Efficient 1-Tetralone Synthesis: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the synthesis of 1-tetralone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your experiments.
Introduction: The Synthetic Challenge of this compound
This compound is a crucial bicyclic aromatic ketone intermediate in the synthesis of a wide range of pharmaceutical agents and agricultural chemicals.[1] Its synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, side-product formation, and catalyst deactivation. This guide will dissect these common issues and provide robust solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during this compound synthesis.
Q1: My Friedel-Crafts acylation is giving a very low yield. What is the most common reason for this?
A1: The most frequent cause of low yields in Friedel-Crafts reactions is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[2] These catalysts are highly hygroscopic and will be rendered inactive upon contact with water. It is imperative to use rigorously dried glassware and high-purity, anhydrous reagents under an inert atmosphere (e.g., nitrogen or argon).[2]
Q2: I am observing the formation of multiple products in my reaction. What could be the cause?
A2: The formation of multiple products can stem from several factors. In Friedel-Crafts reactions, carbocation rearrangements can lead to isomeric byproducts.[2][3] Additionally, self-condensation of the this compound product can occur, especially at elevated temperatures.[4] The presence of impurities in the starting materials can also lead to competing side reactions.[4] Careful control of reaction temperature and the use of purified starting materials are crucial.
Q3: Can I reuse my catalyst for multiple reactions?
A3: The reusability of a catalyst depends on its nature and the reaction conditions. Solid acid catalysts like zeolites can often be regenerated by calcination to remove coke deposits. However, traditional Lewis acids like AlCl₃ are typically consumed during the workup process and are not easily recovered. Catalyst poisoning by impurities in the feed or thermal degradation can also limit reusability.[5]
Q4: What are the primary safety concerns when working with the synthesis of this compound?
A4: The synthesis of this compound often involves hazardous materials. Strong Lewis acids like aluminum chloride are corrosive and react violently with water. Solvents such as benzene and toluene are flammable and have associated health risks. This compound itself is harmful if swallowed.[6] It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat, and have access to an eyewash station and safety shower.[7][8] Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.[6][7][8][9][10]
Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting common problems categorized by the synthetic method.
Guide 1: Intramolecular Friedel-Crafts Acylation (e.g., from 4-phenylbutyric acid or its derivatives)
This is one of the most common routes to this compound.[11][12]
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Inactive Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture, which hydrolyzes them and renders them catalytically inactive.[2] | Ensure all glassware is oven-dried or flame-dried. Use a fresh, unopened container of the Lewis acid or dry it under vacuum before use.[2] Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[2] |
| Insufficient Catalyst | In Friedel-Crafts acylations, the catalyst can form a complex with the carbonyl group of the product, effectively sequestering it. This means that stoichiometric amounts of the catalyst are often required.[2] | Increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 2.5 equivalents relative to the substrate.[13] |
| Low Reaction Temperature | The intramolecular cyclization has an activation energy barrier that must be overcome. Insufficient thermal energy will result in a sluggish or stalled reaction. | Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature that promotes cyclization without significant side product formation.[2] |
| Poor Substrate Purity | Impurities in the starting 4-phenylbutyric acid (or its acid chloride) can interfere with the catalyst or lead to side reactions. | Purify the starting material before the reaction, for example, by recrystallization or distillation. |
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Intermolecular Acylation | If the reaction is too concentrated, the acylium ion intermediate can react with another molecule of the starting material's aromatic ring rather than cyclizing intramolecularly, leading to polymeric material. | Use a more dilute solution to favor the intramolecular pathway. Add the substrate dropwise to the catalyst suspension over a prolonged period.[2] |
| Regioselectivity Issues | If the aromatic ring of the precursor is substituted, the cyclization can occur at different positions, leading to regioisomers. The electronic nature of the substituents dictates the position of acylation.[14] | The directing effects of substituents on the aromatic ring should be considered during substrate design. Electron-donating groups typically direct ortho and para, while electron-withdrawing groups direct meta.[14] |
| Self-Condensation of Product | The α-protons of the this compound product are acidic and can be removed under the reaction conditions, leading to enolate formation and subsequent aldol-type condensation reactions.[4] | Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Quench the reaction as soon as the starting material is consumed. |
Guide 2: Heterogeneous Catalysis (e.g., using Zeolites)
Zeolites offer the advantage of being reusable solid acid catalysts.[15]
| Potential Cause | Underlying Scientific Principle | Recommended Action |
| Coke Formation | At elevated temperatures, organic molecules can polymerize on the acidic sites of the zeolite, forming "coke" that blocks the pores and active sites.[5] | Regenerate the catalyst by calcination in air to burn off the carbonaceous deposits. Optimize reaction temperature and residence time to minimize coke formation. |
| Poisoning | Basic compounds or certain metals in the feedstock can irreversibly bind to the acid sites of the zeolite, poisoning the catalyst.[5][16] | Purify the feedstock to remove potential catalyst poisons. |
| Structural Collapse | High temperatures and the presence of steam can lead to the dealumination and eventual collapse of the zeolite framework, causing an irreversible loss of activity.[16] | Operate within the recommended temperature range for the specific zeolite type. Ensure the feed is as dry as possible. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific substrates and equipment.
Protocol 1: Friedel-Crafts Cyclization of 4-Phenylbutyryl Chloride
This protocol is adapted from established procedures for intramolecular Friedel-Crafts reactions.[13]
-
Preparation: Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere). Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and a dry solvent (e.g., dichloromethane or nitrobenzene). Stir the suspension under nitrogen.
-
Substrate Addition: Dissolve 4-phenylbutyryl chloride (1.0 equivalent) in the dry solvent and add it to the dropping funnel. Add the substrate solution dropwise to the stirred catalyst suspension over 1-2 hours. The reaction is often exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux if necessary. Monitor the reaction's progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.[13]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic extracts and wash them successively with water, saturated sodium bicarbonate solution, and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.[2][13]
Protocol 2: Analysis of Reaction Mixture by HPLC
A reversed-phase HPLC method can be used for the quantitative analysis of this compound and related compounds.[17]
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A gradient elution using:
-
Gradient Program: A typical gradient might be: 75% A for 5 min, then a linear gradient to 70% A over 15 min, followed by a return to initial conditions.[17]
-
Flow Rate: 0.6 mL/min.[17]
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., 254 nm).
-
Temperature: 25 °C.[17]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst significantly impacts the efficiency of this compound synthesis. The table below summarizes typical performance data for different catalytic approaches.
| Catalytic System | Precursor | Typical Yield | Key Advantages | Common Disadvantages | References |
| AlCl₃ / SnCl₄ | 4-Arylbutyric acid/chloride | 85-96% | High reactivity, well-established | Requires stoichiometric amounts, moisture sensitive, corrosive, waste generation | [13] |
| HY Zeolite | 1- or 2-Tetralone conversion | Variable | Reusable, easy separation | Requires high temperatures, deactivation by coking | [15] |
| Raney Nickel | 1-Naphthol | 65-73% | Uses inexpensive starting material | High pressure and temperature required, catalyst handling | [18] |
| Gold(I) Catalysts | Arene-diynes | Variable | Mild reaction conditions, high selectivity | Catalyst cost, potential for catalyst deactivation | [19][20] |
| Rhodium Catalysts | ortho-allylbenzaldehydes | Good yields, excellent enantioselectivity | Enantioselective synthesis | Catalyst cost, limited substrate scope | [21] |
Visualizations
General Troubleshooting Workflow
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. alexandonian.com [alexandonian.com]
- 15. ou.edu [ou.edu]
- 16. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 17. academic.oup.com [academic.oup.com]
- 18. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tetralone synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude 1-Tetralone
Welcome to the technical support center for the purification of crude 1-Tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how do they arise?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or catalysts.
-
Starting Materials: Depending on the synthesis, these could include substances like γ-phenylbutyric acid, 1-naphthol, or 1,2,3,4-tetrahydronaphthalene.[1][2][3]
-
Byproducts: Side reactions can lead to the formation of isomers like 2-tetralone or products of self-condensation.[3][4] Oxidation of starting materials or intermediates can also introduce unwanted byproducts.[5]
-
Residual Catalysts and Solvents: Catalysts such as aluminum chloride or Raney nickel, and solvents like benzene, toluene, or carbon disulfide may be present in the crude product.[2][3][6]
Understanding the potential impurities from your specific synthesis is the first critical step in designing an effective purification strategy.
Q2: My crude this compound is a dark oil. What is the best initial purification step?
A2: For a dark, oily crude product, a liquid-liquid extraction is an excellent first step to remove many common impurities. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[7][8]
A typical extraction protocol for crude this compound might involve dissolving the crude product in a suitable organic solvent like diethyl ether and then washing it sequentially with:
-
Water: To remove water-soluble impurities.
-
Aqueous base (e.g., 5% NaOH or 10% Na2CO3): To remove acidic impurities.[1][6]
-
Aqueous acid (e.g., 3% acetic acid or dilute HCl): To remove basic impurities.[1]
-
Brine (saturated NaCl solution): To help break up emulsions and remove residual water from the organic layer.[6]
This process effectively removes many polar and charged impurities, often resulting in a significantly cleaner product.
Q3: When should I choose distillation over column chromatography for purifying this compound?
A3: The choice between distillation and column chromatography depends on the nature of the impurities and the scale of your purification.
-
Vacuum Distillation is ideal for separating this compound from non-volatile impurities or from substances with significantly different boiling points.[7][9] Since this compound has a high boiling point (255-257 °C at atmospheric pressure), distillation is performed under reduced pressure to lower the boiling point and prevent decomposition.[5][9] This method is particularly efficient for larger scale purifications.
-
Column Chromatography is a more versatile technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and solubility in a mobile phase.[10][11] It is highly effective for separating compounds with similar boiling points but different polarities, such as isomers or closely related byproducts.[4] While it can be used for various scales, it can be more time-consuming and use larger volumes of solvent than distillation for very large quantities.
The following diagram illustrates the decision-making process:
Caption: Decision workflow for choosing a primary purification method.
Q4: I'm having trouble getting my this compound to crystallize. What can I do?
A4: If you are attempting to purify this compound by recrystallization and are facing difficulties, here are some troubleshooting steps:
-
Induce Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. Seeding the solution with a small crystal of pure this compound, if available, can also initiate crystallization.
-
Solvent System: The choice of solvent is crucial for successful recrystallization.[12] An ideal solvent should dissolve the compound well when hot but poorly when cold.[7][12] For this compound, solvent systems like ethanol/water or acetone/hexane could be effective.[13] You may need to experiment with different solvents or solvent pairs to find the optimal conditions.
-
Concentration: If the solution is too dilute, crystallization may not occur. You can gently heat the solution to evaporate some of the solvent and increase the concentration. Be careful not to evaporate too much solvent, as this can cause the product to "oil out" instead of crystallizing.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.[14] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[12][15]
Troubleshooting Guides
Problem: Low Yield After Vacuum Distillation
| Potential Cause | Suggested Solution |
| System Leaks: A poor vacuum will result in a higher boiling temperature, potentially leading to decomposition. | Check all glass joints and connections for a proper seal. Ensure vacuum grease is applied correctly.[9] |
| Inefficient Condensation: Product vapor may be lost through the vacuum line if not properly condensed. | Ensure a steady flow of cold water through the condenser. For very volatile compounds, a cold trap may be necessary. |
| Decomposition: this compound may decompose at elevated temperatures, even under vacuum. | Use a nomograph to estimate the boiling point at your achievable pressure and ensure your heating bath temperature is appropriate.[9] Distill as quickly as possible without compromising separation. |
| Incomplete Transfer: Viscous residue may remain in the distillation flask. | After distillation, the residue can be dissolved in a small amount of solvent and analyzed (e.g., by TLC) to determine if a significant amount of product remains. |
Problem: Co-elution of Impurities During Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System: The mobile phase may be too polar, causing all compounds to move too quickly down the column. | Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between this compound and the impurities.[4][11] |
| Column Overloading: Too much crude product was loaded onto the column. | Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Poor Column Packing: Channels or cracks in the silica gel can lead to poor separation. | Ensure the silica gel is packed uniformly. Tapping the column gently during packing can help settle the silica evenly.[10][16] |
| Sample Loading: The initial band of the sample was too diffuse. | Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band.[10] |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
This protocol is for the purification of this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle and stirrer
-
Thermometer
-
Cold water source for condenser
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly greased and sealed.[9]
-
Place the crude this compound into the round-bottom flask with a stir bar.
-
Begin stirring and slowly apply the vacuum.
-
Once a stable vacuum is achieved, begin heating the flask.
-
Collect the fraction that distills at the expected boiling point for this compound at the measured pressure. For example, the boiling point is 113-116 °C at 6 mm Hg.[1]
-
Once the desired fraction is collected, remove the heat and allow the system to cool before slowly releasing the vacuum.
Caption: Workflow for vacuum distillation of this compound.
Protocol 2: Column Chromatography of Crude this compound
This protocol is for the purification of this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel
-
Sand
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC)
-
Collection tubes or flasks
Procedure:
-
Prepare the column by adding a small plug of cotton or glass wool, followed by a layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.[10]
-
Allow the silica to settle, tapping the column gently to ensure even packing.[16] Add another layer of sand on top of the silica.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.[10]
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Safety Precautions
This compound is harmful if swallowed.[17][18] Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][20] In case of contact with skin or eyes, rinse immediately with plenty of water.[19][21] Consult the Safety Data Sheet (SDS) for complete safety information.[17][18][19][20][21]
References
- Organic Syntheses. α-TETRALONE. [Link]
- University of California, Los Angeles.
- Chem LibreTexts.
- University of Toronto.
- Organic Syntheses. α-TETRALONE. [Link]
- Quora. What are some common impurities found in crude oil and how can they be removed? [Link]
- Master Organic Chemistry. Natural Product Isolation (2)
- University of Rochester.
- SIELC Technologies. Separation of 6-Methoxy-?1-?tetralone on Newcrom R1 HPLC column. [Link]
- Senpai Learn.
- Google Patents.
- Wikipedia. This compound. [Link]
- ScienceDirect. Oxidative Dehydrogenation of 1-Tetralones: Synthesis of Juglone, Naphthazarin, and α-Hydroxyanthraquinones. [Link]
- The presence of impurities in the crude oil. [Link]
- Professor Dave Explains.
- Columbia University.
- Quora. What are the main impurities in crude oil? What are its common refining methods? [Link]
- OC Chem. Liquid-Liquid Extraction - Pre-lab. [Link]
- ABC Machinery. Impurities in Crude Oil and Refining Methods. [Link]
- Royal Society of Chemistry.
- University of York.
- International Scientific Organization. Conventional and advanced purification techniques for crude biodiesel. [Link]
- ResearchGate. (PDF)
- International Journal of Scientific & Engineering Research.
Sources
- 1. This compound | 529-34-0 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Purification [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. columbia.edu [columbia.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. aksci.com [aksci.com]
- 18. echemi.com [echemi.com]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Overcoming Product Inhibition in Tetralin Autoxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in tetralin autoxidation. This guide is designed to provide you with in-depth, field-proven insights to anticipate, diagnose, and overcome the common challenge of product inhibition. By understanding the underlying mechanisms, you can design more robust experimental protocols and achieve higher yields and selectivities.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of tetralin autoxidation?
A: Product inhibition is a phenomenon where the products of the tetralin autoxidation reaction slow down or halt the reaction rate as their concentration increases in the reaction mixture. In this specific reaction, the primary products are 1-tetralone, 1-tetralol, and the intermediate tetralin hydroperoxide (THP). Secondary byproducts, such as various phenolic compounds, can also be formed, especially under forcing conditions. These molecules can interfere with the free-radical chain mechanism that propagates the oxidation.
Q2: Which specific products are responsible for the inhibition?
A: While the accumulation of all products can alter the reaction environment, experimental evidence points to 1-tetralol as a significant inhibitor. Studies have shown that the introduction of 1-tetralol into the reaction mixture can effectively stop the conversion of tetralin.[1] Phenolic byproducts are also well-known radical-trapping antioxidants and can act as potent inhibitors, even at low concentrations, by interfering with the peroxy radicals essential for the chain reaction.[2][3] In contrast, This compound does not appear to have a significant negative impact on the reaction rate.[1]
Q3: How does 1-tetralol inhibit the reaction?
A: The primary mechanism of inhibition by 1-tetralol, particularly in heterogeneous catalysis (e.g., using copper or chromium catalysts), is believed to be preferential adsorption onto the catalyst's active sites .[1] This blocks the sites from interacting with tetralin, thereby passivating the catalyst and halting the reaction. While its role as a radical scavenger in the bulk solution is less clearly defined in the literature, its structural similarity to other inhibiting alcohols suggests it may also interfere with the radical propagation steps to some extent.
Q4: What is the role of tetralin hydroperoxide (THP)? Is it an inhibitor?
A: Tetralin hydroperoxide (THP) is a crucial intermediate, not an inhibitor. In fact, its controlled decomposition is necessary to generate the free radicals that initiate and propagate the oxidation chain. However, the uncontrolled accumulation and subsequent side reactions of THP can lead to the formation of inhibitory phenolic byproducts. Therefore, it is standard practice to remove any pre-existing THP from the starting tetralin material to ensure a clean and controlled initiation.[1]
Visualizing the Reaction and Inhibition Pathway
The following diagram illustrates the core autoxidation pathway and the points at which inhibitory products interfere.
Caption: Tetralin autoxidation and product inhibition pathways.
Troubleshooting Guide
This section addresses specific experimental issues with potential causes and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or shows a long induction period. | 1. Presence of inhibitory hydroperoxides in the starting tetralin. 2. Presence of other unknown inhibitors in the solvent or glassware. | 1. Purify the Tetralin: Before use, wash tetralin with sulfuric acid and then pass it through a column of activated alumina to remove all traces of hydroperoxides.[1] 2. Ensure Cleanliness: Thoroughly clean all glassware, as trace impurities can act as radical scavengers. |
| Reaction starts but stalls prematurely (conversion plateaus at a low level). | 1. Accumulation of 1-tetralol: This is a primary cause, especially in catalyzed reactions, where it passivates the catalyst by preferential adsorption.[1] 2. Formation of phenolic byproducts: These compounds are potent radical scavengers and will terminate the chain reaction. | 1. Control Selectivity: Adjust reaction conditions (temperature, oxygen pressure, catalyst choice) to favor the formation of this compound over 1-tetralol. Chromium-based catalysts have shown less sensitivity to tetralol passivation than copper-based ones.[1] 2. In-situ Product Removal: Consider using techniques like reactive distillation or adsorption with a selective medium to remove 1-tetralol as it forms, although this significantly increases experimental complexity. 3. Neutralize Phenols: If phenolic byproduct formation is suspected (often indicated by a darkening of the reaction mixture), the addition of a weak, non-nucleophilic base can neutralize these acidic inhibitors. |
| Reaction rate progressively decreases over time. | Product Inhibition: This is the classic symptom of product inhibition by 1-tetralol and/or phenolic byproducts, where the rate of reaction is inversely proportional to the concentration of these inhibitors. | Optimize for Low Conversion per Pass: In a continuous flow setup, aim for a lower conversion per pass and recycle the unreacted tetralin after separating the products. This keeps the concentration of inhibitory products in the reactor low. For batch reactions, accept that the rate will decrease and plan reaction times accordingly. |
| Product selectivity shifts, favoring byproducts. | High Conversion/High Temperature: As the concentration of the primary products increases, they can undergo further oxidation or side reactions, especially at higher temperatures, leading to the formation of acids and phenols. | Lower the Reaction Temperature: While this will decrease the reaction rate, it often significantly improves selectivity and reduces the formation of inhibitory byproducts. Limit Conversion: Plan experiments to stop at a moderate conversion level (e.g., 20-40%) to maximize the selectivity towards the desired this compound and 1-tetralol.[4] |
Experimental Protocols
Protocol 1: Pre-treatment of Tetralin to Remove Inhibitors
This protocol is essential for ensuring reproducible and robust reaction kinetics.
Objective: To remove hydroperoxides and other potential inhibitors from commercial tetralin.
Materials:
-
Commercial grade tetralin
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated alumina (chromatography grade)
-
Separatory funnel
-
Chromatography column
Procedure:
-
Acid Wash: In a separatory funnel, wash the tetralin with an equal volume of concentrated sulfuric acid. Shake gently and vent frequently. Continue washing with fresh portions of acid until the acid layer remains colorless.
-
Neutralization: Carefully wash the tetralin with successive portions of 5% sodium carbonate solution until the aqueous layer is no longer acidic.
-
Water Wash: Wash the tetralin with distilled water until the washings are neutral (check with pH paper).
-
Drying: Dry the washed tetralin over anhydrous magnesium sulfate.
-
Alumina Column Chromatography: Pack a chromatography column with activated alumina. Pass the dried tetralin through the column. This step is critical for removing the last traces of hydroperoxides.[1]
-
Storage: Store the purified tetralin under an inert atmosphere (e.g., nitrogen or argon) in a dark bottle to prevent re-oxidation.
Protocol 2: Monitoring Tetralin Autoxidation via Gas Chromatography (GC)
Objective: To quantify the consumption of tetralin and the formation of this compound and 1-tetralol over time.
Materials:
-
Reaction setup for tetralin autoxidation
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar capillary column like a DB-WAX or equivalent)
-
High-purity standards of tetralin, this compound, and 1-tetralol
-
Internal standard (e.g., dodecane or another high-boiling, inert hydrocarbon)
-
Class A volumetric flasks and pipettes
-
Solvent for dilution (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of tetralin, this compound, 1-tetralol, and a fixed concentration of the internal standard.
-
Inject each standard into the GC and record the peak areas.
-
Generate calibration curves (response factor vs. concentration) for each analyte relative to the internal standard.
-
-
Reaction Sampling:
-
At specified time points (e.g., t = 0, 1, 2, 4, 8, 24 hours), carefully withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of solvent containing the internal standard. This dilution also prepares the sample for GC analysis.
-
-
GC Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peaks corresponding to tetralin, this compound, 1-tetralol, and the internal standard based on their retention times.
-
Integrate the peak areas.
-
-
Quantification:
-
Using the peak areas and the pre-determined calibration curves, calculate the concentration of tetralin, this compound, and 1-tetralol in each sample.
-
Calculate the tetralin conversion (%) and the yield (%) of each product at each time point.
-
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing and addressing issues related to product inhibition.
Caption: A step-by-step workflow for troubleshooting product inhibition.
References
- Effect of tetralol and tetralone in the tetralin oxidation with copper and chromium heterogeneous catalysts. (2007).
- Maximizing the reactivity of phenolic and aminic radical-trapping antioxidants: just add nitrogen!. (2015). PubMed. [Link]
- Synthesis of this compound 1-tetralol. PrepChem.com. [Link]
- Liquid Phase Oxidation of Hydrocarbons to High-Value Chemicals in Microfluidic Reactors - Prospects and Challenges. (2022). PubMed. [Link]
- Maximizing the Reactivity of Phenolic and Aminic Radical-Trapping Antioxidants: Just Add Nitrogen!. (2015).
- Action of Accelerators and Inhibitors upon the Oxidation of Liquid Hydrocarbons.
- Changes in Browning Degree and Reducibility of Polyphenols during Autoxidation and Enzymatic Oxid
- Maximizing the reactivity of phenolic and aminic radical-trapping antioxidants: just add nitrogen!. Semantic Scholar. [Link]
- The Liquid Phase Oxidation of Light Hydrocarbons for Thermo-Gas-Chemical Enhanced Oil Recovery Method. (2022). MDPI. [Link]
- Study On The Oxidation Of Tetralin. (2023). Globe Thesis. [Link]
- This compound. Wikipedia. [Link]
- Ketone-alcohol hydrogen-transfer equilibria: is the biooxidation of halohydrins blocked?. (2010). PubMed. [Link]
Sources
Technical Support Center: Optimizing Solvent Choice for 1-Tetralone Reactions
Welcome to the technical support center for optimizing solvent selection in reactions involving 1-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in achieving desired reaction outcomes. The following information is structured in a question-and-answer format to directly address specific challenges and provide actionable troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section covers fundamental questions regarding the impact of solvents on this compound reactivity.
Q1: Why is solvent selection so critical in this compound reactions?
A1: this compound is a bicyclic ketone with both an aromatic ring and a reactive α-methylene group, making it a versatile precursor for many important compounds.[1][2] The choice of solvent can profoundly influence reaction outcomes by affecting:
-
Solubility of Reactants and Intermediates: Ensuring all components remain in the solution phase is crucial for reaction efficiency. The solubility of this compound and its derivatives has been studied in various organic solvents, with solubility generally decreasing in the order of THF > toluene > DMF > acetone > alcohols.[3][4][5]
-
Enolate Formation and Reactivity: For reactions involving the α-position, the solvent plays a key role in the formation and stability of the enolate intermediate. The solvent's ability to coordinate with the counter-ion of the enolate can dictate the ratio of C-alkylation versus O-alkylation.[6]
-
Reaction Pathway and Selectivity: The polarity and proticity of the solvent can stabilize or destabilize transition states, thereby influencing the reaction rate and directing the reaction towards a specific product.[7] For instance, in nitration reactions, the use of alcoholic solvents has been found to be detrimental to the product yield.[1]
-
Product Isolation and Purification: A solvent that facilitates the reaction may complicate product isolation. For example, if the product is highly soluble in the reaction solvent, precipitation by adding a non-polar solvent or cooling might be necessary.[8]
Q2: How does solvent polarity affect enolate reactivity in this compound?
A2: Solvent polarity is a determining factor in the C- versus O-reactivity of this compound enolates.
-
Weakly Coordinating Solvents (e.g., THF): These solvents lead to the formation of enolate aggregates, where the oxygen atom is often sterically hindered within the aggregate structure. This favors C-alkylation as the α-carbon is more exposed.[6]
-
Strongly Coordinating Solvents (e.g., DMSO, HMPA): These highly polar, Lewis basic solvents break up the enolate aggregates into monomers. In this state, the oxygen atom is more exposed and possesses greater electron density, leading to increased O-alkylation.[6]
The choice between C- and O-alkylation is therefore a direct consequence of the solvent's ability to solvate the metal cation of the enolate.
Q3: What are the initial steps for selecting a solvent for a novel this compound reaction?
A3: A systematic approach is recommended:
-
Assess Reactant Solubility: Begin by determining the solubility of this compound and other starting materials in a range of common solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol, DMF).[3][4][5]
-
Consider the Reaction Mechanism:
-
For reactions involving polar intermediates or transition states (e.g., SN1 type), a polar solvent will likely accelerate the reaction.[7]
-
For reactions where charge is dispersed in the transition state, a less polar solvent may be preferable.[7]
-
If water is a byproduct, as in Knoevenagel condensations, using a solvent that allows for azeotropic removal (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.[9]
-
-
Consult the Literature for Analogous Reactions: Review published procedures for similar reactions to identify solvents that have been used successfully.
-
Run Small-Scale Screening Experiments: Test a few promising solvents in parallel to quickly assess their impact on yield and purity.
Section 2: Troubleshooting Guides for Common this compound Reactions
This section provides detailed troubleshooting for specific issues encountered during common reactions with this compound.
Troubleshooting Guide 1: Low Yield in α-Functionalization Reactions
Reactions at the α-position of this compound, such as alkylation, amination, or halogenation, are fundamental but can be prone to low yields.
Problem: The desired α-substituted this compound is obtained in low yield, or a mixture of products is observed.
Potential Causes and Solutions:
| Potential Cause | Explanation & Suggested Solutions |
| Incomplete Enolate Formation | The base may be too weak or used in insufficient quantity. Solution: Consider a stronger, non-nucleophilic base like LDA. Ensure the reaction is conducted under strictly anhydrous conditions as water will quench the enolate.[10] |
| Competing O-Alkylation | The solvent may be favoring reaction at the oxygen of the enolate. Solution: Switch to a less polar, weakly coordinating solvent like THF or diethyl ether to promote C-alkylation.[6] |
| Self-Condensation (Aldol Reaction) | The enolate can react with another molecule of this compound.[11] Solution: Add the electrophile slowly to the pre-formed enolate at low temperatures to minimize self-condensation. Using a strong, sterically hindered base can also help by ensuring complete and rapid enolate formation before the addition of the electrophile.[11] |
| Poor Solubility | The reactants or intermediates may not be fully dissolved. Solution: Choose a solvent in which all components are soluble at the reaction temperature. For a derivative, 4-(3,4-dichlorophenyl)-1-tetralone, solubility decreases in the order THF > toluene > DMF > acetone > alcohols.[4] |
Experimental Protocol: Solvent Screening for α-Alkylation
-
Setup: In parallel, oven-dried flasks under an inert atmosphere (N₂ or Ar).
-
Enolate Formation: To a solution of this compound (1.0 eq) in the test solvent (THF, Toluene, or DME; ~0.5 M), add a solution of LDA (1.1 eq) dropwise at -78 °C. Stir for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.
-
Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.
-
Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl, extract the product, and analyze the crude mixture by ¹H NMR or GC-MS to determine the ratio of C- to O-alkylated products and the conversion.
Troubleshooting Guide 2: Poor Selectivity in Condensation Reactions (e.g., Robinson Annulation)
The Robinson annulation, a powerful ring-forming reaction, involves a Michael addition followed by an intramolecular aldol condensation.[12][13][14] Solvent choice is critical for managing the intermediates and preventing side reactions.
Problem: The Robinson annulation of this compound with methyl vinyl ketone (MVK) gives a low yield of the desired cyclohexenone product, with significant side-product formation.
Potential Causes and Solutions:
| Potential Cause | Explanation & Suggested Solutions |
| Polymerization of MVK | MVK is prone to polymerization, especially in the presence of base. Solution: Use a less polar solvent to moderate the reactivity. Add the MVK slowly to the reaction mixture. Some protocols suggest using a milder base or even performing the reaction under solvent-free conditions with a catalyst like S-proline.[15] |
| Competing Intermolecular Aldol Reactions | The enolate of this compound can react with another molecule of this compound or MVK can self-condense.[9] Solution: Protic solvents like ethanol can mediate the basicity and favor the desired pathway. However, aprotic polar solvents like DMF may also be effective.[9] Careful control of temperature and addition rates is crucial. |
| Reversibility of Michael Addition | The initial Michael addition can be reversible. Solution: Ensure the subsequent intramolecular aldol condensation is efficient to trap the Michael adduct. Heating the reaction can promote the irreversible dehydration step of the aldol condensation, driving the equilibrium forward.[11] |
Decision-Making Workflow for Robinson Annulation Solvent Selection
Caption: Decision workflow for solvent selection in Robinson annulation.
Troubleshooting Guide 3: Inefficient Reduction of the Carbonyl Group
The reduction of this compound to 1-tetralol or 1,2,3,4-tetrahydronaphthalene is a common transformation.
Problem: The reduction of this compound results in incomplete conversion or the formation of undesired byproducts.
Potential Causes and Solutions:
| Potential Cause | Explanation & Suggested Solutions |
| Inappropriate Solvent for the Reducing Agent | Some reducing agents have specific solvent requirements. For example, Birch reduction is carried out in liquid ammonia.[16][17] For catalytic hydrogenation, solvents like toluene or xylene are often used at elevated temperatures.[18] |
| Over-reduction | Depending on the reducing agent and conditions, the aromatic ring can also be reduced. Solution: For selective reduction of the ketone to an alcohol, milder reducing agents like sodium borohydride in a protic solvent (e.g., methanol or ethanol) are typically effective. |
| Low Solubility of the Ketone | At low temperatures, the solubility of this compound might be limited. Solution: Ensure a homogenous solution. For catalytic reductions, a solvent that dissolves both the substrate and the hydrogen gas is beneficial. A polar aprotic solvent like THF can be used for certain reductions.[19] |
Section 3: Data Summary
Table 1: Solubility of a this compound Derivative in Various Solvents
The following table summarizes the mole fraction solubility (x₁) of 4-(3,4-dichlorophenyl)-1-tetralone in several organic solvents at different temperatures. This data provides a useful reference for predicting the solubility behavior of this compound itself.
| Temperature (K) | Methanol | Ethanol | 2-Propanol | Acetone | Toluene | DMF | THF |
| 278.15 | 0.0018 | 0.0025 | 0.0026 | 0.0195 | 0.0451 | 0.0398 | 0.0891 |
| 283.15 | 0.0022 | 0.0031 | 0.0032 | 0.0234 | 0.0542 | 0.0478 | 0.1069 |
| 288.15 | 0.0027 | 0.0038 | 0.0039 | 0.0281 | 0.0649 | 0.0573 | 0.1281 |
| 293.15 | 0.0033 | 0.0046 | 0.0047 | 0.0337 | 0.0777 | 0.0686 | 0.1534 |
| 298.15 | 0.0040 | 0.0056 | 0.0057 | 0.0403 | 0.0929 | 0.0821 | 0.1836 |
| 303.15 | 0.0048 | 0.0068 | 0.0069 | 0.0481 | 0.1111 | 0.0982 | 0.2197 |
| 308.15 | 0.0058 | 0.0082 | 0.0083 | 0.0575 | 0.1328 | 0.1174 | 0.2628 |
| 313.15 | 0.0070 | 0.0099 | 0.0100 | 0.0687 | 0.1587 | 0.1404 | 0.3144 |
| 318.15 | 0.0084 | 0.0119 | 0.0120 | 0.0821 | 0.1896 | 0.1678 | 0.3761 |
| 323.15 | 0.0101 | 0.0143 | 0.0144 | 0.0980 | 0.2266 | 0.2006 | 0.4499 |
Data adapted from Li, Q.-S., Li, Z., & Wang, S. (2008). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Journal of Chemical & Engineering Data, 53(2), 553–555.[3][4]
References
- Li, Q.-S., Li, Z., & Wang, S. (2008). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
- Li, Q.-S., Li, Z., & Wang, S. (2008). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. American Chemical Society. [Link]
- Li, Q.-S., Li, Z., & Wang, S. (2008). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.
- Wikipedia. (n.d.). This compound. Wikipedia. [Link]
- Scilit. (n.d.). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Scilit. [Link]
- CHEM 330 Topics Discussed on Oct 2. (n.d.).
- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN112409145A - Preparation method of this compound.
- Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]
- Indian Academy of Sciences. (n.d.). Enantioselective solvent-free Robinson annulation reactions. Indian Academy of Sciences. [Link]
- ResearchGate. (n.d.). Optimization studies for the amination of this compound.
- PubMed. (n.d.). Keto-enol/enolate equilibria in the isochroman-4-one system. Effect of a beta-oxygen substituent.
- Wikipedia. (n.d.).
- Oxidative Dehydrogenation of 1-Tetralones: Synthesis of Juglone, Naphthazarin, and α-Hydroxyanthraquinones. (n.d.). Semantic Scholar. [Link]
- PubMed Central. (n.d.). Direct synthesis of α-functionalized amides via heteroatom–hydrogen insertion reactions using amide-sulfoxonium ylides.
- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
- PubMed Central. (n.d.). Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture.
- ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates.
- An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (n.d.). MDPI. [Link]
- ResearchGate. (n.d.). Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates 1.
- Pearson+. (n.d.). α-Tetralone undergoes Birch reduction to give an excellent yield. Pearson+. [Link]
- Master Organic Chemistry. (2018).
- Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
- RSC Publishing. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films. Royal Society of Chemistry. [Link]
- Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]
- PubMed Central. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles.
- MDPI. (n.d.).
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ias.ac.in [ias.ac.in]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Variety Reactions Related to 1-Tetralone_Chemicalbook [chemicalbook.com]
- 18. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 19. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]
Technical Support Center: Pilot Plant Production of 1-Tetralone
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals scaling up the synthesis of 1-Tetralone to the pilot plant level. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides, designed to address practical challenges encountered during process development and implementation. Our focus is on providing not just protocols, but the underlying scientific principles to empower users to make informed decisions.
Part 1: General FAQs for this compound Synthesis
This section addresses foundational questions regarding this compound and its synthesis routes, providing a basis for subsequent technical discussions.
Q1: What is this compound and why is its synthesis important for drug development?
A1: this compound, also known as 3,4-dihydronaphthalen-1(2H)-one, is a bicyclic aromatic ketone.[1] Its core structure is a valuable scaffold found in numerous natural products and serves as a critical starting material for various agricultural and pharmaceutical agents.[1][2] In drug development, it is a key intermediate for synthesizing important molecules such as the antidepressant Sertraline, adrenergic blocking agents like Propranolol, and various anti-inflammatory and MAO-inhibiting compounds.[3][4] The efficient and scalable synthesis of this compound is therefore a crucial step in the supply chain for these therapeutics.
Q2: What are the primary synthesis routes for this compound suitable for pilot plant scale-up?
A2: Several routes exist, but two are most prominent for industrial applications due to factors like raw material cost, scalability, and process robustness:
-
Intramolecular Friedel-Crafts Acylation: This is the most common and versatile method. It involves the cyclization of 4-phenylbutanoic acid or its derivatives (like the acid chloride).[4] This route is favored for its high yields and adaptability to various substituted tetralones.
-
Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin): This method utilizes the air oxidation of tetralin, often catalyzed by transition metal ions like Cr³⁺ or Cu²⁺, to produce a mixture of 1-tetralol and this compound.[1][5] While seemingly economical, it can present challenges in product separation and selectivity.[6]
-
Hydrogenation of 1-Naphthol: A patented method describes the hydrogenation of inexpensive 1-naphthol using a Raney nickel catalyst at elevated temperature and pressure.[7] This approach requires specialized high-pressure equipment but offers a direct route from a readily available feedstock.
For the purpose of this guide, we will focus primarily on the Intramolecular Friedel-Crafts Acylation pathway, as it is a cornerstone of organic synthesis with well-documented, though challenging, scale-up parameters.
Part 2: The Friedel-Crafts Route: A Deep Dive
The intramolecular Friedel-Crafts acylation is a powerful C-C bond-forming reaction.[8] The general transformation involves the cyclization of 4-phenylbutanoic acid, often activated as its acid chloride, using a strong acid catalyst.
Workflow Overview: From Starting Material to Purified Product
Below is a generalized workflow for the synthesis of this compound via the Friedel-Crafts pathway.
Caption: Generalized workflow for this compound synthesis.
Catalyst Selection: Making the Right Choice for Scale-up
The choice of acid catalyst is one of the most critical decisions when moving from bench to pilot scale. Traditional methods often use stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), but this presents significant challenges in a pilot plant setting.[4]
| Catalyst | Type | Typical Conditions | Advantages | Scale-up Challenges & Mitigation |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Stoichiometric amounts; solvent like CS₂ or nitrobenzene.[9] | High reactivity, often giving good yields at low temperatures. | Challenges: Highly exothermic reaction, difficult to control heat.[10] Generates large volumes of acidic, aluminum-containing waste. Difficult to handle solid reagent on a large scale. Mitigation: Use jacketed reactors with precise temperature control. Plan for robust quenching procedures and waste neutralization/disposal protocols. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Used as both catalyst and solvent; high temperatures (e.g., 120-125°C).[1][2] | Acts as its own solvent, simplifying the reaction mixture. Easier work-up than with AlCl₃. | Challenges: Highly viscous, making stirring and heat transfer difficult.[11] Requires high temperatures, increasing energy costs and potential for side reactions. Mitigation: Use reactors with powerful overhead stirrers (e.g., anchor or helical impellers). Ensure uniform heating to avoid localized charring. |
| Methanesulfonic Acid (MSA) | Brønsted Acid | Catalytic or stoichiometric amounts.[1][4] | Strong, non-oxidizing acid. Less viscous and easier to handle than PPA. Recyclable under certain conditions. Leads to cleaner reactions. | Challenges: Can be corrosive to certain reactor materials. May require co-solvents. Mitigation: Ensure reactor materials of construction (e.g., glass-lined steel, Hastelloy) are compatible. Optimize solvent choice to ensure homogeneity. |
Recommendation for Pilot Scale: For initial pilot plant campaigns, Methanesulfonic Acid (MSA) often represents the best balance of reactivity, safety, and operational simplicity.[4] It mitigates the significant waste and handling issues associated with AlCl₃ and the viscosity problems of PPA.
Part 3: Troubleshooting Guide for Pilot-Scale Synthesis
This section is formatted as a decision-making guide to address common issues during a pilot plant run.
Caption: Troubleshooting decision tree for this compound synthesis.
Q3: My reaction has stalled, and in-process control (IPC) shows high levels of unreacted 4-phenylbutanoic acid. What should I do?
A3: This is a classic issue of insufficient activation or catalyst deactivation.
-
Root Cause Analysis:
-
Catalyst Deactivation: The most common culprit is moisture. Lewis acids like AlCl₃ and Brønsted acids like MSA are highly hygroscopic. Water will hydrolyze the catalyst, rendering it inactive. On a pilot scale, increased surface areas and longer transfer times increase the risk of moisture exposure.
-
Insufficient Catalyst Loading: An error in calculating the required molar equivalents or losses during charging can lead to an under-catalyzed reaction.
-
Low Temperature: While necessary for controlling exotherms, a temperature that is too low can significantly slow the reaction rate, leading to a stall.
-
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure the catalyst used was from a sealed container and handled under an inert atmosphere (e.g., nitrogen blanket).
-
Review Loading Procedures: Double-check calculations and standard operating procedures (SOPs) for catalyst charging.
-
Temperature Adjustment: If the reaction is well-controlled, consider a modest, incremental increase in temperature while carefully monitoring for any exotherm. Consult laboratory data for safe temperature limits.
-
Additional Catalyst Charge: In some cases, a small additional charge of catalyst can restart the reaction. This should be done with extreme caution and only after a thorough risk assessment, as it can trigger a delayed, aggressive exotherm.
-
Q4: The crude product is a dark, tarry material, and my yield is low. What happened?
A4: Dark coloration and tar formation are indicative of side reactions, often caused by excessive heat.
-
Root Cause Analysis:
-
Runaway Exotherm: An uncontrolled exotherm during catalyst addition or cyclization can lead to polymerization and decomposition of the starting material and product. This is a major challenge in scale-up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11]
-
Localized Hotspots: Inadequate mixing in a large reactor can create localized hotspots where the temperature is much higher than the bulk reading, leading to charring. This is particularly problematic with viscous mixtures like those involving PPA.
-
-
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure the reactor's heat transfer fluid is at the correct temperature and flow rate. Review the process to see if a slower, controlled addition of a key reagent (e.g., adding the acid chloride to the catalyst slurry) is necessary.[12]
-
Optimize Agitation: Verify that the agitator speed and design are sufficient to maintain a homogenous mixture. For pilot-scale reactors, baffles are often essential to prevent vortexing and ensure good mixing.
-
Consider a "Reverse Addition": Instead of adding the catalyst to the substrate, consider adding the substrate to a solution or slurry of the catalyst. This can sometimes help to better control the initial exotherm.
-
Q5: My final product purity is low, even after distillation. What are the likely impurities and how can I remove them?
A5: Impurity profiling is key. The nature of the impurity dictates the purification strategy.
-
Potential Impurities & Causes:
-
Unreacted Starting Material: Caused by incomplete reaction (see Q3).
-
1-Tetralol: Can form if the oxidation of tetralin route is used or if a reducing agent is inadvertently present. Its boiling point is very close to this compound, making distillation difficult.[1]
-
Isomeric Tetralones: If using a substituted 4-phenylbutanoic acid, the Friedel-Crafts cyclization may not be perfectly regioselective, leading to isomers.
-
Polymeric Material: High molecular weight by-products from overheating.
-
-
Troubleshooting and Purification:
-
Analytical Characterization: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.[13]
-
Optimize Distillation: For impurities with different boiling points, optimizing the vacuum level and using a fractionating column can improve separation.
-
Crystallization: If distillation is ineffective (e.g., for removing 1-Tetralol), crystallization may be a better option. This compound is a low-melting solid/oil, but derivatization or careful solvent screening can yield a crystalline product.[14]
-
Process Modification: The best way to control impurities is to prevent their formation. Re-evaluate the reaction conditions (catalyst, temperature, time) to improve selectivity and conversion.[13]
-
Part 4: Pilot Plant Safety and Operations
Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale.[15] A robust safety protocol is non-negotiable.[12]
Q6: What are the critical safety considerations for the Friedel-Crafts synthesis of this compound in a pilot plant?
A6:
-
Hazard Identification:
-
Corrosive Reagents: AlCl₃, MSA, PPA, and thionyl chloride are all highly corrosive. Hydrogen chloride (HCl) gas is evolved during the reaction.[9]
-
Exothermic Reaction: The potential for a runaway reaction is the most significant process hazard.[10]
-
Flammable Solvents: Solvents like carbon disulfide (historically used but not recommended for scale-up) or others used in work-up are flammable.
-
-
Control Measures:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, lab coats, and chemical splash goggles/face shields.[15]
-
Engineered Controls: The reaction must be conducted in a suitable reactor with pressure relief systems. An efficient off-gas scrubber system is required to neutralize the evolved HCl gas.
-
Temperature and Pressure Monitoring: The reactor must be equipped with calibrated temperature and pressure sensors with alarms and potential for automated shutdown or cooling.
-
Emergency Response Plan: A detailed plan for handling spills, runaway reactions, and personnel exposure must be in place and regularly drilled.[15]
-
Part 5: Detailed Experimental Protocol (Example)
This protocol is a representative example for a pilot-scale synthesis using MSA and should be adapted and optimized based on laboratory findings and a thorough safety review.
Synthesis of this compound via MSA-Catalyzed Cyclization
-
Reactor Preparation:
-
Ensure a clean, dry, glass-lined reactor is inerted with a continuous nitrogen purge.
-
Set the jacket temperature to the desired initial reaction temperature (e.g., 25°C).
-
-
Reagent Charging:
-
Charge the reactor with 4-phenylbutanoic acid (1.0 eq).
-
Begin agitation to ensure the solid is suspended or melted.
-
Slowly, and under controlled conditions, charge methanesulfonic acid (MSA, ~2.0-3.0 eq). Note: The addition is exothermic; monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature.
-
-
Reaction:
-
Once the MSA addition is complete, slowly heat the reaction mixture to the target temperature (typically 80-100°C).
-
Hold at temperature for the required reaction time (e.g., 2-6 hours), monitoring the reaction progress by a validated IPC method (e.g., GC analysis of quenched aliquots).
-
-
Quench and Work-up:
-
Once the reaction is complete, cool the mixture to ambient temperature (e.g., 20-25°C).
-
In a separate, suitable vessel, prepare a quantity of chilled water or ice.
-
CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture into the chilled water with vigorous stirring. This quench is highly exothermic and will generate fumes. Ensure adequate cooling and ventilation.
-
After the quench is complete, charge an appropriate organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE)) to the vessel to extract the product.
-
Separate the organic phase. Wash the organic phase sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
-
Isolation and Purification:
-
Concentrate the organic phase under reduced pressure to remove the solvent.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless oil.
-
References
- This compound - Wikipedia.[Link]
- An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Organic Chemistry: An Indian Journal.[Link]
- CN112409145A - Preparation method of this compound.
- Tetralone synthesis - Organic Chemistry Portal.[Link]
- Synthesis of α-tetralone from tetralin by metalloporphyrin and transition metal salt tandem catalysis and the reaction mechanism.
- An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone.ARKIVOC.[Link]
- Synthesis of this compound 1-tetralol.PrepChem.com.[Link]
- US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones.
- CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
- α-TETRALONE.Organic Syntheses Procedure.[Link]
- Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts.
- Guide of Pilot Plant Scale-Up Techniques.Adesis, Inc.[Link]
- Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance.Xytel India.[Link]
- Applications of Friedel–Crafts reactions in total synthesis of n
- 8 Key Challenges To Pilot Plant Scale-Up.EPIC Systems Group.[Link]
- Pilot Plants in Scale-Up: Role, Challenges and Guidelines.Xytel India.[Link]
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach.Regis Technologies, Inc.[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. materialsciencejournal.org [materialsciencejournal.org]
- 3. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 11. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 12. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 13. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 14. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 15. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance [xytelindia.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Tetralone: From Classic Reactions to Modern Methodologies
Introduction: The Enduring Importance of the 1-Tetralone Scaffold
This compound, a bicyclic ketone featuring a benzene ring fused to a cyclohexanone, is a foundational structural motif in medicinal chemistry and natural product synthesis.[1][2] Its rigid framework serves as a crucial building block for a diverse array of biologically active molecules, including antidepressants like Sertraline, adrenergic blocking agents such as Inderal, and various natural products with antileishmanial and anti-diabetic properties.[3][4] The strategic importance of this scaffold necessitates efficient, scalable, and robust synthetic routes.
This guide provides a comparative analysis of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings, operational parameters, and relative efficiencies of each method. By moving beyond a mere recitation of protocols, we aim to explain the causality behind experimental choices, offering researchers and process chemists the insights needed to select and optimize the ideal route for their specific application.
Core Synthetic Strategies: A Comparative Overview
The construction of the this compound core is dominated by intramolecular cyclization reactions, primarily leveraging the principles of Friedel-Crafts acylation. However, alternative strategies involving oxidation and modern cross-coupling techniques offer distinct advantages in specific contexts.
The Cornerstone: Intramolecular Friedel-Crafts Acylation
The most traditional and widely employed strategy for synthesizing this compound is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives.[3][5] This reaction involves an electrophilic aromatic substitution where the acyl group at the end of the butyric acid chain attacks the electron-rich benzene ring to form the second six-membered ring. The choice of starting material and activating agent significantly influences the reaction's efficiency, cost, and environmental footprint.
This is the most direct intramolecular approach. The key challenge lies in activating the carboxylic acid sufficiently to promote cyclization.
-
Mechanism & Causality : The reaction requires a strong acid to protonate the carboxylic acid, transforming it into a potent electrophile (an acylium ion or a highly polarized complex) that can overcome the aromaticity of the benzene ring.
-
Brønsted Acids : Reagents like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are effective dehydrating and cyclizing agents.[6] They protonate the carbonyl oxygen, facilitating the departure of water and generating the necessary acylium ion. PPA is highly viscous, which can present challenges in large-scale operations regarding stirring and product isolation.
-
Lewis Acids : Catalytic amounts of strong Lewis acids, such as bismuth triflate [Bi(OTf)₃], have been shown to effectively promote cyclization, offering a more environmentally benign alternative to stoichiometric reagents.[7][8]
-
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Converting the carboxylic acid to its more reactive acid chloride derivative allows for milder reaction conditions and often higher yields.
-
Mechanism & Causality : The acid chloride is significantly more electrophilic than the parent carboxylic acid. This heightened reactivity permits the use of classic Lewis acids like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) under less forcing conditions.[6][9] The reaction proceeds rapidly, but the generation of corrosive HCl gas and the need for stoichiometric amounts of the Lewis acid (which forms a complex with the product ketone) are notable drawbacks, leading to aqueous workup and significant waste streams.[3]
-
Modern Advancements : The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote the cyclization of 4-phenylbutyryl chlorides with electron-donating groups in high yields (>90%) without any additional catalyst, showcasing a greener approach.[2][6]
This two-step sequence builds the required precursor first, then cyclizes it.
-
Acylation : Benzene reacts with succinic anhydride via a Friedel-Crafts acylation to form 3-benzoylpropanoic acid.[6][10]
-
Reduction : The ketone of 3-benzoylpropanoic acid is reduced to a methylene group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield 4-phenylbutyric acid.[10]
-
Cyclization : The resulting 4-phenylbutyric acid is then cyclized as described in Route 1A.[6][10]
This route is versatile for creating substituted tetralones by starting with a substituted benzene, but it is multi-stepped, which can lower the overall yield.
This is a highly efficient and convergent approach that directly forms this compound in a single pot.
-
Mechanism & Causality : In the presence of a large excess of aluminum chloride, γ-butyrolactone is thought to open and form an acylium cation intermediate which then acylates benzene. The subsequent intramolecular cyclization occurs in the same reaction mixture. This method is notable for its high reported yields (91-96%).[11] The primary disadvantage is the large stoichiometric requirement for AlCl₃ and the consequent generation of acidic aluminum-containing waste.[12]
Oxidation of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
An alternative strategy involves starting with the fully reduced hydrocarbon, tetralin, and selectively oxidizing the benzylic position.
-
Mechanism & Causality : This route leverages the enhanced reactivity of the C-H bonds adjacent to the aromatic ring. Oxidation can be achieved using various methods:
-
Chromic Acid : Classical oxidation with reagents like chromic anhydride provides this compound, but the use of stoichiometric chromium(VI) is highly undesirable due to its toxicity and the hazardous waste produced.[9]
-
Catalytic Air Oxidation : A greener approach involves the catalytic oxidation of tetralin with air. This process often employs catalysts based on transition metals like cobalt or manganese.[13] The reaction proceeds via a radical mechanism, forming α-tetralin hydroperoxide as a key intermediate, which is then decomposed to this compound.[13] A significant challenge is controlling the reaction to prevent over-oxidation and the formation of byproducts like α-tetralol.[13]
-
Modern Synthetic Approaches
Recent developments focus on improving efficiency, functional group tolerance, and substrate scope, particularly for producing complex derivatives.
-
Stille Cross-Coupling/Friedel-Crafts Acylation Sequence : This powerful method allows for the synthesis of highly functionalized 1-Tetralones.[5][14] It involves the palladium-catalyzed Stille coupling of an aryl halide with a functional vinyltin reagent to create a substituted 4-aryl-3-butenoic acid derivative.[5] Subsequent catalytic hydrogenation reduces the double bond, and the resulting 4-arylbutyric acid is cyclized using standard Friedel-Crafts conditions (e.g., trifluoroacetic anhydride or P₂O₅/MSA).[5][14] This route offers excellent control over the substitution pattern on the aromatic ring.
Quantitative and Qualitative Comparison of Synthesis Routes
The choice of a synthetic route is a multi-factorial decision balancing yield, cost, scalability, and environmental impact.
| Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |
| 1A: FC of Acid | 4-Phenylbutyric acid | PPA, MSA, Bi(OTf)₃ | 74-91%[9] | Direct, relatively simple procedure. | High temperatures; viscous PPA can be problematic; strong acids. |
| 1B: FC of Acid Chloride | 4-Phenylbutyryl chloride | AlCl₃, SnCl₄, HFIP | >90%[6] | High reactivity, fast reactions, milder conditions. | Stoichiometric Lewis acid waste; corrosive HCl byproduct. |
| 1C: Haworth Reaction | Benzene, Succinic anhydride | AlCl₃; Zn(Hg)/HCl; PPA | Moderate (multi-step) | Versatile for substituted analogs. | Multi-step process lowers overall yield; multiple reagents. |
| 1D: From γ-Butyrolactone | Benzene, γ-Butyrolactone | AlCl₃ (excess) | 91-96%[11] | High yield, one-pot procedure. | Large excess of AlCl₃ required, significant waste generation.[12] |
| 2: Tetralin Oxidation | Tetralin | CrO₃ or Air/Co, Mn catalysts | Variable | Utilizes inexpensive starting material. | Use of toxic Cr(VI); over-oxidation risk with air.[9][13] |
| 3: Stille Coupling | Aryl halide, Vinyltin reagent | Pd catalyst, then H₂, P₂O₅/MSA | Good (multi-step)[5] | Excellent for complex, substituted tetralones; high functional group tolerance. | Multi-step; use of toxic organotin reagents. |
Experimental Protocols
To provide a practical context, detailed procedures for two common and high-yielding methods are provided below.
Protocol 1: Cyclization of 4-Phenylbutyric Acid using Thionyl Chloride and AlCl₃
This protocol first converts the acid to the more reactive acid chloride in situ before cyclization.
-
In a 500 mL round-bottomed flask equipped with a reflux condenser and gas trap, combine 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 mL (0.27 mole) of thionyl chloride.[9]
-
Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically. After 30 minutes, when HCl evolution ceases, warm on the steam bath for an additional 10 minutes.[9]
-
Remove excess thionyl chloride under vacuum.
-
Cool the resulting acid chloride, add 175 mL of carbon disulfide, and cool the solution in an ice bath.[9]
-
Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion. An immediate, vigorous evolution of HCl will occur.[9]
-
Warm the mixture to boiling on a steam bath for 10 minutes to complete the reaction.[9]
-
Cool the reaction mixture to 0°C and decompose the aluminum complex by carefully adding 100 g of ice, followed by 25 mL of concentrated HCl.[9]
-
The product is isolated by steam distillation, followed by extraction of the distillate with benzene, solvent removal, and vacuum distillation to yield pure this compound (Yield: 74-91%).[9]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. orgsyn.org [orgsyn.org]
- 12. CN112409145A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Method Selection and Validation
An In-Depth Comparative Guide to HPLC and GC-MS for Purity Analysis of 1-Tetralone
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the purity of starting materials and final products is paramount. This compound, a key building block in the synthesis of various pharmaceuticals and biologically active compounds, is no exception. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of this compound purity analysis. We will delve into the core principles of each technique, present detailed experimental protocols, and offer data-driven recommendations to guide researchers, analytical scientists, and quality control professionals in making informed decisions.
Understanding this compound: Key Physicochemical Properties
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. This compound (CAS: 529-34-0) is a bicyclic aromatic ketone with the following key characteristics:
-
Molecular Formula: C₁₀H₁₀O
-
Molecular Weight: 146.19 g/mol
-
Boiling Point: 257 °C (decomposes)
-
Melting Point: 5-8 °C
-
Solubility: Soluble in organic solvents like ethanol, methanol, and acetonitrile; sparingly soluble in water.
-
Volatility: Moderately volatile.
-
Thermal Stability: Generally stable, but can be susceptible to degradation at high temperatures.
Its moderate volatility and good solubility in common organic solvents make this compound amenable to analysis by both HPLC and GC-MS, presenting a nuanced choice for the analytical scientist.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC, particularly in its reverse-phase mode, is a powerful technique for separating compounds based on their polarity. For a moderately polar compound like this compound, HPLC offers excellent resolution and reproducibility.
Principle of Separation
In reverse-phase HPLC, the stationary phase (typically a C18-bonded silica column) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. More polar compounds will have a weaker interaction with the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.
Experimental Protocol: HPLC-UV for this compound Purity
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50 mL volumetric flask with methanol as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-10 min: 60% B; 10-15 min: 60-80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis of this compound
Caption: Workflow for HPLC-UV Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Identification
GC-MS is an exceptionally sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Principle of Separation and Detection
In GC, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for each compound, allowing for definitive identification.
Experimental Protocol: GC-MS for this compound Purity
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with dichloromethane as the diluent.
-
Vortex to ensure complete dissolution.
-
Transfer to a GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (Split ratio 50:1) |
| Oven Program | Initial: 100 °C (hold 2 min); Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Calculate purity based on the peak area percentage from the Total Ion Chromatogram (TIC).
Workflow for GC-MS Purity Analysis of this compound
Caption: Workflow for GC-MS Purity Analysis of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS for this compound Purity
| Feature | HPLC-UV | GC-MS | Rationale for this compound Analysis |
| Selectivity | Good to Excellent | Excellent | GC-MS offers superior selectivity due to the added dimension of mass spectral data, which helps in resolving co-eluting peaks and identifying isomers. |
| Sensitivity | Good | Excellent | GC-MS is generally more sensitive, capable of detecting trace-level impurities that might be missed by HPLC-UV. |
| Speed | Moderate | Fast | Modern GC methods with rapid temperature ramps can offer faster analysis times compared to typical HPLC gradient runs. |
| Sample Compatibility | Excellent | Good | HPLC is suitable for a wider range of compounds, including non-volatile and thermally labile impurities. GC requires volatile and thermally stable analytes. |
| Impurity Identification | Tentative (by RT) | Definitive (by MS) | HPLC-UV provides retention time data, which is not sufficient for definitive identification. GC-MS provides mass spectra, allowing for positive identification of unknown impurities through library matching. |
| Quantitation | Excellent | Good | HPLC with UV detection is often considered more robust for routine quantitative analysis due to its high reproducibility. |
| Cost (Instrument) | Moderate | High | GC-MS systems are generally more expensive to purchase and maintain than standard HPLC-UV systems. |
| Solvent Consumption | High | Low | HPLC typically uses larger volumes of expensive, high-purity solvents compared to GC. |
Conclusion and Recommendations: Choosing the Right Tool for the Job
Both HPLC and GC-MS are viable and powerful techniques for assessing the purity of this compound. The optimal choice depends on the specific analytical goal.
-
For routine quality control and purity assessment where known impurities are monitored, HPLC-UV is the preferred method. It is robust, reproducible, and cost-effective, providing accurate quantitative data for release testing. Its ability to handle non-volatile impurities also makes it a safer choice for a comprehensive purity profile.
-
For impurity identification, method development, and in-depth characterization of new batches or synthetic routes, GC-MS is the superior technique. Its high sensitivity and definitive identification capabilities are invaluable for detecting and identifying unknown or unexpected volatile impurities, which is critical for process understanding and troubleshooting.
In a well-equipped analytical laboratory, these techniques are not mutually exclusive but rather complementary. A comprehensive quality control strategy for this compound would involve using HPLC for routine purity testing and GC-MS for periodic, in-depth impurity profiling and for investigating any out-of-specification results. This dual approach ensures the highest level of quality and a thorough understanding of the material's purity.
References
- National Institute of Standards and Technology (NIST).this compound. NIST Chemistry WebBook, SRD 69. [Link]
- Agilent Technologies.Agilent J&W HP-5ms GC Columns. Agilent. [Link]
The 1-Tetralone Scaffold: A Privileged Structure for Potent and Selective Monoamine Oxidase Inhibition
A Comparative Guide to the Structure-Activity Relationship of 1-Tetralone-Based MAO Inhibitors for Researchers and Drug Development Professionals
In the landscape of neurodegenerative and psychiatric disorders, Monoamine Oxidase (MAO) enzymes stand as critical therapeutic targets. The selective inhibition of its two isoforms, MAO-A and MAO-B, offers promising avenues for the treatment of depression, anxiety, Parkinson's disease, and Alzheimer's disease.[1] Among the diverse chemical scaffolds explored for MAO inhibition, the this compound nucleus has emerged as a particularly fruitful starting point for the design of potent and selective inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their inhibitory profiles and the underlying chemical principles that govern their activity.
The this compound Core: A Versatile Platform for MAO Inhibition
The this compound (3,4-dihydro-2H-naphthalen-1-one) framework, a benzo-fused cyclohexanone, provides a rigid and synthetically accessible scaffold for the development of MAO inhibitors.[2] Its chemical tractability allows for systematic modifications, enabling a detailed exploration of the chemical space required for potent and isoform-selective MAO inhibition. This guide will dissect the key structural modifications on the this compound ring and their profound impact on inhibitory potency and selectivity against MAO-A and MAO-B.
Decoding the Structure-Activity Relationship: A Positional and Substituent Analysis
The inhibitory prowess of this compound derivatives is intricately linked to the position and nature of substituents on the aromatic ring. Extensive research has pinpointed the C6 and C7 positions as pivotal for achieving high-affinity binding to both MAO isoforms.
The Critical Role of Substitution at C6 and C7
A fundamental principle in the SAR of this compound-based MAO inhibitors is the necessity of substitution on the aromatic ring for significant activity. Unsubstituted this compound is largely inactive. However, the introduction of various functionalities at the C6 and C7 positions dramatically enhances inhibitory potency.
Comparative studies have consistently demonstrated that substitution at the C7 position generally yields more potent inhibition of both MAO-A and MAO-B compared to substitution at the C6 position .[2][3][4] Substitution at the C5 position results in the least potent inhibitors.[3] This hierarchical potency (C7 > C6 > C5) is a cornerstone of the SAR for this class of compounds.
Influence of Substituent Nature
Beyond the position, the chemical nature of the substituent plays a crucial role in modulating the inhibitory activity and selectivity.
-
Benzyloxy and Arylalkyloxy Moieties: The introduction of a benzyloxy or a longer arylalkyloxy side chain at C6 or C7 is a common and effective strategy. For MAO-A inhibition, a benzyloxy substituent is generally more favorable than phenylethoxy or phenylpropoxy groups at the C6 position.[5] Conversely, for MAO-B inhibition at the C6 position, phenylethoxy and phenylpropoxy substituents can lead to slightly better potency than a benzyloxy group.[3] At the C7 position, the benzyloxy moiety appears to be preferred for MAO-B inhibition.[3]
-
Halogenation: The addition of halogen atoms (e.g., Cl, Br, I) to the terminal phenyl ring of the benzyloxy substituent often enhances MAO-B inhibitory potency.[5] For instance, 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one is a highly potent MAO-B inhibitor.[5]
-
Reduction of the Carbonyl Group: The reduction of the this compound carbonyl group to a hydroxyl group (forming a 1-tetralol) generally leads to a decrease in MAO inhibition potency.[3] However, some 1-tetralol derivatives still exhibit significant, and in some cases potent, inhibition of MAO-A and MAO-B.[3]
Comparative Inhibitory Potency: A Data-Driven Overview
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative this compound derivatives against human MAO-A and MAO-B, illustrating the key SAR principles discussed.
| Compound | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| 1 | 6-(Benzyloxy)-1-tetralone | 0.792 | 0.078 | 10.15 | [5] |
| 2 | 6-(3-Iodobenzyloxy)-1-tetralone | 1.29 | 0.0045 | 286.67 | [5] |
| 3 | 6-(3-Cyanobenzyloxy)-1-tetralone | 0.024 | 0.078 | 0.31 | [5] |
| 4 | 7-(Benzyloxy)-1-tetralone | 0.036 | 0.0011 | 32.73 | [3] |
| 5 | 7-(2-Phenylethoxy)-1-tetralone | >100 | 0.0012 | >83333 | [3] |
| 6 | 5-(Benzyloxy)-1-tetralone | >100 | 2.8 | >35.71 | [3] |
| 7 | 7-(Benzyloxy)-1-tetralol | 0.785 | 0.0075 | 104.67 | [3] |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols for Assessing MAO Inhibition
The determination of the inhibitory potency of this compound derivatives against MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays. A widely used and reliable method is the fluorometric assay.
Fluorometric MAO Inhibition Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative (test compound) in DMSO.
-
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the substrate (e.g., p-tyramine for both isoforms, or specific substrates like kynuramine).
-
Prepare a detection reagent mixture containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to the wells of a black 96-well microplate.
-
Add various concentrations of the test compound or a vehicle control (DMSO) to the respective wells.
-
Add the MAO enzyme solution (MAO-A or MAO-B) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately add the detection reagent mixture.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence increase per unit time) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable template for the design of potent and selective MAO inhibitors. The structure-activity relationships elucidated to date provide a clear roadmap for medicinal chemists. Key takeaways include the critical importance of substitution at the C7 position and the significant influence of the nature of the substituent on both potency and isoform selectivity.
Future research in this area will likely focus on fine-tuning the substituents to optimize pharmacokinetic and pharmacodynamic properties, exploring novel substitution patterns, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The continued exploration of the this compound scaffold holds great promise for the development of next-generation therapies for a range of neurological disorders.
References
- The evaluation of this compound and 4-chromanone derivatives as inhibitors of monoamine oxidase. Medicinal Chemistry Research. [Link]
- α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters. [Link]
- The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. ChemMedChem. [Link]
- Alpha-Tetralone derivatives as inhibitors of monoamine oxidase. Request PDF. [Link]
- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances. [Link]
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
Sources
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 3. The evaluation of this compound and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Potential of 1-Tetralone and 1-Indanone Chalcones for Drug Discovery
For Immediate Release
In the relentless pursuit of novel anti-inflammatory agents, the chalcone scaffold has emerged as a privileged structure, lauded for its synthetic accessibility and broad spectrum of biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the anti-inflammatory properties of two promising subclasses of cyclic chalcones: those derived from 1-tetralone and 1-indanone. By examining their performance through available experimental data, we aim to illuminate the structure-activity relationships that govern their efficacy and provide a strategic framework for future drug design.
Introduction: The Rationale for a Tale of Two Scaffolds
Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known to modulate key inflammatory pathways.[1] The incorporation of this versatile scaffold into a cyclic framework, as seen in this compound and 1-indanone derivatives, introduces conformational rigidity. This structural constraint can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making these cyclic analogues compelling candidates for drug development.
The fundamental difference between the two scaffolds lies in the size of the fused carbocyclic ring: this compound possesses a six-membered ring, while 1-indanone features a five-membered ring. This seemingly subtle variation can significantly impact the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. This guide will dissect these differences, drawing upon published experimental data to offer a comparative perspective on their anti-inflammatory prowess.
Comparative Anti-Inflammatory Activity: An Indirect Assessment
A direct head-to-head comparison of the anti-inflammatory activity of this compound and 1-indanone chalcones under identical experimental conditions is not yet available in the published literature. Therefore, this guide presents an indirect comparison by collating data from separate studies. It is crucial for the reader to consider the inherent limitations of this approach, as variations in cell lines, agonist concentrations, and assay protocols can influence the observed biological activity.
1-Indanone Chalcone Derivatives
Research into 2-benzylidene-1-indanone derivatives has yielded specific data on their ability to inhibit pro-inflammatory cytokines. One study synthesized a series of these compounds and evaluated their effects on lipopolysaccharide (LPS)-stimulated murine primary macrophages.[2] Another investigation provided detailed IC50 values for a specific 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one derivative (IPX-18) against a panel of cytokines in human whole blood and peripheral blood mononuclear cells (PBMCs).[3]
| Compound | Target | Inhibition/IC50 | Cell Line/System | Reference |
| 2-benzylidene-1-indanone derivative (4d) | TNF-α | 83.73% inhibition @ 10 µM | RAW 264.7 macrophages | [2] |
| IL-6 | 69.28% inhibition @ 10 µM | RAW 264.7 macrophages | [2] | |
| IPX-18 | TNF-α | IC50: 96.29 nM | Human PBMCs | [3] |
| IFN-γ | IC50: 103.7 nM | Human PBMCs | [3] | |
| IL-2 | IC50: 122.9 nM | Human PBMCs | [3] | |
| IL-8 | IC50: 105.2 nM | Human PBMCs | [3] |
Table 1: Anti-inflammatory activity of selected 1-indanone chalcone derivatives.
This compound Chalcone Derivatives
Data for the anti-inflammatory activity of this compound chalcones is less specific in terms of IC50 values against cytokines. However, studies have demonstrated their ability to inhibit key inflammatory mediators. One study on E-2-arylmethylene-1-tetralones showed that specific derivatives markedly inhibited reactive oxygen species (ROS) and nitrite production, as well as the expression of TNF-α and IL-6 in macrophages.[4] While this indicates a clear anti-inflammatory potential, the lack of quantitative IC50 data for direct comparison with the 1-indanone derivatives is a notable gap in the current literature.
Mechanistic Insights: Targeting the Inflammatory Cascade
The anti-inflammatory effects of chalcones are primarily attributed to their ability to interfere with key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the production of a plethora of pro-inflammatory mediators, including cytokines (TNF-α, IL-6), enzymes like cyclooxygenase-2 (COX-2) which is responsible for prostaglandin synthesis, and inducible nitric oxide synthase (iNOS) that produces nitric oxide (NO).[5]
Figure 1: Simplified NF-κB and MAPK signaling pathways.
The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) on target proteins within these signaling cascades, leading to their inhibition. The specific substitutions on the aromatic rings of both this compound and 1-indanone chalcones will modulate the electrophilicity of this Michael acceptor and influence non-covalent interactions with the target, thereby fine-tuning the inhibitory potency and selectivity.[6]
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR comparing the two scaffolds is yet to be established, general principles for chalcones can be extrapolated and considered in the context of these cyclic analogues:
-
Hydroxylation Patterns: The presence and position of hydroxyl groups on the aromatic rings are critical for anti-inflammatory activity, as they can participate in hydrogen bonding with target enzymes.[6]
-
Electron-donating and Withdrawing Groups: The electronic nature of substituents on both aromatic rings influences the reactivity of the α,β-unsaturated carbonyl system and the overall lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with targets.[7]
-
Ring Conformation: The five-membered ring of 1-indanone derivatives results in a more planar and rigid structure compared to the more flexible six-membered ring of this compound analogues. This difference in conformation could lead to distinct binding modes and selectivities for various protein targets.
Experimental Protocols for Anti-Inflammatory Activity Assessment
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are paramount. The following are methodologies for key in vitro anti-inflammatory assays.
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This assay evaluates the ability of test compounds to inhibit the release of cytokines like TNF-α and IL-6 from macrophages stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS).
Figure 2: Workflow for cytokine production inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test chalcone derivatives (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells in medium alone (negative control).
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which converts arachidonic acid to prostaglandin H2 (PGH2).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, and a solution of arachidonic acid (the substrate).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test chalcone derivatives at various concentrations to the wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Detection: The product of the COX-2 reaction, PGH2, is unstable and is typically converted to a more stable product that can be quantified. This can be done using various methods, including ELISA-based detection of prostaglandins or colorimetric/fluorometric assays that measure the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the amount of nitric oxide produced by cells, typically macrophages, in response to an inflammatory stimulus. The Griess reagent is commonly used to measure nitrite (NO2-), a stable breakdown product of NO.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the cytokine inhibition assay (steps 1-5), using RAW 264.7 cells stimulated with LPS in the presence or absence of the test chalcones.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant to each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage inhibition of NO production and the corresponding IC50 values.
Future Directions and Conclusion
The available evidence suggests that both this compound and 1-indanone chalcones are promising scaffolds for the development of novel anti-inflammatory agents. The 1-indanone derivatives have demonstrated potent, sub-micromolar inhibition of key pro-inflammatory cytokines. While quantitative data for this compound chalcones is less abundant in the context of cytokine inhibition, their demonstrated ability to suppress inflammatory mediators warrants further investigation.
To provide a definitive comparison and accelerate drug discovery efforts, future research should focus on:
-
Direct Comparative Studies: Synthesizing and evaluating libraries of both this compound and 1-indanone chalcones under identical, standardized in vitro and in vivo models of inflammation.
-
Expanded Target Profiling: Assessing the inhibitory activity of these compounds against a broader range of inflammatory targets, including various kinases in the MAPK pathway, and different isoforms of cyclooxygenase and lipoxygenase.
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of inflammatory diseases to assess their therapeutic potential, pharmacokinetic properties, and safety profiles.
References
- BenchChem. (2025).
- Lawal, K. (2025). Structure-Activity Relationship (SAR) Analysis of Hydroxylated Chalcones with Anti-inflammatory Activity.
- Herencia, F., Ferrándiz, M. L., Ubeda, A., Domínguez, J. N., Charris, J. E., Lobo, G. M., & Alcaraz, M. J. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169–1174.
- Hsich, H. K., Lee, T. H., Wang, J. P., Wang, J. J., & Lin, C. N. (1998). Synthesis and anti-inflammatory effect of chalcones and related compounds. Pharmaceutical Research, 15(1), 39–46.
- Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activ
- Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2007). Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. Biological & Pharmaceutical Bulletin, 30(8), 1450–1455.
- Lin, C. N., Lee, T. H., Hsu, M. F., Wang, J. P., Ko, F. N., & Teng, C. M. (1997). 2',5'-Dihydroxychalcone as a potent chemical mediator and cyclooxygenase inhibitor. Journal of Pharmacy and Pharmacology, 49(5), 530–536.
- Mathew, B., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Molecules, 28(5), 2198.
- Panaskar, A. N., Jain, A., & Mohanty, P. K. (2022). Synthesis and Evaluation of Anti-inflammatory Activity of Some Chalcone Hydrazide Derivatives.
- Sahu, G., & Singh, R. K. (2019). Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1794–1809.
- Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents. (2011). Journal of Medicinal Chemistry, 54(21), 7797–7807.
- Trans-Chalcone (1-3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis. (2024). ACS Omega.
- Xiao, J., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 887–903.
- Yáñez, J., et al. (2004). The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production. Bioorganic & Medicinal Chemistry Letters, 14(19), 4871–4874.
- Zang, M., et al. (2021). A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury. Aging, 13(13), 17538–17554.
- Zhang, X., et al. (2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega, 8(2), 2269–2277.
- Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation. (2025). European Journal of Medicinal Chemistry.
- Design, synthesis, and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. (n.d.).
- Synthesis, Characterisation and Vasodilation Properties of Indanone-based Chalcones. (2018). Journal of Physical Science, 29(1), 99-113.
- 1-Indanone chalcones and their 2,4- Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro antibacterial activity. (2014). Academic Journals.
- Chalcones isolated from Angelica keiskei and their inhibition of IL-6 production in TNF-α-stimulated MG-63 cell. (2006). Phytotherapy Research, 20(9), 804-807.
- Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (2022). Molecules, 27(21), 7247.
- Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). Drug Design, Development and Therapy, 12, 887-903.
- Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1794-1809.
- Design, synthesis, biological evaluation, and docking studies of some novel chalcones as selective COX-2 inhibitors. (2020). Archiv der Pharmazie, 353(12), e2000244.
- Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones. (2023). Tropical Journal of Pharmaceutical Research, 21(11), 2289-2296.
- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1258-1270.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Hydroxy-α-Tetralone
Introduction: Beyond the Protocol
In the realm of pharmaceutical development and quality control, the data we generate is the bedrock of every decision. For a compound like 4-hydroxy-α-tetralone, a key intermediate and potential bioactive molecule, its accurate quantification is non-negotiable.[1] An unvalidated or poorly validated High-Performance Liquid Chromatography (HPLC) method is not just a procedural misstep; it's a critical flaw that can compromise batch release, stability studies, and regulatory submissions.
This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple checklist of validation parameters. Instead, we will dissect the validation process for a specific, reversed-phase HPLC method for 4-hydroxy-α-tetralone, focusing on the causality behind our experimental choices and the interconnectedness of the validation parameters. Our objective is to build a self-validating analytical system that is not only compliant with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), but is also scientifically robust and reliable for its intended purpose.[2][3]
The Analytical Challenge: 4-Hydroxy-α-Tetralone
4-hydroxy-α-tetralone is a moderately polar compound. Its structure, featuring a hydroxyl group and a ketone on a tetralone framework, dictates our chromatographic strategy. A reversed-phase method is the logical choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase to achieve retention and separation. For this guide, we will consider a hypothetical, yet typical, HPLC method as our foundation for the validation study.
Table 1: Foundational HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides appropriate hydrophobicity for retaining the analyte. The column dimensions and particle size are standard for achieving good resolution and efficiency. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | A common solvent mixture for reversed-phase HPLC. The ratio is optimized to provide a reasonable retention time and good peak shape for 4-hydroxy-α-tetralone. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, balancing analysis time with system pressure. |
| Detection | UV at 254 nm | The aromatic ring in the tetralone structure provides strong UV absorbance at this wavelength, ensuring good sensitivity.[4] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from overloading. |
| Column Temp. | 25 °C | Maintained to ensure retention time reproducibility. |
The Validation Workflow: An Interconnected System
Method validation is not a series of isolated tests but a holistic evaluation. The results of one parameter often inform or support another. For instance, the linearity study establishes the range, and the precision and accuracy are evaluated within that established range.
Caption: Overall workflow for HPLC method validation.
System Suitability Testing (SST): The Daily Readiness Check
The Why: Before any validation run, or any routine analysis, we must verify that the entire chromatographic system (instrument, column, mobile phase) is performing adequately on that specific day.[5] SST is not a one-time validation parameter but an integral part of the analytical sequence, ensuring the validity of the results generated.[6][7]
The Protocol:
-
Prepare a standard solution of 4-hydroxy-α-tetralone at a concentration of 100 µg/mL.
-
Perform a minimum of five replicate injections of this standard solution.
-
Calculate the key performance indicators from the resulting chromatograms.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Why It Matters |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable interactions between the analyte and the stationary phase, affecting peak integration and precision.[6] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. Higher plate counts indicate better separation power.[7] |
| Precision (%RSD) | RSD for peak area ≤ 2.0% | Demonstrates the reproducibility of the injection and detection process.[6][8] |
| Retention Time (RT) | Consistent RT (e.g., RSD ≤ 1.0%) | Indicates the stability of the pump flow rate and mobile phase composition. |
Specificity and Selectivity: Proving Identity
The Why: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][9] This is arguably the most critical validation parameter, as it ensures we are measuring only our compound of interest.
The Protocol:
-
Blank Analysis: Inject a sample of the mobile phase or a placebo (formulation matrix without the active ingredient) to ensure no interfering peaks are present at the retention time of 4-hydroxy-α-tetralone.
-
Forced Degradation (for stability-indicating methods): Subject a solution of 4-hydroxy-α-tetralone to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples using a photodiode array (PDA) detector. The goal is to demonstrate that the 4-hydroxy-α-tetralone peak is chromatographically resolved from all degradation peaks.
-
Peak Purity Analysis: Use the PDA detector software to perform peak purity analysis on the analyte peak in the stressed samples. The purity angle should be less than the purity threshold, confirming the peak is spectrally homogeneous and not co-eluting with any impurities.
Table 3: Example Specificity Data Summary
| Condition | Observation | Peak Purity Result | Conclusion |
| Blank (Mobile Phase) | No peak at analyte RT | N/A | Method is free from solvent interference. |
| Acid Hydrolysis | Analyte peak resolved from 2 degradation peaks (Resolution > 2.0) | Pass (Purity Angle < Purity Threshold) | Method is specific in the presence of acid degradants. |
| Base Hydrolysis | Analyte peak resolved from 1 degradation peak (Resolution > 2.5) | Pass (Purity Angle < Purity Threshold) | Method is specific in the presence of base degradants. |
| Oxidative Stress | Analyte peak resolved from 3 degradation peaks (Resolution > 2.0) | Pass (Purity Angle < Purity Threshold) | Method is specific in the presence of oxidative degradants. |
Linearity and Range: The Quantitative Foundation
The Why: Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
The Protocol:
-
Prepare a stock solution of 4-hydroxy-α-tetralone.
-
From the stock solution, prepare a series of at least five calibration standards. For an assay method, this range should typically cover 80% to 120% of the target test concentration.[9][11] Let's assume a target concentration of 100 µg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the line.
Table 4: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 805,100 |
| 90 | 903,250 |
| 100 | 1,001,500 |
| 110 | 1,102,300 |
| 120 | 1,205,800 |
| Regression Parameter | Acceptance Criterion | Result | Conclusion |
| Correlation Coefficient (r²) | r² ≥ 0.999 | 0.9998 | Excellent linear relationship. |
| Y-intercept | Close to zero | 1,250 | No significant systematic error. |
| Range | 80 - 120 µg/mL | Defined | Method is suitable for assay in this range. |
Accuracy: Closeness to the Truth
The Why: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found by the method.[12] It is typically determined by a recovery study.
The Protocol:
-
Prepare a placebo (if analyzing a formulation) or use the sample matrix.
-
Spike the placebo with known amounts of 4-hydroxy-α-tetralone at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Table 5: Example Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 80.0 | 80.3 | 100.4% | |
| 80.0 | 79.8 | 99.8% | |
| 100% | 100.0 | 101.1 | 101.1% |
| 100.0 | 99.7 | 99.7% | |
| 100.0 | 100.5 | 100.5% | |
| 120% | 120.0 | 119.5 | 99.6% |
| 120.0 | 121.0 | 100.8% | |
| 120.0 | 120.4 | 100.3% | |
| Mean Recovery (± SD) | 100.2% (±0.5%) | ||
| Acceptance Criterion | 98.0% - 102.0% | Pass |
Precision: Measuring Consistency
The Why: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels: Repeatability and Intermediate Precision.
The Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of 4-hydroxy-α-tetralone at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.[13]
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study, but on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) to evaluate the significance of any differences between the two data sets.
-
Table 6: Example Precision Data
| Parameter | Analyst 1 / Day 1 / Inst 1 | Analyst 2 / Day 2 / Inst 2 | Acceptance Criterion |
| Mean Assay (%) | 100.3% | 100.8% | N/A |
| Std. Deviation | 0.45 | 0.51 | N/A |
| %RSD | 0.45% | 0.51% | ≤ 2.0% |
| Conclusion | Pass | Pass | Method is precise. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Why: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] These are critical parameters for impurity analysis.
The Protocol: There are several methods, but the most common are based on the calibration curve or signal-to-noise ratio.
-
Based on the Calibration Curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[15]
-
-
Based on Signal-to-Noise (S/N) Ratio:
Table 7: Example LOD & LOQ Data
| Parameter | Method | Result | Conclusion |
| LOD | Calibration Curve (σ/S) | 0.06 µg/mL | Method can detect the analyte at this level. |
| LOQ | Calibration Curve (σ/S) | 0.18 µg/mL | Method can reliably quantify the analyte at this level. |
| LOQ Precision | %RSD of 6 injections at LOQ | 4.5% (Acceptance: ≤10%) | Confirmed LOQ with acceptable precision. |
Robustness: Stress-Testing the Method
The Why: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17] This provides an indication of its reliability during normal usage and is crucial for method transfer between labs.[18]
The Protocol:
-
Identify critical method parameters that could potentially vary during routine use.
-
Deliberately vary these parameters, one at a time, from the nominal method conditions.
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution from an adjacent peak if applicable).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. m.youtube.com [m.youtube.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. scribd.com [scribd.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. mastelf.com [mastelf.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pharmtech.com [pharmtech.com]
A Comparative Guide to the Potency of 1-Tetralone Derivatives as DGAT1 Inhibitors
Introduction: Targeting DGAT1 in Metabolic Disease
Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) is a crucial multipass transmembrane enzyme located in the endoplasmic reticulum that catalyzes the final, committed step in the biosynthesis of triglycerides[1][2]. This process involves the conversion of diacylglycerol (DAG) and a fatty acyl-CoA into triacylglycerol (TAG), the primary form of energy storage in adipose tissue and a key component of lipid absorption in the intestine[3][4].
Given its pivotal role, DGAT1 has emerged as a significant therapeutic target for a spectrum of metabolic disorders. Genetic studies in mice have shown that the absence of DGAT1 protects against diet-induced obesity and improves insulin sensitivity[5][6]. Consequently, the pharmacological inhibition of DGAT1 is a promising strategy for the treatment of obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH)[7][8]. Among the various chemical scaffolds investigated, 1-tetralone derivatives have been identified as a novel and potent class of DGAT1 inhibitors, demonstrating significant potential for clinical development[9][10].
This guide provides a comparative analysis of the potency of various this compound derivatives, delves into their structure-activity relationships (SAR), and presents detailed experimental protocols for assessing their inhibitory activity.
The DGAT1-Mediated Triglyceride Synthesis Pathway
DGAT1 is an integral membrane protein that facilitates the esterification of diacylglycerol. The pathway is fundamental to lipid homeostasis.
Caption: Workflow for the fluorescence-based DGAT1 inhibition (CPM) assay.
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Add 1 µL of each dilution to the wells of a 96-well black microplate. Include wells with 1 µL of DMSO for "no inhibition" controls and wells with a known potent inhibitor for positive controls.
-
Enzyme & Substrate Preparation: Prepare a master mix containing DGAT1-expressing microsomes (e.g., 0.5 µg of total protein per well) and 1,2-DOG in assay buffer.
-
Pre-incubation: Dispense 50 µL of the master mix into each well of the plate containing the test compounds. Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of Oleoyl-CoA solution (final concentration typically near its Km value) to all wells.
-
Reaction Incubation: Incubate the plate for 30 minutes at room temperature. The reaction should be within the linear range, as determined by prior time-course experiments.[11]
-
Reaction Termination and Signal Detection: Stop the reaction by adding 50 µL of CPM solution (in a buffer containing a detergent like Triton X-100 to solubilize lipids and stop the reaction). Incubate for an additional 10 minutes at room temperature, protected from light, to allow the fluorescent adduct to form.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation set to ~390 nm and emission to ~460 nm.[5]
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value for each this compound derivative.[12][13]
-
Conclusion
The this compound scaffold represents a highly promising foundation for the development of potent and selective DGAT1 inhibitors. Structure-activity relationship studies have provided critical insights, demonstrating that stereochemistry and the strategic placement of substituents are paramount for achieving high potency. The optimization of this series, culminating in compounds like GSK2973980A, has successfully addressed early challenges such as genotoxicity while dramatically improving inhibitory activity.[9] The robust and high-throughput compatible in vitro assays described herein are essential tools for guiding such medicinal chemistry efforts, enabling the precise quantification and comparison of inhibitor potency. Continued exploration of this chemical class holds significant promise for developing novel therapeutics to combat obesity and related metabolic diseases.
References
- Cheung, M., et al. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters.
- Scilit. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. Scilit.
- Yadav, M. P., et al. (2018). Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors. Plant Physiology.
- Yen, C. L. E., Stone, S. J., & Farese Jr, R. V. (2008). DGAT enzymes and triacylglycerol biosynthesis. Journal of Lipid Research.
- Cao, J., et al. (2011). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry.
- Scite.ai. (2018). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. Scite.ai.
- ResearchGate. (2017). Percent DGAT1 enzyme inhibition and IC50 values for single phytochemicals in the cell-free assay. ResearchGate.
- Véniant, M. M., et al. (2015). Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World Journal of Diabetes.
- Wikipedia. (n.d.). DGAT1. Wikipedia.
- SpringerLink. (2021). The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications. springermedizin.de.
- ResearchGate. (2011). (A) Enzyme titration curve and (B) time course for DGAT1 assay. ResearchGate.
- ResearchGate. (2020). (a) Structures of reported DGAT1 inhibitors; (b) diagram showing structural features of DGAT-1 inhibitors. ResearchGate.
- ResearchGate. (n.d.). Chemical structures of DGAT1 inhibitors in the training set together with their biological activity data (IC50) for HipHop run. ResearchGate.
- Hong, D. J., et al. (2020). Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Zhu, W., et al. (2014). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters.
- PubMed. (1987). Quantitative structure-activity relationship of antidepressant agents. Derivatives of cis- and trans-1-amino-4-aryltetralin. Arzneimittelforschung.
- Kociol, A., et al. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine.
- ResearchGate. (2017). Inhibition curves and statistical comparisons of IC50‐values of A‐ligands and B‐ligands. ResearchGate.
- RSC Publishing. (n.d.). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing.
- ResearchGate. (n.d.). IC50 values of the 9 compounds identified using the high throughput pipeline. ResearchGate.
- Patsnap Synapse. (2024). What are DGAT1 inhibitors and how do they work?. Patsnap Synapse.
- K-Varma, A., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE.
- Wang, L., et al. (2020). Structure and mechanism of human diacylglycerol O-acyltransferase 1. Nature.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors. National Center for Biotechnology Information.
Sources
- 1. DGAT1 - Wikipedia [en.wikipedia.org]
- 2. Structure and mechanism of human diacylglycerol O-acyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Synthesized 1-Tetralone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Unambiguous Confirmation
In the landscape of drug discovery and development, 1-tetralone and its derivatives represent a privileged scaffold, forming the structural core of numerous biologically active compounds.[1][2][3] Their synthesis is often the first step in a long and meticulous journey toward a potential therapeutic agent. However, synthesis without rigorous, multi-faceted confirmation is a venture built on uncertainty. Spectroscopic analysis provides the bedrock of confidence, ensuring that the molecule in the vial is precisely the molecule intended.
The Synergistic Triad: A Multi-Technique Approach
No single spectroscopic technique can provide the complete picture. While NMR excels at mapping the carbon-hydrogen framework, IR spectroscopy definitively identifies key functional groups, and mass spectrometry provides the exact molecular formula and reveals fragmentation patterns. Relying on only one method leaves open the possibility of misinterpretation, particularly with isomeric compounds. True analytical rigor is achieved through the convergence of evidence from all three.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for a comprehensive mapping of the molecular structure.
¹H NMR: Mapping the Proton Environment
¹H NMR provides the first detailed glimpse into the derivative's structure by revealing the number of distinct proton environments, their electronic surroundings, and their connectivity.
Key Diagnostic Regions for this compound Derivatives:
-
Aromatic Region (δ 7.0-8.2 ppm): The protons on the benzene ring are significantly deshielded and appear in this downfield region.[4] The proton ortho to the carbonyl group (at C-8) is typically the most deshielded due to the anisotropic effect of the C=O bond, often appearing as a doublet around δ 8.0-8.2 ppm.[1] The splitting patterns (coupling constants) are crucial for determining the substitution pattern on the aromatic ring.
-
Aliphatic Region (δ 2.0-3.5 ppm): The three methylene (-CH₂-) groups of the tetralone core appear in this region.
-
C-4 Protons (triplet, ~δ 2.9-3.1 ppm): These protons are adjacent to the aromatic ring (benzylic) and show a characteristic triplet splitting from the C-3 protons.[1]
-
C-2 Protons (triplet, ~δ 2.6-2.8 ppm): These protons are alpha to the carbonyl group and also appear as a triplet due to coupling with the C-3 protons.[1]
-
C-3 Protons (multiplet, ~δ 2.1-2.3 ppm): These protons are coupled to both the C-2 and C-4 protons, resulting in a more complex multiplet.
-
¹³C NMR & DEPT: Confirming the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework. A standard broadband-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Key Diagnostic Signals:
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield, typically in the range of δ 195-200 ppm.[5]
-
Aromatic Carbons: These appear between δ 125-145 ppm. The quaternary carbons (C-4a and C-8a) can be distinguished from the protonated carbons.
-
Aliphatic Carbons: The three methylene carbons (C-2, C-3, C-4) resonate in the upfield region, typically between δ 20-40 ppm.[6]
The Power of DEPT (Distortionless Enhancement by Polarization Transfer): To definitively assign the multiplicity of each carbon signal (CH₃, CH₂, CH, or C), DEPT experiments are indispensable.[7][8][9][10] This is a self-validating step that removes ambiguity.
-
DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ (methylene) carbons as negative (inverted) peaks.[7][10][11] Quaternary carbons are absent in both spectra.[10]
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, every carbon in the molecule can be unambiguously assigned.
Experimental Protocol: NMR Sample Preparation
A high-quality spectrum is contingent on meticulous sample preparation.[12]
-
Sample Weighing: Accurately weigh 5-20 mg of the solid this compound derivative for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is often required for a good signal-to-noise ratio.[12]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves the sample.[12][13][14] The solvent should not have signals that overlap with regions of interest.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[12][14][15] Gently vortex or sonicate to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][15]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[12] Label the tube clearly.
Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[16] For this compound derivatives, it provides immediate confirmation of the critical carbonyl group.
Key Diagnostic Absorptions
The most informative region in the IR spectrum of a this compound is where the double bonds absorb.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption peak between 1680-1695 cm⁻¹ is the definitive signature of the α,β-unsaturated ketone system in the this compound core.[17] The conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (which appears >1705 cm⁻¹).[17][18] This peak's presence and position are primary validation points.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1550-1650 cm⁻¹ region confirm the presence of the benzene ring.[19]
-
Aromatic C-H Stretch: A peak just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹ ) indicates the C-H bonds on the aromatic ring.[20]
-
Aliphatic C-H Stretch: A peak just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) corresponds to the C-H bonds of the methylene groups.[20]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient method for analyzing solid powders and requires minimal sample preparation.[21][22][23]
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[21] Run a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound derivative powder onto the crystal, ensuring complete coverage of the sampling area.[21]
-
Apply Pressure: Lower the pressure clamp to ensure firm contact between the sample and the crystal.[16][21] Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 32-64 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe after analysis.
Part 3: Mass Spectrometry (MS) – Molecular Weight and Formula Confirmation
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, with high-resolution instruments, its exact elemental composition.[24][25]
High-Resolution Mass Spectrometry (HRMS)
HRMS is the gold standard for confirming the molecular formula.[24][26] It measures the mass-to-charge ratio (m/z) to several decimal places.[26][27] This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.[24][26][27] For example, C₁₀H₁₀O (this compound) has a calculated exact mass of 146.0732, while a different compound like C₉H₆O₂ would have a nominal mass of 146 but a different exact mass of 146.0368. An observed mass within a very small tolerance (typically < 5 ppm) of the calculated mass provides definitive proof of the elemental formula.[28]
Fragmentation Patterns
In the mass spectrometer, the molecular ion (M⁺) can break apart into smaller, characteristic fragment ions.[29][30] Analyzing these fragmentation patterns provides corroborating structural evidence. For ketones like this compound, common fragmentation pathways include:
-
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.[31]
Experimental Protocol: GC-MS for Purity and Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of the synthesized derivative and confirming its molecular weight.[32][33]
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column.[33] Compounds separate based on their boiling points and interactions with the column's stationary phase. A pure compound should ideally result in a single, sharp peak in the chromatogram.
-
Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI), where it is fragmented and analyzed to produce a mass spectrum.
Data Synthesis and Comparison: A Case Study
To illustrate the synergy of these techniques, let's consider the expected data for the parent compound, This compound (C₁₀H₁₀O) .
| Technique | Parameter | Expected Observation for this compound | Interpretation |
| HRMS | Exact Mass [M+H]⁺ | Calculated: 147.0810; Observed: 147.0805-147.0815 | Confirms the elemental formula C₁₀H₁₀O. |
| ¹H NMR | δ 8.0 (dd) | Proton at C-8 | Deshielded by adjacent C=O. |
| δ 7.2-7.5 (m) | 3 Aromatic Protons | Standard aromatic region. | |
| δ 2.9 (t) | 2 Protons at C-4 | Benzylic, adjacent to a CH₂. | |
| δ 2.6 (t) | 2 Protons at C-2 | Alpha to C=O, adjacent to a CH₂. | |
| δ 2.1 (m) | 2 Protons at C-3 | Coupled to both C-2 and C-4 protons. | |
| ¹³C NMR | δ 198.3 | C-1 (C=O) | Characteristic ketone carbonyl. |
| δ 144.6, 133.2 | C-8a, C-4a (Quaternary) | Aromatic quaternary carbons. | |
| δ 132.5, 128.9, 127.1, 126.5 | C-7, C-5, C-8, C-6 (CH) | Aromatic CH carbons. | |
| δ 39.2, 29.7, 23.2 | C-2, C-4, C-3 (CH₂) | Aliphatic methylene carbons. | |
| DEPT-135 | Positive Peaks | δ 132.5, 128.9, 127.1, 126.5 | Confirms four aromatic CH groups. |
| Negative Peaks | δ 39.2, 29.7, 23.2 | Confirms three CH₂ groups. | |
| IR | 1685 cm⁻¹ | Strong, sharp peak | C=O stretch conjugated with aromatic ring. |
| 3060 cm⁻¹ | Medium peak | Aromatic C-H stretch. | |
| 2940 cm⁻¹ | Medium peak | Aliphatic C-H stretch. |
Note: Specific chemical shifts (δ) are reported in ppm relative to TMS and can vary slightly based on solvent and concentration. IR frequencies are reported in cm⁻¹.
Visualization of the Analytical Workflow
A logical workflow ensures that all necessary data is collected and interpreted systematically for a conclusive structural assignment.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. This compound(529-34-0) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. researchgate.net [researchgate.net]
- 15. sites.bu.edu [sites.bu.edu]
- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. fiveable.me [fiveable.me]
- 25. measurlabs.com [measurlabs.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Interpreting Mass Spectra [sites.science.oregonstate.edu]
- 29. chemguide.co.uk [chemguide.co.uk]
- 30. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 31. youtube.com [youtube.com]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
The 1-Tetralone Scaffold: A Comparative Guide to Kinetic Studies in Enzyme Inhibition
In the landscape of drug discovery and development, the identification and optimization of small molecule inhibitors of enzymes remain a cornerstone of therapeutic strategy. Among the myriad of chemical scaffolds utilized for this purpose, the 1-tetralone core has emerged as a privileged structure, a versatile framework upon which a diverse array of potent and selective enzyme inhibitors have been built. This guide provides a comprehensive comparison of the kinetic profiles of various this compound derivatives, offering researchers, scientists, and drug development professionals a detailed roadmap for their evaluation in enzyme inhibition assays. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The this compound Core: A Privileged Scaffold in Enzyme Inhibition
The this compound skeleton, with its fused bicyclic structure, offers a unique combination of rigidity and conformational flexibility. This allows for the precise positioning of substituent groups to interact with the active sites of various enzymes. While this compound itself shows limited biological activity, its derivatives have been extensively explored as inhibitors of several key enzyme families, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs).
The power of the this compound scaffold lies in its synthetic tractability. The methylene group at the C2 position and the aromatic ring are amenable to a wide range of chemical modifications, enabling the generation of large libraries of derivatives for structure-activity relationship (SAR) studies. This has led to the discovery of potent inhibitors with distinct kinetic profiles, ranging from reversible competitive to non-competitive and even irreversible inhibition.
Comparative Kinetic Analysis of this compound Derivatives
The inhibitory potential of a compound is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. The mechanism of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, provides crucial insights into how the inhibitor interacts with the enzyme.
Here, we compare the kinetic parameters of several classes of this compound derivatives against their respective enzyme targets.
| Derivative Class | Target Enzyme | IC50 / Ki | Mechanism of Inhibition | Reference |
| Spiro-1-tetralone derivatives | Bacterial DNA gyrase and topoisomerase IV | MIC: 1-8 µg/mL | Dual-targeting | |
| 2-Benzyl-1-tetralone derivatives | Acetylcholinesterase (AChE) | IC50: 0.023-1.1 µM | Mixed | |
| 2-Benzyl-1-tetralone derivatives | Butyrylcholinesterase (BChE) | IC50: 0.081-4.2 µM | Mixed | |
| Dihydropyrimidinone-1-tetralone hybrids | Carbonic Anhydrase (hCA I, II, IX, XII) | Ki: 9.3-78.3 nM (hCA II) | Not specified |
Key Insights from Comparative Data:
-
Potency: The 2-benzyl-1-tetralone derivatives exhibit remarkable potency against both AChE and BChE, with IC50 values in the nanomolar to low micromolar range. Similarly, the dihydropyrimidinone-1-tetralone hybrids show potent inhibition of various carbonic anhydrase isoforms.
-
Mechanism of Action: The mixed-mode of inhibition observed for the 2-benzyl-1-tetralone derivatives against cholinesterases suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, offering a more robust inhibitory effect compared to purely competitive inhibitors.
-
Selectivity: The development of derivatives with selectivity for specific enzyme isoforms is a critical aspect of drug design. For instance, the dihydropyrimidinone-1-tetralone hybrids show varying degrees of inhibition against different carbonic anhydrase isoforms, highlighting the potential for developing isoform-selective inhibitors.
Experimental Protocols for Kinetic Studies
The determination of kinetic parameters requires rigorous experimental design and execution. Here, we provide a detailed protocol for a typical enzyme inhibition assay, using the example of AChE inhibition by a this compound derivative. This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the data.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound derivative (inhibitor)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Experimental Workflow
The following diagram illustrates the workflow for determining the IC50 value and the mechanism of inhibition.
Caption: Workflow for kinetic analysis of this compound derivatives in an AChE inhibition assay.
Step-by-Step Protocol for IC50 Determination
-
Prepare Reagent Solutions:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in phosphate buffer (pH 8.0) to obtain a range of inhibitor concentrations.
-
Prepare a 0.5 U/mL solution of AChE in phosphate buffer.
-
Prepare a 10 mM solution of ATCI in phosphate buffer.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
-
Set up the Microplate:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Add 20 µL of the serially diluted inhibitor solutions to the test wells. For the control wells (no inhibitor), add 20 µL of phosphate buffer.
-
Add 10 µL of the AChE solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate and Monitor the Reaction:
-
To start the reaction, add 10 µL of the ATCI solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determining the Mechanism of Inhibition
To elucidate the mechanism of inhibition, the assay is repeated with varying concentrations of the substrate (ATCI) at several fixed concentrations of the inhibitor. The data is then plotted using a double reciprocal plot (Lineweaver-Burk) or a Dixon plot.
Caption: Graphical analysis for determining the mechanism of enzyme inhibition.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the design of potent and selective enzyme inhibitors. The comparative kinetic data presented in this guide underscore the versatility of this chemical framework. The detailed experimental protocols provide a solid foundation for researchers to conduct their own kinetic studies, ensuring the generation of robust and reliable data.
Future research in this area should focus on expanding the diversity of this compound derivatives and screening them against a wider range of enzyme targets. Furthermore, detailed structural studies, such as X-ray crystallography of enzyme-inhibitor complexes, will be invaluable in understanding the molecular basis of inhibition and in guiding the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. By combining rigorous kinetic analysis with structural biology, the full potential of the this compound scaffold in drug discovery can be realized.
References
- Title: Synthesis and antibacterial evaluation of novel spiro-1-tetralone derivatives as dual-targeting DNA gyrase and topoisomerase IV inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
- Title: Synthesis, biological evaluation, and molecular modeling of 2-benzyl-1-tetralone derivatives as new cholinesterase inhibitors. Source: Bioorganic Chemistry. URL: [Link]
- Title: Dihydropyrimidinone-1-tetralone hybrids: A new class of carbonic anhydrase inhibitors. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
A Researcher's Guide to Assessing the Selectivity of 1-Tetralone Based Inhibitors
Introduction: The 1-Tetralone Scaffold - A Privileged Structure in Drug Discovery
The this compound core, a bicyclic ketone, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif is found in a variety of natural products with diverse biological activities and serves as a versatile starting point for the synthesis of novel therapeutic agents.[1][2] Its rigid framework allows for the precise positioning of functional groups, making it an attractive backbone for designing potent and, ideally, selective enzyme inhibitors. Derivatives of this compound have shown promise in targeting a range of enzymes implicated in human diseases, including those involved in neurodegenerative disorders, metabolic diseases, and cancer.[3]
This guide provides a comprehensive overview for researchers on how to rigorously assess the selectivity of this compound based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to contextualize the performance of these inhibitors. Our focus is to equip you with the knowledge to design and execute self-validating experiments that generate trustworthy and publishable data.
The Critical Importance of Selectivity
In the quest for effective and safe therapeutics, potency is only half the story. An inhibitor's selectivity—its ability to bind to the intended target with significantly higher affinity than to other proteins—is paramount. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window.[4][5] For kinase inhibitors, which target a large and highly conserved family of enzymes, achieving selectivity is a particular challenge.[6] This guide will explore methodologies to thoroughly profile this compound based inhibitors to preemptively identify potential off-target liabilities.
Key Targets of this compound Based Inhibitors and Their Selectivity Profiles
While the this compound scaffold has been explored for various targets, it has shown notable success in the development of inhibitors for Monoamine Oxidases (MAO) and Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1).
Monoamine Oxidase (MAO) Inhibitors
MAOs are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and Parkinson's disease.[7] There are two main isoforms, MAO-A and MAO-B, and selective inhibition is often desired to minimize side effects. Several this compound derivatives have been identified as potent and selective MAO-B inhibitors.[8][9]
Comparative Selectivity of this compound Based MAO-B Inhibitors
| Compound ID | Target | IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Reference |
| 1h | MAO-A | 0.036 | 30.6 | [7][8] |
| MAO-B | 0.0011 | |||
| 1f | MAO-A | >100 | >83,333 | [8] |
| MAO-B | 0.0012 | |||
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 1.29 | 287 | [4][9] |
| MAO-B | 0.0045 | |||
| Toloxatone (Reference) | MAO-A | 3.92 | - | [8] |
| Rasagiline (Reference) | MAO-A | 0.7 | ~50 | [10] |
| MAO-B | 0.014 |
This table summarizes the inhibitory potency and selectivity of representative this compound derivatives against MAO-A and MAO-B, with a comparison to established inhibitors.
The data clearly indicates that the this compound scaffold can be modified to achieve high potency and excellent selectivity for MAO-B over MAO-A. For instance, compound 1f demonstrates remarkable selectivity, a highly desirable trait for minimizing off-target effects associated with MAO-A inhibition.
Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors
DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for metabolic disorders.[11] Several pharmaceutical companies have pursued DGAT1 inhibitors, and the this compound scaffold has emerged as a promising starting point for lead optimization.[11] However, clinical development of some DGAT1 inhibitors has been hampered by gastrointestinal side effects, potentially linked to off-target activities or exaggerated on-target pharmacology.[12]
A notable example is the development of GSK2973980A, a potent and selective DGAT1 inhibitor based on a tetralone core. This compound demonstrated over 1000-fold selectivity against the related enzymes DGAT2, ACAT1, and ACAT2.[11] Another series of benzimidazole-based DGAT1 inhibitors, while not containing a tetralone core, highlighted the importance of screening against a wide panel of targets, as off-target activity on the A2A receptor was identified and subsequently engineered out.[8][11] This underscores the necessity of broad selectivity profiling for any new inhibitor series.
Experimental Protocols for Assessing Inhibitor Selectivity
To ensure the scientific integrity of your findings, it is crucial to employ robust and validated experimental protocols. Here, we provide detailed methodologies for two key assays in selectivity profiling.
Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate. It is considered a gold standard for its sensitivity and direct nature.[3][6][13]
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest, a suitable peptide or protein substrate, and the assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES or MOPS).
-
In separate tubes, pre-incubate the kinase with varying concentrations of the this compound based inhibitor (or vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium to be reached.
-
-
Initiation of Reaction:
-
Incubation:
-
Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains within the linear range of product formation.[13]
-
-
Termination and Spotting:
-
Washing:
-
Detection and Quantification:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Workflow for Radiometric Kinase Assay
A simplified workflow for assessing inhibitor target engagement using CETSA.
Broader Selectivity Profiling: Beyond the Primary Target
While the this compound scaffold has demonstrated clear utility for MAO and DGAT1, its application to other target classes such as kinases, bromodomains, and metallo-β-lactamases is an area of active investigation. However, it is not as predominantly reported for these targets compared to other well-established scaffolds. [14][15][16][17][18] For a comprehensive assessment of selectivity, it is highly recommended to screen your this compound based inhibitors against a broad panel of targets, especially if the primary target belongs to a large family like kinases. Several commercial services offer kinase profiling against hundreds of kinases, providing a global view of an inhibitor's selectivity. [3][6][13]This unbiased approach can uncover unexpected off-target interactions that would be missed by more focused testing.
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the development of potent enzyme inhibitors. This guide has provided a framework for rigorously assessing the selectivity of these compounds, with a focus on MAO and DGAT1 inhibitors as key examples. By employing robust experimental protocols such as radiometric assays and CETSA, and by embracing broad selectivity profiling, researchers can build a comprehensive understanding of their inhibitors' performance. This commitment to scientific integrity is essential for advancing the development of safe and effective therapeutics based on the versatile this compound core. Future explorations of this scaffold against other target classes will undoubtedly benefit from the systematic application of these selectivity assessment strategies.
References
- A high-throughput radiometric kinase assay. (n.d.). PubMed Central.
- Assay of protein kinases using radiolabeled ATP: A protocol. (2025, August 9). ResearchGate.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). PubMed Central.
- Radiometric kinase assays with scintillation counting. (2021, August 20). The Bumbling Biochemist.
- The evaluation of this compound and 4-chromanone derivatives as inhibitors of monoamine oxidase. (2020, September 24). PubMed Central.
- Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. (n.d.). ACS Publications.
- Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. (n.d.). PubMed Central.
- First-in-Human Pharmacokinetics and Safety Study of GSK3008356, a Selective DGAT1 Inhibitor, in Healthy Volunteers. (2019, April 5). PubMed.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications.
- α-Tetralone derivatives as inhibitors of monoamine oxidase. (2014, June 15). PubMed.
- CETSA. (n.d.). CETSA.
- Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial. (n.d.). PubMed.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central.
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (n.d.). Taylor & Francis Online.
- Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. (n.d.). ACS Medicinal Chemistry Letters.
- New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023, May 31). MDPI.
- Metallo-β-lactamase structure and function. (n.d.). PubMed Central.
- Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (n.d.). Liang Tong.
- Structural Features and Inhibitors of Bromodomains. (2016, September 22). PubMed Central.
- p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. (n.d.). PubMed.
- Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (n.d.). PubMed Central.
- Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains. (n.d.). National Institutes of Health.
- Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. (n.d.). PubMed Central.
- Discovery of BET specific bromodomain inhibitors with a novel scaffold. (n.d.). Semantic Scholar.
- Fragment-Based Drug Discovery in the Bromodomain and Extra-Terminal Domain Family. (n.d.). PubMed.
- The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. (2024, December 15). PubMed.
- Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. (2023, November 1). PubMed.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025, April 7). National Institutes of Health.
- Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. (n.d.). PubMed.
- Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. (n.d.). PubMed Central.
- Novel metallo-β-lactamases inhibitors restore the susceptibility of carbapenems to New Delhi metallo-lactamase-1 (NDM-1)-harbouring bacteria. (n.d.). PubMed.
- The urgent need for metallo-β-lactamase inhibitors: an unattended global threat. (2021, July 8). PubMed Central.
- Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023, March 28). SpringerLink.
Sources
- 1. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 2. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous by Design: A Comparative Guide to the X-ray Crystallography of Novel 1-Tetralone Derivatives for Definitive Structure Confirmation
For researchers, medicinal chemists, and professionals in drug development, the 1-tetralone scaffold is a well-established "privileged structure." Its presence in a multitude of natural products and pharmaceutically active compounds speaks to its versatile and potent nature.[1][2][3] Derivatives of this compound are foundational to a range of therapeutics, from antidepressants to novel anticancer agents.[1][3][4] However, as we design and synthesize novel derivatives with increasing complexity, the need for absolute, unambiguous structural confirmation becomes paramount. While techniques like NMR and mass spectrometry provide crucial information about connectivity, they can fall short in defining the precise three-dimensional arrangement of atoms in space—a detail that is often the determining factor in a molecule's biological activity.
This is where single-crystal X-ray crystallography provides an unparalleled advantage. It stands as the gold standard, offering a definitive, high-resolution snapshot of the molecular structure.[5][6][7] This guide provides an in-depth, experience-driven comparison of the crystallographic analysis of novel this compound derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow for any researcher working with this critical molecular scaffold.
The Imperative of 3D Structure: Why X-ray Crystallography is Essential
In the realm of biologically active molecules, structure and function are inextricably linked.[6] For chiral this compound derivatives, even subtle differences in stereochemistry can lead to dramatic variations in efficacy and safety. X-ray crystallography is the primary and most powerful method for determining the absolute configuration of a molecule.[6][8] It moves beyond the inference of structure from spectroscopic data to provide direct evidence of atomic positions, bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. This level of detail is indispensable for robust structure-activity relationship (SAR) studies and for building accurate computational models for drug design.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a newly synthesized powder to a fully refined 3D crystal structure is a multi-step process that demands both careful technique and a logical approach. Each stage builds upon the last, and success is contingent on the quality of the preceding step.
Caption: The overall experimental workflow from synthesis to final structure determination.
Part 1: Synthesis & Purification of Novel this compound Derivatives
The quality of your starting material directly impacts the likelihood of obtaining diffraction-quality crystals. The synthesis of this compound derivatives often involves robust and well-documented reactions, such as the Claisen-Schmidt condensation to yield 2-benzylidene-1-tetralones or palladium-catalyzed cross-coupling reactions to functionalize the aromatic ring.[4][9]
Experimental Protocol: Synthesis of a 7-Aryl-1-Tetralone via Suzuki-Miyaura Coupling
This protocol provides a representative method for synthesizing a derivative for crystallographic analysis.
-
Reaction Setup: To an oven-dried Schlenk flask, add 7-bromo-1-tetralone (1.0 eq), the desired arylboronic acid (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 ratio).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 7-aryl-1-tetralone derivative. The final product must be of high purity (>98%) for successful crystallization.
Part 2: The Art and Science of Crystallization
Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[6] The process relies on bringing a highly purified, concentrated solution to a state of limited supersaturation, allowing the molecules to self-assemble into a well-ordered crystal lattice.[6] For small organic molecules like this compound derivatives, several methods are effective.
Comparative Crystallization Techniques
| Technique | Principle | Best Suited For | Causality |
| Slow Evaporation | The solvent slowly evaporates from a saturated solution, increasing the solute concentration to the point of crystallization. | Thermally stable, non-volatile compounds. | The gradual increase in concentration provides ample time for molecules to orient themselves into an ordered lattice, rather than crashing out as an amorphous solid. |
| Vapor Diffusion | An anti-solvent (in which the solute is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. | Compounds that are sensitive to concentration changes or temperature. | This method allows for a very gentle and controlled change in solubility, often yielding high-quality crystals by avoiding rapid precipitation. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, as solubility typically decreases with temperature. | Compounds with a significant temperature-dependent solubility profile. | The slow reduction in kinetic energy as the solution cools allows intermolecular forces to guide the molecules into a low-energy, crystalline state. |
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: In a small, clean vial, dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane). The goal is to create a nearly saturated solution.
-
Setup: Cover the vial with a cap, or Parafilm, and pierce it with a needle a few times. This restricts the rate of evaporation. A slower evaporation rate generally leads to fewer, larger, and higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vial daily. Crystals may appear within a day to several weeks. They should be clear, have well-defined faces, and be of a suitable size (typically 0.1-0.3 mm in each dimension).
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and preserve the crystal quality.
Part 3: Data Collection, Structure Solution, and Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays.[10] The crystal diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector.[10][11]
The intensity of each reflection is measured, but the phase information is lost—this is the "phase problem" in crystallography. For small molecules like 1-tetralones, this problem is routinely solved using direct methods, which are computational algorithms that use statistical relationships between reflection intensities to estimate the initial phases.[10]
This initial solution provides a rough electron density map, into which a molecular model can be built. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[12] The quality of this fit is often judged by the R-factor (or R-value); a lower R-factor (typically < 5% or 0.05 for small molecules) indicates a better agreement.[12]
Comparative Structural Analysis: A Case Study of Three Novel 7-Substituted this compound Derivatives
To illustrate the power of comparative crystallography, let us consider a hypothetical case study of three novel derivatives synthesized from 7-bromo-1-tetralone. The goal is to understand how different electronic and steric properties of the substituent at the 7-position influence the overall molecular conformation.
-
Derivative 1: 7-(4-methoxyphenyl)-1-tetralone (Electron-Donating Group)
-
Derivative 2: 7-(4-nitrophenyl)-1-tetralone (Electron-Withdrawing Group)
-
Derivative 3: 7-(2,4,6-trimethylphenyl)-1-tetralone (Bulky/Sterically Hindered Group)
Table 1: Comparative Crystallographic Data
| Parameter | Derivative 1 (-OCH₃) | Derivative 2 (-NO₂) | Derivative 3 (-Mesityl) |
| Formula | C₁₇H₁₆O₂ | C₁₆H₁₃NO₃ | C₁₉H₂₀O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | C2/c |
| a (Å) | 8.541 | 15.234 | 20.115 |
| b (Å) | 11.289 | 6.112 | 7.891 |
| c (Å) | 14.012 | 13.987 | 18.543 |
| β (˚) | 98.54 | 90 | 105.67 |
| Volume (ų) | 1336.5 | 1301.9 | 2833.1 |
| Final R-factor | 0.041 | 0.038 | 0.045 |
| Ring Puckering (Torsion C1-C2-C3-C4) | -52.8° | -54.1° | -51.5° |
| Inter-ring Torsion Angle | 35.2° | 25.8° | 85.4° |
Analysis of Structural Differences:
-
Ring Puckering: The cyclohexanone ring in all three structures adopts a half-chair conformation, as expected. However, the electron-withdrawing nitro group in Derivative 2 slightly increases the puckering angle compared to the electron-donating methoxy group in Derivative 1 . This demonstrates how electronic effects can subtly influence the conformation of the core scaffold.
-
Inter-ring Torsion Angle: The most dramatic difference is seen in the torsion angle between the tetralone ring system and the substituent aryl ring.
-
In Derivative 2 , the nitro group promotes a more planar arrangement (smaller torsion angle) to maximize π-system conjugation.
-
In stark contrast, the ortho-methyl groups of the mesityl substituent in Derivative 3 create significant steric hindrance, forcing the two aromatic rings to adopt a nearly perpendicular orientation (torsion angle close to 90°). This completely disrupts conjugation between the rings.
-
Derivative 1 represents an intermediate case, balancing electronic effects with minimal steric clash.
-
This comparative analysis, made possible only through X-ray crystallography, provides precise, quantitative data on how substituent choices directly impact the 3D structure. This information is invaluable for understanding why, for instance, a bulky derivative might fail to bind to a target protein, or why a more planar derivative might exhibit enhanced activity.
Structure Validation: A Self-Correcting System
A refined crystal structure is not the end of the story. It is crucial to validate the model to ensure its chemical and crystallographic soundness.
Caption: Logical workflow for validating a refined crystal structure.
-
Bond Lengths and Angles: These should conform to expected chemical values. Significant deviations may indicate an incorrect atom assignment or other model error.
-
Anisotropic Displacement Parameters (ADPs): These "thermal ellipsoids" represent the vibration of atoms. They should be of a reasonable size and shape. Unusually large or elongated ellipsoids might suggest static disorder (the atom occupies multiple positions) that needs to be modeled.
-
Difference Electron Density Map: This map shows regions where the model does not fully account for the experimental data. Large positive or negative peaks can indicate missing atoms, incorrectly placed atoms, or unmodeled disorder.[13]
Conclusion
For scientists developing novel this compound derivatives, X-ray crystallography is not merely a characterization technique; it is a foundational tool for discovery. It provides the ultimate, unambiguous confirmation of molecular structure, resolving any ambiguity in connectivity, stereochemistry, and conformation. By comparing the crystal structures of a series of related compounds, researchers can gain profound insights into structure-activity relationships, guiding the rational design of more potent and selective therapeutic agents. The detailed, quantitative data generated by this technique provides the authoritative grounding necessary to confidently advance drug development programs built upon the versatile this compound scaffold.
References
- Synthesis and biological activity of tetralone abscisic acid analogues. Royal Society of Chemistry Publishing.
- Recent advances in small molecule refinement.
- Predicting crystal structures of organic compounds. Chemical Society Reviews (RSC Publishing).
- What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- X-ray Crystallography for Molecular Structure Determin
- X-ray crystallography. Wikipedia.
- This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Benchchem.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
- This compound Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and N
- Verifying the Structure of 7-Bromo-1-tetralone Reaction Products: A Compar
- Pharmaceutically important this compound derivatives.
- A beginner's guide to X-ray data processing. The Biochemist - Portland Press.
- Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.
- (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 5. rigaku.com [rigaku.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. iucr.org [iucr.org]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Tetralone Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. 1-Tetralone, a key building block in the synthesis of various pharmaceutical agents, demands robust analytical methods to ensure the quality and consistency of final products. This guide provides an in-depth comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. As a Senior Application Scientist, my focus extends beyond a mere procedural outline to a critical evaluation of the methodologies, grounded in the principles of scientific integrity and regulatory expectations.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the cross-validation process. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting data to offer a clear, evidence-based comparison. The objective is to empower you to make informed decisions when selecting and validating analytical methods for similar applications.
The Importance of Method Validation
Before delving into the comparative analysis, it is crucial to understand the framework of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that analytical procedures are suitable for their intended purpose.[1][2][3][4] The core validation characteristics that we will assess in this guide include specificity, linearity, accuracy, precision, and robustness.[5][6][7]
Experimental Workflow for Cross-Validation
The cross-validation of analytical methods involves a systematic comparison of their performance characteristics. The following diagram illustrates the general workflow for the cross-validation of HPLC and GC-MS methods for this compound quantification.
Caption: A flowchart illustrating the key stages of the cross-validation process for this compound quantification.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating and quantifying a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.[8][9]
Experimental Protocol: HPLC-UV
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For assay determination, dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. For recovery studies, spike a placebo matrix with known amounts of this compound at three concentration levels (low, medium, high).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[10][11] The mass spectrometer provides an additional layer of specificity, which is particularly beneficial for complex matrices.
Experimental Protocol: GC-MS
1. Instrumentation and Conditions:
-
System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 146 (quantifier) and 118, 90 (qualifiers).
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetone.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Similar to the HPLC method, dissolve the sample in acetone to a suitable concentration. For recovery studies, spike a placebo matrix and extract the this compound with acetone.
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, performance data obtained from the cross-validation of the HPLC-UV and GC-MS methods for this compound quantification.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | GC-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 0.06 µg/mL |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
Table 3: Robustness
| Parameter Variation | HPLC-UV (% Change in Result) | GC-MS (% Change in Result) |
| Flow Rate/Oven Ramp ± 10% | < 2.0% | < 2.5% |
| Mobile Phase/Carrier Gas Pressure ± 5% | < 1.5% | < 2.0% |
| Column Temperature ± 2°C | < 1.0% | < 1.5% |
Interpretation and Method Selection
The data presented above provides a clear basis for a comparative analysis of the two methods.
-
Sensitivity: The GC-MS method demonstrates significantly higher sensitivity, with a Limit of Detection (LOD) and Limit of Quantitation (LOQ) an order of magnitude lower than the HPLC-UV method. This makes GC-MS the preferred choice for trace-level analysis of this compound.
-
Linearity, Accuracy, and Precision: Both methods exhibit excellent linearity, accuracy, and precision, well within the acceptance criteria outlined in the ICH guidelines.[6][7] The HPLC method shows slightly better precision, which can be advantageous for routine quality control testing where high throughput and low variability are critical.
-
Specificity: While not explicitly quantified in the tables, the GC-MS method offers superior specificity due to the mass spectrometric detection. The use of Selected Ion Monitoring (SIM) allows for the selective detection of this compound even in the presence of co-eluting impurities, a significant advantage over the broader selectivity of UV detection.
The following diagram illustrates the principle of enhanced specificity in GC-MS through Selected Ion Monitoring.
Caption: The process of achieving high specificity in GC-MS using Selected Ion Monitoring (SIM).
-
Robustness: Both methods demonstrate good robustness, with minor variations in experimental parameters having a minimal impact on the results. This indicates that both methods are reliable for routine use in a quality control environment.
Conclusion and Recommendations
The cross-validation of HPLC-UV and GC-MS methods for the quantification of this compound reveals that both techniques are valid and reliable. The choice between the two will ultimately depend on the specific application and analytical requirements.
-
For routine quality control and assays where the concentration of this compound is relatively high, the HPLC-UV method is recommended. It offers excellent precision, high throughput, and lower operational complexity.
-
For applications requiring the detection and quantification of trace levels of this compound, or for the analysis of samples with complex matrices where specificity is a concern, the GC-MS method is the superior choice. Its enhanced sensitivity and selectivity ensure accurate and reliable results in challenging analytical scenarios.
By following a systematic cross-validation approach grounded in regulatory guidelines, laboratories can confidently select and implement the most appropriate analytical method for their needs, ensuring the quality and safety of their products.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
- ICH Guidelines for Analytical Method Valid
- Analytical method validation as per ich and usp | PPTX - Slideshare. [Link]
- Separation of 5-Hydroxy-1-tetralone on Newcrom R1 HPLC column | SIELC Technologies. [Link]
- 5-Hydroxy-1-tetralone - SIELC Technologies. [Link]
- Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
- Quantitative Determination of Bioactive 4-Hydroxy-α-Tetralone, Tetralone-4-O-β-D-Glucopyranoside and Ellagic Acid in Ammannia baccifera (Linn.)
- FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. [Link]
- Q2(R2) Validation of Analytical Procedures - FDA. [Link]
- Highlights from FDA's Analytical Test Method Valid
- A Validated LCMethod for Separation and Determination of Tetralone-4-O-β-D-Glucopyranoside and 4-Hydroxy-α-Tetralonein Ammannia multiflora - ResearchG
- Selected Methods of Analysis. [Link]
- This compound - Wikipedia. [Link]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. [Link]
- A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method - MDPI. [Link]
- 1 GAS CHROMATOGRAPHY –MASS SPECTROMETRY Week 1: CHARACTERIZATION OF UNKNOWN COMPOUNDS IN PERFUMES. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to In-Vitro vs. In-Vivo Efficacy of 1-Tetralone Drug Candidates
For drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. The 1-tetralone core, a privileged bicyclic ketone structure, represents a fertile ground for discovering novel drug candidates, with derivatives showing potent activity against cancer, inflammation, and neurological disorders.[1][2][3] However, the elation of achieving nanomolar potency in a petri dish (in-vitro) is often tempered by the sobering realities of animal models (in-vivo). This guide provides an in-depth comparison of the in-vitro and in-vivo efficacy of this compound drug candidates, offering field-proven insights into navigating the critical translational gap.
Part 1: The In-Vitro Landscape: Quantifying Potential in a Controlled World
The initial evaluation of any new chemical entity begins in-vitro. These assays are designed to be rapid, cost-effective, and reproducible, allowing for the high-throughput screening of numerous candidates to assess their direct effect on target cells.[4] For this compound derivatives, particularly in oncology, the primary goal is to determine their cytotoxic and anti-proliferative potential.
Causality Behind Experimental Choice: Why Start with Cytotoxicity Assays?
We begin with cytotoxicity assays like the MTT or SRB assay because they provide a quantitative measure of a compound's ability to inhibit cell growth or kill cancer cells directly. This is the first and most fundamental proof-of-concept. A compound that is inactive against cancer cells in a dish is highly unlikely to be effective in a more complex biological system. These assays measure metabolic activity (MTT) or total protein content (SRB) as surrogates for cell viability, giving us the half-maximal inhibitory concentration (IC50) – a key metric for potency and for comparing different derivatives.[5]
Data Presentation: In-Vitro Cytotoxicity of Representative this compound Derivatives
The following table summarizes the in-vitro anti-proliferative activity of several this compound derivatives synthesized and evaluated in various studies. This data illustrates the potent but variable activity of this scaffold against different cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3a | α,β-Unsaturated Ketone | Hela (Cervical) | 3.5 µg/mL | [5] |
| MCF-7 (Breast) | 4.5 µg/mL | [1][5] | ||
| Compound 11 | Tetralone-Sulfonamide | MCF-7 (Breast) | Selectively Active* | |
| FBA-TPQ | Makaluvamine Analog** | MCF-7 (Breast) | ~0.1 | [6] |
| MDA-MB-468 (Breast) | ~0.1 | [6] | ||
| Compound 128 | 6-Methoxy-tetralone | H460 (Lung) | 1.8 | [2] |
| Compound 16a | 2-Biphenylmethyl-6-hydroxy | Liver Microsomes | 0.5 | [3] |
| Compound 5 | 2-(4-hydroxybenzyl)-6-methoxy | MCF-7 CYP26A1 Assay | 7 | [3] |
*Compound 11 showed 77.5% growth inhibition and was selected for further study without a specific IC50 reported in the initial screen.[7] **Makaluvamines contain a related pyrroloquinoline core and serve as an excellent proxy for illustrating the in-vitro to in-vivo path.[6] ***These assays measure inhibition of retinoic acid metabolism, not direct cytotoxicity, showing the diverse applications of the tetralone scaffold.[3]
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard method for determining the IC50 values of this compound drug candidates. This system is self-validating through the inclusion of untreated controls (representing 100% viability) and vehicle controls (to exclude solvent effects).
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "untreated" and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The duration is critical and should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Mechanism of Action: Induction of Apoptosis
Many potent this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7] Studies on related compounds show this can be mediated through the p53 tumor suppressor pathway.[6] Upregulation of p53 leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which in turn triggers the activation of a cascade of executioner caspases (like caspase-7), leading to cell death.[7][6]
Caption: p53-mediated apoptotic pathway induced by this compound derivatives.
Part 2: The In-Vivo Challenge: Performance in a Complex Biological System
Success in-vitro is only the first step. An in-vivo model, typically a mouse xenograft where human cancer cells are implanted into an immunodeficient mouse, is required to evaluate a drug's efficacy in the context of a whole, living organism.[4][8] This is where the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME) come into play, creating the translational gap. A potent compound may be poorly absorbed, rapidly metabolized in the liver, fail to reach the tumor at a sufficient concentration, or be unacceptably toxic.[9]
Data Presentation: In-Vivo Efficacy of Representative Drug Candidates
Direct in-vivo data for the exact compounds listed in the in-vitro table is scarce in single publications. However, by examining studies that complete the translational journey with related compounds, we can understand the key metrics. The following table presents in-vivo data for a potent makaluvamine analog, illustrating the type of results generated.
| Compound ID | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Toxicity | Reference |
| FBA-TPQ | MCF-7 Xenograft | 5 mg/kg, 3x/week | 36.2% | No significant weight loss | [6] |
| (Nude Mice) | 10 mg/kg, 3x/week | - | Weight loss observed | [6] | |
| 20 mg/kg, 3x/week | 71.6% (on day 18) | Weight loss observed | [6] |
This data is crucial. It shows that FBA-TPQ can inhibit tumor growth in-vivo, but also reveals a narrow therapeutic window, as higher, more effective doses are associated with toxicity (weight loss). This is a classic challenge in drug development.
Experimental Protocol: Human Tumor Xenograft Mouse Model
This protocol describes a standard workflow for evaluating the in-vivo efficacy of a this compound candidate. This system is self-validating by comparing the treated group to a vehicle-treated control group, allowing for the calculation of tumor growth inhibition.
-
Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., MCF-7) mixed with Matrigel into the flank of female immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow until they reach a palpable, measurable volume (e.g., 100-150 mm³). Monitor animals daily for health and measure tumors 2-3 times per week with calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., n=8-10 mice per group), including a vehicle control group and one or more groups for the test compound at different doses.
-
Drug Formulation & Administration: Formulate the this compound derivative in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline). The choice of vehicle is critical for solubility and stability and must be tested for toxicity alone. Administer the drug via a clinically relevant route, such as oral gavage (PO) or intraperitoneal injection (IP), according to the predetermined dosing schedule.
-
Monitoring: Continue to monitor animal health, body weight (as a measure of toxicity), and tumor volume throughout the study (typically 21-28 days).
-
Endpoint & Analysis: The study endpoint may be a fixed time point or when tumors in the control group reach a maximum allowed size. At the endpoint, euthanize the animals and excise the tumors.
-
Data Calculation: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Part 3: Bridging the Gap: A Comparative Analysis
The core challenge lies in correlating the potent, sub-micromolar IC50 values seen in-vitro with meaningful tumor growth inhibition in-vivo. A compound with an IC50 of 50 nM against MCF-7 cells is promising, but this value does not guarantee success. The in-vivo experiment is the ultimate arbiter.
The transition from a controlled environment to a complex biological system introduces several confounding variables:
-
Pharmacokinetics (PK): Can the compound be absorbed into the bloodstream, and can it reach the tumor at concentrations above its IC50 value for a sustained period?[9]
-
Metabolism: Is the compound rapidly broken down by the liver into inactive metabolites? The liver microsomal assay for compounds 16a and 5 in the first table is an early in-vitro attempt to predict this.[3]
-
Toxicity: Does the compound kill cancer cells selectively, or does it also harm healthy, rapidly dividing cells (like those in the bone marrow or gut), leading to unacceptable toxicity?[6]
The workflow from initial screening to in-vivo validation is a multi-step process designed to weed out candidates that are likely to fail this transition.
Caption: The workflow from in-vitro screening to in-vivo validation.
Conclusion for the Research Professional
The this compound scaffold is undeniably a valuable starting point for the development of novel therapeutics. However, this guide illustrates that a potent in-vitro IC50 is merely an entry ticket to the more demanding and complex arena of in-vivo evaluation.
Key Takeaways:
-
In-Vitro Potency Does Not Equal In-Vivo Efficacy: The primary determinant of success is the therapeutic index—the balance between efficacy and toxicity, which can only be determined in-vivo.
-
Early ADME/PK Assessment is Crucial: Integrating in-vitro ADME assays (like microsomal stability) early in the discovery process can help predict and mitigate PK challenges before committing to expensive and time-consuming animal studies.
-
A Holistic Approach is Required: Successful drug development requires a multi-parameter optimization process. A medicinal chemist cannot focus solely on improving the IC50; they must simultaneously consider solubility, metabolic stability, and other properties that influence in-vivo performance.
By understanding the distinct roles, inherent limitations, and critical interplay of in-vitro and in-vivo models, researchers can more effectively navigate the translational gap and increase the likelihood of converting a promising this compound derivative into a successful drug.
References
- Al-Abdullah, E. S., Al-Salahi, R., & Al-Obaid, A. M. (2024). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3424. [Link]
- Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18. [Link]
- Burbiel, J. C., et al. (2008). Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays. Journal of Medicinal Chemistry, 51(7), 2291-2303. [Link]
- Kuran, E. D., et al. (2023). Design, synthesis and biological evaluation of novel tetralone/indanone containing thiosemicarbazone derivatives with selective COX-2 inhibition as anticancer agents. Journal of Molecular Structure, 1284, 135626. [Link]
- Thimmaiah, K. N., et al. (2007). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 13(10), 3092-3102. [Link]
- Al-Abdullah, E. S., et al. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules, 16(4), 3410-3424. [Link]
- Krishna, K. L., et al. (2018). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research, 10(6), 165-176. [Link]
- Zips, D., Thames, H. D., & Baumann, M. (2005).
- Li, N., et al. (2023). Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer. Frontiers in Pharmacology, 13, 1083651. [Link]
- Mounier, M. M., et al. (2024). Study of Tertralone Derivatives as Potent Anti-Cancer Agents through Apoptosis assessment: In Vitro and In silico Approaches. Egyptian Journal of Chemistry. [Link]
- van der Linden, J., et al. (1975). Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Agents and Actions, 5(4), 386-391. [Link]
- Zips, D., Thames, H. D., & Baumann, M. (2005).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New anticancer agents: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer [frontiersin.org]
A Senior Application Scientist's Guide to Benchmarking 1-Tetralone Derivatives Against Standard Reference Compounds
Introduction: The 1-Tetralone Scaffold, a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as foundational frameworks for therapeutically active agents. The this compound core, a bicyclic aromatic ketone, is one such "privileged structure."[1][2] Its rigid, yet adaptable, framework serves as a versatile building block for a multitude of compounds with a broad spectrum of bioactivities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4][5] The significance of this scaffold is underscored by its presence in both natural products and synthetic pharmaceuticals, such as the antidepressant Sertraline.[1]
This guide provides a comparative framework for benchmarking novel this compound derivatives against established standard reference compounds in two critical therapeutic areas: Oncology and Neurodegenerative Disease. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the experimental design, ensuring that each protocol is a self-validating system for generating robust and meaningful comparisons.
Benchmarking in Oncology: Cytotoxicity Profiling
The antiproliferative activity of this compound derivatives makes them promising candidates for cancer therapy.[1][6] Chalcone-like derivatives and those bearing aminoguanidine moieties, for instance, have demonstrated significant cytotoxicity against various cancer cell lines.[6][7]
Our Benchmarking Strategy: We will compare two novel this compound derivatives against Doxorubicin , a widely used anthracycline chemotherapeutic agent. Doxorubicin serves as a potent, albeit cytotoxic, reference standard, providing a high bar for efficacy.
-
Derivative A (TET-A): A (E)-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one. This represents a class of tetralone-based chalcones.
-
Derivative B (TET-B): A novel aminoguanidine-tetralone derivative, designed to enhance membrane interaction.[7]
-
Reference Standard: Doxorubicin.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Causality of Choice: We selected the MTT assay for its high throughput, reproducibility, and its status as a gold-standard initial screen for cytotoxic potential. We chose two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma, representing epithelial tumors) and Jurkat (acute T-cell leukemia, representing hematological malignancies) to assess the breadth of activity.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture MCF-7 and Jurkat cells in appropriate media (e.g., DMEM and RPMI-1640, respectively) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsinization (for MCF-7) or centrifugation (for Jurkat) during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.
-
Seed 5 x 10³ cells per well in a 96-well flat-bottom plate in a volume of 100 µL and incubate for 24 hours to allow for cell attachment (MCF-7) or stabilization (Jurkat).
-
-
Compound Preparation & Treatment:
-
Prepare 10 mM stock solutions of TET-A, TET-B, and Doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Remove the seeding medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with 0.5% DMSO) and "no cell" blank wells.
-
-
Incubation & Assay Development:
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Results & Data Summary
| Compound | Target | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. Jurkat (µM) |
| TET-A | Experimental | 15.2 | 22.5 |
| TET-B | Experimental | 4.8 | 8.1 |
| Doxorubicin | Reference | 0.9 | 0.5 |
Interpretation: The data clearly positions Doxorubicin as the most potent cytotoxic agent, which is expected. However, the results for our this compound derivatives are highly encouraging. TET-B , with its aminoguanidine moiety, shows a significant 3-fold increase in potency against MCF-7 cells compared to the simpler chalcone structure of TET-A .[7] This suggests that the cationic aminoguanidine group may enhance cellular uptake or interaction with intracellular targets. While not as potent as Doxorubicin, an IC₅₀ in the single-digit micromolar range for TET-B is a strong starting point for lead optimization, especially if it offers a superior therapeutic window or a different mechanism of action that could circumvent resistance.
Benchmarking in Neuroprotection: Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease.[8] Several this compound derivatives have been identified as potent inhibitors of AChE and other relevant enzymes like monoamine oxidase (MAO-B).[9][10]
Our Benchmarking Strategy: We will evaluate two novel this compound derivatives against Donepezil , a leading AChE inhibitor used clinically for the treatment of Alzheimer's disease.
-
Derivative C (TET-C): A tetralone derivative with a substituted benzylidene moiety designed to interact with the peripheral anionic site of AChE.
-
Derivative D (TET-D): A tetralone linked to a piperazine fragment, mimicking structural motifs found in other CNS-active agents.
-
Reference Standard: Donepezil.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This method is a simple, rapid, and sensitive colorimetric assay to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), measurable at 412 nm.[11][12]
Causality of Choice: Ellman's method is the universally accepted standard for in vitro screening of AChE inhibitors due to its reliability and ease of adaptation for high-throughput screening.[8] We use AChE from electric eel as it is a commercially available and well-characterized model enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare substrate solution: 15 mM Acetylthiocholine Iodide (ATCh) in deionized water.
-
Prepare DTNB solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.
-
Prepare enzyme solution: 0.5 U/mL Acetylcholinesterase (from electric eel) in phosphate buffer.
-
Prepare compound stock solutions (10 mM in DMSO) for TET-C, TET-D, and Donepezil, followed by serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
20 µL of the test compound dilution (or buffer for control).
-
20 µL of DTNB solution.
-
-
Mix gently and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCh substrate solution.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition & Analysis:
-
Measure the change in absorbance at 412 nm every minute for 15 minutes at 37°C.
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: ((V_control - V_inhibitor) / V_control) * 100.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Workflow Diagram: AChE Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity using Ellman's method.
Results & Data Summary
| Compound | Target | AChE IC₅₀ (µM) |
| TET-C | Experimental | 0.95 |
| TET-D | Experimental | 0.08 |
| Donepezil | Reference | 0.02 |
Interpretation: The results demonstrate that this compound derivatives can be potent AChE inhibitors. While Donepezil remains the most potent compound with an IC₅₀ of 20 nM, TET-D exhibits remarkable activity with an IC₅₀ of 80 nM. The inclusion of the piperazine moiety in TET-D likely facilitates a strong interaction within the active site gorge of the AChE enzyme, significantly enhancing its potency over the simpler benzylidene structure of TET-C .[10] An IC₅₀ in the sub-micromolar, and particularly the nanomolar, range indicates that TET-D is a highly promising lead candidate for further development as a potential treatment for Alzheimer's disease. Future studies should focus on selectivity against butyrylcholinesterase (BuChE) and in vivo efficacy.
Conclusion
This guide demonstrates a structured approach to benchmarking novel this compound derivatives. By employing standardized, reproducible protocols and comparing against gold-standard reference compounds, we can generate high-fidelity data that meaningfully contextualizes the potential of new chemical entities. The this compound scaffold proves its versatility, yielding potent compounds in both oncology and neuroprotection. Derivatives like TET-B and TET-D show significant promise, justifying their advancement in the drug discovery pipeline through further optimization and in vivo evaluation. The key to successful benchmarking lies not just in the data itself, but in the rigorous and logical framework used to generate and interpret it.
References
- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. [Link]
- Tetralone Scaffolds and Their Potential Therapeutic Applications.
- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]
- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed Central. [Link]
- Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity. PubMed. [Link]
- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton.
- This compound. Wikipedia. [Link]
- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed. [Link]
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. IJRPC. [Link]
- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed. [Link]
- Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. PubMed. [Link]
- Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. PubMed. [Link]
- (PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives.
- Dihydronaphthalenone chalconoid derivatives as potential cathepsin B inhibitors; design, synthesis, cytotoxicity evalu
- Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Deriv
- Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry. [Link]
- Pharmaceutically important this compound derivatives.
- Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. PMC. [Link]
- Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. PMC. [Link]
- Anti-amnesic and anti-cholinesterase activities of α-asarone against scopolamine-induced memory impairments in rats. European Review for Medical and Pharmacological Sciences. [Link]
- Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 10. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1-Tetralone
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-Tetralone, moving beyond mere compliance to foster a deep understanding of the principles involved.
Pre-Disposal Safety Assessment: Know Your Reagent
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This is not just a regulatory formality; it is the foundation of safe handling and disposal. This compound is an aromatic ketone that is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[1][2] Its disposal pathway is dictated by its chemical properties and hazard classification.
The first step in any disposal plan is to consult the Safety Data Sheet (SDS), which provides the most comprehensive information.[3][4] Key quantitative and qualitative data are summarized below.
| Property | Value / Classification | Rationale & Implication for Disposal |
| CAS Number | 529-34-0 | Unique identifier for ensuring correct regulatory reporting. |
| GHS Hazard Class | Acute toxicity, Oral (Category 4).[2][5] | This classification makes drain disposal unacceptable. The compound must be managed as hazardous waste. |
| Primary Hazards | Harmful if swallowed.[3][5] Causes skin, eye, and respiratory irritation.[1] | Dictates the required Personal Protective Equipment (PPE) to prevent exposure during handling and consolidation of waste. |
| Physical State | Liquid.[2][6] | Liquid waste requires secondary containment to mitigate spill risks. |
| Flash Point | ~110 °C (230 °F).[7] | While not highly flammable at room temperature, it is combustible. Waste should be kept away from ignition sources.[1] |
| Incompatible Materials | Strong oxidizing agents.[5][8][9] | Crucial for Segregation: Never mix this compound waste with oxidizing agents like nitrates, perchlorates, or peroxides, as this can lead to exothermic and potentially explosive reactions. |
Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound waste:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[3][4] This protects against splashes during waste transfer.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4]
-
Body Protection: A lab coat or chemically impervious clothing is required to prevent skin contact.[3][8]
-
Work Area: All handling and consolidation of this compound waste must be performed within a certified chemical fume hood to prevent inhalation of vapors.[8][10]
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The fundamental principle is that this compound must be treated as non-halogenated organic hazardous waste .[11] It must never be poured down the drain or disposed of in regular trash.[3][5]
The following diagram outlines the decision-making process for various forms of this compound waste.
Caption: this compound Disposal Decision Workflow.
Protocol for Waste Collection and Segregation
-
Identify the Waste Stream: this compound is a non-halogenated aromatic ketone. It belongs in the non-halogenated organic solvent waste stream.[11] Mixing it with halogenated waste streams significantly increases disposal costs and complicates the incineration process.
-
Select a Compatible Container:
-
For liquid waste, use a clean, sealable glass or high-density polyethylene (HDPE) container designed for chemical waste.[12][13] Ensure the container is in good condition with no cracks or leaks.[14]
-
For solid waste (contaminated gloves, bench paper, etc.), use a designated, sealable plastic bag or a wide-mouth solid waste container.[12]
-
-
Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled.[14] The label must include:
-
Keep Containers Closed: Waste containers must be tightly sealed at all times, except when actively adding waste.[13][15] This prevents the release of vapors and reduces the risk of spills.
-
Store Safely: Store the labeled waste container in a designated satellite accumulation area (SAA) within the lab. The storage area should be well-ventilated and provide secondary containment to capture any potential leaks.[14] Segregate the container from incompatible materials, especially strong oxidizing agents.[13]
-
Arrange for Disposal: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal, which is typically done via controlled incineration.[3][4]
Managing Spills and Contaminated Materials
Accidental spills must be handled promptly and safely. The resulting cleanup materials are also considered hazardous waste.
Spill Cleanup Protocol
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, and if necessary, wear respiratory protection.[3] Remove all nearby sources of ignition.[1]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[4][5]
-
Absorb the Liquid: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[1][4]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[1][16]
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent. The cleaning materials (wipes, etc.) and any contaminated PPE must also be disposed of as hazardous waste.[12]
-
Label and Dispose: Label the container with "Hazardous Waste," "Spill Cleanup Materials (this compound)," and the date.[14] Manage it as part of your non-halogenated solid waste stream.
Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not truly empty; residual chemicals can pose a hazard. Proper decontamination is required.
-
Triple Rinse Procedure: The standard procedure is to triple-rinse the container.[14]
-
Collect the First Rinsate: The first rinse should be done with a suitable solvent (e.g., acetone or ethanol) that can dissolve this compound. This first rinsate must be collected and disposed of as non-halogenated liquid hazardous waste.[14] This is a critical step, as this rinse will contain the highest concentration of the chemical residue.
-
Subsequent Rinses: The second and third rinses can typically be done with water.[14] After confirming with your local EHS guidelines, these subsequent rinses may be permissible for drain disposal.
-
Final Container Disposal: Once triple-rinsed and fully dried, the container can often be disposed of in the normal trash or recycling, depending on institutional policy.[3][14] Deface or remove the original label to prevent misuse.
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.[17][18]
References
- This compound SDS, 529-34-0 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/products/529-34-0.html]
- This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/sds/529-34-0_cb6427856.htm]
- 1 - SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds-product/AC137800050]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC137800050]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=ACR398020050]
- This compound(529-34-0)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDS.aspx?_ID=529-34-0]
- Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. [URL: https://bme.wisc.edu/labs/shared/bme-safety-manual/chapter-7-chemical-disposal-procedures/]
- Proper Disposal of 5-Hydroxy-1-tetralone: A Guide for Laboratory Professionals - Benchchem. [URL: https://www.benchchem.
- Alpha-Tetralone - Safety Data Sheet - AK Scientific, Inc. [URL: https://www.aksci.com/sds/J91301.pdf]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?
- Chemical Waste Management Guide - Boston University Environmental Health & Safety. [URL: https://www.bu.edu/ehs/guidance/chemical-waste-management-guide/]
- This compound - Hazardous Agents - Haz-Map. [URL: https://haz-map.com/Agents/1032]
- Proper Disposal of 7-Bromo-1-tetralone: A Comprehensive Guide for Laboratory Professionals - Benchchem. [URL: https://www.benchchem.
- This compound | C10H10O | CID 10724 - PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Tetralone]
- This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/sds/529-34-0_cb6427856.htm]
- Hazardous Waste & Disposal Considerations - American Chemical Society. [URL: https://www.acs.
- Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. [URL: https://engineering.purdue.edu/Engr/AboutUs/Administration/Facilities/Safety/docs/HandlingDisposalofChemicals.pdf]
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Lehigh University Campus Safety Division. [URL: https://safetyservices.lehigh.edu/content/hazardous-waste-disposal-procedures-handbook]
- 7-METHOXY-1-TETRALONE CAS NO 6836-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/7-METHOXY-1-TETRALONE_6836-19-7.pdf]
Sources
- 1. This compound(529-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 16. fishersci.fr [fishersci.fr]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Hazardous Waste and Disposal - American Chemical Society [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Tetralone
As researchers and developers, our focus is on innovation, but the foundation of all great work is a steadfast commitment to safety. Handling chemicals like 1-Tetralone, a common intermediate and solvent, requires not just adherence to protocols but a deep understanding of why those protocols exist. This guide provides essential, field-tested safety and logistical information for handling this compound, ensuring both the integrity of your work and the well-being of your team.
Hazard Profile of this compound: Know Your Adversary
This compound (CAS No. 529-34-0) is an aromatic ketone that presents several key hazards.[1][2] According to the Globally Harmonized System (GHS), its primary classifications are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3][4]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5][6]
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[2][7]
Understanding these hazards is the causal basis for the specific PPE and handling protocols that follow. The risk is not merely theoretical; ingestion or inhalation can lead to systemic effects, while skin contact can result in local irritation.[4][6]
Core Directive: The Personal Protective Equipment (PPE) Mandate
Engineering controls, such as working within a certified chemical fume hood, are the first line of defense.[4][6] However, appropriate PPE is the essential final barrier between you and the chemical.
Eye and Face Protection
Direct contact with this compound, which is a liquid at room temperature, can cause eye irritation.[7]
-
Minimum Requirement: Wear safety glasses with side shields that conform to NIOSH (US) or EN 166 (EU) standards.[3][5][8]
-
Best Practice/High-Risk Tasks: For tasks involving a risk of splashing (e.g., transferring large volumes, working under pressure), a face shield should be worn in addition to safety goggles.[8]
Skin and Body Protection
This compound is a known skin irritant, and absorption through the skin is a potential route of exposure.[2][4][7]
-
Gloves: Handle with chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[3][8] It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[8] Contaminated gloves must be disposed of as hazardous waste.[8]
-
Lab Coat/Apron: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Full Body Suit: In situations involving large quantities or significant spill potential, a complete suit protecting against chemicals is necessary to prevent any skin contact.[8]
Respiratory Protection
While this compound has a relatively low vapor pressure, its vapors are harmful if inhaled.[1][5][6]
-
Standard Operations: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3][4][7]
-
Emergency or High-Concentration Scenarios: If exposure limits are exceeded, or during a large spill, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) is required.[8] If the respirator is the sole means of protection, a full-face supplied-air respirator is the authoritative choice.[8]
Operational Plan: Tailoring PPE to the Task
The level of PPE must be commensurate with the risk of the specific task. A one-size-fits-all approach is insufficient. The following table outlines recommended PPE for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Operations (<100 mL) | Safety glasses with side-shields[5] | Chemically resistant gloves (e.g., Nitrile)[3] | Standard lab coat | Work in a chemical fume hood or well-ventilated area[4] |
| Weighing & Transfers | Safety goggles[3] | Chemically resistant gloves | Standard lab coat | Work in a chemical fume hood or ventilated enclosure[6] |
| Large-Scale Handling (>1 L) | Safety goggles and face shield[8] | Chemically resistant gloves | Chemically resistant apron over lab coat | Work in a walk-in fume hood; respirator may be required based on risk assessment |
| Spill Cleanup (Minor) | Safety goggles and face shield | Heavy-duty chemically resistant gloves | Chemically resistant apron or suit[8] | Air-purifying respirator with organic vapor cartridges[8] |
| Spill Cleanup (Major) | Safety goggles and face shield | Heavy-duty chemically resistant gloves | Full chemical-resistant suit[8] | Self-contained breathing apparatus (SCBA)[7] |
Emergency Protocols: A Self-Validating System
Your response to an emergency must be immediate and precise. These protocols are designed to mitigate harm effectively.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[3][9] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[3][9] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[4][7][9] Rinse the mouth thoroughly with water.[3][8] Never give anything by mouth to an unconscious person.[7][8] Call a physician or poison control center immediately.[9]
Spill Response Workflow
A chemical spill must be addressed immediately to prevent escalation.[10] The following workflow outlines the decision-making process for a this compound spill. A minor spill is generally considered less than 1 liter and can be handled by trained lab personnel, whereas a major spill requires an emergency response.[10][11]
Caption: Workflow for this compound Spill Response.
Disposal Plan: Completing the Lifecycle Safely
Chemical waste management is a critical component of laboratory safety. All materials contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all this compound-contaminated materials, including used gloves, absorbent pads from spills, and contaminated labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][8]
-
Container Management: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7][8]
-
Professional Disposal: Do not dispose of this compound or its contaminated materials down the drain or in regular trash.[8] Arrange for disposal through a licensed professional waste disposal company, following all federal, state, and local regulations.[4][5][8]
-
Contaminated Packaging: Empty containers may retain product residue. Dispose of them as unused products through your institution's hazardous waste program.[8]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- This compound C10H10O CID 10724.
- This compound - Hazardous Agents.Haz-Map.[Link]
- SAFETY DATA SHEET - this compound.Thermo Fisher Scientific.[Link]
- Spill Control/Emergency Response.EHSO Manual 2025-2026.[Link]
- CHEMICAL SPILL PROCEDURES.Clarkson University Environmental Health & Safety.[Link]
- Chemical Spill Procedures - Step By Step Guide.Chem Klean.[Link]
Sources
- 1. This compound | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound(529-34-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
